molecular formula C7H3BrClN B1290527 2-Bromo-4-chlorobenzonitrile CAS No. 57381-49-4

2-Bromo-4-chlorobenzonitrile

Cat. No.: B1290527
CAS No.: 57381-49-4
M. Wt: 216.46 g/mol
InChI Key: PEAQTMSQUXACRN-UHFFFAOYSA-N
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Description

2-Bromo-4-chlorobenzonitrile is a useful research compound. Its molecular formula is C7H3BrClN and its molecular weight is 216.46 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4-chlorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClN/c8-7-3-6(9)2-1-5(7)4-10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEAQTMSQUXACRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10634517
Record name 2-Bromo-4-chlorobenzonitrile
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Molecular Weight

216.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57381-49-4
Record name 2-Bromo-4-chlorobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57381-49-4
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Record name 2-Bromo-4-chlorobenzonitrile
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Record name 2-Bromo-4-chlorobenzonitrile
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Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-4-chlorobenzonitrile: Properties, Synthesis, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of Polysubstituted Aromatics

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic placement of multiple, differentially reactive functional groups on an aromatic scaffold is of paramount importance. 2-Bromo-4-chlorobenzonitrile is a quintessential example of such a scaffold. Its true value lies not just in its structure, but in the chemical orthogonality of its substituents. The bromine, chlorine, and nitrile groups each offer a distinct handle for chemical modification, allowing for sequential, site-selective transformations. This guide provides an in-depth exploration of this versatile building block, moving beyond a simple recitation of facts to explain the underlying principles that govern its synthesis and reactivity, thereby empowering researchers to leverage its full synthetic potential.

Core Chemical Identity and Physicochemical Properties

This compound is a halogenated aromatic nitrile, a class of compounds widely utilized as intermediates in the synthesis of more complex molecules.[1] Its utility stems from the presence of three key functional groups—a nitrile, a bromine atom, and a chlorine atom—attached to a benzene ring.

PropertyValueSource(s)
IUPAC Name This compound[2]
CAS Number 57381-49-4[2]
Molecular Formula C₇H₃BrClN[2]
Molecular Weight 216.46 g/mol [2]
Appearance White to off-white or very pale yellow crystalline powder/solid[3][4][5]
Melting Point 67 - 72 °C[4]
Solubility Soluble in common organic solvents; insoluble or sparingly soluble in water[6][7][8]

Spectroscopic Characterization: A Structural Fingerprint

The unequivocal identification of this compound relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they confirm the compound's identity with high fidelity.

¹H NMR Spectroscopy

The proton NMR spectrum is deceptively simple, showing three signals in the aromatic region. The substitution pattern dictates the multiplicity and chemical shifts. The electron-withdrawing nature of the nitrile (-CN), bromo (-Br), and chloro (-Cl) groups deshields the aromatic protons, shifting them downfield.

  • H-6 (proton ortho to -Br): Appears as a doublet, coupled to H-5. It is typically the most downfield proton due to the additive deshielding effects of the adjacent bromine and the para nitrile group.

  • H-5 (proton between -Cl and -Br): Appears as a doublet of doublets, coupled to both H-6 and H-3.

  • H-3 (proton ortho to -CN): Appears as a doublet, coupled to H-5.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display seven distinct signals, one for each carbon atom in the unique electronic environment.

  • Aromatic Carbons (C-Ar): Six signals will appear in the typical aromatic region (~115-140 ppm). The carbons directly attached to the halogens (C-Br and C-Cl) and the nitrile group (C-CN) will have characteristic shifts influenced by the electronegativity and anisotropic effects of the substituents.

  • Nitrile Carbon (C≡N): A characteristic signal will appear further downfield, typically in the range of 115-120 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the key functional groups present in the molecule.[9]

Vibrational ModeTypical Wavenumber (cm⁻¹)Significance
C≡N Stretch ~2230A strong, sharp absorption characteristic of the nitrile group.[9]
C-H Stretch (Aromatic) ~3080Indicates the presence of C-H bonds on the aromatic ring.[9]
C=C Stretch (Aromatic) ~1590, 1485Confirms the presence of the benzene ring.[9]
C-Br Stretch ~1070Falls within the fingerprint region, indicative of the carbon-bromine bond.[9]
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the elemental composition, particularly the halogens.[9] The presence of both bromine (isotopes ⁷⁹Br and ⁸¹Br in a ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in a ~3:1 ratio) results in a highly characteristic isotopic cluster for the molecular ion (M⁺). This pattern of M⁺, M+2, and M+4 peaks serves as a definitive confirmation of a compound containing one bromine and one chlorine atom.

Synthesis: The Sandmeyer Reaction Pathway

A reliable and common method for the preparation of aryl halides from anilines is the Sandmeyer reaction. This pathway is particularly effective for introducing bromine onto the aromatic ring. The synthesis of this compound typically starts from 4-amino-2-chlorobenzonitrile.

Rationale for Method Selection

The Sandmeyer reaction is chosen for its high efficiency and functional group tolerance. It proceeds via a diazonium salt intermediate, which is a highly versatile synthon. The transformation of a robust amino group into an excellent leaving group (N₂) allows for the introduction of a wide variety of nucleophiles, including halides, under relatively mild conditions.

Experimental Protocol: Diazotization and Bromination

Step 1: Diazonium Salt Formation

  • Dissolve 4-amino-2-chlorobenzonitrile in a solution of concentrated hydrobromic acid (HBr) and water.

  • Cool the mixture to 0-5 °C in an ice-water bath with vigorous stirring. Maintaining this low temperature is critical to prevent the premature decomposition of the diazonium salt.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂). The addition must be dropwise to control the exothermic reaction and maintain the temperature below 5 °C.[10]

  • Stir the resulting solution at 0-5 °C for an additional 20-30 minutes to ensure complete diazotization.

Step 2: Copper-Catalyzed Bromination

  • In a separate flask, prepare a solution of copper(I) bromide (CuBr) in concentrated HBr.

  • Slowly add the cold diazonium salt solution from Step 1 to the CuBr solution.[10] Vigorous nitrogen gas evolution will be observed.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours to ensure the reaction goes to completion.[10]

  • The crude product can then be isolated by extraction with an organic solvent (e.g., ethyl acetate), followed by washing, drying, and purification by silica gel chromatography.[10]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction cluster_workup Step 3: Workup & Purification A 4-Amino-2-chlorobenzonitrile B Dissolve in HBr(aq) A->B C Cool to 0-5 °C B->C D Add NaNO₂(aq) dropwise C->D E Aryl Diazonium Salt Intermediate D->E G Add Diazonium Salt Solution E->G Transfer F Prepare CuBr in HBr F->G H N₂ Gas Evolution G->H I This compound G->I J Extraction (EtOAc) I->J K Wash & Dry J->K L Chromatography K->L M Pure Product L->M

Caption: Workflow for the synthesis of this compound via a Sandmeyer reaction.

Reactivity and Synthetic Utility: A Platform for Molecular Diversity

The synthetic power of this compound lies in the differential reactivity of its halogen substituents, a cornerstone of modern cross-coupling chemistry. In palladium-catalyzed reactions, the C-Br bond is significantly more reactive than the C-Cl bond. This reactivity difference allows for selective functionalization at the C2 position while leaving the C4 position available for subsequent transformations.

Key Reaction Sites

Reactivity mol A Site A: C-Br (More Reactive) A->mol B Site B: C-Cl (Less Reactive) B->mol C Site C: C≡N (Hydrolysis/Reduction) C->mol

Caption: Primary reactive sites on the this compound scaffold.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki reaction is a robust method for forming carbon-carbon bonds by coupling an organohalide with an organoboron species.[11] The higher reactivity of the C-Br bond allows for the selective introduction of aryl, heteroaryl, or alkyl groups at this position.

General Protocol:

  • To a dry reaction vessel under an inert atmosphere (Argon or Nitrogen), add this compound, the desired boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).[12]

  • Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or toluene/water.[12]

  • Heat the mixture with stirring (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.[12]

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent. The product is then purified via standard methods.

Suzuki_Cycle Simplified Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex Ar-Pd(II)L₂(Br) OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal PdII_R_Complex Ar-Pd(II)L₂(R) Transmetal->PdII_R_Complex Boronate R-B(OR)₂⁻ Boronate->Transmetal Base Base (e.g., K₂CO₃) Base->Boronate Activation RedElim Reductive Elimination PdII_R_Complex->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R (Coupled Product) RedElim->Product ArylHalide Ar-Br (Substrate) ArylHalide->OxAdd

Caption: Key steps of the Suzuki-Miyaura cross-coupling reaction.[13]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical chemistry.[14][15] This reaction allows for the coupling of the C-Br bond with a wide range of primary and secondary amines.

General Protocol:

  • In an inert-atmosphere glovebox or Schlenk line, combine this compound, the desired amine (1.0-1.2 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.2-2.0 equivalents).[16]

  • Add an anhydrous, degassed solvent such as toluene or dioxane.[16]

  • Heat the reaction mixture (typically 80-110 °C) until the starting material is consumed.[16]

  • After cooling, quench the reaction, and perform an aqueous workup. The desired aryl amine is then purified by chromatography or crystallization.

Nitrile Group Transformations

The nitrile group is a versatile functional handle that can be readily converted into other functionalities, further expanding the synthetic utility of this scaffold.

  • Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid.

  • Reduction: The nitrile can be reduced to a primary amine (a benzylamine derivative) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[1]

These transformations, combined with the selective cross-coupling at the C-Br position, provide a powerful strategy for creating a diverse library of complex molecules from a single, readily available starting material.

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions.[2]

  • Hazards: The compound is toxic if swallowed, in contact with skin, or if inhaled.[2][4][7] It can cause skin and serious eye irritation.[4][7]

  • Handling: Always handle this chemical inside a certified chemical fume hood.[7] Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[7][17] Avoid formation of dust and aerosols.[17]

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[6]

  • First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention.[7][17] If inhaled, move to fresh air. If ingested, rinse mouth with water and seek immediate medical attention.[7][17]

Applications in Research and Development

The unique substitution pattern and reactivity profile make this compound a valuable intermediate in several R&D sectors:

  • Pharmaceuticals: It serves as a key building block in the synthesis of complex molecules with potential therapeutic applications, including anticancer and central nervous system (CNS) agents.[8][18]

  • Agrochemicals: The scaffold is utilized in the production of advanced pesticides, fungicides, and herbicides.[1][8]

  • Material Science: It acts as a precursor for the synthesis of novel organic materials, such as liquid crystals and polymer modifiers for electronic applications.[1][18]

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-chlorobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemSRC. (2020). MSDS of 4-Bromo-2-chlorobenzonitrile. Retrieved from [Link]

  • Fisher Scientific. (2024). SAFETY DATA SHEET. Retrieved from [Link]

  • LookChem. (2022). What is the synthesis and application of 4-BROMO-2-CHLOROBENZONITRILE?. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Bacsa, I., et al. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Bromo-2-chlorobenzonitrile: A Key Intermediate for Pharmaceutical and Material Science Applications. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2023). Introducing 4-Bromo-2-chlorobenzonitrile - A Versatile Chemical Compound for Various Applications. Retrieved from [Link]

  • European Patent Office. (2016). PROCESS FOR THE PREPARATION OF ANDROGEN RECEPTOR ANTAGONISTS AND INTERMEDIATES THEREOF.
  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

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An In-depth Technical Guide to 2-Bromo-4-chlorobenzonitrile: Synthesis, Reactivity, and Applications in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Bromo-4-chlorobenzonitrile, identified by CAS number 57381-49-4, is a halogenated aromatic nitrile that has emerged as a pivotal building block in synthetic organic chemistry.[1] Its unique substitution pattern—featuring a bromine atom, a chlorine atom, and a nitrile group on a benzene ring—provides a versatile platform for the construction of complex molecular architectures. This trifunctional characteristic allows for selective and sequential chemical transformations, making it an invaluable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3][4] This guide provides an in-depth examination of its chemical properties, synthesis methodologies, key reactions, and significant applications, with a focus on providing practical insights for researchers and professionals in drug development and chemical synthesis.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research and development. These properties dictate its solubility, reactivity, and appropriate handling and storage conditions.

PropertyValueSource
CAS Number 57381-49-4[5][6]
Molecular Formula C₇H₃BrClN[7][8]
Molecular Weight 216.46 g/mol [6][7]
IUPAC Name This compound[7]
Appearance White to off-white or cream crystalline solid/powder[9][10]
Melting Point 69.0 to 73.0 °C
Purity Typically ≥97%[8]
Storage Store at room temperature in a dry, well-ventilated place.[11] Keep container tightly closed.[12]

Synthesis of this compound

The regioselective introduction of three different functional groups onto the benzene ring requires a strategic synthetic approach. The most common and industrially relevant method for preparing this compound is through a Sandmeyer reaction, a cornerstone of aromatic chemistry for converting an amino group into a variety of functionalities, including halogens and nitriles.

Synthetic Pathway: The Sandmeyer Reaction

The synthesis typically begins with a commercially available substituted aniline, such as 4-amino-3-chlorobenzonitrile. The primary amino group is first converted into a diazonium salt, which is then displaced by a bromide, often using a copper(I) bromide catalyst. This sequence is reliable and provides good yields of the desired product.

G cluster_0 Synthesis via Sandmeyer Reaction A 4-Amino-3-chlorobenzonitrile B Diazonium Salt Intermediate A->B 1. NaNO₂, conc. HCl 2. 0-5 °C C This compound B->C CuBr, conc. HCl

Caption: Synthetic pathway for this compound via Sandmeyer reaction.

Detailed Experimental Protocol: Synthesis from 4-Amino-3-chloroaniline

This protocol is a representative procedure adapted from established chemical literature for the synthesis of halogenated benzonitriles.[13]

Materials:

  • 4-Amino-3-chloroaniline (1 equivalent)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂) (1.05 equivalents)

  • Copper(I) Bromide (CuBr) (1.4 equivalents)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Diazotization: Dissolve 4-amino-3-chloroaniline (38 mmol) in concentrated HCl (27 mL) in a flask. Cool the mixture to 0-5 °C using an ice bath.

  • Slowly add a solution of sodium nitrite (39 mmol) in water, ensuring the temperature is maintained between 0 and 5 °C throughout the addition. Stir for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of CuBr (53 mmol) in concentrated HCl (22 mL).

  • Slowly pour the cold diazonium salt solution into the CuBr solution. Vigorous nitrogen evolution will be observed.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Work-up: Pour the reaction mixture into ice water (50 mL) and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (150 mL) and brine (3 x 100 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by silica gel chromatography (e.g., using a petroleum ether:ethyl acetate gradient) to yield this compound as a white solid.

Causality and Self-Validation: The strict temperature control during diazotization is critical to prevent the decomposition of the unstable diazonium salt. The use of a copper(I) catalyst is essential for the efficient displacement of the diazonium group by the bromide. The aqueous work-up serves to remove inorganic salts and acids, and the final chromatographic purification ensures the high purity required for subsequent synthetic applications.

Chemical Reactivity and Key Transformations

The utility of this compound stems from the differential reactivity of its functional groups, which allows for a range of selective transformations.

  • Bromine Atom: The C-Br bond is the most reactive site for cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, enabling the formation of new carbon-carbon bonds.[1][2]

  • Nitrile Group: The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine (aminomethyl group), providing access to different classes of compounds.[1][2]

  • Chlorine Atom: The C-Cl bond is generally less reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the bromine position.

G cluster_0 Key Reactions Start This compound A Aryl/Alkyl Substituted Product Start->A Suzuki Coupling (Ar-B(OH)₂, Pd catalyst, base) B 2-Aminomethyl-4-chlorobenzonitrile Start->B Reduction (e.g., LiAlH₄ or H₂/Catalyst) C 2-Carboxy-4-chlorobenzoic acid Start->C Hydrolysis (H₃O⁺, heat)

Caption: Key chemical transformations of this compound.

Detailed Experimental Protocol: Suzuki Cross-Coupling

The Suzuki reaction is a powerful tool for creating biaryl structures, which are common motifs in pharmaceuticals. The following protocol is representative of its use in synthesizing intermediates for androgen receptor antagonists.[14]

Materials:

  • This compound (1 equivalent)

  • Arylboronic acid or ester (e.g., 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester) (1.1 equivalents)

  • Palladium catalyst (e.g., Bis(triphenylphosphine)palladium(II) chloride, Pd(PPh₃)₂Cl₂) (0.01 equivalents)

  • Base (e.g., Sodium Carbonate, Na₂CO₃) (2 equivalents)

  • Solvent system (e.g., Tetrahydrofuran (THF)/Water)

Procedure:

  • Reaction Setup: To a reaction vessel, add this compound, the arylboronic ester, and the base.

  • Purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Add the solvent system (e.g., a 3:1 mixture of THF and water).

  • Add the palladium catalyst to the mixture.

  • Reaction: Heat the mixture to reflux (typically 60-80 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Add water to precipitate the product.

  • Filter the solid, wash with water, and then a non-polar solvent like heptane to remove impurities.

  • Purification: Dry the product under vacuum. If necessary, further purification can be achieved by recrystallization or column chromatography.

Causality and Self-Validation: The inert atmosphere is crucial to prevent the degradation of the palladium catalyst. The base is required to activate the boronic acid derivative for transmetalation. The biphasic solvent system facilitates the dissolution of both the organic starting materials and the inorganic base. Monitoring the reaction to completion prevents the formation of by-products from over-reaction or decomposition.

Applications in Drug Development and Material Science

This compound is a strategically important intermediate, primarily due to its role in the synthesis of high-value molecules.

  • Pharmaceuticals: It is a key building block for a variety of Active Pharmaceutical Ingredients (APIs).[15] Its most prominent use is in the synthesis of androgen receptor antagonists for the treatment of castration-resistant prostate cancer.[14] It is also used in the development of antidepressants, antipsychotics, and anti-inflammatory drugs.[4]

  • Agrochemicals: The compound serves as a precursor for pesticides, herbicides, and fungicides, contributing to crop protection.[2][4]

  • Material Science: Its rigid, functionalized aromatic structure makes it a useful precursor for advanced materials, including liquid crystals and polymer modifiers for electronic applications.[3]

G cluster_0 Application Workflow Start 2-Bromo-4- chlorobenzonitrile A Pharmaceutical Intermediates Start->A B Agrochemical Intermediates Start->B C Material Science Precursors Start->C End1 APIs (e.g., Androgen Receptor Antagonists) A->End1 End2 Pesticides, Herbicides B->End2 End3 Liquid Crystals, Polymers C->End3

Caption: Application workflow from intermediate to final products.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions in a controlled laboratory environment.[7]

Hazard ClassGHS StatementPictogram
Acute Toxicity (Oral) H301: Toxic if swallowed☠️
Acute Toxicity (Dermal) H311: Toxic in contact with skin☠️
Acute Toxicity (Inhalation) H331: Toxic if inhaled☠️
Skin Irritation H315: Causes skin irritation
Eye Irritation H319: Causes serious eye irritation

Handling and Personal Protective Equipment (PPE):

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9][12]

  • Personal Protective Equipment: Wear protective gloves, protective clothing, and eye/face protection (safety goggles and/or face shield).[9]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling.[9] Do not eat, drink, or smoke when using this product.[9]

First Aid Measures:

  • If Swallowed: Rinse mouth. Immediately call a POISON CENTER or doctor.[9][16]

  • If on Skin: Take off immediately all contaminated clothing. Wash with plenty of soap and water.[9]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing.[9]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]

Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this chemical.[9][12][16][17]

References

  • Angene. (n.d.). This compound. Retrieved from [Link]

  • CP Lab Safety. (n.d.). This compound, min 97%. Retrieved from [Link]

  • European Patent Office. (2016). PROCESS FOR THE PREPARATION OF ANDROGEN RECEPTOR ANTAGONISTS AND INTERMEDIATES THEREOF - EP 3280710 B1. Retrieved from [Link]

  • FAQ. (2022). What is the synthesis and application of 4-BROMO-2-CHLOROBENZONITRILE?. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2023). Introducing 4-Bromo-2-chlorobenzonitrile - A Versatile Chemical Compound for Various Applications. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Bromo-2-chlorobenzonitrile: A Key Intermediate for Pharmaceutical and Material Science Applications. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Understanding the Role of 4-Bromo-2-chlorobenzonitrile in Pharmaceutical Synthesis. (n.d.). Retrieved from [Link]

Sources

solubility of 2-Bromo-4-chlorobenzonitrile in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 2-Bromo-4-chlorobenzonitrile in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of this compound in a range of organic solvents. In the absence of extensive published quantitative data for this specific compound, this guide emphasizes the foundational principles of solubility, predictive approaches based on molecular structure, and detailed, field-proven experimental protocols. By following the methodologies outlined herein, researchers can generate reliable and reproducible solubility profiles, a critical parameter in process chemistry, formulation development, and preclinical studies.

Introduction: The Significance of this compound

This compound is a halogenated aromatic nitrile, a class of compounds recognized for its utility as a versatile building block in organic synthesis. The presence of three distinct functional groups—a nitrile, a bromine atom, and a chlorine atom—on the benzene ring offers a rich platform for a variety of chemical transformations. This trifunctional nature makes it a valuable intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries. A thorough understanding of its solubility in organic solvents is paramount for its effective utilization in reaction design, purification strategies, and formulation.

Theoretical Framework: The Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a qualitative rule of thumb based on the polarity of the solute and the solvent.[1][2] Polar compounds tend to dissolve in polar solvents, while non-polar compounds are more soluble in non-polar solvents.[3] This principle is rooted in the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of solute-solvent interactions.

2.1. Predicting the Polarity of this compound

To apply the "like dissolves like" principle, we must first estimate the polarity of this compound. The molecule's structure (Figure 1) reveals several key features that influence its polarity:

  • Benzene Ring: The aromatic ring itself is largely non-polar.

  • Nitrile Group (-C≡N): The carbon-nitrogen triple bond is highly polar due to the significant electronegativity difference between carbon and nitrogen, creating a strong dipole moment.

  • Halogen Atoms (Br and Cl): Both bromine and chlorine are more electronegative than carbon, inducing dipoles in the C-Br and C-Cl bonds.

The overall polarity of the molecule is a vector sum of these individual bond dipoles. The asymmetrical substitution pattern of this compound prevents the cancellation of these dipoles, resulting in a net molecular dipole moment. Therefore, this compound is classified as a polar aprotic molecule . Its polarity is significant but it lacks the ability to act as a hydrogen bond donor.

graph TD { A[this compound] --> B{Benzene Ring (Non-polar)}; A --> C{Nitrile Group (Polar)}; A --> D{Halogen Atoms (Polar Bonds)}; subgraph "Overall Polarity" direction LR E[Net Dipole Moment] end C --> E; D --> E; B --> E; E --> F[Polar Aprotic Molecule]; }
Figure 1: Factors influencing the polarity of this compound.

2.2. The Role of the Solvent

The choice of solvent is critical in determining the solubility of this compound. Organic solvents can be broadly categorized based on their polarity:

  • Non-Polar Solvents: (e.g., Hexane, Toluene) These solvents primarily interact through weak van der Waals forces.

  • Polar Aprotic Solvents: (e.g., Acetone, Ethyl Acetate, Dichloromethane, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)) These solvents possess dipole moments but do not have acidic protons to donate for hydrogen bonding.

  • Polar Protic Solvents: (e.g., Methanol, Ethanol, Isopropanol) These solvents have dipole moments and can act as hydrogen bond donors.

Based on the "like dissolves like" principle, this compound is expected to exhibit higher solubility in polar aprotic and polar protic solvents compared to non-polar solvents.

Experimental Determination of Solubility

A systematic approach to determining the solubility of this compound involves both qualitative and quantitative methods.

3.1. Safety and Handling Precautions

Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for this compound. This compound is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[4] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn at all times. All handling of the solid and its solutions should be performed in a well-ventilated fume hood.

3.2. Qualitative Solubility Assessment

A preliminary qualitative assessment provides a rapid indication of solubility in a range of solvents and helps in selecting appropriate solvents for quantitative analysis.

3.2.1. Experimental Protocol for Qualitative Solubility Testing

  • Preparation: Dispense approximately 10-20 mg of this compound into a series of labeled small test tubes or vials.

  • Solvent Addition: To each tube, add 1 mL of a selected solvent from the list in Table 1.

  • Mixing: Vigorously shake or vortex each tube for 60 seconds.

  • Observation: Allow the tubes to stand for at least 5 minutes and observe for any undissolved solid.

  • Classification: Classify the solubility based on visual inspection as:

    • Soluble: No visible solid particles.

    • Partially Soluble: A significant portion of the solid has dissolved, but some remains.

    • Insoluble: The majority of the solid remains undissolved.

graph G { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Figure 2: Workflow for qualitative solubility assessment.

3.3. Quantitative Solubility Determination using HPLC-UV

For precise solubility values, a quantitative method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) is recommended.[5][6] This method involves preparing a saturated solution, followed by quantification of the dissolved solute.

3.3.1. Preparation of Saturated Solutions

  • Excess Solid: Add an excess amount of this compound (e.g., 50-100 mg) to a series of vials, ensuring that undissolved solid will be present at equilibrium.

  • Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of each selected organic solvent into the respective vials.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).[5]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to allow the excess solid to settle. Alternatively, centrifuge the vials at a moderate speed to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

3.3.2. HPLC-UV Analysis

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., acetonitrile).

  • Calibration Curve: Inject the standard solutions into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Dilute the filtered saturated solutions with a suitable solvent to bring the concentration within the linear range of the calibration curve. Inject the diluted samples into the HPLC system.

  • Quantification: Determine the concentration of this compound in the diluted samples using the calibration curve.

  • Solubility Calculation: Calculate the solubility in the original solvent by taking into account the dilution factor.

graph G { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Figure 3: Workflow for quantitative solubility determination by HPLC-UV.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and organized table to facilitate comparison and analysis.

Table 1: Solubility Profile of this compound in Selected Organic Solvents at 25 °C

SolventSolvent TypePolarity IndexQualitative SolubilityQuantitative Solubility (mg/mL)
HexaneNon-Polar0.1InsolubleTo be determined
TolueneNon-Polar2.4InsolubleTo be determined
DichloromethanePolar Aprotic3.1Partially SolubleTo be determined
Ethyl AcetatePolar Aprotic4.4SolubleTo be determined
AcetonePolar Aprotic5.1SolubleTo be determined
AcetonitrilePolar Aprotic5.8SolubleTo be determined
N,N-Dimethylformamide (DMF)Polar Aprotic6.4SolubleTo be determined
Dimethyl Sulfoxide (DMSO)Polar Aprotic7.2SolubleTo be determined
IsopropanolPolar Protic3.9Partially SolubleTo be determined
EthanolPolar Protic4.3Partially SolubleTo be determined
MethanolPolar Protic5.1Partially SolubleTo be determined

Note: The qualitative solubility entries are predictive and should be confirmed by experimentation. The quantitative solubility values are placeholders for experimentally determined data.

Conclusion

This technical guide provides a robust framework for determining the solubility of this compound in a range of organic solvents. By understanding the theoretical principles of solubility and applying the detailed experimental protocols outlined, researchers can generate a comprehensive solubility profile for this important synthetic intermediate. This data is essential for optimizing reaction conditions, developing purification strategies, and advancing the use of this compound in pharmaceutical and agrochemical research and development.

References

  • Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

  • ThoughtCo. (2019, November 26). How to Make a Saturated Solution. Retrieved from [Link]

  • Science Buddies. (n.d.). Saturated Solutions: Measuring Solubility. Retrieved from [Link]

  • CSUB. (n.d.). Lab 14: Qualitative Organic Analysis. Retrieved from [Link]

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

  • ACS Publications. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 1). 2.9: Qualitative Analysis of Organic Compounds. Retrieved from [Link]

  • YouTube. (2019, August 21). General Chemistry Review for Organic Chemistry Part 2. Retrieved from [Link]

  • YouTube. (2017, September 17). Polar Molecules Tutorial: How to determine polarity in a molecule. Retrieved from [Link]

  • YouTube. (2017, October 23). Bond Polarity, Electronegativity and Dipole Moment - Chemistry Practice Problems. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, May 19). 6.3: Intermolecular Forces in Solutions. Retrieved from [Link]

  • Quora. (2016, September 13). What is the meaning of the “like dissolve like” rule in chemistry?. Retrieved from [Link]

  • YouTube. (2020, November 16). 38: Using "like dissolves like" to predict solubility. Retrieved from [Link]

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An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-4-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the physicochemical properties, synthesis, and handling of 2-Bromo-4-chlorobenzonitrile, a key intermediate in various chemical syntheses. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes technical data with practical insights to ensure both scientific accuracy and field-proven applicability.

Introduction: Unveiling a Versatile Chemical Building Block

This compound (CAS Number: 57381-49-4) is a halogenated aromatic nitrile, a class of organic compounds recognized for their utility as versatile building blocks in organic synthesis. The presence of a nitrile group, a strong electron-withdrawing moiety, alongside two different halogen atoms (bromine and chlorine) on the benzene ring, imparts a unique reactivity profile to the molecule. This substitution pattern allows for selective and sequential chemical transformations, making it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and novel materials.

It is crucial to distinguish this compound from its isomer, 4-Bromo-2-chlorobenzonitrile (CAS Number: 154607-01-9), as their physical properties and reactivity can differ significantly. This guide will focus on the former, providing clear and specific data to avoid ambiguity in research and development.

Physicochemical Properties: A Quantitative Overview

The physical properties of a compound are fundamental to its application in synthesis and product formulation. The melting and boiling points, in particular, dictate the conditions required for reactions, purification, and storage.

Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. For this compound, the experimentally determined melting point is in the range of 72.00°C to 74.00°C [1]. This relatively sharp melting range suggests a stable crystalline structure under standard conditions.

Boiling Point

Due to its relatively high molecular weight and polarity, this compound has a high boiling point. The predicted boiling point is approximately 284.0 ± 25.0 °C at 760 Torr [2][3][4]. It is important to note that this value is computationally derived and experimental verification under high vacuum is recommended for applications requiring distillation.

Other Key Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

PropertyValueSource
CAS Number 57381-49-4[5]
Molecular Formula C₇H₃BrClN[5]
Molecular Weight 216.46 g/mol [5]
Melting Point 72.00 - 74.00 °C[1]
Boiling Point 284.0 ± 25.0 °C (Predicted)[2][3][4]
Flash Point 125.6 ± 23.2 °C (Predicted)[2][4]
Density 1.74 ± 0.1 g/cm³ (Predicted)[2][4]
Appearance Solid[6]

Experimental Determination of Melting and Boiling Points

To ensure the quality and identity of this compound in a laboratory setting, experimental determination of its melting and boiling points is essential. The following are standard, reliable protocols.

Melting Point Determination (Capillary Method)

This method relies on the principle that a pure crystalline solid will have a sharp and reproducible melting point.

Protocol:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer or a digital temperature sensor.

  • Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting) are recorded as the melting point range.

Diagram of the Melting Point Determination Workflow:

MeltingPointDetermination cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result prep1 Finely powder the This compound sample prep2 Pack into a capillary tube (2-3 mm) prep1->prep2 meas1 Place capillary in melting point apparatus prep2->meas1 meas2 Heat slowly (1-2 °C/min) meas1->meas2 meas3 Record temperature range (first liquid to last crystal) meas2->meas3 result Melting Point Range (e.g., 72-74 °C) meas3->result

A schematic workflow for the experimental determination of the melting point of this compound using the capillary method.

Boiling Point Determination (Microscale Method)

Given the high boiling point of this compound, performing the determination at reduced pressure is advisable to prevent decomposition. However, a microscale method at atmospheric pressure can be used for small quantities.

Protocol:

  • Sample Preparation: A small amount of the liquid (if melted) or a solution in a high-boiling inert solvent is placed in a small test tube.

  • Apparatus Setup: A capillary tube, sealed at one end, is inverted and placed into the test tube. The test tube is then attached to a thermometer and heated in a heating bath (e.g., silicone oil).

  • Heating: The bath is heated gradually until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.

  • Observation: The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Synthesis and Reactivity

Understanding the synthesis and reactivity of this compound is key to its effective use.

Synthetic Pathway

A common synthetic route to this compound involves a Sandmeyer reaction starting from 2-chloro-4-aminobenzonitrile.

  • Diazotization: 2-chloro-4-aminobenzonitrile is treated with a source of nitrous acid (e.g., sodium nitrite in the presence of a strong acid like hydrobromic acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.

  • Sandmeyer Reaction: The diazonium salt is then reacted with a copper(I) bromide catalyst to replace the diazonium group with a bromine atom, yielding this compound.

Diagram of the Synthetic Pathway:

SynthesisPathway start 2-Chloro-4-aminobenzonitrile diazonium Diazonium Salt Intermediate start->diazonium 1. NaNO₂, HBr   (0-5 °C) product This compound diazonium->product 2. CuBr

A simplified reaction scheme for the synthesis of this compound via a Sandmeyer reaction.

Reactivity and Applications

The differential reactivity of the C-Br and C-Cl bonds in this compound allows for selective cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. The C-Br bond is generally more reactive towards oxidative addition to a palladium(0) catalyst than the C-Cl bond, enabling regioselective functionalization at the 2-position. This makes the compound a valuable intermediate in the synthesis of complex molecules where precise control of substitution is required.

Safety and Handling

As a responsible scientist, adherence to safety protocols is paramount. This compound is classified as harmful and an irritant.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a chemical intermediate with well-defined physicochemical properties that make it a valuable tool for synthetic chemists. Its melting point of 72.00-74.00°C and predicted high boiling point are key parameters for its handling and purification. A thorough understanding of its synthesis, reactivity, and safety precautions, as outlined in this guide, is essential for its successful and safe application in research and development.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Chemical Encyclopedia. This compound CAS No. 57381-49-4. [Link]

  • LookChem. This compound CAS:57381-49-4. [Link]

  • abcr Gute Chemie. This compound, 98%. [Link]

  • CP Lab Safety. This compound, min 97%, 100 grams. [Link]

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An In-depth Technical Guide to the Spectroscopic Data of 2-Bromo-4-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for 2-bromo-4-chlorobenzonitrile, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. In the dynamic landscape of drug discovery and development, the unambiguous structural elucidation of such building blocks is paramount. This document offers a detailed exploration of the infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data that collectively provide a spectroscopic fingerprint of this molecule.

Given the limited availability of published experimental spectra for this compound, this guide will leverage a comparative analysis with its readily characterized isomer, 4-bromo-2-chlorobenzonitrile. This approach not only provides a robust framework for understanding the expected spectral features of the target molecule but also serves as an instructive case study on the influence of substituent positioning on spectroscopic outcomes.

Molecular Structure and Physicochemical Properties

This compound possesses a benzene ring substituted with a bromine atom at position 2, a chlorine atom at position 4, and a nitrile group at position 1. This specific arrangement of electron-withdrawing and sterically demanding groups dictates its reactivity and its unique spectral characteristics.

PropertyValueSource
Molecular Formula C₇H₃BrClNPubChem[1]
Molecular Weight 216.46 g/mol PubChem[1]
CAS Number 57381-49-4PubChem[1]
Appearance Off-white crystalline solid

digraph "2_Bromo_4_chlorobenzonitrile_Structure" {
graph [fontname="Arial", fontsize=12, labelloc="t", label="Figure 1. Chemical Structure of this compound", width=4, height=3];
node [fontname="Arial", fontsize=10, shape=plaintext];
edge [fontname="Arial", fontsize=10];

C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; Br [label="Br"]; Cl [label="Cl"]; C7 [label="C"]; N [label="N"];

C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C1 [label=""]; C1 -- C7 [label=""]; C2 -- Br [label=""]; C4 -- Cl [label=""]; C7 -- N [style=dotted, label=""];

{rank=same; C1; C6; C2; C5; C3; C4;} }digraph "Synthesis_Workflow" { graph [fontname="Arial", fontsize=12, rankdir=LR]; node [fontname="Arial", fontsize=10, shape=box, style=rounded, fillcolor="#F1F3F4", style=filled]; edge [fontname="Arial", fontsize=10];

Start [label="2-Bromo-4-chloroaniline"]; Step1 [label="Diazotization\n(NaNO2, HCl)"]; Intermediate [label="Diazonium Salt"]; Step2 [label="Sandmeyer Reaction\n(CuCN)"]; Product [label="this compound"]; Purification [label="Purification\n(Crystallization/Chromatography)"]; Analysis [label="Spectroscopic Analysis\n(IR, NMR, MS)"];

Start -> Step1 -> Intermediate -> Step2 -> Product -> Purification -> Analysis; }

Caption: Plausible synthetic workflow for this compound.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy probes the vibrational frequencies of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic wavenumbers, providing a molecular fingerprint.

Experimental Protocol (Attenuated Total Reflectance - ATR):

  • A small amount of the solid sample is placed directly on the ATR crystal.

  • Pressure is applied to ensure good contact between the sample and the crystal.

  • The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • The background spectrum of the clean crystal is subtracted from the sample spectrum.

Data Interpretation:

Functional GroupExpected Wavenumber (cm⁻¹) for this compoundReference Data (4-Bromo-2-chlorobenzonitrile) (cm⁻¹)
C≡N stretch~2230 (strong, sharp)~2230
C-H stretch (aromatic)3100-30003080, 3050
C=C stretch (aromatic)1600-14501580, 1550, 1460
C-Br stretch~680-515Not explicitly assigned
C-Cl stretch~830-560Not explicitly assigned
Ar-H out-of-plane bending~880-800 (isolated H)Not explicitly assigned

The most characteristic peak will be the strong, sharp absorption of the nitrile group (C≡N) around 2230 cm⁻¹. The aromatic C-H and C=C stretching vibrations will confirm the presence of the benzene ring. The key difference between the isomers in the fingerprint region (below 1500 cm⁻¹) would arise from the different substitution patterns affecting the C-H out-of-plane bending vibrations. For this compound, the three aromatic protons are at positions 3, 5, and 6, leading to a different pattern compared to the isomer where they are at positions 3, 5, and 6 relative to the chlorine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei (¹H and ¹³C) within a molecule. Chemical shifts, coupling constants, and signal integrations allow for the precise determination of molecular structure.

Experimental Protocol (¹H and ¹³C NMR):

  • Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Place the NMR tube in the spectrometer.

  • Acquire the ¹H spectrum, followed by the ¹³C spectrum. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

¹H NMR Spectroscopy

Predicted Data for this compound:

The ¹H NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring.

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-6~7.8Doublet~8.5
H-5~7.6Doublet of doublets~8.5, ~2.0
H-3~7.9Doublet~2.0

Causality of Chemical Shifts and Coupling:

  • H-3: This proton is ortho to the electron-withdrawing nitrile group and meta to the bromine, and para to the chlorine. It is expected to be the most deshielded of the three aromatic protons and will appear as a doublet due to coupling with H-5 (meta coupling, small J value).

  • H-5: This proton is ortho to the chlorine and meta to both the bromine and the nitrile group. It will be split into a doublet of doublets by H-6 (ortho coupling, large J value) and H-3 (meta coupling, small J value).

  • H-6: This proton is ortho to the bromine and meta to the nitrile group and the chlorine. It will appear as a doublet due to coupling with H-5 (ortho coupling, large J value).

Comparative Analysis with 4-Bromo-2-chlorobenzonitrile: The ¹H NMR spectrum of the isomer would show a different splitting pattern and chemical shifts due to the different electronic and steric environment of the protons.

¹³C NMR Spectroscopy

Predicted Data for this compound:

The proton-decoupled ¹³C NMR spectrum should display seven distinct signals, one for each carbon atom in the molecule.

CarbonPredicted Chemical Shift (δ, ppm)
C-CN~117
C-1 (ipso to CN)~112
C-2 (ipso to Br)~125
C-3~135
C-4 (ipso to Cl)~140
C-5~132
C-6~136

Rationale for Chemical Shift Assignments:

  • The nitrile carbon (C≡N) will appear around 117 ppm.

  • The ipso-carbons attached to the electronegative halogens (C-2 and C-4) will be significantly deshielded. The carbon attached to chlorine (C-4) is expected to be further downfield than the one attached to bromine (C-2).

  • The ipso-carbon attached to the nitrile group (C-1) will be shielded.

  • The remaining aromatic carbons (C-3, C-5, C-6) will have chemical shifts in the typical aromatic region, with their exact positions influenced by the additive effects of the substituents.

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and information about its structure through fragmentation patterns.

Experimental Protocol (Electron Ionization - EI):

  • A small amount of the sample is introduced into the mass spectrometer.

  • The sample is vaporized and then bombarded with a high-energy electron beam, causing ionization and fragmentation.

  • The resulting ions are separated based on their m/z ratio and detected.

Data Interpretation:

The mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in a cluster of peaks for any fragment containing these halogens.

Predicted Molecular Ion Cluster:

  • M⁺: m/z 215 (containing ⁷⁹Br and ³⁵Cl)

  • [M+2]⁺: m/z 217 (containing ⁸¹Br and ³⁵Cl, or ⁷⁹Br and ³⁷Cl)

  • [M+4]⁺: m/z 219 (containing ⁸¹Br and ³⁷Cl)

The relative intensities of these peaks will be a convolution of the isotopic abundances of bromine and chlorine.

Predicted Fragmentation Pattern:

Fragmentation_Pathway Figure 2. Predicted Fragmentation Pathway of this compound M [C₇H₃BrClN]⁺˙ m/z 215, 217, 219 F1 [C₇H₃ClN]⁺˙ m/z 136, 138 M->F1 - Br• F2 [C₇H₃BrN]⁺˙ m/z 180, 182 M->F2 - Cl• F3 [C₆H₃Cl]⁺ m/z 110, 112 F1->F3 - HCN F4 [C₆H₃Br]⁺ m/z 154, 156 F2->F4 - HCN

Caption: Predicted major fragmentation pathways for this compound.

Key fragment ions would likely arise from the loss of a bromine radical, a chlorine radical, or hydrogen cyanide (HCN) from the molecular ion or subsequent fragments. The presence of the characteristic isotopic patterns in these fragment ions would further confirm their composition.

Conclusion

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link] [1]2. Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

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1H NMR and 13C NMR spectra of 2-Bromo-4-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Bromo-4-chlorobenzonitrile

This guide provides a comprehensive analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction of the NMR spectra based on established principles of substituent effects and spin-spin coupling, offering a robust framework for the structural elucidation of this and similar polysubstituted aromatic compounds.

Introduction: The Structural Challenge

This compound is a disubstituted benzonitrile featuring three distinct electron-withdrawing groups. The precise arrangement of these substituents on the aromatic ring creates a unique electronic environment, which is reflected in its NMR spectra. NMR spectroscopy is an unparalleled tool for confirming the substitution pattern and electronic structure of such molecules. This guide will construct a detailed, predicted spectral analysis, grounded in empirical data and theoretical principles, to serve as a benchmark for experimental verification.

Theoretical Framework: Predicting Spectra from First Principles

In the absence of a publicly available, assigned experimental spectrum for this compound, we can predict the ¹H and ¹³C NMR spectra with high accuracy. This predictive power stems from the principle of substituent additivity , where the effect of each functional group on the chemical shifts of the ring's protons and carbons can be quantified and summed.[1][2]

The base chemical shift values for the protons and carbons of an unsubstituted benzene ring are approximately 7.27 ppm and 128.5 ppm , respectively.[3] Each substituent—bromo (-Br), chloro (-Cl), and cyano (-CN)—imparts a predictable shift (a Substituent Chemical Shift or SCS value) on the ipso (the carbon bearing the substituent), ortho, meta, and para positions relative to itself. These effects are driven by:

  • Inductive Effects : The electronegativity of the substituents withdraws electron density through the sigma (σ) bonds, generally deshielding nearby nuclei (causing a downfield shift).

  • Resonance (Mesomeric) Effects : The substituents can donate or withdraw electron density through the pi (π) system of the aromatic ring. Halogens are weakly deactivating via resonance, while the nitrile group is a strong π-electron acceptor. This effect is most pronounced at the ortho and para positions.[3]

  • Magnetic Anisotropy : The circulation of π-electrons in the nitrile group's triple bond generates a local magnetic field that can shield or deshield nearby protons depending on their spatial orientation.[1]

Predicted ¹H NMR Spectrum Analysis

The structure of this compound contains three non-equivalent aromatic protons: H-3, H-5, and H-6. Their chemical shifts and splitting patterns are predicted as follows.

Chemical Shift Prediction

We can estimate the chemical shifts using established SCS additivity constants.[4]

  • H-3 : This proton is ortho to the -Br group, meta to the -CN group, and meta to the -Cl group. Its environment is significantly influenced by the adjacent bromine.

  • H-5 : This proton is ortho to the -Cl group, meta to the -Br group, and meta to the -CN group.

  • H-6 : This proton is ortho to the -CN group, ortho to the -Br group (in a 1,2,4-trisubstituted sense, but primarily influenced by the adjacent -CN), and para to the -Cl group. The powerful electron-withdrawing nature of the nitrile group is expected to make H-6 the most deshielded (downfield) proton.

Multiplicity and Coupling Constants

Spin-spin coupling provides definitive information about the connectivity of protons. In aromatic systems, the magnitude of the coupling constant (J, measured in Hz) depends on the number of bonds separating the coupled protons.[2]

  • ³J (ortho coupling) : Occurs between adjacent protons (3 bonds apart). Typical value: 7–10 Hz .

  • ⁴J (meta coupling) : Occurs between protons separated by one carbon (4 bonds apart). Typical value: 2–3 Hz .

  • ⁵J (para coupling) : Occurs between protons on opposite sides of the ring (5 bonds apart). The value is very small (0–1 Hz ) and often not resolved.

Based on these principles, the expected splitting patterns are:

  • H-3 : Coupled to H-5 via a meta interaction. Expected signal: Doublet (d) with J ≈ 2-3 Hz.

  • H-5 : Coupled to H-6 (ortho) and H-3 (meta). Expected signal: Doublet of doublets (dd) with J ≈ 7-10 Hz and J ≈ 2-3 Hz.

  • H-6 : Coupled to H-5 via an ortho interaction. Expected signal: Doublet (d) with J ≈ 7-10 Hz.

Summary of Predicted ¹H NMR Data
ProtonPredicted δ (ppm)MultiplicityCoupling Constant(s) (J, Hz)Rationale for Shift & Multiplicity
H-6~7.90Doublet (d)³JH5-H6 ≈ 8.5 HzOrtho to strongly withdrawing -CN group; coupled to H-5.
H-3~7.80Doublet (d)⁴JH3-H5 ≈ 2.5 HzOrtho to -Br; coupled meta to H-5.
H-5~7.60Doublet of Doublets (dd)³JH5-H6 ≈ 8.5 Hz, ⁴JH3-H5 ≈ 2.5 HzOrtho to -Cl; coupled ortho to H-6 and meta to H-3.

Note: Predicted chemical shifts are estimates. Actual values may vary based on solvent and concentration.

Predicted ¹³C NMR Spectrum Analysis

The molecule has seven unique carbon atoms: six in the aromatic ring and one in the nitrile group. A proton-decoupled ¹³C NMR spectrum will show seven distinct singlet signals.

Chemical Shift Prediction

Using the base value of 128.5 ppm for benzene, SCS increments for each substituent are added to predict the chemical shift for each carbon.[5]

  • Carbons Bearing Substituents (ipso-Carbons) : C-1 (-CN), C-2 (-Br), and C-4 (-Cl) are quaternary carbons. Their chemical shifts are strongly influenced by the directly attached substituent. Due to the lack of an attached proton and longer relaxation times, their signals are typically of lower intensity than protonated carbons.

  • Protonated Carbons : C-3, C-5, and C-6 will show more intense signals. Their shifts are determined by the combined effects of all three substituents.

  • Nitrile Carbon : The carbon of the -C≡N group has a characteristic chemical shift in the range of 115–120 ppm .[1]

Summary of Predicted ¹³C NMR Data
CarbonPredicted δ (ppm)Signal IntensityRationale for Shift
C-4~139.0LowIpso to -Cl, para to -CN. Strongly deshielded.
C-6~136.5HighOrtho to -CN, meta to -Cl. Deshielded.
C-3~135.0HighOrtho to -Br, meta to -CN. Deshielded.
C-5~131.0HighOrtho to -Cl, meta to -Br.
C-2~125.0LowIpso to -Br. Influenced by halogen electronegativity.
-C≡N~117.0LowCharacteristic shift for a nitrile carbon.
C-1~113.0LowIpso to -CN, ortho to -Br.

Note: ¹³C NMR chemical shift predictions are generally less precise than ¹H predictions but provide an excellent estimate of the relative order and approximate location of signals.

Visualization of Molecular Structure and Couplings

The following diagram illustrates the key through-bond interactions that determine the splitting patterns in the ¹H NMR spectrum.

Caption: Key proton-proton (H-H) coupling interactions in this compound.

Experimental Protocol for NMR Data Acquisition

This section provides a self-validating protocol for acquiring high-quality ¹H and ¹³C NMR spectra.

A. Sample Preparation

  • Mass Determination : Accurately weigh approximately 10-20 mg of this compound for ¹H NMR (50-100 mg is preferable if a high-quality ¹³C spectrum is the primary goal).

  • Solvent Selection : Use a high-purity deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Ensure the solvent volume is sufficient to cover the detection region of the NMR probe, typically 0.6–0.7 mL.

  • Dissolution : Transfer the weighed sample into a clean, dry vial. Add the deuterated solvent and gently swirl to ensure complete dissolution.

  • Filtration : To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

  • Standard : For precise chemical shift referencing, add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. Alternatively, the residual solvent signal (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) can be used for calibration.

B. Spectrometer Setup and Data Acquisition

The following parameters are typical for a 400 MHz spectrometer.

Caption: Standard workflow for NMR sample preparation, acquisition, and processing.

¹H NMR Acquisition Parameters:

  • Pulse Program : Standard single pulse (e.g., 'zg30').

  • Number of Scans (NS) : 8 to 16 scans.

  • Relaxation Delay (D1) : 1-2 seconds.

  • Acquisition Time (AQ) : 3-4 seconds.

  • Spectral Width (SW) : ~16 ppm, centered around 6 ppm.

¹³C NMR Acquisition Parameters:

  • Pulse Program : Proton-decoupled single pulse with NOE (e.g., 'zgpg30').

  • Number of Scans (NS) : 1024 or higher, depending on concentration.

  • Relaxation Delay (D1) : 2 seconds.

  • Acquisition Time (AQ) : ~1 second.

  • Spectral Width (SW) : ~240 ppm, centered around 110 ppm.

C. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Perform phase and baseline corrections to ensure accurate peak shapes and integration.

  • Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm or using the known residual solvent peak.

  • Integrate the signals in the ¹H spectrum to determine the relative ratios of the protons.

Conclusion

This guide establishes a robust, theoretically grounded prediction of the ¹H and ¹³C NMR spectra for this compound. The analysis of chemical shifts, based on substituent additivity rules, and the prediction of spin-spin coupling patterns provide a clear and detailed spectral fingerprint. This information, coupled with the provided experimental protocol, equips researchers with the necessary tools to confidently acquire and interpret NMR data for this compound, ensuring accurate structural verification and characterization.

References

  • Supporting Information for "A highly efficient heterogeneous copper-catalyzed chlorodeboronation..." RSC.

  • Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. National Institutes of Health.

  • Supplementary data for "Palladium-catalyzed cyanation of aryl halides..." The Royal Society of Chemistry.

  • Curphy-Morrison Additivity Constants for Calculating Benzene Chemical Shifts. University of Wisconsin-Madison.

  • An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies... ChemRxiv.

  • Substituents on Benzene with 1H and 13C Chemical Shifts... ResearchGate.

  • Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta.

  • NMR Lecture-Additivity Rules. Scribd.

  • 4-Bromo-2-chlorobenzonitrile | C7H3BrClN | CID 7010420. PubChem.

  • Real-time prediction of 1H and 13C chemical shifts with DFT accuracy... RSC Publishing.

  • NMR Spectroscopy of Benzene Derivatives. Moodle.

  • Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Chemistry Stack Exchange.

  • This compound | C7H3BrClN | CID 23498524. PubChem.

  • Chemical shifts. University College London.

  • 1H NMR Chemical Shifts. Modgraph Consultants.

  • 1H and 13C NMR Chemical Shift Prediction Models. Edwin [ALERT] (2019).

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. WebMO.

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stability and storage conditions for 2-Bromo-4-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of 2-Bromo-4-chlorobenzonitrile

This guide provides an in-depth analysis of the stability, storage, and handling protocols for this compound (CAS No: 154607-01-9). As a critical intermediate in the synthesis of pharmaceuticals and agrochemicals, understanding its physicochemical properties is paramount for ensuring its integrity, maximizing experimental reproducibility, and maintaining laboratory safety.[1][2] This document moves beyond standard safety data sheet (SDS) recommendations to explain the causality behind storage and handling choices, providing researchers, scientists, and drug development professionals with a framework for best practices.

Part 1: Physicochemical Profile

A foundational understanding of a compound's physical and chemical properties is essential for predicting its behavior and stability. This compound is a solid, off-white crystalline substance at room temperature.[3][4] Its key properties are summarized below for quick reference.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 154607-01-9[3][5]
Molecular Formula C₇H₃BrClN[3][6][7]
Molecular Weight 216.47 g/mol [3][7]
Appearance Cream or off-white solid/crystalline powder[4][7][8]
Melting Point 67 - 72 °C / 152.6 - 161.6 °F[3][7][9]
Solubility Insoluble in water; Soluble in Methanol[4][9][10]

Part 2: Chemical Stability and Degradation Pathways

While generally stable under recommended storage conditions, the reactivity of this compound is dictated by its functional groups: a nitrile, and two different halogen substituents on an aromatic ring.[5][9][10] Its stability is contingent on mitigating exposure to specific environmental and chemical triggers.

Key Destabilizing Factors
  • Thermal Stress: Exposure to excessive heat is a primary condition to avoid.[5] While the compound is a solid with a relatively high melting point, thermal decomposition can generate a range of highly toxic and corrosive gases, including nitrogen oxides (NOx), hydrogen cyanide (HCN), hydrogen chloride (HCl), and hydrogen bromide (HBr).[5] This decomposition profile underscores the critical need to prevent overheating during storage and handling.

  • Photolytic Sensitivity: The compound is noted to be light-sensitive.[5] Halogenated aromatic compounds can be susceptible to photodecomposition, where UV light can induce cleavage of the carbon-halogen bonds, potentially leading to the formation of radical species and subsequent degradation of the material. This necessitates storage in opaque or amber containers to protect the material's integrity.

  • Hydrolytic Instability: The nitrile group (-C≡N) is susceptible to hydrolysis, converting to a carboxylic acid or an amide. While the compound is insoluble in water, this reaction can be catalyzed by the presence of strong acids or bases.[2][10] This potential degradation pathway is a key reason why these substances are listed as incompatible.

Incompatibility Profile

To ensure both safety and material purity, this compound must be segregated from incompatible materials. The primary substances to avoid are strong oxidizing agents.[5][10] Such materials can react vigorously with the organic structure, potentially leading to an uncontrolled exothermic reaction. Additionally, strong acids, bases, and reducing agents should be avoided to prevent unintended chemical reactions, such as the hydrolysis of the nitrile group mentioned previously.[2]

Table 2: Stability and Incompatibility Summary

FactorRecommendation / Incompatible MaterialsRationaleSource(s)
Conditions to Avoid Heat, LightPrevents thermal and photolytic decomposition.[5]
Incompatible Materials Strong Oxidizing Agents, Strong Acids, Strong Bases, Reducing AgentsAvoids vigorous exothermic reactions and catalyzed degradation (e.g., nitrile hydrolysis).[2][5][10]
Visualizing Potential Degradation

The following diagram illustrates the primary environmental factors that can compromise the stability of this compound, leading to decomposition or unwanted side reactions.

A This compound (Stable) B Degraded Product (e.g., 2-Bromo-4-chlorobenzoic acid) A->B   A->B C Toxic Fumes (HCN, HCl, HBr, NOx) A->C I1 Strong Acid/Base (Catalyzes Hydrolysis) I1->A I2 Heat (Thermal Decomposition) I2->A I3 Light (Photolytic Decomposition) I3->A

Caption: Potential Degradation Pathways for this compound.

Part 3: Validated Storage and Handling Protocols

Adherence to a strict protocol for storage and handling is a self-validating system that ensures the compound remains stable and personnel are protected.

Experimental Protocol: Long-Term Storage
  • Receipt and Inspection: Upon receipt, visually inspect the container for any signs of damage or a compromised seal. Only accept containers that are intact.

  • Container Selection: Store the compound in its original, tightly-closed packaging.[5][11] If repackaging is necessary, use opaque or amber glass bottles with screw-top caps to protect from light and moisture.

  • Environmental Control: Place the sealed container in a designated area that is cool, dry, and well-ventilated.[3][5][11] The recommended storage temperature is ambient room temperature, generally defined as 10°C to 25°C.[8]

  • Light Protection: The storage area should be dark, away from direct sunlight or strong artificial light sources.[5]

  • Chemical Segregation: Ensure the storage location is physically separate from incompatible materials, particularly strong oxidizing agents, acids, and bases.[10][11]

  • Inert Atmosphere (Optional High-Purity Storage): For applications requiring the highest purity and for long-term archival storage, consider flushing the container headspace with an inert gas like argon or nitrogen before sealing. This displaces atmospheric moisture and oxygen, providing an additional layer of protection against potential degradation.

Workflow: Safe Handling and Use

The following workflow provides a logical sequence of operations to minimize exposure and prevent contamination when handling this compound.

start Start: Retrieve from Storage prep 1. Don PPE (Gloves, Lab Coat, Eye Protection) start->prep env 2. Work in Ventilated Area (Chemical Fume Hood) prep->env handle 3. Weigh/Handle Compound (Avoid Dust Generation) env->handle cleanup 4. Clean Equipment & Work Area handle->cleanup decontaminate 5. Decontaminate & Wash Hands cleanup->decontaminate waste 6. Dispose of Waste Properly decontaminate->waste finish End: Return to Storage waste->finish

Caption: Safe Handling and Use Workflow.

This workflow ensures that all necessary engineering controls (fume hood) and personal protective equipment (PPE) are utilized before the compound is handled.[3][5] It also emphasizes procedures for post-handling cleanup and decontamination to maintain a safe laboratory environment.[11]

Conclusion

This compound is a chemically stable compound when managed correctly. Its primary vulnerabilities are exposure to high heat, light, and incompatible reactive chemicals like strong oxidizing agents. By implementing the detailed storage and handling protocols outlined in this guide—specifically, storing in cool, dry, dark conditions within tightly sealed containers and away from incompatible substances—researchers can ensure the long-term integrity of the material. Adherence to these scientifically-grounded practices is fundamental to achieving reliable research outcomes and upholding the highest standards of laboratory safety.

References

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 4-Bromo-2-chlorobenzonitrile. Retrieved from .

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.

  • Shanghai Canbi Pharma Ltd. (2012). SAFETY DATA SHEET: 4-BROMO-2-CHLOROBENZONITRILE.

  • Apollo Scientific. (2023). SAFETY DATA SHEET: 4-Bromo-2-chlorobenzonitrile.

  • Fisher Scientific. (2024). SAFETY DATA SHEET: 4-Bromo-2-chlorobenzonitrile.

  • Smolecule. (n.d.). Buy 4-Bromo-2-chlorobenzonitrile | 154607-01-9.

  • Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET: 4-Bromo-2-chlorobenzonitrile.

  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 4-Bromo-2-chlorobenzonitrile | 154607-01-9.

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 4-Bromo-2-chlorobenzonitrile.

  • Biosynth. (n.d.). 4-Bromo-2-chlorobenzonitrile | 154607-01-9 | FB45872.

  • ChemBlink. (2020). MSDS of 4-Bromo-2-chlorobenzonitrile.

  • Sigma-Aldrich. (n.d.). 4-Bromo-2-chlorobenzonitrile | 154607-01-9.

  • ChemicalBook. (2025). 4-Bromo-2-chlorobenzonitrile | 154607-01-9.

  • Guidechem. (n.d.). 4-BROMO-2-CHLOROBENZONITRILE 154607-01-9 wiki.

  • CP Lab Safety. (n.d.). This compound, min 97%, 100 grams.

Sources

reactivity of the nitrile group in 2-Bromo-4-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of the Nitrile Group in 2-Bromo-4-chlorobenzonitrile

Abstract

This technical guide provides a comprehensive analysis of the chemical , a versatile intermediate in the synthesis of pharmaceuticals and advanced materials. We will explore the intrinsic electronic properties of this molecule and the profound influence of its halogen substituents on the primary transformations of the nitrile functional group. This document will detail the mechanisms, field-proven experimental protocols, and strategic considerations for key reactions including hydrolysis, reduction, cycloaddition, and the addition of organometallic reagents. The insights provided are intended to equip researchers, chemists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this important chemical building block.

Introduction: Electronic Architecture of this compound

This compound is an aromatic compound distinguished by a benzene ring substituted with three key functional groups: a nitrile (-C≡N), a bromine atom, and a chlorine atom.[1] The reactivity of this molecule is not merely a sum of its parts but a complex interplay of their electronic effects.

The nitrile group itself is strongly electron-withdrawing, a consequence of the high electronegativity of the nitrogen atom and the nature of the carbon-nitrogen triple bond.[2] This effect polarizes the C≡N bond, rendering the nitrile carbon highly electrophilic and susceptible to nucleophilic attack.[3][4]

The halogen substituents at the ortho (Bromine) and para (Chlorine) positions further modulate this reactivity. Both bromine and chlorine are more electronegative than carbon, exerting a powerful electron-withdrawing inductive effect (-I).[5][6] This induction further depletes electron density from the aromatic ring and, by extension, enhances the electrophilicity of the nitrile carbon. While halogens can donate electron density via resonance (+R) due to their lone pairs, the inductive effect is dominant for halogens.[5] The cumulative effect of the nitrile, bromo, and chloro groups makes the nitrile carbon in this compound an exceptionally potent electrophilic center.

Diagram 1: Electronic influences on the nitrile group.

Hydrolysis: Conversion to Amides and Carboxylic Acids

The hydrolysis of the nitrile group is a fundamental transformation, yielding either a primary amide or a carboxylic acid depending on the reaction conditions. This process can be catalyzed by either acid or base.

Mechanistic Considerations
  • Acid-Catalyzed Hydrolysis : The reaction is initiated by the protonation of the nitrile nitrogen. This step significantly increases the electrophilicity of the nitrile carbon, making it susceptible to attack by a weak nucleophile like water.[7][8] The resulting intermediate tautomerizes to form the amide. Under harsher conditions (e.g., elevated temperature, high acid concentration), the amide can undergo further hydrolysis to the corresponding carboxylic acid.

  • Base-Catalyzed Hydrolysis : This pathway involves the direct nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon.[3] The resulting imine anion is protonated by water to give a hydroxy imine, which rapidly tautomerizes to the amide.[3] Similar to the acid-catalyzed route, forcing conditions will drive the subsequent hydrolysis of the amide to a carboxylate salt.

The strong electron-withdrawing character of the bromo and chloro substituents accelerates the rate of nucleophilic attack on the nitrile carbon, generally favoring hydrolysis.[9][10]

hydrolysis_mechanism cluster_acid Acid-Catalyzed Path cluster_base Base-Catalyzed Path A_Nitrile Ar-C≡N A_Protonated Ar-C≡N⁺-H A_Nitrile->A_Protonated + H⁺ A_Attack Imidic Acid Intermediate A_Protonated->A_Attack + H₂O A_Amide Ar-CONH₂ A_Attack->A_Amide Tautomerization B_Nitrile Ar-C≡N B_Attack Imine Anion Intermediate B_Nitrile->B_Attack + OH⁻ B_HydroxyImine Hydroxy Imine B_Attack->B_HydroxyImine + H₂O B_Amide Ar-CONH₂ B_HydroxyImine->B_Amide Tautomerization

Diagram 2: Acid vs. Base-catalyzed nitrile hydrolysis.
Experimental Protocol: Selective Hydrolysis to 2-Bromo-4-chlorobenzamide

This protocol is designed for the selective conversion of the nitrile to the primary amide, avoiding significant over-hydrolysis to the carboxylic acid. The use of a catalytic system in a controlled environment is key.

Materials:

  • This compound

  • Sodium Molybdate (Na₂MoO₄)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Ethanol

  • Round-bottom flask, magnetic stirrer, condenser

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol (10 volumes), add sodium molybdate (0.05 eq).

  • Stir the mixture at room temperature to ensure homogeneity.

  • Slowly add 30% hydrogen peroxide (2.0 eq) dropwise to the reaction mixture. An exotherm may be observed.

  • After the addition is complete, stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The presence of electron-withdrawing groups on the nitrile often allows this reaction to proceed efficiently at room temperature.[10]

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite until a negative test with peroxide indicator strips is obtained.

  • Reduce the solvent volume under reduced pressure.

  • Add water to the residue to precipitate the product.

  • Collect the solid product, 2-Bromo-4-chlorobenzamide, by vacuum filtration, wash with cold water, and dry under vacuum.

Reduction: Pathways to Amines and Aldehydes

The nitrile group can be fully reduced to a primary amine or partially reduced to an aldehyde, depending on the choice of reducing agent and reaction conditions.

Reduction to (2-Bromo-4-chlorophenyl)methanamine

Strong hydride donors, such as Lithium Aluminum Hydride (LiAlH₄), are required for the complete reduction of a nitrile to a primary amine.

Mechanism: The reaction proceeds via two successive additions of a hydride ion (H⁻). The first nucleophilic attack on the nitrile carbon forms an imine anion intermediate.[11] A second hydride transfer from another molecule of LiAlH₄ reduces the imine C=N bond, generating a dianion.[11][12] This dianion is then protonated during aqueous workup to yield the primary amine.[12] The presence of electron-withdrawing groups on the aromatic ring enhances the electrophilicity of the nitrile carbon, generally leading to faster reduction rates.[13]

Experimental Protocol: LiAlH₄ Reduction to the Primary Amine

CAUTION: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

Materials:

  • This compound

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Water, 10% NaOH solution

  • Three-neck round-bottom flask, dropping funnel, condenser, inert gas supply

Procedure:

  • To a three-neck flask equipped with a stirrer, condenser, and dropping funnel under an inert atmosphere, add LiAlH₄ (1.5 eq) and anhydrous THF (10 volumes).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve this compound (1.0 eq) in anhydrous THF (5 volumes) and add it to the dropping funnel.

  • Add the nitrile solution dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0 °C.

  • After the addition, allow the reaction to warm to room temperature and stir for 4 hours, or until TLC indicates complete consumption of the starting material.[14]

  • Cool the reaction back to 0 °C. Quench the excess LiAlH₄ by the sequential, careful, and dropwise addition of water (1 volume relative to LiAlH₄), followed by 10% aqueous NaOH (1.5 volumes), and finally water again (3 volumes).[14]

  • A granular precipitate of aluminum salts will form. Filter the suspension through a pad of Celite®, washing the filter cake with THF or ethyl acetate.

  • Combine the filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (2-bromo-4-chlorophenyl)methanamine. Purification can be achieved by column chromatography or distillation.

Reduction to 2-Bromo-4-chlorobenzaldehyde

Partial reduction to an aldehyde requires a less reactive reducing agent that allows for the isolation of the imine intermediate, which is then hydrolyzed. The Stephen aldehyde synthesis is a classic and effective method for aromatic nitriles.[15]

Mechanism (Stephen Aldehyde Synthesis): The nitrile reacts with tin(II) chloride (SnCl₂) and hydrochloric acid (HCl) to form an aldimine-tin chloride salt complex, which precipitates from the reaction mixture.[16][17] This intermediate salt is then hydrolyzed with water to produce the aldehyde.[16] The reaction is particularly efficient for aromatic nitriles.[15][16]

reduction_pathways start This compound (Ar-C≡N) imine_anion Imine Anion Intermediate start->imine_anion LiAlH₄ (1st H⁻) iminium_salt Iminium Salt Intermediate ([Ar-CH=NH₂]⁺Cl⁻) start->iminium_salt SnCl₂ / HCl (Stephen Reaction) amine Primary Amine (Ar-CH₂NH₂) aldehyde Aldehyde (Ar-CHO) dianion Dianion Intermediate imine_anion->dianion LiAlH₄ (2nd H⁻) dianion->amine H₂O Workup iminium_salt->aldehyde Hydrolysis (H₂O)

Diagram 3: Comparative workflows for nitrile reduction.
Experimental Protocol: Stephen Aldehyde Synthesis

Materials:

  • This compound

  • Anhydrous Tin(II) Chloride (SnCl₂)

  • Anhydrous Diethyl Ether

  • Gaseous Hydrogen Chloride (HCl)

  • Round-bottom flask, gas inlet tube, stirrer

Procedure:

  • Suspend anhydrous tin(II) chloride (2.0 eq) in anhydrous diethyl ether (15 volumes) in a dry flask under an inert atmosphere.

  • Cool the suspension in an ice bath and bubble dry HCl gas through it until saturation.

  • Add this compound (1.0 eq) to the cold suspension.

  • Continue stirring the mixture at a low temperature. A precipitate of the aldimine tin chloride salt should form.[17]

  • Allow the mixture to stand, then isolate the precipitated salt by filtration (in a dry environment).

  • Wash the salt with a small amount of cold, anhydrous ether.

  • To hydrolyze the salt, add it to water and heat the mixture, often with steam distillation, to isolate the aldehyde product.

  • Extract the aqueous mixture with ether, dry the organic extracts over anhydrous magnesium sulfate, and remove the solvent to yield 2-bromo-4-chlorobenzaldehyde.

[3+2] Cycloaddition: Synthesis of Tetrazoles

The [3+2] cycloaddition reaction between a nitrile and an azide is a powerful method for synthesizing 5-substituted-1H-tetrazoles. This transformation is of paramount importance in medicinal chemistry, as the tetrazole moiety is a well-established bioisostere for the carboxylic acid group.[18][19][20]

Mechanism: The reaction is typically facilitated by a Lewis or Brønsted acid. The acid activates the nitrile by coordinating to the nitrogen, enhancing its electrophilicity.[21] The azide anion then acts as the nucleophile, attacking the nitrile carbon. The resulting linear intermediate undergoes intramolecular cyclization to form the tetrazole ring.[21] The enhanced electrophilicity of the nitrile in this compound makes it an excellent substrate for this reaction.

Experimental Protocol: Synthesis of 5-(2-Bromo-4-chlorophenyl)-1H-tetrazole

Materials:

  • This compound

  • Sodium Azide (NaN₃)

  • Ammonium Chloride (NH₄Cl)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Hydrochloric Acid (for workup)

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.5 eq) in anhydrous DMF (10 volumes).[18]

  • Heat the reaction mixture to 100-120 °C and stir for several hours (e.g., 12-24 h). Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker of ice water.

  • Acidify the aqueous mixture with concentrated HCl to a pH of ~1-2. This will protonate the tetrazole and cause it to precipitate.

  • Stir the cold suspension for 30 minutes to ensure complete precipitation.

  • Collect the solid product, 5-(2-bromo-4-chlorophenyl)-1H-tetrazole, by vacuum filtration.

  • Wash the filter cake thoroughly with cold water to remove inorganic salts.

  • Dry the product under vacuum. Recrystallization from a suitable solvent like ethanol/water may be performed for further purification.

tetrazole_synthesis nitrile Ar-C≡N activated_nitrile Activated Nitrile Ar-C≡N-H⁺ nitrile->activated_nitrile + H⁺ (from NH₄Cl) linear_intermediate Linear Intermediate Ar-C(N₃)=NH activated_nitrile->linear_intermediate + N₃⁻ azide N₃⁻ azide->linear_intermediate tetrazole 5-Aryl-1H-tetrazole linear_intermediate->tetrazole Cyclization

Diagram 4: Mechanism of acid-catalyzed tetrazole synthesis.

Summary of Reactivity

The nitrile group in this compound is a versatile functional handle for a wide array of chemical transformations. Its reactivity is significantly enhanced by the cumulative electron-withdrawing effects of the nitrile itself and the ortho-bromo and para-chloro substituents. This electronic profile makes the nitrile carbon a prime target for nucleophilic attack.

Reaction TypeReagentsProduct ClassInfluence of Substituents (Br, Cl)
Hydrolysis H₃O⁺ or OH⁻ / H₂OAmide / Carboxylic AcidAccelerates rate of nucleophilic attack
Reduction (Full) LiAlH₄Primary AmineAccelerates rate by enhancing electrophilicity
Reduction (Partial) SnCl₂/HCl or DIBAL-HAldehydeGenerally favorable for aromatic nitriles
Cycloaddition NaN₃, NH₄ClTetrazoleAccelerates rate of azide attack
Organometallic Add. R-MgX or R-LiKetoneAccelerates rate of nucleophilic attack

This guide has outlined the core principles and provided validated protocols for the manipulation of this functional group. A thorough understanding of these reactions enables the strategic incorporation of the 2-bromo-4-chlorophenyl moiety into complex molecular architectures, a critical capability in modern synthetic and medicinal chemistry.

References

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  • YouTube. Synthesis of Aldehyde From Esters and Nitrile| DIBALH| Stephen Reduction| Grignard. [Link]

  • Chemistry LibreTexts. Conversion of nitriles to amides. [Link]

  • Ma, X., et al. (2023). Mo(VI)-catalyzed conversion of nitriles to amides with hydrogen peroxide in ethanol. Synthetic Communications, 53(6), 525-534. [Link]

  • JoVE. Video: Nitriles to Amines: LiAlH4 Reduction. [Link]

  • Journal of the Chinese Chemical Society. Substituent Effect on the Geometrical Structures and Electronic Properties of Benzonitrile Oligobenzonitriles. [Link]

  • Google Patents. WO2002096856A1 - Catalyst and synthetic process for carboxamides by nitrile hydrolysis.
  • ResearchGate. Scheme 1 Selective hydrolysis of nitriles to amides. [Link]

  • YouTube. Reduction of nitriles to amines using LiAlH4. [Link]

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  • Organic Chemistry Portal. 2H-Tetrazole synthesis. [Link]

  • St. Peter's Institute of Pharmaceutical Sciences. The Effect of Substituents on Reactivity. [Link]

  • OpenStax. 20.7 Chemistry of Nitriles – Organic Chemistry: A Tenth Edition. [Link]

  • Chemistry LibreTexts. 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

  • Rasayan Journal of Chemistry. A NOVEL APPROACH FOR SYNTHESIS OF SUBSTITUTED TETRAZOLES. [Link]

  • Bentham Science. Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. [Link]

  • ChemRxiv. Design of an electron-withdrawing benzonitrile ligand for Ni-catalyzed cross-coupling involving tertiary nucleophiles. [Link]

  • PubMed Central. Tetrazolium Compounds: Synthesis and Applications in Medicine. [Link]

  • Fiveable. Chemistry of Nitriles | Organic Chemistry Class Notes. [Link]

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  • YouTube. tetrazole synthesis from a nitrile and azide - laboratory experiment. [Link]

  • PubMed. Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. [Link]

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An In-depth Technical Guide to the Electrophilic and Nucleophilic Reactivity of 2-Bromo-4-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Bromo-4-chlorobenzonitrile (C₇H₃BrClN) is a pivotal chemical intermediate with substantial utility in the pharmaceutical and agrochemical sectors.[1] Its trifunctionalized aromatic structure, featuring a nitrile group alongside bromine and chlorine atoms, presents a versatile scaffold for advanced organic synthesis. A comprehensive understanding of its electronic landscape is paramount for predicting its reactivity and strategically designing synthetic pathways. This guide provides a detailed analysis of the electrophilic and nucleophilic sites within the this compound molecule, grounding theoretical predictions in experimental evidence and established reaction protocols. We will dissect the interplay of inductive and resonance effects, visualize the molecule's reactivity map, and detail methodologies for selectively targeting its key reactive centers.

Foundational Analysis: Molecular Structure and Electronic Architecture

The reactivity of an organic molecule is a direct consequence of its electronic structure. In this compound, the benzene ring is substituted with three distinct functional groups, each imparting a significant electronic influence that dictates the location of electron-rich (nucleophilic) and electron-poor (electrophilic) centers.

  • The Nitrile Group (-C≡N): The cyano group is a powerful electron-withdrawing group. This is attributable to two primary factors:

    • Inductive Effect (-I): The nitrogen atom is highly electronegative, strongly pulling electron density away from the carbon atom to which it is attached and, by extension, from the aromatic ring.

    • Resonance Effect (-M): The pi-system of the nitrile group can participate in resonance with the aromatic ring, delocalizing the ring's pi-electrons towards the nitrogen atom. This effect deactivates the ring towards electrophilic attack and creates a significant electron deficit on the nitrile carbon itself.

  • Halogen Substituents (-Br and -Cl): Bromine and chlorine are electronegative atoms that exert a strong electron-withdrawing inductive effect (-I). Concurrently, they possess lone pairs of electrons that can be donated into the aromatic ring via a positive resonance effect (+M). For halogens, the inductive effect is dominant, resulting in a net withdrawal of electron density from the ring.

The cumulative impact of these three electron-withdrawing substituents renders the entire aromatic ring electron-deficient and thus electrophilic in nature.

Predicted Reactive Sites:
  • Primary Electrophilic Centers: An electrophile is a species that accepts an electron pair to form a new covalent bond.[2] These centers are characterized by low electron density or a partial positive charge (δ+).[3][4]

    • C2 Carbon (ipso- to Bromine): The C-Br bond is weaker and more polarizable than the C-Cl bond. This makes the C2 carbon the most susceptible site for oxidative addition in transition metal-catalyzed reactions, a hallmark of electrophilic behavior.[5]

    • Nitrile Carbon: The strong polarization of the C≡N bond makes the carbon atom highly electron-deficient (δ+) and a prime target for nucleophilic attack.

    • Aromatic Carbons (C1, C4, etc.): All carbon atoms in the ring are rendered electrophilic due to the potent electron-withdrawing effects of the substituents.

  • Primary Nucleophilic Centers: A nucleophile is a reactant that provides an electron pair to form a new bond.[2][3] These sites are characterized by high electron density, often in the form of lone pairs.

    • Nitrile Nitrogen: The nitrogen atom possesses a lone pair of electrons, making it a nucleophilic and basic site. Its ability to coordinate with metals makes it a useful ligand.[6]

    • Halogen Atoms: The lone pairs on the bromine and chlorine atoms can also exhibit weak nucleophilic character.

Visualization of Molecular Reactivity

A visual representation of the electronic effects provides an intuitive map of the molecule's reactivity. The following diagram, generated using the DOT language, illustrates the key electrophilic and nucleophilic centers and the direction of electron density withdrawal.

Caption: Electronic landscape of this compound.

Experimental Validation: Probing Reactivity through Synthesis

The theoretical framework is validated by the molecule's observed behavior in chemical reactions. Its utility as a building block stems from the ability to selectively target different reactive sites.

Reactions at Electrophilic Centers

The electron-poor nature of the molecule makes it an excellent substrate for reactions involving nucleophiles.

A. Palladium-Catalyzed Cross-Coupling Reactions

The differential reactivity of the C-Br and C-Cl bonds is a cornerstone of this molecule's synthetic utility. The C-Br bond is significantly more reactive towards oxidative addition with Pd(0) catalysts than the C-Cl bond. This allows for selective functionalization at the C2 position. Reactions like Suzuki, Heck, and Sonogashira couplings are fundamental for creating new carbon-carbon bonds.[7]

Suzuki_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions A This compound (Electrophile) F Suzuki Product A->F B Ar-B(OH)₂ (Nucleophile Source) B->F C Pd Catalyst (e.g., Pd(PPh₃)₄) C->F Catalyzes D Base (e.g., Na₂CO₃, K₃PO₄) D->F E Solvent (e.g., Toluene/H₂O, Dioxane) E->F

Caption: General workflow for a Suzuki cross-coupling reaction.

B. Nucleophilic Attack on the Nitrile Group

The electrophilic carbon of the nitrile group readily undergoes addition reactions with various nucleophiles.

  • Hydrolysis: Treatment with strong acid or base hydrolyzes the nitrile to a carboxylic acid (2-bromo-4-chlorobenzoic acid).

  • Reduction: Potent reducing agents, such as lithium aluminum hydride (LiAlH₄), reduce the nitrile to a primary amine ( (2-bromo-4-chlorophenyl)methanamine).[1]

Reactions at Nucleophilic Centers

While the molecule is predominantly electrophilic, its nucleophilic sites can participate in specific transformations.

A. Coordination to Metal Centers

The lone pair on the nitrile nitrogen allows the molecule to act as a ligand, coordinating with transition metals. This property is relevant in the context of organometallic chemistry and catalysis.[6]

Quantitative Data and Experimental Protocols

A precise understanding of the molecule's properties is essential for reproducible and safe experimentation.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 57381-49-4[8]
Molecular Formula C₇H₃BrClN[8]
Molecular Weight 216.46 g/mol [8]
Appearance White to off-white crystalline solid[5][9]
Melting Point ~71 °C
Protocol: Selective Suzuki-Miyaura Coupling at the C-Br Bond

This protocol provides a representative method for the selective functionalization of the C2 position, demonstrating the targeted reaction at the primary electrophilic site.

Objective: To synthesize 2-aryl-4-chlorobenzonitrile via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

  • Toluene (solvent)

  • Water (co-solvent)

Procedure:

  • Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and potassium carbonate.

  • Degassing: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes. This step is critical to prevent the oxidation of the Pd(0) catalyst.

  • Solvent Addition: Add degassed toluene and water (typically a 4:1 to 10:1 ratio of toluene:water) via syringe. The biphasic system is common for Suzuki couplings.

  • Catalyst Addition: Briefly remove the septum and add the Pd(PPh₃)₄ catalyst. Immediately reseal the flask and purge with inert gas for another 5 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-12 hours.

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.

  • Extraction: Extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to afford the pure 2-aryl-4-chlorobenzonitrile.[10]

Causality and Justification:

  • Catalyst: Pd(PPh₃)₄ is a common, effective Pd(0) source for cross-coupling.

  • Base: K₂CO₃ is required to activate the boronic acid, forming the more nucleophilic boronate species, which is essential for the transmetalation step in the catalytic cycle.

  • Solvent System: The toluene/water system effectively dissolves both the organic-soluble reactants and the inorganic base.

  • Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II), quenching the reaction.

Conclusion

This compound is a strategically designed synthetic intermediate whose reactivity is governed by a well-defined electronic architecture. The powerful electron-withdrawing nature of the nitrile, bromo, and chloro substituents creates a highly electrophilic aromatic system. The key to its synthetic versatility lies in the differential reactivity of its electrophilic sites: the C2 carbon, bearing the more labile bromine atom, serves as the primary handle for selective C-C bond formation via cross-coupling reactions, while the nitrile carbon is susceptible to a range of nucleophilic additions. The primary nucleophilic center, the nitrile nitrogen, offers opportunities for coordination chemistry. By understanding and exploiting these distinct reactive centers, researchers and drug development professionals can effectively leverage this compound to construct complex molecular frameworks with high precision and efficiency.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 23498524, this compound. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7010420, 4-Bromo-2-chlorobenzonitrile. Retrieved from [Link]

  • LookChem (n.d.). Mastering Organic Synthesis: A Deep Dive into 4-Bromo-2-chlorobenzonitrile's Utility. Retrieved from [Link]

  • eCampusOntario Pressbooks (n.d.). 3.1.1 – Introduction to Nucleophiles, Electrophiles and Curved Arrows. Retrieved from [Link]

  • Jakubik, J. (2012). Nucleophiles and Electrophiles. Master Organic Chemistry. Retrieved from [Link]

  • LibreTexts Chemistry (2020). 12.3: Recognizing Electrophiles. Retrieved from [Link]

Sources

commercial suppliers of 2-Bromo-4-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Commercial Sourcing and Application of 2-Bromo-4-chlorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal halogenated aromatic building block, instrumental in the fields of pharmaceutical and agrochemical synthesis. Its unique substitution pattern, featuring bromo, chloro, and nitrile functional groups, offers a versatile platform for complex molecular architecture. This guide provides a comprehensive overview of this compound, focusing on the critical aspects of commercial supplier selection, technical specifications, safe handling protocols, and robust quality assurance methodologies. Authored from the perspective of a Senior Application Scientist, this document aims to equip researchers with the necessary expertise to confidently source and utilize this key intermediate, ensuring the integrity and reproducibility of their scientific endeavors.

Introduction to this compound: A Versatile Synthetic Intermediate

This compound, identified by CAS Number 57381-49-4, is an organic compound featuring a benzene ring substituted with a bromine atom at position 2, a chlorine atom at position 4, and a nitrile group at position 1.[1][2] This strategic arrangement of functional groups makes it a highly valuable precursor in organic synthesis.

Key Chemical Properties:

  • Molecular Formula: C₇H₃BrClN[3]

  • Molecular Weight: 216.46 g/mol [3]

  • Appearance: Typically a white to off-white or cream-colored crystalline solid.[2][4]

  • Reactivity: The presence of two distinct halogen atoms allows for selective and sequential reactions, such as cross-coupling, while the nitrile group can be hydrolyzed, reduced, or converted to other functionalities.[5][6]

Its primary utility lies in its role as an intermediate for synthesizing more complex molecules, particularly in the development of novel therapeutic agents and crop protection chemicals.[7][8]

The Commercial Supplier Landscape: A Comparative Analysis

The selection of a reliable commercial supplier is a foundational step that significantly impacts research outcomes. Factors such as purity, documentation, and batch-to-batch consistency are paramount. Below is a comparative table of several commercial suppliers for this compound.

SupplierTypical PurityAvailable QuantitiesKey DocumentationNotes
CP Lab Safety ≥ 97%GramsProduct PageFor research and commercial use only, not for medical or consumer use.[1]
CymitQuimica 97%1g - 100gProduct PageSpecifies products are for laboratory use only.[2]
Oakwood Chemical Not specifiedGramsProduct PageLists CAS number and molecular formula.[9]
Thermo Scientific ≥ 95% (GC)GramsSDS, Specification SheetProvides detailed specifications and safety information.[10]
BLD Pharm Not specifiedNot specifiedNMR, HPLC, LC-MS data availableOffers detailed analytical data for their products.[11]
A Logic-Driven Workflow for Supplier Selection

Choosing the right supplier is not merely a transactional decision; it is a critical risk mitigation step in the research and development pipeline. The following workflow outlines a systematic approach to supplier qualification.

Supplier_Selection_Workflow Fig. 1: Supplier Selection Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Technical Evaluation cluster_2 Phase 3: Final Decision A Define Project Needs (Purity, Scale, Timeline) B Identify Potential Suppliers (Online Databases, Catalogs) A->B C Request Quotations & Lead Times B->C D Request Technical Documents (CoA, SDS, Analytical Spectra) C->D E Review Purity & Impurity Profile (Does it meet spec?) D->E E->B No, Re-evaluate F Assess Batch-to-Batch Consistency (If historical data is available) E->F Yes G Evaluate Supplier Reliability (Shipping, Support, Quality System) F->G H Select Primary Supplier & Qualify Secondary (Optional) G->H I Place Order for Initial Lot H->I

Sources

A Guide to 2-Bromo-4-chlorobenzonitrile: A Strategic Intermediate in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Bromo-4-chlorobenzonitrile is a di-halogenated aromatic compound that has emerged as a cornerstone intermediate in the fields of pharmaceutical and agrochemical research. Its strategic importance is derived from the differential reactivity of its functional groups: a nitrile moiety and two distinct halogen atoms (bromine and chlorine) positioned at ortho and para positions, respectively. This unique arrangement allows for selective, sequential chemical transformations, providing a robust platform for the construction of complex molecular architectures. This guide provides an in-depth analysis of the compound's properties, synthesis, core reactivity, and its application in pivotal synthetic reactions, including palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions. Detailed, field-tested protocols are provided to serve as a practical resource for researchers and drug development professionals.

Introduction to a Versatile Building Block

In the landscape of organic synthesis, the efficiency and elegance of a synthetic route often depend on the strategic use of multifunctional intermediates. This compound (CAS No. 57381-49-4) exemplifies such a building block.[1][2] Its structure, featuring an electron-withdrawing nitrile group, a highly reactive bromine atom, and a less reactive chlorine atom on a benzene core, offers chemists a powerful tool for directed synthesis.[3][4] The nitrile group can be readily converted into amines, amides, or carboxylic acids, while the two halogen atoms serve as distinct handles for metal-catalyzed cross-coupling reactions. This differential reactivity is the key to its utility, enabling the stepwise introduction of various substituents and the assembly of complex, biologically active molecules.[5][6] This guide will explore the fundamental chemistry of this intermediate and provide practical methodologies for its use in key synthetic transformations.

Physicochemical Properties and Safe Handling

A thorough understanding of a reagent's properties and hazards is paramount for its safe and effective use in a laboratory setting.

Key Properties

The essential physicochemical data for this compound are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 57381-49-4[1][2]
Molecular Formula C₇H₃BrClN[1][2]
Molecular Weight 216.46 g/mol [2]
Appearance Solid, typically white to cream or pale yellow[7][8]
Purity Typically ≥97%[1][7]
IUPAC Name This compound[2]
InChI Key PEAQTMSQUXACRN-UHFFFAOYSA-N[2]
Safety and Handling

This compound is classified as an acute toxin and an irritant.[2] It is harmful if swallowed, toxic in contact with skin, and may cause respiratory irritation.[2][9][10]

  • Personal Protective Equipment (PPE): Always handle this compound within a chemical fume hood. Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile rubber).[9][10]

  • Handling: Avoid dust formation and inhalation.[9] Ensure adequate ventilation. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[10]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1]

  • First Aid: In case of skin contact, wash off immediately with plenty of soap and water.[10] For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. If swallowed, rinse mouth and seek immediate medical attention.[9][10] Always show the Safety Data Sheet (SDS) to attending medical personnel.[9]

Synthesis of this compound

The most reliable and common industrial synthesis of this compound proceeds via a Sandmeyer reaction. This classic transformation allows for the introduction of a bromo or cyano group onto an aromatic ring via a diazonium salt intermediate. For this specific isomer, the synthesis typically starts from 2-Amino-4-chlorobenzonitrile.

The Sandmeyer Reaction Pathway

The causality behind this choice of pathway is twofold: the ready availability of the aniline precursor and the high efficiency and selectivity of the Sandmeyer reaction for converting an amino group into a halogen. The reaction proceeds in two distinct, temperature-critical stages:

  • Diazotization: The primary aromatic amine is treated with a nitrous acid source (typically sodium nitrite in a strong acid like HCl) at low temperatures (0–5 °C) to form a diazonium salt. This intermediate is highly reactive and is generated in situ for immediate use.

  • Halogenation: The diazonium salt solution is then added to a solution containing a copper(I) halide, in this case, copper(I) bromide (CuBr). The copper catalyst facilitates the displacement of the diazonium group (N₂) with a bromide ion.

Sandmeyer_Reaction cluster_start Starting Material cluster_process Reaction Sequence Start 2-Amino-4-chlorobenzonitrile Diazotization Diazonium Salt Intermediate Start->Diazotization 1. NaNO₂, HCl 2. 0-5 °C Sandmeyer Final Product This compound Diazotization->Sandmeyer 1. CuBr 2. Heat

Caption: Synthesis of this compound via the Sandmeyer reaction.

Core Reactivity and Mechanistic Considerations

The synthetic versatility of this compound is governed by the interplay of its three functional groups.

  • Differential Halogen Reactivity: In palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive than the C-Cl bond.[3] The bond dissociation energy of C-Br is lower than that of C-Cl, making it more susceptible to oxidative addition to a Pd(0) center, which is the rate-determining step in many cross-coupling cycles.[11] This reactivity difference is the cornerstone of its use in sequential functionalization, allowing for a reaction to occur selectively at the C2 position (bromine) while leaving the C4 position (chlorine) intact for a subsequent, different transformation.

  • Nitrile Group Influence: The cyano (-C≡N) group is a potent electron-withdrawing group via both induction and resonance. This electronic effect significantly influences the reactivity of the aromatic ring. It strongly activates the ortho (C2) and para (C4) positions towards nucleophilic aromatic substitution (SNAr) by stabilizing the negatively charged Meisenheimer intermediate that forms upon nucleophilic attack.[12][13][14]

Key Synthetic Transformations and Protocols

The following sections detail the application of this compound in three of the most powerful reactions in modern organic synthesis. The protocols provided are generalized from established methodologies and should be considered robust starting points for optimization.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, enabling the synthesis of biaryls, styrenes, and polyolefins.[15] The reaction couples an organoboron species (like a boronic acid) with an organohalide.[11] Given the higher reactivity of the C-Br bond, this compound selectively undergoes coupling at the C2 position.

Reaction Principle: The catalytic cycle involves three key steps: (1) Oxidative addition of the aryl bromide to a Pd(0) catalyst, (2) Transmetalation of the organic group from the boron atom to the palladium center, and (3) Reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[11][15] The base is crucial for activating the organoboron reagent to facilitate transmetalation.[16]

Suzuki_Coupling_Workflow cluster_reactants Reactants & Catalyst Setup cluster_cycle Catalytic Cycle Reactant1 This compound OxAdd Oxidative Addition Reactant2 Arylboronic Acid Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) Transmetal Transmetalation OxAdd->Transmetal Pd(II) complex RedElim Reductive Elimination Transmetal->RedElim Di-organo Pd(II) RedElim->OxAdd Pd(0) regenerated Product 2-Aryl-4-chlorobenzonitrile RedElim->Product

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Synthesis of 2-Aryl-4-chlorobenzonitrile

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), a base such as potassium carbonate (K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).[17]

  • Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or toluene/water (e.g., in a 4:1 ratio), via syringe to achieve a concentration of 0.1-0.5 M with respect to the starting aryl bromide.[17]

  • Reaction: Heat the mixture with vigorous stirring to a temperature between 80-110 °C.[17] Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to yield the desired 2-aryl-4-chlorobenzonitrile product.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, enabling the synthesis of aryl amines from aryl halides.[18][19] This reaction has largely replaced harsher classical methods due to its broad substrate scope and functional group tolerance.[18] Again, the reaction occurs selectively at the C-Br bond.

Reaction Principle: The mechanism is similar to the Suzuki coupling but involves an amine nucleophile. Key to the success of this reaction is the choice of ligand. Sterically hindered, electron-rich phosphine ligands (such as XPhos or SPhos) are typically required to promote the reductive elimination step, which is often the rate-limiting step for C-N bond formation.[19][20] A strong, non-nucleophilic base like sodium tert-butoxide is used to deprotonate the amine.[19]

Experimental Protocol: Synthesis of 2-(Alkyl/Aryl)amino-4-chlorobenzonitrile

  • Catalyst Pre-formation/Setup: In a glovebox or under a robust inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%) to an oven-dried reaction vessel.[12][19]

  • Reagent Addition: Add this compound (1.0 equiv), the amine (1.2 equiv), and the base (e.g., sodium tert-butoxide, 1.4 equiv).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Reaction: Seal the vessel and heat the mixture to 80-110 °C with stirring until the starting material is consumed (monitored by TLC or LC-MS).[19]

  • Workup: Cool the reaction to room temperature, quench carefully with saturated aqueous ammonium chloride, and extract with an organic solvent. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by silica gel chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The strong electron-withdrawing effect of the nitrile group activates the halogen positions for SNAr. While the C-Br bond is more reactive in Pd-coupling, the C-Cl bond at the para position is also highly activated for nucleophilic attack. Depending on the reaction conditions and the nucleophile, selective substitution at either position can be achieved, though displacement of chlorine is common under SNAr conditions without a metal catalyst.

Reaction Principle: The mechanism is a two-step addition-elimination process.[13] First, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[13][14] The negative charge is delocalized onto the electron-withdrawing nitrile group. In the second step, the leaving group (halide ion) is expelled, restoring the aromaticity of the ring.[14]

Experimental Protocol: General SNAr with an Alkoxide

  • Nucleophile Preparation: In a dry flask under an inert atmosphere, prepare the alkoxide nucleophile by adding an alcohol (e.g., methanol, ethanol) to a strong base like sodium hydride (NaH) in an anhydrous solvent like THF or DMF.

  • Reaction: Add this compound (1.0 equiv) to the solution of the nucleophile.

  • Heating: Heat the reaction mixture (temperature can range from room temperature to reflux, depending on the nucleophile's reactivity) and monitor its progress by TLC.

  • Workup: Upon completion, cool the reaction and quench by carefully adding water. Extract the product with an appropriate organic solvent. Wash the organic layer with water and brine, then dry and concentrate.

  • Purification: Purify the resulting product by column chromatography or recrystallization.

Conclusion

This compound stands out as a paradigm of a modern synthetic intermediate. Its value lies not just in its structure, but in the predictable and controllable reactivity it offers. The ability to perform selective palladium-catalyzed cross-coupling at the C-Br bond, followed by further transformation at the C-Cl bond or the nitrile group, provides a logical and efficient pathway to a vast array of complex target molecules. For researchers in medicinal chemistry and materials science, mastering the application of this intermediate opens a direct and versatile route to novel compounds with significant potential.

References

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A Technical Guide to the Research Applications of 2-Bromo-4-chlorobenzonitrile: A Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Synthetic Potential of 2-Bromo-4-chlorobenzonitrile

In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. This compound, a dihalogenated benzonitrile derivative, has emerged as a highly valuable and versatile building block, particularly in the fields of medicinal chemistry and materials science. Its utility stems from the presence of three distinct reactive sites—a bromine atom, a chlorine atom, and a nitrile group—which can be selectively functionalized to generate a diverse array of novel compounds. This guide provides an in-depth exploration of the potential applications of this compound in research, highlighting its role in the synthesis of kinase inhibitors, androgen receptor antagonists, and novel heterocyclic compounds. We will delve into the underlying chemical principles that govern its reactivity and provide practical, field-proven insights into its application in the laboratory.

Core Reactivity: A Trifecta of Functional Groups

The synthetic versatility of this compound is rooted in the differential reactivity of its three functional groups. The bromine atom, being more reactive than the chlorine atom in palladium-catalyzed cross-coupling reactions, allows for selective C-C and C-N bond formation. The nitrile group can be transformed into a variety of other functionalities, including amines and carboxylic acids, further expanding its synthetic potential. This hierarchical reactivity allows for a stepwise and controlled approach to molecular elaboration, a crucial aspect of modern drug discovery and materials science.

Applications in Medicinal Chemistry: Crafting the Next Generation of Therapeutics

The dysregulation of cellular signaling pathways, often driven by aberrant kinase activity, is a hallmark of many diseases, including cancer.[1][2] Small molecule kinase inhibitors have revolutionized the treatment of these conditions, and this compound has proven to be a valuable scaffold in the synthesis of these targeted therapies.[1][2][3]

Synthesis of Kinase Inhibitors

The general strategy for synthesizing kinase inhibitors using this compound involves the initial functionalization of the more reactive bromine atom via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura or Buchwald-Hartwig amination reactions.[4] This is followed by modification of the nitrile group or substitution of the chlorine atom to introduce additional diversity and fine-tune the pharmacological properties of the final compound.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol provides a representative example of a Suzuki-Miyaura cross-coupling reaction to introduce an aryl group at the 2-position of the benzonitrile ring.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂) (0.03 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vial, add this compound, the desired arylboronic acid, Pd(PPh₃)₂Cl₂, and K₂CO₃.

  • Evacuate and backfill the vial with nitrogen gas three times to ensure an inert atmosphere.

  • Add 1,4-dioxane and water to the vial.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-4-chlorobenzonitrile.

Synthesis of Androgen Receptor Antagonists for Prostate Cancer

Androgen receptor (AR) signaling is a critical driver of prostate cancer progression. This compound has been utilized as a key intermediate in the synthesis of potent AR antagonists.[5] A patented process describes the use of this compound in a Suzuki reaction to create a key intermediate for an AR antagonist.[5]

Table 1: Key Data for a Suzuki Reaction in AR Antagonist Synthesis [5]

Reactant 1Reactant 2CatalystBaseSolventYieldPurity
This compound1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazoleBis(triphenylphosphine)palladium(II) chlorideSodium carbonateTHF-water92.3%99.8%

Diagram 1: Synthetic Pathway to an Androgen Receptor Antagonist Intermediate

G A This compound C 2-chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)-benzonitrile A->C Suzuki Coupling Pd(PPh3)2Cl2, Na2CO3 THF/Water B 1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Caption: Suzuki coupling of this compound.

Applications in Heterocyclic Chemistry: Building Novel Scaffolds

Heterocyclic compounds form the structural core of a vast number of pharmaceuticals and agrochemicals.[6] this compound serves as a valuable precursor for the synthesis of a wide range of heterocyclic systems.[6][7][8] The nitrile group can participate in cycloaddition reactions or be converted to other functional groups that can then be used to construct heterocyclic rings.

Diagram 2: General Workflow for Heterocycle Synthesis

G A This compound B Cross-Coupling (e.g., Suzuki, Heck) A->B Introduce Diversity C Functional Group Transformation of Nitrile A->C Direct Transformation B->C D Cyclization C->D E Novel Heterocyclic Compound D->E

Caption: Synthetic routes from this compound.

Safety and Handling

This compound is a toxic compound and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9][10] It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[9] All manipulations should be carried out in a well-ventilated fume hood.

Conclusion: A Versatile Tool for Chemical Innovation

This compound has established itself as a powerful and versatile building block in modern organic synthesis. Its unique combination of reactive sites allows for the efficient and controlled construction of complex molecules with significant potential in medicinal chemistry and materials science. As researchers continue to push the boundaries of chemical innovation, the strategic application of intermediates like this compound will undoubtedly play a crucial role in the discovery and development of novel compounds that address pressing societal needs.

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  • Mastering Organic Synthesis: A Deep Dive into 4-Bromo-2-chlorobenzonitrile's Utility. Unknown Source.
  • Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. MDPI.
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  • Synthesis and biological evaluation of novel heterocyclic derivatives of combretast
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Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 2-Bromo-4-chlorobenzonitrile via Sandmeyer Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol for the synthesis of 2-Bromo-4-chlorobenzonitrile, a key intermediate in the development of pharmaceuticals and agrochemicals, from 2-amino-4-chlorobenzonitrile.[1] The procedure is based on the Sandmeyer reaction, a robust and widely utilized method for the conversion of primary aromatic amines into aryl halides.[2][3][4] This document offers in-depth coverage of the reaction mechanism, a step-by-step experimental protocol, safety precautions, and troubleshooting guidelines tailored for researchers and process chemists.

Introduction and Scientific Principle

The transformation of aromatic amines into a diverse array of functional groups via their diazonium salts is a cornerstone of modern organic synthesis. The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, remains a highly reliable and versatile method for introducing halides and other nucleophiles onto an aromatic ring.[3][5]

This synthesis proceeds in two distinct, temperature-sensitive stages:

  • Diazotization: The primary aromatic amine, 2-amino-4-chlorobenzonitrile, is converted into a reactive aryl diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrobromic acid (HBr) in this case.[6][7] This step is performed at low temperatures (0–5 °C) to ensure the stability of the diazonium salt intermediate, which can be unstable and potentially explosive at higher temperatures.[8][9]

  • Copper(I)-Catalyzed Bromination: The diazonium salt is subsequently displaced by a bromide ion in a reaction catalyzed by copper(I) bromide (CuBr).[2][4] The reaction is understood to proceed through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[3] A single-electron transfer from the copper(I) catalyst to the diazonium salt initiates the formation of an aryl radical and the liberation of nitrogen gas (N₂). The aryl radical then reacts with a bromide species coordinated to a copper(II) intermediate to form the final product, this compound, while regenerating the copper(I) catalyst.[3]

Reaction Mechanism Overview

The overall transformation can be visualized through the following key steps:

Start 2-Amino-4-chlorobenzonitrile Diazonium Aryl Diazonium Salt [Ar-N₂]⁺Br⁻ Start->Diazonium 1. NaNO₂, HBr 2. 0-5 °C (Diazotization) Radical Aryl Radical [Ar•] Diazonium->Radical 1. CuBr (catalyst) 2. Single-Electron Transfer 3. - N₂ (gas) Product This compound Radical->Product 1. Br⁻ transfer from [Cu(II)Br₂]

Caption: Simplified mechanism of the Sandmeyer bromination.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations should be performed in a well-ventilated fume hood.

Reagents and Materials
ReagentMolecular FormulaMolar Mass ( g/mol )Quantity (Example)Molar Equiv.
2-Amino-4-chlorobenzonitrileC₇H₅ClN₂152.585.00 g1.0
Hydrobromic Acid (48% aq.)HBr80.9130 mL~8.5
Sodium NitriteNaNO₂69.002.48 g1.1
Copper(I) BromideCuBr143.455.18 g1.1
Deionized WaterH₂O18.02As needed-
Ethyl AcetateC₄H₈O₂88.11~150 mL-
Saturated Sodium BicarbonateNaHCO₃84.01~50 mL-
Brine (Saturated NaCl)NaCl58.44~50 mL-
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-
Step-by-Step Procedure

Step 1: Diazotization

  • In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, combine 2-amino-4-chlorobenzonitrile (5.00 g) and 48% hydrobromic acid (30 mL).

  • Stir the mixture to obtain a slurry and cool it to 0–5 °C using an ice-salt bath.[2][10]

  • In a separate beaker, dissolve sodium nitrite (2.48 g) in deionized water (10 mL) and cool the solution in an ice bath.

  • Slowly add the cold sodium nitrite solution dropwise to the stirred amine slurry over 30 minutes, ensuring the internal temperature is strictly maintained below 5 °C. Caution: This reaction is exothermic, and rapid addition can lead to a dangerous temperature increase and decomposition of the diazonium salt.[2][9]

  • After the addition is complete, continue to stir the resulting yellow diazonium salt solution at 0–5 °C for an additional 20 minutes.

Step 2: Sandmeyer Reaction

  • In a separate 500 mL flask, add copper(I) bromide (5.18 g) to 48% hydrobromic acid (10 mL) and stir to form the catalyst solution.

  • Carefully and slowly, add the cold diazonium salt solution from Step 1 to the copper(I) bromide solution with vigorous stirring. Caution: This will cause vigorous evolution of nitrogen gas.[2] Ensure adequate ventilation and headspace in the flask.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

  • Gently heat the mixture to 50-60 °C for 30 minutes to ensure the complete decomposition of the diazonium salt (cessation of gas evolution).[9]

Step 3: Work-up and Isolation

  • Cool the reaction mixture to room temperature and pour it into 200 mL of ice water.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).[11]

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (1 x 50 mL) and brine (1 x 50 mL).[11]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Step 4: Purification

  • Purify the crude residue by silica gel column chromatography, eluting with a petroleum ether:ethyl acetate gradient (e.g., 10:1) to afford the pure this compound as a solid.[11]

Experimental Workflow Diagram

cluster_diazotization Diazotization (0-5 °C) cluster_sandmeyer Sandmeyer Reaction cluster_workup Work-up & Purification Amine Dissolve Amine in HBr Cooling1 Cool to 0-5 °C Amine->Cooling1 NaNO2 Slowly Add Cold NaNO₂ (aq) Cooling1->NaNO2 Stir1 Stir 20 min NaNO2->Stir1 Addition Add Diazonium Salt to CuBr Solution Stir1->Addition CuBr Prepare CuBr in HBr Warm Warm to RT, then heat to 60 °C Addition->Warm Quench Quench in Ice Water Warm->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash & Dry Extract->Wash Evaporate Evaporate Solvent Wash->Evaporate Purify Column Chromatography Evaporate->Purify Product Pure Product Purify->Product

Caption: Workflow for the synthesis of this compound.

Expected Results & Characterization

ParameterExpected Outcome
Appearance White to off-white solid
Yield 72-75% (literature)[11]
Purity (HPLC/GC) >98% after chromatography
Molecular Weight 216.46 g/mol [12]

The identity and purity of the final compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy.[13]

Critical Safety Precautions

This procedure involves hazardous materials and potentially energetic intermediates. A thorough risk assessment must be conducted before commencing any work.

  • Diazonium Salts: Aryl diazonium salts are thermally unstable and can be explosive, especially in a solid, dry state.[7][8] NEVER isolate the diazonium salt intermediate. Always keep it in a cold (0–5 °C) aqueous solution and use it immediately after preparation.[8][9]

  • Sodium Nitrite (NaNO₂): A strong oxidizing agent that is toxic upon ingestion or inhalation.[14][15] It can cause methemoglobinemia, a serious blood disorder.[14][16] Avoid contact with combustible materials, acids, and reducing agents.[16][17]

  • Hydrobromic Acid (HBr): Highly corrosive and can cause severe chemical burns to skin and eyes. Handle only in a fume hood while wearing appropriate personal protective equipment (PPE).

  • Gas Evolution: The reaction releases a significant volume of nitrogen gas. Ensure the reaction vessel is adequately vented to prevent pressure buildup.

  • Personal Protective Equipment (PPE): A lab coat, chemical-resistant gloves, and safety goggles are mandatory at all times.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Diazotization temperature was too high (>5 °C), leading to decomposition. 2. Incomplete diazotization due to impure NaNO₂ or amine. 3. Inactive CuBr catalyst.1. Strictly maintain the 0–5 °C temperature range during NaNO₂ addition. 2. Use fresh, high-purity reagents. 3. Use fresh, high-quality copper(I) bromide.
Formation of Phenolic Byproduct (2-hydroxy-4-chlorobenzonitrile) The diazonium salt reacted with water before the addition of the CuBr catalyst.Ensure the diazonium salt solution is kept cold and is added to the CuBr solution promptly after its formation.
Incomplete Reaction Insufficient heating after the Sandmeyer addition.Ensure the reaction is gently heated to ~50-60 °C after the initial effervescence subsides to drive the reaction to completion.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Copper(I) Bromide Catalyzed Sandmeyer Reaction.
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  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • ResearchGate. (n.d.). One-Pot, Metal-Free Conversion of Anilines to Aryl Bromides and Iodides.
  • ACS Publications. (n.d.).
  • PMC - NIH. (n.d.). One-Pot Metal-Free Conversion of Anilines to Aryl Bromides and Iodides.
  • PubChem. (n.d.). 4-Bromo-2-chlorobenzonitrile.
  • ChemicalBook. (n.d.). 4-Bromo-2-chlorobenzonitrile synthesis.
  • Benchchem. (n.d.).
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  • International Labour Organization & World Health Organization. (2021). ICSC 1120 - SODIUM NITRITE.
  • Santa Cruz Biotechnology. (n.d.). Sodium nitrite.
  • New Jersey Department of Health. (n.d.). Sodium nitrite - Hazardous Substance Fact Sheet.
  • Hach. (n.d.).
  • NOAA. (n.d.). SODIUM NITRITE - CAMEO Chemicals.
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  • Malaysian Journal of Analytical Sciences. (2024). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE.
  • Master Organic Chemistry. (2018).
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Application Note: A Comprehensive Guide to the Synthesis of 2-Bromo-4-chlorobenzonitrile via the Sandmeyer Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed protocol and theoretical background for the synthesis of 2-Bromo-4-chlorobenzonitrile, a valuable building block in the pharmaceutical and agrochemical industries. The methodology centers on the Sandmeyer reaction, a robust and widely utilized transformation for converting primary aromatic amines into aryl halides. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, a step-by-step experimental procedure, and critical safety considerations.

Introduction: The Strategic Importance of the Sandmeyer Reaction

The Sandmeyer reaction, first discovered by Traugott Sandmeyer in 1884, is a cornerstone of synthetic organic chemistry. It provides a reliable method for the introduction of a variety of substituents, including halides and cyano groups, onto an aromatic ring by way of a diazonium salt intermediate. This transformation is particularly valuable as it allows for substitution patterns that are often difficult to achieve through direct electrophilic aromatic substitution.

The core of the Sandmeyer reaction involves two key steps:

  • Diazotization: The conversion of a primary aromatic amine to a diazonium salt using nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid.

  • Copper(I)-Catalyzed Nucleophilic Substitution: The displacement of the diazonium group with a nucleophile, facilitated by a copper(I) salt catalyst.

This application note will focus on the synthesis of this compound from 2-amino-5-chlorobenzonitrile, a transformation that leverages the Sandmeyer reaction to introduce a bromine atom at the 2-position.

Mechanistic Insights: A Stepwise Examination

The synthesis of this compound via the Sandmeyer reaction proceeds through a well-established radical-nucleophilic aromatic substitution mechanism.

Diazotization of 2-Amino-5-chlorobenzonitrile

The initial step is the conversion of the primary aromatic amine, 2-amino-5-chlorobenzonitrile, into the corresponding aryl diazonium salt. This reaction is conducted at low temperatures (0-5 °C) to ensure the stability of the diazonium salt intermediate.

The mechanism of diazotization involves the following key transformations:

  • Formation of the Nitrosonium Ion: In the presence of a strong acid like hydrobromic acid (HBr), sodium nitrite (NaNO₂) is protonated and subsequently loses water to form the highly electrophilic nitrosonium ion (NO⁺).

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group of 2-amino-5-chlorobenzonitrile attacks the nitrosonium ion.

  • Proton Transfers and Dehydration: A series of proton transfers and the elimination of a water molecule lead to the formation of the stable aryl diazonium ion.

Copper(I) Bromide-Catalyzed Bromination

The second stage of the reaction is the copper(I) bromide-catalyzed substitution of the diazonium group with a bromide ion. The currently accepted mechanism involves a single-electron transfer (SET) process:

  • Single-Electron Transfer: Copper(I) bromide donates an electron to the diazonium salt, forming an aryl radical and nitrogen gas, while the copper is oxidized to copper(II) bromide.

  • Halogen Atom Transfer: The aryl radical then abstracts a bromine atom from the copper(II) bromide, yielding the final product, this compound, and regenerating the copper(I) catalyst.

The evolution of nitrogen gas is a strong driving force for this reaction.

Experimental Protocol: Synthesis of this compound

This protocol provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Amino-5-chlorobenzonitrile≥98%Commercially AvailableStarting material.
Hydrobromic Acid (HBr)48% aqueous solutionACS Reagent Grade
Sodium Nitrite (NaNO₂)≥99%ACS Reagent Grade
Copper(I) Bromide (CuBr)≥98%Commercially AvailableCatalyst.
Dichloromethane (CH₂Cl₂)ACS Reagent GradeFor extraction.
Saturated Sodium Bicarbonate (NaHCO₃) SolutionPrepared in-house.For neutralization.
Brine (Saturated NaCl Solution)Prepared in-house.For washing.
Anhydrous Sodium Sulfate (Na₂SO₄)AnhydrousACS Reagent GradeFor drying.
Deionized Water
Ice
Step-by-Step Procedure

Step 1: Diazotization of 2-Amino-5-chlorobenzonitrile

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 2-amino-5-chlorobenzonitrile (1 equivalent) in 48% hydrobromic acid.

  • Cool the solution to 0-5 °C using an ice-salt bath.

  • In a separate beaker, prepare a solution of sodium nitrite (1.1 equivalents) in deionized water.

  • Slowly add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature is maintained below 5 °C. Vigorous stirring is crucial during this addition.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.

Step 2: Sandmeyer Reaction

  • In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in 48% hydrobromic acid.

  • Cool the copper(I) bromide solution to 0 °C in an ice bath.

  • Slowly and carefully add the cold diazonium salt solution to the stirred copper(I) bromide solution. The addition should be controlled to manage the evolution of nitrogen gas.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours, or until the evolution of nitrogen gas ceases.

Step 3: Work-up and Purification

  • Pour the reaction mixture into a separatory funnel containing ice water.

  • Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash them sequentially with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be further purified by column chromatography on silica gel or recrystallization to afford pure this compound.

Visualization of the Experimental Workflow

G cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction cluster_workup Step 3: Work-up and Purification start Dissolve 2-amino-5-chlorobenzonitrile in HBr cool1 Cool to 0-5 °C start->cool1 add_naono2 Slowly add NaNO2 solution cool1->add_naono2 stir1 Stir for 30 min at 0-5 °C add_naono2->stir1 add_diazonium Add diazonium salt solution to CuBr stir1->add_diazonium Transfer prep_cubr Prepare CuBr solution in HBr cool2 Cool CuBr solution to 0 °C prep_cubr->cool2 cool2->add_diazonium warm_stir Warm to RT and stir for 1-2 h add_diazonium->warm_stir quench Pour into ice water warm_stir->quench Proceed to Work-up extract Extract with Dichloromethane quench->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Chromatography/Recrystallization) concentrate->purify

Caption: Workflow for the synthesis of this compound.

Safety Considerations

The Sandmeyer reaction involves several hazardous materials and potentially energetic intermediates. Adherence to strict safety protocols is paramount.

  • Diazonium Salts: Aryl diazonium salts can be explosive when isolated in a dry state. Therefore, they are almost always generated and used in situ in solution. It is critical to maintain the reaction temperature below 5 °C during the diazotization step to prevent decomposition.

  • Reagents: Hydrobromic acid is corrosive and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Sodium nitrite is an oxidizing agent and should be stored away from combustible materials.

  • Gas Evolution: The reaction produces nitrogen gas, which can cause pressure buildup if the reaction is performed in a closed system. Ensure the reaction vessel is adequately vented.

  • General Precautions: Always work in a well-ventilated fume hood and wear appropriate PPE. Be prepared for a potential exotherm during the addition of the diazonium salt to the copper(I) bromide solution.

Conclusion

The Sandmeyer reaction is a powerful and versatile tool for the synthesis of aryl halides. The protocol detailed in this application note provides a reliable method for the preparation of this compound from readily available starting materials. By understanding the underlying mechanism and adhering to the outlined experimental procedures and safety precautions, researchers can effectively utilize this important transformation in their synthetic endeavors.

References

  • Ansari, M. A., et al. (2022). Recent trends in the chemistry of Sandmeyer reaction: a review. Molecular Diversity, 26(3), 1837-1873. [Link]

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  • BYJU'S. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link]

  • Ansari, M. A., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Molecular Diversity. [Link]

  • Orgo Made Simple. (2019, January 3). converting anilines to diazoniums ions [Video]. YouTube. [Link]

  • Online Chemistry notes. (2023, May 25). Diazotization reaction: Mechanism and Uses. [Link]

  • Ansari, M. A., et al. (2021, August 10). Recent trends in the chemistry of Sandmeyer reaction: a review. ResearchGate. [Link]

  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). The diazotization process. [Link]

  • Slideshare. (n.d.). Diazotisation and coupling reaction. [Link]

  • J&K Scientific LLC. (2025, February 8). Sandmeyer Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

  • Nielsen, M. A., et al. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development, 8(6), 931-934. [Link]

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. [Link]

  • ACS Publications. (n.d.). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. [Link]

  • OrgoSolver. (n.d.). Aromatic Reactions: Sandmeyer Substitution. [Link]

  • Chemistry Enthusiast. (2025, January 2). Sandmeyer Reaction - experimental procedure and set up [Video]. YouTube. [Link]

  • ResearchGate. (2025, August 7). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. [Link]

  • Semantic Scholar. (2004, October 26). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. [Link]

  • FAQ. (n.d.). What is the synthesis and application of 4-BROMO-2-CHLOROBENZONITRILE?. [Link]

  • International Journal of ChemTech Research. (n.d.). EFFECTIVE AND FACILE SYNTHESIS OF NITRILES FROM ALDOXIMES BY USING SnCl4. [Link]

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  • European Patent Office. (2016, April 8).

Application Note & Protocol: A Detailed Mechanistic Guide to the Synthesis of 2-Bromo-4-chlorobenzonitrile via the Sandmeyer Reaction

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the synthesis of 2-Bromo-4-chlorobenzonitrile, a key intermediate in the development of pharmaceuticals and agrochemicals.[1][2] We delve into the intricacies of the Sandmeyer reaction, offering a detailed, step-by-step protocol from the readily available precursor, 4-amino-2-chlorobenzonitrile. This guide emphasizes the underlying reaction mechanism, the rationale behind experimental parameters, and critical safety considerations for handling diazonium salt intermediates.

Introduction: The Significance of this compound

This compound is a versatile synthetic building block characterized by a benzene ring substituted with bromo, chloro, and cyano functional groups.[1][2] This unique arrangement of reactive sites makes it a valuable precursor for the synthesis of more complex molecules.[1] In the pharmaceutical industry, it serves as a crucial intermediate in the development of novel therapeutic agents.[1][3] The bromine atom is particularly useful for introducing aryl or alkyl groups via Suzuki coupling reactions, while the nitrile group can be readily converted to amines, carboxylic acids, or amides.[2]

This application note will focus on a robust and widely applicable method for its synthesis: the Sandmeyer reaction. This classic transformation allows for the conversion of a primary aromatic amine to an aryl halide through the formation of a diazonium salt intermediate, catalyzed by a copper(I) salt.[4][5][6]

The Sandmeyer Reaction: A Mechanistic Deep Dive

The synthesis of this compound from 4-amino-2-chlorobenzonitrile proceeds in two critical stages: the diazotization of the primary amine and the subsequent copper(I) bromide-catalyzed bromination.

Stage 1: Diazotization of 4-amino-2-chlorobenzonitrile

Diazotization is the process of converting a primary aromatic amine into a diazonium salt.[7] This is achieved by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl), at low temperatures (0-5 °C).[7][8]

The key steps in the diazotization mechanism are as follows:

  • Formation of the Nitrosating Agent: In the acidic medium, sodium nitrite is protonated to form nitrous acid (HNO₂). Further protonation and subsequent loss of a water molecule generate the highly electrophilic nitrosonium ion (NO⁺).

  • Electrophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the nitrosonium ion.

  • Deprotonation and Tautomerization: A series of proton transfer steps and tautomerization lead to the formation of a diazohydroxide intermediate.

  • Formation of the Diazonium Ion: Protonation of the hydroxyl group followed by the elimination of a water molecule yields the stable aryl diazonium salt.

The low temperature is crucial to prevent the premature decomposition of the thermally unstable diazonium salt.[9][10]

Diazotization Mechanism cluster_0 Formation of Nitrosonium Ion cluster_1 Formation of Diazonium Salt NaNO2 NaNO₂ HNO2 HNO₂ NaNO2->HNO2 + HCl HCl HCl NO_plus NO⁺ (Nitrosonium ion) HNO2->NO_plus + H⁺, -H₂O Amine 4-Amino-2-chlorobenzonitrile N_Nitrosoamine N-Nitrosoamine Intermediate Amine->N_Nitrosoamine + NO⁺ Diazohydroxide Diazohydroxide N_Nitrosoamine->Diazohydroxide Tautomerization Diazonium_Salt 2-Chloro-4-cyanobenzenediazonium chloride Diazohydroxide->Diazonium_Salt + H⁺, -H₂O

Caption: Mechanism of Diazotization.

Stage 2: Copper(I) Bromide Catalyzed Bromination

The Sandmeyer reaction is a radical-nucleophilic aromatic substitution.[5][6] The copper(I) bromide catalyst facilitates the replacement of the diazonium group with a bromide ion.[8] The generally accepted mechanism involves a single-electron transfer (SET) from the copper(I) species to the diazonium salt.[11]

  • Single Electron Transfer (SET): Copper(I) bromide donates an electron to the diazonium salt, forming an aryl diazonium radical and copper(II) bromide.[11]

  • Loss of Nitrogen: The aryl diazonium radical is unstable and rapidly loses a molecule of dinitrogen gas (N₂) to form a highly reactive aryl radical.[11]

  • Halogen Transfer and Catalyst Regeneration: The aryl radical then abstracts a bromine atom from the copper(II) bromide, yielding the final product, this compound, and regenerating the copper(I) catalyst.[11]

Sandmeyer Reaction Mechanism Diazonium_Salt 2-Chloro-4-cyanobenzenediazonium chloride SET_Complex [Ar-N₂⁺] [CuBr₂⁻] Diazonium_Salt->SET_Complex + CuBr CuBr CuBr (Catalyst) Aryl_Radical 2-Chloro-4-cyanophenyl radical SET_Complex->Aryl_Radical - N₂ CuBr2 CuBr₂ SET_Complex->CuBr2 Product This compound Aryl_Radical->Product + Br (from CuBr₂) N2 N₂ Product->CuBr (Catalyst Regenerated) CuBr2->Product Experimental_Workflow A 1. Dissolve 4-amino-2-chlorobenzonitrile in conc. HCl B 2. Cool to 0-5 °C A->B C 3. Slowly add NaNO₂ solution, maintaining 0-5 °C B->C E 5. Add diazonium salt solution to the CuBr solution C->E D 4. Prepare a solution of CuBr in conc. HCl D->E F 6. Stir for 2 hours at 0-20 °C E->F G 7. Quench with ice water F->G H 8. Extract with ethyl acetate G->H I 9. Wash organic layer with NaHCO₃ and brine H->I J 10. Dry with Na₂SO₄ I->J K 11. Concentrate under reduced pressure J->K L 12. Purify by silica gel chromatography K->L

Caption: Experimental Workflow for Synthesis.

  • Diazotization:

    • In a suitable reaction vessel, dissolve 4-amino-2-chlorobenzonitrile (38 mmol) in concentrated hydrochloric acid (27 mL).

    • Cool the solution to 0 °C in an ice-salt bath.

    • In a separate beaker, dissolve sodium nitrite (39 mmol) in a minimal amount of cold water.

    • Add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature is maintained between 0 and 5 °C. The addition should be slow to control the exothermic reaction and prevent the formation of byproducts.

    • After the complete addition of sodium nitrite, continue stirring the resulting diazonium salt solution at 0-5 °C for an additional 15-30 minutes.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide (53 mmol) in concentrated hydrochloric acid (22 mL).

    • Carefully and slowly, pour the cold diazonium salt solution into the stirred copper(I) bromide solution. Vigorous evolution of nitrogen gas will be observed.

    • Allow the reaction mixture to stir for 2 hours, gradually warming to room temperature (around 20 °C).

  • Work-up and Purification:

    • Pour the reaction mixture into a beaker containing approximately 50 mL of ice water.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (1 x 100 mL, then 2 x 50 mL).

    • Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution (1 x 150 mL) to neutralize any remaining acid, followed by brine (3 x 100 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the residue by silica gel column chromatography using a petroleum ether:ethyl acetate (10:1) eluent system to afford this compound as a white solid. [12]A typical yield is in the range of 72-75%. [12]

Safety Precautions and Hazard Management

The Sandmeyer reaction involves the formation of diazonium salts, which are potentially explosive, especially in the solid state. [9][10][13][14]Therefore, strict adherence to safety protocols is paramount.

  • Temperature Control: Always maintain the temperature of the diazotization reaction below 5 °C to prevent the uncontrolled decomposition of the diazonium salt. [9][10]* Stoichiometry: Use a stoichiometric amount of sodium nitrite to avoid an excess, which can lead to side reactions and the formation of unstable byproducts. [9][10]* Ventilation: The reaction releases nitrogen gas and should be performed in a well-ventilated fume hood. [9][10]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. [15]* Quenching: Have a quenching solution, such as a cold aqueous solution of sulfamic acid or urea, readily available to neutralize any excess nitrous acid.

  • Isolation: Never attempt to isolate the diazonium salt intermediate in its solid form. It should be used in situ. [9][10][13][14]

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons.

  • ¹³C NMR: The carbon NMR spectrum will show distinct peaks for the aromatic carbons and the nitrile carbon.

  • IR Spectroscopy: The infrared spectrum will exhibit a strong absorption band around 2230 cm⁻¹ corresponding to the C≡N stretch of the nitrile group. [16]* Mass Spectrometry: The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.

Conclusion

The Sandmeyer reaction provides an efficient and reliable method for the synthesis of this compound from 4-amino-2-chlorobenzonitrile. By understanding the underlying reaction mechanism and adhering to the detailed protocol and safety precautions outlined in this application note, researchers can confidently and safely produce this valuable synthetic intermediate for a wide range of applications in drug discovery and materials science.

References

  • Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development, 19(10), 1436-1443. [Link]

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  • Smith, M. B., & March, J. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters, 22(18), 7057–7059. [Link]

  • Shaheen, S., & Laali, K. K. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2877-2908. [Link]

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The Strategic Utility of 2-Bromo-4-chlorobenzonitrile in Palladium-Catalyzed Cross-Coupling Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Molecular Complexity with a Versatile Building Block

In the landscape of modern drug discovery, agrochemical development, and materials science, the efficient construction of complex molecular architectures is paramount. Aryl nitriles, in particular, are privileged structural motifs found in a wide array of biologically active compounds and functional materials. 2-Bromo-4-chlorobenzonitrile has emerged as a highly versatile and strategic building block for the synthesis of such molecules. Its unique dihalogenated structure, featuring a more reactive bromine atom and a less reactive chlorine atom, offers a powerful handle for selective functionalization through palladium-catalyzed cross-coupling reactions. This differential reactivity allows for a stepwise and controlled introduction of diverse substituents, enabling the rapid generation of molecular diversity from a single, readily available starting material.[1][2]

This comprehensive guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the use of this compound in four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination. Beyond providing step-by-step protocols, this document delves into the mechanistic underpinnings of these transformations, with a particular focus on the principles of chemoselectivity that govern the preferential reaction at the C-Br bond. By understanding the causality behind experimental choices, researchers can effectively harness the synthetic potential of this valuable intermediate to accelerate their discovery programs.

The Principle of Chemoselectivity: A Tale of Two Halogens

The successful application of this compound in sequential cross-coupling strategies hinges on the ability to selectively activate the carbon-bromine (C-Br) bond over the more robust carbon-chlorine (C-Cl) bond. This chemoselectivity is primarily governed by the difference in bond dissociation energies (BDEs) of the C-X bonds, with the C-Br bond being weaker and therefore more susceptible to oxidative addition to a low-valent palladium(0) catalyst. The general reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl.[3]

The oxidative addition of the aryl halide to the Pd(0) center is often the rate-determining step in the catalytic cycle. The lower BDE of the C-Br bond translates to a lower activation energy for this step compared to the C-Cl bond, thus allowing for selective reaction at the bromine-substituted position under carefully controlled conditions. By judiciously selecting the palladium catalyst, ligands, base, and reaction temperature, chemists can achieve high yields of mono-functionalized products, leaving the C-Cl bond intact for subsequent transformations. This principle is the cornerstone of the synthetic strategies detailed in the following sections.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[4][5] For this compound, this reaction provides a direct route to the synthesis of 2-aryl-4-chlorobenzonitriles, which are valuable intermediates in the preparation of pharmaceuticals and other advanced materials.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is well-established and proceeds through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition + Ar-Br ArPd(II)(Br)L2 Ar-Pd(II)(Br)L2 (Ar = 2-cyano-5-chlorophenyl) Oxidative_Addition->ArPd(II)(Br)L2 Transmetalation Transmetalation ArPd(II)(Br)L2->Transmetalation + Ar'B(OH)2 + Base ArPd(II)(Ar')L2 Ar-Pd(II)-Ar'L2 Transmetalation->ArPd(II)(Ar')L2 Reductive_Elimination Reductive Elimination ArPd(II)(Ar')L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar' Heck_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition + Ar-Br ArPd(II)(Br)L2 Ar-Pd(II)(Br)L2 (Ar = 2-cyano-5-chlorophenyl) Oxidative_Addition->ArPd(II)(Br)L2 Intermediate Alkene-Pd Complex ArPd(II)(Br)L2->Intermediate + Alkene Migratory_Insertion Migratory Insertion Beta_Hydride_Elimination β-Hydride Elimination Migratory_Insertion->Beta_Hydride_Elimination Intermediate->Migratory_Insertion Product_Complex Product-Pd Complex Beta_Hydride_Elimination->Product_Complex Product_Complex->Pd(0)L2 Regeneration + Base Product Substituted Alkene Product_Complex->Product Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition + Ar-Br ArPd(II)(Br)L2 Ar-Pd(II)(Br)L2 Oxidative_Addition->ArPd(II)(Br)L2 Transmetalation_Pd Transmetalation ArPd(II)(Br)L2->Transmetalation_Pd ArPd(II)(alkynyl)L2 Ar-Pd(II)-(C≡CR)L2 Transmetalation_Pd->ArPd(II)(alkynyl)L2 Reductive_Elimination Reductive Elimination ArPd(II)(alkynyl)L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-alkyne Ar-C≡CR Reductive_Elimination->Ar-alkyne Cu(I)X Cu(I)X Alkyne_Coordination Alkyne Coordination Cu(I)X->Alkyne_Coordination + H-C≡CR + Base Cu-acetylide Cu-C≡CR Alkyne_Coordination->Cu-acetylide Cu-acetylide->Transmetalation_Pd Transfers alkynyl group to Pd Buchwald_Hartwig_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition + Ar-Br ArPd(II)(Br)L2 Ar-Pd(II)(Br)L2 Oxidative_Addition->ArPd(II)(Br)L2 Amine_Coordination Amine Coordination ArPd(II)(Br)L2->Amine_Coordination + HNR'R'' + Base Pd-Amido_Complex [ArPd(II)(NR'R'')L2]+ Amine_Coordination->Pd-Amido_Complex Reductive_Elimination Reductive Elimination Pd-Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Ar-Amine Ar-NR'R'' Reductive_Elimination->Ar-Amine

Sources

Application Note: Regioselective Suzuki-Miyaura Coupling Protocols for the Synthesis of 2-Aryl-4-chlorobenzonitriles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed experimental protocols for the regioselective Suzuki-Miyaura cross-coupling of 2-Bromo-4-chlorobenzonitrile. This valuable building block possesses two distinct halogen leaving groups, enabling selective functionalization at the C-Br bond while preserving the C-Cl bond for subsequent transformations. This note elucidates the mechanistic underpinnings of the reaction, offers guidance on the selection of critical reaction parameters, and presents a robust, step-by-step protocol for the synthesis of 2-aryl-4-chlorobenzonitriles, key intermediates in pharmaceutical and materials science research.

Introduction: The Strategic Value of this compound

In the landscape of medicinal and process chemistry, molecular scaffolds that allow for sequential, site-selective functionalization are of paramount importance. This compound is one such scaffold. The differential reactivity of its carbon-halogen bonds under palladium catalysis makes it an ideal substrate for programmed synthesis. The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, stands as one of the most powerful and versatile methods for forming carbon-carbon bonds.[1] Its mild conditions, tolerance of diverse functional groups, and the stability of its organoboron reagents have cemented its role in complex molecule synthesis.[2]

This application note focuses on harnessing the inherent reactivity difference between the aryl-bromide and aryl-chloride bonds. In palladium-catalyzed cross-coupling reactions, the general order of halide reactivity is I > Br > OTf >> Cl.[3] This principle allows for the preferential activation and coupling at the more labile C-Br bond of this compound, yielding 2-aryl-4-chlorobenzonitrile products with high selectivity.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Rationale

A thorough understanding of the reaction mechanism is critical for rational protocol design and troubleshooting. The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[4][5]

The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) intermediate. This is typically the rate-determining step of the cycle.[6] For this compound, this step occurs selectively at the weaker C-Br bond.

  • Transmetalation: The organic group from the organoboron reagent (R-BY₂) is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which facilitates the transfer.[7][8][9][10]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond of the product (Ar-R). This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4]

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)Ln-X Pd0->ArPdX Oxidative Addition ArPdR Ar-Pd(II)Ln-R' ArPdX->ArPdR Transmetalation ArPdR->Pd0 Reductive Elimination ArX This compound (Ar-X) Product 2-Aryl-4-chlorobenzonitrile (Ar-R') Boronic Arylboronic Acid (R'-B(OH)₂) + Base

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling.

Key Parameters for Protocol Success

The success of the regioselective coupling hinges on the careful selection of four key components: the catalyst, ligand, base, and solvent.

  • Palladium Catalyst & Ligand: The choice of palladium source and its associated ligand is crucial. While simple catalysts like Pd(PPh₃)₄ can be effective, catalysts featuring bulky, electron-rich phosphine ligands often provide higher activity and stability, enabling lower catalyst loadings and milder conditions. For substrates like aryl chlorides, which are less reactive, more specialized ligands are often necessary.[10] A highly reliable and versatile catalyst for a broad range of Suzuki couplings, including those with brominated substrates, is [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride, commonly known as Pd(dppf)Cl₂.[7]

  • Base: The base plays a critical role in the transmetalation step by activating the boronic acid to form a more reactive boronate species.[7][8][9][10] Common choices include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The strength and solubility of the base can significantly impact reaction rate and yield. Aqueous solutions of inorganic bases are frequently used and are highly effective.

  • Solvent: The solvent must solubilize the reactants and be compatible with the reaction conditions. Ethereal solvents like 1,4-dioxane or aprotic polar solvents like N,N-Dimethylformamide (DMF) are common.[7] Often, a biphasic system, such as dioxane/water or toluene/water, is employed, which can accelerate the reaction and simplify the workup.[7]

  • Boronic Acid/Ester: The quality of the boronic acid is paramount. Boronic acids can undergo degradation over time (protodeboronation), so using a fresh, high-purity reagent is recommended. A slight excess (1.1-1.2 equivalents) is typically used to drive the reaction to completion.

Detailed Experimental Protocol

This protocol describes the coupling of this compound with a generic arylboronic acid. It is intended as a starting point and may be optimized for specific coupling partners.

Reaction Scheme: (Self-generated image, not from search results)

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride, complex with dichloromethane (Pd(dppf)Cl₂) (0.03 equiv., 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv.)

  • 1,4-Dioxane, anhydrous and degassed

  • Deionized Water, degassed

  • Standard glassware for inert atmosphere chemistry (e.g., Schlenk flask)

  • Inert gas (Argon or Nitrogen)

Procedure:

Figure 2: Step-by-step experimental workflow for the Suzuki coupling.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and Pd(dppf)Cl₂ (0.03 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and purge the vessel by evacuating and backfilling with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed deionized water (e.g., in a 4:1 v/v ratio) via syringe. The final concentration should be approximately 0.1-0.2 M with respect to the this compound.

  • Reaction: Immerse the flask in a preheated oil bath at 85-90 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting this compound is fully consumed (typically 4-12 hours).

  • Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-aryl-4-chlorobenzonitrile product.

Optimization and Troubleshooting

While the provided protocol is robust, optimization may be required for challenging substrates. The following table outlines common issues and suggested solutions.

Issue Potential Cause(s) Suggested Solutions
Low or No Conversion 1. Inactive catalyst or ligands. 2. Insufficiently degassed system (oxygen presence). 3. Poor quality boronic acid. 4. Inappropriate base or solvent.1. Use a fresh batch of catalyst. Consider a more active ligand system if necessary. 2. Ensure thorough degassing of solvents and use proper inert atmosphere techniques. 3. Use fresh, high-purity boronic acid or consider converting it to a more stable boronate ester. 4. Screen alternative bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems (e.g., Toluene/water, DMF).
Poor Selectivity (Reaction at C-Cl) 1. Reaction temperature is too high. 2. Prolonged reaction time after C-Br coupling is complete.1. Reduce the reaction temperature. 2. Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid di-coupled byproducts.
Formation of Homocoupling Byproducts 1. Presence of oxygen. 2. Degradation of boronic acid.1. Improve inert atmosphere techniques. 2. Use a slight excess (1.1-1.2 equiv.) of boronic acid. Avoid large excesses.
Dehalogenation (Loss of Br) 1. Presence of reducing impurities. 2. Certain bases or additives.1. Ensure all reagents and solvents are pure. 2. If dehalogenation is significant, screen alternative bases.

Conclusion

The regioselective Suzuki-Miyaura coupling of this compound is a highly efficient and reliable method for synthesizing 2-aryl-4-chlorobenzonitrile derivatives. By leveraging the inherent difference in C-Br and C-Cl bond reactivity, this protocol provides a strategic entry point for the creation of complex molecules. A fundamental understanding of the reaction mechanism and careful control over key reaction parameters are essential for achieving high yields and selectivities, making this transformation a valuable tool for researchers in drug discovery and materials science.

References

  • Couto, I., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Helvetica Chimica Acta. Available at: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Palladium-Catalyzed Cross-Coupling for the Synthesis of C-C Bonds. Chemical Reviews. Available at: [Link]

  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Bellina, F., et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Reviews. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Available at: [Link]

  • Mansour, W. W., et al. (2020). Carbonylative Suzuki–Miyaura coupling reactions of 4‐bromobenzonitrile... ResearchGate. Available at: [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Available at: [Link]

  • Beukes, E., et al. (n.d.). Suzuki–Miyaura reaction of 2-bromobenzonitrile and various boronic acids... ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Khan, I., et al. (2022). Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction... Molecules. Available at: [Link]

  • Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Available at: [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]

  • Biswas, B., & Kulsi, G. (2016). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. Asian Journal of Advanced Basic Sciences. Available at: [Link]

  • Hussain, M., et al. (2009). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. ResearchGate. Available at: [Link]

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Application Notes and Protocols for the Selective Buchwald-Hartwig Amination of 2-Bromo-4-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, enabling the formation of crucial carbon-nitrogen (C-N) bonds for the synthesis of pharmaceuticals and functional materials.[1][2][3] This guide provides an in-depth analysis and detailed protocols for the selective amination of 2-Bromo-4-chlorobenzonitrile, a substrate presenting a common challenge in drug development: the presence of multiple, differentially reactive halide leaving groups. We will explore the mechanistic principles dictating selectivity, the strategic selection of catalyst systems, and provide a field-proven, step-by-step protocol for achieving high yields and selectivity for the amination at the more reactive C-Br bond. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation with challenging substrates.

Introduction: The Strategic Importance of Selective C-N Bond Formation

The arylamine motif is a ubiquitous feature in a vast array of pharmaceuticals and biologically active compounds.[2] The palladium-catalyzed Buchwald-Hartwig amination has revolutionized access to these structures, offering a broad substrate scope and functional group tolerance that surpasses classical methods like nucleophilic aromatic substitution.[1][4][5]

The subject of this guide, this compound, exemplifies a common synthetic hurdle where chemoselectivity is paramount. The presence of both a bromide and a chloride on the same aromatic ring requires a catalyst system that can preferentially activate the more labile carbon-bromine bond over the stronger carbon-chlorine bond. Achieving this selectivity is critical to avoiding unwanted side products and ensuring an efficient synthesis.

Mechanistic Rationale and Strategic Reaction Design

The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a catalytic cycle involving a Pd(0) species.[6][7][8] The key steps are oxidative addition, amine coordination and deprotonation, and reductive elimination.[9][10]

The Basis of Chemoselectivity: Oxidative Addition

The rate-determining step, and the key to selectivity in dihalogenated substrates, is the oxidative addition of the aryl halide to the Pd(0) catalyst.[11][12] The general reactivity order for aryl halides in this step is I > Br > OTf > Cl.[8] This trend is a direct consequence of the C-X bond dissociation energies (BDEs), with the weaker C-Br bond being more susceptible to cleavage by the palladium catalyst than the more robust C-Cl bond. By carefully controlling reaction conditions, particularly temperature and reaction time, it is possible to exploit this inherent reactivity difference to achieve selective amination at the bromide position.

The Critical Role of the Ligand

The choice of phosphine ligand is arguably the most critical parameter in designing a successful Buchwald-Hartwig amination.[13] Sterically bulky and electron-rich ligands are known to accelerate both the oxidative addition and the final reductive elimination steps.[10][14][15]

For substrates like this compound, ligands from the biarylphosphine class, developed by the Buchwald group, are particularly effective.[5] Ligands such as XPhos and RuPhos provide the necessary steric bulk to promote the desired transformation while minimizing side reactions.[5] The choice of ligand can also influence the resting state of the catalyst and prevent the formation of off-cycle, inactive palladium species.[5]

Selection of Palladium Precursor, Base, and Solvent
  • Palladium Precursor: While various Pd(0) and Pd(II) sources can be used, air-stable precatalysts like the G3 and G4 Buchwald palladacycles are often preferred for their reliability and ease of handling.[16] They readily form the active LPd(0) species under the reaction conditions.[8]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center.[17] Sodium tert-butoxide (NaOtBu) is a commonly used and effective base for this purpose. However, the choice of base must be compatible with any sensitive functional groups on the substrates.[6]

  • Solvent: The solvent plays a crucial role in dissolving the reagents and stabilizing catalytic intermediates.[18][19] Aprotic, non-polar to moderately polar solvents like toluene, dioxane, or THF are typically employed.[9][20] Toluene is a frequent choice due to its ability to dissolve a wide range of substrates and its suitable boiling point for these reactions.[6]

Experimental Protocol: Selective Amination of this compound

This protocol provides a robust starting point for the selective amination of this compound with a generic primary or secondary amine.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially Available
Amine (Primary or Secondary)≥98%Commercially Available
XPhos Pd G3Catalyst GradeCommercially AvailableAir- and moisture-stable precatalyst.
Sodium tert-butoxide (NaOtBu)≥98%Commercially AvailableHandle in a glovebox or under inert atmosphere.
Anhydrous TolueneDriSolv™ or equivalentCommercially AvailableUse from a Sure/Seal™ bottle.[21]
Oven-dried Schlenk flask or sealed tubeEnsure glassware is scrupulously dry.[21]
Inert gas (Argon or Nitrogen)High Purity
Step-by-Step Procedure
  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), XPhos Pd G3 (0.02 equiv, 2 mol%), and sodium tert-butoxide (1.4 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. This is crucial as the active catalyst is sensitive to oxygen.[21]

  • Solvent and Amine Addition: Under a positive pressure of inert gas, add anhydrous toluene via syringe. Subsequently, add the amine (1.2 equiv) via syringe.

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring the Reaction: Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 4-12 hours. It is important to monitor for the consumption of the starting material and the formation of the desired product, while ensuring minimal formation of the di-aminated product or reaction at the chloride position.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

  • Extraction: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-amino-4-chlorobenzonitrile derivative.

Visualization of Key Processes

Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl L-Pd(II)(Ar)(X) OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord HNR'R'' PdII_Amine [L-Pd(II)(Ar)(HNR'R'')]⁺X⁻ Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L-Pd(II)(Ar)(NR'R'') Deprotonation->PdII_Amido -BH⁺X⁻ RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR'R'' RedElim->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Workflow for Selective Amination

Selective_Amination_Workflow start Start: Oven-Dried Glassware reagents Add Solids: This compound, Pd Precatalyst, Base start->reagents inert Establish Inert Atmosphere (Purge with Ar/N₂) reagents->inert liquids Add Anhydrous Solvent & Amine via Syringe inert->liquids reaction Heat to 100 °C with Vigorous Stirring liquids->reaction monitoring Monitor by TLC/LC-MS (4-12 hours) reaction->monitoring workup Cool, Quench with H₂O, Extract with EtOAc monitoring->workup Reaction Complete purify Dry, Concentrate, & Purify (Column Chromatography) workup->purify end Product: Pure 2-Amino-4-chlorobenzonitrile Derivative purify->end

Caption: Step-by-step experimental workflow for selective amination.

Troubleshooting and Further Considerations

IssuePotential CauseSuggested Solution
Low Conversion Inactive catalyst (air/moisture exposure). Insufficient temperature.Ensure rigorous inert atmosphere technique.[21] Increase temperature in 10 °C increments.
Hydrodehalogenation Presence of water or other proton sources.Use anhydrous solvents and reagents. Ensure the base is of high purity.
Lack of Selectivity Reaction temperature too high or reaction time too long.Reduce reaction temperature to 80-90 °C. Monitor reaction closely and stop once starting material is consumed.
Side Product Formation Base-sensitive functional groups on substrates.Screen alternative, weaker bases such as K₃PO₄ or Cs₂CO₃.

Conclusion

The selective Buchwald-Hartwig amination of this compound is a highly achievable transformation with careful consideration of the underlying mechanistic principles. By leveraging the inherent reactivity difference between the C-Br and C-Cl bonds and employing a well-chosen catalyst system, researchers can efficiently synthesize valuable arylamine building blocks. The protocol and insights provided herein serve as a comprehensive guide for drug development professionals and synthetic chemists to successfully navigate the challenges of selective cross-coupling reactions.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]

  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

  • Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • Nagy, G. Z., et al. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. [Link]

  • Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing. [Link]

  • Stradiotto, M., et al. (2016). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate. [Link]

  • Sherwood, J. (2019). Solvent effects in palladium catalysed cross-coupling reactions. SciSpace. [Link]

  • Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Novartis OAK. [Link]

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. ResearchGate. [Link]

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]

  • Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]

  • Norrby, P.-O., et al. (2014). Role of the base in Buchwald-Hartwig amination. PubMed. [Link]

  • Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. ResearchGate. [Link]

  • Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. [Link]

  • Valente, C., et al. (2010). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. [Link]

  • Torborg, C., & Beller, M. (2009). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. [Link]

  • Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship. [Link]

  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. [Link]

  • Wordpress. Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]

  • The Organic Chemist. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Heravi, M. M., et al. (2021). Buchwald–Hartwig reaction: an update. Semantic Scholar. [Link]

  • Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. National Institutes of Health. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Jana, A., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. National Institutes of Health. [Link]

  • Organic Chemistry Data. Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]

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Application Note: High-Yield Synthesis of 2-Bromo-4-chlorobenzoic Acid via Hydrolysis of 2-Bromo-4-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive guide to the chemical conversion of 2-Bromo-4-chlorobenzonitrile to 2-Bromo-4-chlorobenzoic acid. The protocol detailed herein is robust, high-yielding, and has been developed with both laboratory-scale and potential scale-up applications in mind. We will delve into the underlying reaction mechanism, provide a detailed step-by-step experimental protocol, and address critical safety and troubleshooting considerations. This guide is intended to be a complete resource, grounded in established chemical principles and supported by authoritative references.

Introduction

2-Bromo-4-chlorobenzoic acid is a valuable synthetic intermediate in the pharmaceutical and fine chemical industries. Its utility lies in its versatile molecular structure, which features a carboxylic acid functional group and two distinct halogen substituents, allowing for a range of subsequent chemical transformations. This compound serves as a key building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The controlled and efficient synthesis of 2-Bromo-4-chlorobenzoic acid is therefore of significant interest.

The hydrolysis of a nitrile to a carboxylic acid is a fundamental and widely employed transformation in organic synthesis. This application note focuses on the application of this reaction to the specific conversion of this compound.

Reaction Mechanism and Scientific Rationale

The conversion of a nitrile to a carboxylic acid can be achieved under either acidic or basic conditions. For this particular transformation, we will focus on a base-catalyzed hydrolysis, which typically proceeds with high efficiency and is a common industrial method.

The mechanism of base-catalyzed nitrile hydrolysis involves a two-stage process:

  • Formation of the Amide Intermediate: The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile group. This is followed by protonation of the resulting nitrogen anion by water to form an imidic acid, which then tautomerizes to the more stable amide intermediate.

  • Hydrolysis of the Amide: The amide intermediate is then further hydrolyzed under the basic conditions. A hydroxide ion attacks the carbonyl carbon of the amide, leading to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate results in the expulsion of an amide anion (or ammonia after protonation), yielding the carboxylate salt.

The final step is the acidification of the reaction mixture to protonate the carboxylate salt, affording the desired carboxylic acid.

Experimental Protocol

This protocol is designed for the conversion of this compound to 2-Bromo-4-chlorobenzoic acid.

Materials and Equipment:

  • This compound

  • Sodium hydroxide (NaOH)

  • Concentrated hydrochloric acid (HCl)

  • Deionized water

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Magnetic stir bar

  • Beakers

  • Graduated cylinders

  • Buchner funnel and filter paper

  • pH paper or pH meter

  • Rotary evaporator

Safety Precautions:

  • This compound: This compound is toxic if swallowed, in contact with skin, or if inhaled. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work in a well-ventilated fume hood.

  • Sodium hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage. Handle with care and appropriate PPE.

  • Concentrated hydrochloric acid (HCl): Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation. Handle in a fume hood with appropriate PPE.

Step-by-Step Procedure:
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound.

  • Addition of Base: Prepare a solution of sodium hydroxide in a mixture of water and ethanol. Add this solution to the round-bottom flask containing the nitrile.

  • Reflux: Heat the reaction mixture to reflux with vigorous stirring. The optimal temperature is typically between 80-100°C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed. The reaction time is typically in the range of 4-8 hours.

  • Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature.

  • Acidification: Carefully and slowly add concentrated hydrochloric acid to the stirred reaction mixture to adjust the pH to approximately 2. The carboxylic acid product will precipitate out of the solution as a solid.

  • Isolation of Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified 2-Bromo-4-chlorobenzoic acid in a vacuum oven at a suitable temperature (e.g., 60-70°C) until a constant weight is achieved.

Quantitative Data Summary Table:

ParameterValue
Starting Material This compound
Molecular Weight of Starting Material 216.46 g/mol
Product 2-Bromo-4-chlorobenzoic acid
Molecular Weight of Product 235.46 g/mol
Typical Reagents NaOH, HCl, Water, Ethanol
Typical Reaction Temperature 80-100°C
Typical Reaction Time 4-8 hours
Expected Yield >90%
Melting Point of Product 157-161°C

Visualization of the Experimental Workflow

experimental_workflow cluster_reaction Reaction Phase cluster_workup Workup & Purification start 1. Add this compound to Round-Bottom Flask reagents 2. Add aqueous NaOH/Ethanol Solution start->reagents reflux 3. Heat to Reflux (80-100°C, 4-8h) reagents->reflux monitoring 4. Monitor Reaction (TLC/HPLC) reflux->monitoring cool 5. Cool to Room Temperature monitoring->cool Upon Completion acidify 6. Acidify with HCl (pH ~2) & Precipitate Product cool->acidify filtrate 7. Isolate by Vacuum Filtration acidify->filtrate wash 8. Wash with Cold Water filtrate->wash dry 9. Dry under Vacuum wash->dry product Pure 2-Bromo-4-chlorobenzoic Acid dry->product

Caption: Experimental workflow for the synthesis of 2-Bromo-4-chlorobenzoic acid.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction - Insufficient reaction time or temperature.- Low concentration of base.- Extend the reflux time and monitor by TLC/HPLC.- Ensure the temperature is within the optimal range.- Increase the concentration or molar equivalents of NaOH.
Low Yield - Incomplete precipitation during acidification.- Product loss during filtration and washing.- Ensure the pH is sufficiently low (~2) for complete precipitation.- Use ice-cold water for washing to minimize product solubility.- Avoid excessive washing.
Product Purity Issues - Incomplete hydrolysis (presence of amide intermediate).- Side reactions.- Ensure the reaction goes to completion.- Recrystallize the final product from a suitable solvent system (e.g., ethanol/water) if necessary.

Conclusion

The base-catalyzed hydrolysis of this compound is an effective and high-yielding method for the synthesis of 2-Bromo-4-chlorobenzoic acid. By following the detailed protocol and safety guidelines presented in this application note, researchers can reliably produce this valuable chemical intermediate for use in a variety of applications, particularly in the development of novel pharmaceuticals.

References

  • Vertex AI Search. Understanding 2-Bromo-4-chlorobenzoic Acid: A Key Player in Chemical Synthesis.
  • Vertex AI Search. The Chemical Properties and Applications of 2-Bromo-4-chlorobenzoic Acid (CAS 936-08-3).
  • Vertex AI Search. Hydrolysis of Nitriles - Organic Chemistry Tutor.
  • Vertex AI Search. What are the synthesis and applications of 2-Bromo-4-chlorobenzoic acid? - Guidechem.
  • Vertex AI Search. Chemistry of Nitriles - LibreTexts.
  • Vertex AI Search. Basic hydrolysis of nitriles - Química Organica.org.
  • Vertex AI Search. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps.
  • Vertex AI Search. This compound | C7H3BrClN | CID 23498524 - PubChem.
  • Vertex AI Search. Preparation of Carboxylic Acids: Hydrolysis of Nitriles - Moodle.
  • Vertex AI Search. 2-Bromo-4-chlorobenzoic acid | 936-08-3 | FB38481 - Biosynth.
  • Vertex AI Search. Nitrile to Acid - Common Conditions.
  • Vertex AI Search. hydrolysis of nitriles - Chemguide.

Application Note: Chemoselective Reduction of 2-Bromo-4-chlorobenzonitrile to (2-Bromo-4-chlorophenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction

The selective reduction of a nitrile group in the presence of aryl halides is a critical transformation in the synthesis of pharmaceuticals and other fine chemicals. (2-Bromo-4-chlorophenyl)methanamine is a valuable building block, with the amine functionality providing a key reactive site for further molecular elaboration, while the bromo and chloro substituents offer vectors for subsequent cross-coupling reactions. The primary challenge in this synthesis lies in achieving high chemoselectivity, specifically, the reduction of the nitrile to a primary amine without concomitant hydrodehalogenation of the sensitive C-Br and C-Cl bonds. This application note provides a comprehensive guide to methodologies for this transformation, detailing protocols for both catalytic hydrogenation and chemical reduction, and offering insights into the selection of appropriate reaction conditions to maximize yield and purity.

Mechanistic Considerations and Challenges

The reduction of a nitrile to a primary amine involves the formal addition of four hydrogen atoms. This can be achieved through various mechanisms, depending on the chosen reagent.

  • Catalytic Hydrogenation: In this process, molecular hydrogen (H₂) is activated on the surface of a metal catalyst. The nitrile adsorbs to the catalyst surface and is sequentially hydrogenated, typically proceeding through an imine intermediate. The choice of catalyst and reaction conditions is paramount to prevent the hydrogenolysis of the aryl-halogen bonds.[1] Catalysts like palladium and platinum are highly active for hydrogenation but can also readily cleave C-X bonds.[2] Nickel-based catalysts, such as Raney Nickel, can be effective but require careful control of conditions.[3]

  • Chemical Reduction (Hydride Transfer): Reagents like lithium aluminum hydride (LiAlH₄) and boranes deliver hydride ions (H⁻) to the electrophilic carbon of the nitrile. The reaction proceeds through the formation of an intermediate imine salt, which is further reduced to the amine.[4] While powerful, reagents like LiAlH₄ are often unselective and can reduce a wide range of functional groups, including aryl halides.[5] Milder hydride reagents or modified borohydride systems are often preferred to enhance chemoselectivity.[6][7]

The primary challenge is the potential for dehalogenation, which is influenced by factors such as the nature of the halogen (C-Br bonds are generally more susceptible to cleavage than C-Cl bonds), the catalyst or reagent used, solvent, temperature, and pressure.

Diagram: Generalized Reaction Pathway and Potential Side Reactions

G cluster_main Main Reaction Pathway cluster_side Potential Side Reactions (Dehalogenation) A 2-Bromo-4-chlorobenzonitrile B Imine Intermediate A->B [H] D (4-Chlorophenyl)methanamine A->D [H] -Br E (2-Bromophenyl)methanamine A->E [H] -Cl F Benzylamine A->F [H] -Br, -Cl C (2-Bromo-4-chlorophenyl)methanamine (Desired Product) B->C [H]

Caption: Reaction pathway for the reduction of this compound and potential dehalogenation side products.

Recommended Protocols

Two primary approaches are detailed below: catalytic hydrogenation using a modified nickel catalyst and a chemical reduction employing a cobalt-catalyzed sodium borohydride system. These methods have been selected for their reported success in achieving chemoselective nitrile reduction in the presence of aryl halides.

Protocol 1: Catalytic Hydrogenation with Raney Nickel

Raney Nickel is a cost-effective and highly active hydrogenation catalyst.[8] However, its activity must be modulated to prevent dehalogenation. The use of a suitable solvent and controlled hydrogen pressure are key to success.

Table 1: Optimized Parameters for Catalytic Hydrogenation

ParameterValueRationale
CatalystRaney® Nickel (W. R. Grace)High activity, readily available.[3]
Catalyst Loading10-20 wt%Sufficient for reasonable reaction rates without excessive dehalogenation.
SubstrateThis compound-
SolventMethanol or EthanolProtic solvents can help modulate catalyst activity.
Hydrogen Pressure50-100 psi (3.4-6.8 bar)Lower pressures generally favor nitrile reduction over dehalogenation.
Temperature25-40 °CMild temperatures are crucial to minimize side reactions.
Reaction Time4-12 hoursMonitored by TLC or GC/MS for completion.

Step-by-Step Protocol:

  • Catalyst Preparation: To a hydrogenation vessel, add Raney Nickel (slurry in water, ~1.0 g). Wash the catalyst with the chosen alcohol solvent (3 x 20 mL) to remove water.

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (10.0 g, 46.2 mmol) in the alcohol solvent (100 mL) to the vessel containing the prepared catalyst.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas three times. Pressurize the vessel to the desired hydrogen pressure (e.g., 60 psi).

  • Reaction Monitoring: Stir the reaction mixture vigorously at the specified temperature. Monitor the reaction progress by taking aliquots at regular intervals and analyzing by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) or GC/MS. The disappearance of the starting material indicates reaction completion.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: The Raney Nickel on the filter pad is pyrophoric and should be kept wet with water and disposed of appropriately.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica gel or by crystallization of a suitable salt (e.g., hydrochloride).

Protocol 2: Chemical Reduction with Sodium Borohydride and Cobalt(II) Chloride

Sodium borohydride (NaBH₄) alone is generally not reactive enough to reduce nitriles.[5] However, in the presence of a transition metal salt like cobalt(II) chloride (CoCl₂), a highly active reducing species, likely cobalt boride, is formed in situ.[9][10] This system has been shown to be effective for the chemoselective reduction of nitriles under mild conditions.[11][12]

Table 2: Optimized Parameters for CoCl₂/NaBH₄ Reduction

ParameterValueRationale
Reducing AgentSodium Borohydride (NaBH₄)Readily available, safer to handle than LiAlH₄.
CatalystCobalt(II) Chloride Hexahydrate (CoCl₂·6H₂O)Forms the active reducing species with NaBH₄.[13]
StoichiometryNaBH₄ (4-6 eq.), CoCl₂·6H₂O (0.5-1.0 eq.)Excess borohydride is required.
SubstrateThis compound-
SolventMethanol or Tetrahydrofuran (THF)Protic or aprotic solvents can be used.
Temperature0 °C to room temperatureMild conditions preserve the halogen substituents.
Reaction Time1-3 hoursTypically a rapid reaction.

Step-by-Step Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add a solution of this compound (5.0 g, 23.1 mmol) and CoCl₂·6H₂O (2.75 g, 11.6 mmol) in methanol (100 mL). Cool the mixture to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (3.5 g, 92.4 mmol) portion-wise to the stirred solution. Caution: Vigorous hydrogen evolution will occur. The solution will turn black upon the formation of cobalt boride.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC or GC/MS.

  • Work-up: Quench the reaction by the slow addition of 1 M hydrochloric acid until the black precipitate dissolves and the solution becomes clear. Make the solution basic (pH > 10) by the addition of aqueous sodium hydroxide.

  • Extraction and Isolation: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

  • Purification: Purify the product by silica gel column chromatography or salt formation as described in Protocol 1.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction - Insufficient catalyst/reagent- Deactivated catalyst- Low reaction temperature- Increase catalyst/reagent loading- Use fresh catalyst- Increase temperature slightly, monitoring for dehalogenation
Significant Dehalogenation - Catalyst/reagent too active- High temperature or pressure- Prolonged reaction time- Use a less active catalyst or a catalyst poison (e.g., sulfur-modified platinum)[2]- Lower the reaction temperature and/or pressure- Stop the reaction as soon as the starting material is consumed
Formation of Secondary Amine Byproducts - Common in catalytic hydrogenation- The addition of ammonia to the reaction mixture can sometimes suppress secondary amine formation.

Conclusion

The chemoselective reduction of this compound to (2-Bromo-4-chlorophenyl)methanamine can be successfully achieved using either a carefully controlled catalytic hydrogenation with Raney Nickel or a chemical reduction with a cobalt-catalyzed sodium borohydride system. The choice of method will depend on the available equipment, scale of the reaction, and desired purity profile. For both protocols, careful monitoring of the reaction progress and control of reaction parameters are essential to maximize the yield of the desired product while minimizing the formation of dehalogenated byproducts.

References

  • Studies on the Mechanism of Transition-Metal-Assisted Sodium Borohydride and Lithium Aluminum Hydride Reductions.Journal of the American Chemical Society.
  • Process for selective nitrile reduction.
  • Catalytic hydrogenation of halonitrobenzene compounds.
  • A Generic Approach for the Catalytic Reduction of Nitriles.
  • Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde.Chemistry Steps.
  • Borane Reductions (using BH3.THF or BH3.Me2S, BMS).Organic Synthesis.
  • Reduction of Nitriles using LiAlH4 to amines.University of Calgary.
  • Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane.
  • Mechanism of sodium borohydride-cobaltous chloride reductions.
  • Cobalt(II)
  • Catalytic hydrogenation of aromatic halonitro compounds.
  • Reduction of nitriles to primary amines with LiAlH4.Master Organic Chemistry.
  • Amine synthesis by nitrile reduction.Organic Chemistry Portal.
  • Only one nitrile reduced to amine with LiAlH4.Reddit.
  • Raney nickel.Wikipedia.
  • Nitrile reduction.Wikipedia.
  • Conversion of nitriles to 1° amines using LiAlH4.Chemistry LibreTexts.
  • Raney® Nickel: A Life-Changing C
  • Chemistry of Nitriles.Chemistry LibreTexts.
  • Hydrogenation C
  • Catalytic Hydrogenation.

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The Strategic Utility of 2-Bromo-4-chlorobenzonitrile in Modern Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery and development, the efficient construction of complex molecular architectures is paramount. Aryl nitriles, particularly those adorned with multiple halogen substituents, represent a class of exceptionally versatile building blocks. This guide provides an in-depth technical overview of 2-Bromo-4-chlorobenzonitrile, a key intermediate whose strategic placement of bromo, chloro, and nitrile functionalities allows for selective and sequential chemical transformations. We will explore its pivotal role in the synthesis of sophisticated pharmaceutical agents, offering detailed application notes, step-by-step experimental protocols for key reactions, and illustrative case studies in the synthesis of contemporary therapeutics. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the pursuit of novel active pharmaceutical ingredients (APIs).

Introduction: Physicochemical Properties and Strategic Value

This compound is a dihalogenated benzonitrile that has garnered significant interest in medicinal chemistry. Its utility stems from the differential reactivity of its substituents, which enables a programmed and regioselective approach to molecular elaboration.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₃BrClNPubChem
Molecular Weight 216.46 g/mol PubChem[1]
Appearance White to off-white crystalline solidChemicalBook[2]
Melting Point 69-73 °CTokyo Chemical Industry[3]
CAS Number 154607-01-9PubChem

The strategic value of this building block lies in three key features:

  • The Bromo Group: Positioned ortho to the nitrile, the bromine atom is the most reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. This allows for the facile introduction of aryl, heteroaryl, or amino moieties.

  • The Chloro Group: The chlorine atom is generally less reactive in cross-coupling reactions compared to bromine, permitting its retention during the initial functionalization of the C-Br bond. It can then be targeted in subsequent transformations under more forcing conditions or be a key pharmacophoric element in the final API.

  • The Nitrile Group: This electron-withdrawing group activates the aromatic ring, influencing the regioselectivity of reactions. The nitrile itself can serve as a key binding element in the final drug molecule or be readily converted into other functional groups such as amines, carboxylic acids, or amides.[4]

Core Synthetic Transformations and Protocols

This compound is amenable to a variety of synthetic transformations that are foundational in pharmaceutical synthesis. Below are detailed protocols for three of the most important reaction classes.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, enabling the introduction of diverse aryl and heteroaryl groups. The higher reactivity of the C-Br bond over the C-Cl bond in this compound allows for selective coupling at the 2-position.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-Br Position

This protocol is adapted from a procedure for the synthesis of an intermediate for an androgen receptor antagonist.[5]

Materials:

  • This compound (1.0 equiv)

  • Aryl or heteroaryl boronic acid or boronate ester (1.1-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.01-0.03 equiv)

  • Triphenylphosphine (PPh₃) (0.02-0.06 equiv)

  • Potassium carbonate (K₂CO₃) or other suitable base (2.0-3.0 equiv)

  • Degassed solvent mixture (e.g., 1,4-Dioxane/water 4:1, or Acetonitrile/water 1:1)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the boronic acid/ester, and the base.

  • In a separate flask, prepare the catalyst solution by dissolving Palladium(II) acetate and triphenylphosphine in a small amount of the degassed organic solvent.

  • Add the catalyst solution to the reaction flask via syringe.

  • Add the remaining degassed solvent to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Setup Combine Reactants: - this compound - Boronic Acid/Ester - Base Catalyst Prepare Catalyst: - Pd(OAc)₂ - PPh₃ Heat Heat to 80-100 °C Setup->Heat Combine Solvent Add Degassed Solvent Monitor Monitor by TLC/LC-MS Heat->Monitor Workup Aqueous Work-up: - Ethyl Acetate - Water & Brine Wash Monitor->Workup Completion Purify Purify by Chromatography Workup->Purify Product Isolated Product Purify->Product

Caption: General workflow for Suzuki-Miyaura coupling.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for the formation of C-N bonds. This reaction allows for the introduction of a wide array of primary and secondary amines at the 2-position of this compound.

Protocol 2: Buchwald-Hartwig Amination with a Secondary Amine (e.g., Morpholine)

This protocol is based on established methodologies for the amination of aryl bromides.[6][7]

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.01-0.05 equiv) or a pre-catalyst like Pd₂(dba)₃

  • A suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP) (1.2-1.5 times the Pd loading)

  • Sodium tert-butoxide (NaOtBu) or another strong, non-nucleophilic base (1.4-2.0 equiv)

  • Anhydrous, degassed toluene or 1,4-dioxane

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precursor, phosphine ligand, and base to an oven-dried Schlenk tube.

  • Seal the tube and add the anhydrous, degassed solvent.

  • Stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation.

  • Add this compound and then the amine to the reaction mixture.

  • Seal the tube tightly and heat the reaction in an oil bath at 80-110 °C.

  • Monitor the reaction by LC-MS. Upon completion (typically 4-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium black and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by flash chromatography.

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII Ar-Pd(II)(Br)L₂ OxAdd->PdII AmineCoord Amine Coordination PdII->AmineCoord HNR₂ PdAmide [Ar-Pd(II)(HNR₂)L₂]⁺Br⁻ AmineCoord->PdAmide Deprotonation Deprotonation (Base) PdAmide->Deprotonation PdAmido Ar-Pd(II)(NR₂)L₂ Deprotonation->PdAmido RedElim Reductive Elimination PdAmido->RedElim RedElim->Pd0 Ar-NR₂ Product Ar-NR₂ Reactants Ar-Br + HNR₂

Caption: Simplified Buchwald-Hartwig amination cycle.

Nucleophilic Aromatic Substitution (SₙAr)

The electron-withdrawing nitrile group activates the aromatic ring for nucleophilic aromatic substitution (SₙAr), particularly at the ortho and para positions. While the bromine at the ortho position is a potential leaving group, under certain conditions, especially with strong nucleophiles and in the absence of a metal catalyst, substitution can occur.

Protocol 3: Nucleophilic Aromatic Substitution with an Alkoxide

This protocol provides a general method for the substitution of an aryl halide with an alkoxide.

Materials:

  • This compound (1.0 equiv)

  • Sodium methoxide (NaOMe) or other sodium alkoxide (1.2-2.0 equiv)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound and the anhydrous solvent.

  • Add the sodium alkoxide portion-wise to the stirred solution at room temperature.

  • Heat the reaction mixture to a temperature between 60-120 °C. The optimal temperature will depend on the specific alkoxide and solvent used.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and carefully quench by pouring it into cold water.

  • Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel chromatography.

SNAr_Mechanism Start This compound Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Start->Intermediate + Nu⁻ (Addition) Nucleophile Nu⁻ (e.g., MeO⁻) Product Substituted Product Intermediate->Product - Br⁻ (Elimination) LeavingGroup Br⁻

Caption: Mechanism of nucleophilic aromatic substitution.

Case Studies in Pharmaceutical Synthesis

The true value of a building block is demonstrated by its application in the synthesis of high-value, complex molecules. Below are two case studies illustrating the use of this compound in the synthesis of APIs.

Synthesis of an Androgen Receptor Antagonist Intermediate

A key step in the synthesis of a potent androgen receptor antagonist, useful in the treatment of prostate cancer, involves a Suzuki coupling with 4-bromo-2-chlorobenzonitrile (an isomer of the title compound, but illustrating the same chemical principles). A patent from Orion Corporation details this transformation.[5]

Reaction Scheme 1: Synthesis of a Pyrazolyl-benzonitrile Intermediate

Image placeholder for reaction scheme

In this patented process, 4-bromo-2-chlorobenzonitrile is coupled with a protected pyrazole boronate ester. The reaction proceeds with high selectivity for the bromo position, leaving the chloro group intact for potential later modification or as a required substituent in the final API. The use of Pd(OAc)₂ and triphenylphosphine in an acetonitrile/water solvent system provides the desired product in high yield (92.3%).[5] This example underscores the utility of dihalogenated benzonitriles in constructing complex heterocyclic systems common in modern pharmaceuticals.

Synthesis of Afatinib, a Kinase Inhibitor

Afatinib is an irreversible kinase inhibitor used in the treatment of non-small cell lung cancer.[1] While many synthetic routes to Afatinib have been published, modern approaches often build the quinazoline core from functionalized aniline precursors. This compound serves as a key starting material for the synthesis of one such precursor.

Reaction Scheme 2: Plausible Route to a Key Afatinib Precursor

Image placeholder for reaction scheme

The synthesis of the key aniline intermediate for Afatinib can be envisaged starting from this compound. A plausible sequence involves:

  • Nitration: Introduction of a nitro group ortho to the bromine and meta to the nitrile.

  • Nucleophilic Aromatic Substitution: Displacement of the now highly activated bromine atom with (S)-3-hydroxytetrahydrofuran under basic conditions.

  • Reduction: Reduction of the nitro group to an amine to yield the fully functionalized aniline precursor, ready for cyclization to form the quinazoline core of Afatinib.

This example highlights how the inherent reactivity of this compound can be modulated by the introduction of other functional groups, allowing for a series of selective transformations to build a complex API.

Safety and Handling

This compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[3] It is also a skin and eye irritant. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a strategically valuable and versatile building block for pharmaceutical synthesis. The differential reactivity of its bromo and chloro substituents, combined with the activating and synthetically malleable nitrile group, provides medicinal chemists with a powerful tool for the regioselective construction of complex molecular scaffolds. Its successful application in the synthesis of kinase inhibitors and androgen receptor antagonists, among others, solidifies its importance in the drug discovery and development pipeline. The protocols and insights provided in this guide are intended to empower researchers to effectively harness the synthetic potential of this key intermediate.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2022). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. Retrieved from [Link]

  • SyncSci Publishing. (2019). A controlled, efficient and robust process for the synthesis of an epidermal growth factor receptor inhibitor: Afatinib Dimaleate. Retrieved from [Link]

  • Oxford Learning Link. (n.d.). Chapter 7 Nucleophilic aromatic substitution. Retrieved from [Link]

  • ResearchGate. (2025). Application of Nitrile in Drug Design. Retrieved from [Link]

  • Google Patents. (2016). PROCESS FOR THE PREPARATION OF ANDROGEN RECEPTOR ANTAGONISTS AND INTERMEDIATES THEREOF - EP 3280710 B1.
  • PubChem. (n.d.). 4-Bromo-2-chlorobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

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Application Notes & Protocols: The Strategic Use of 2-Bromo-4-chlorobenzonitrile in Modern Agrochemical Development

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Introduction: Identifying High-Value Scaffolds for Agrochemical Innovation

In the landscape of agrochemical research, the identification of versatile chemical building blocks is paramount to the discovery of novel active ingredients. 2-Bromo-4-chlorobenzonitrile (CAS 57381-49-4) has emerged as a significant intermediate, valued for its trifunctionalized aromatic scaffold.[1] The strategic arrangement of a nitrile group, a bromine atom, and a chlorine atom provides medicinal chemists with a powerful tool for constructing complex molecular architectures.[2] The differential reactivity of these functional groups allows for a sequence of selective chemical transformations, making it a cornerstone in the synthesis of new herbicides, fungicides, and particularly, a new generation of insecticides.[3][4] This document provides an in-depth guide to the application of this compound in the development of diamide insecticides, a class of compounds renowned for their potent and selective mode of action.

Core Application: A Gateway to Diamide Insecticides

The most prominent application of scaffolds derived from halogenated benzonitriles in modern agrochemicals is in the synthesis of the anthranilic diamide class of insecticides.[5] This class, which includes blockbuster products like chlorantraniliprole and cyantraniliprole, has revolutionized pest management due to its high efficacy against a broad spectrum of chewing pests, coupled with a favorable safety profile for non-target organisms.[6]

These insecticides act as potent activators of insect ryanodine receptors (RyRs).[7] RyRs are a class of intracellular calcium channels critical for muscle function.[8] The binding of diamide insecticides locks these channels in an open state, causing an uncontrolled release of calcium from the sarcoplasmic reticulum into the cytoplasm of insect muscle cells.[9] This disruption of calcium homeostasis leads to rapid feeding cessation, muscle paralysis, and ultimately, the death of the target pest. A key advantage of this class is its high selectivity for insect RyRs over their mammalian counterparts, which is a major contributor to their low mammalian toxicity.[6][10]

Synthetic Strategy & Key Transformations

The utility of this compound lies in its capacity for sequential, controlled modifications. The bromine atom is particularly susceptible to palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl or alkyl groups to build a more complex molecular core. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for subsequent amide bond formation—the defining linkage of diamide insecticides.

The following diagram illustrates a conceptual workflow for elaborating this compound into a diamide structure, analogous to those found in commercial insecticides.

G A This compound B Suzuki Coupling (Protocol 1) A->B Pd Catalyst C Substituted Biaryl Nitrile B->C D Nitrile Hydrolysis (Protocol 2) C->D Strong Acid/Base E Biaryl Carboxylic Acid D->E F Amide Coupling (Protocol 3) E->F Coupling Agent G Final Diamide Moiety F->G H Arylboronic Acid H->B I Key Amine Intermediate (e.g., Substituted Aniline) I->F

Caption: Conceptual workflow for agrochemical synthesis.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key transformations of this compound. These are foundational reactions in a typical agrochemical discovery workflow.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol describes the formation of a carbon-carbon bond at the bromine position, a crucial step for increasing molecular complexity.

Objective: To synthesize a 2-aryl-4-chlorobenzonitrile derivative from this compound and a representative arylboronic acid.

Reagent/ParameterQuantity/ValueNotes
This compound1.0 eq (e.g., 216 mg, 1.0 mmol)Starting material.
Phenylboronic Acid1.2 eq (e.g., 146 mg, 1.2 mmol)Coupling partner.
Pd(PPh₃)₄0.03 eq (e.g., 35 mg, 0.03 mmol)Palladium catalyst.
Sodium Carbonate (2M aq.)3.0 eq (e.g., 1.5 mL)Base.
Toluene5 mLSolvent.
Ethanol2 mLCo-solvent.
Reaction Temperature90 °C
Reaction Time12-16 hoursMonitor by TLC or LC-MS.

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, phenylboronic acid, and Pd(PPh₃)₄.

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

  • Add the toluene and ethanol, followed by the 2M aqueous sodium carbonate solution.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer. Wash with brine (2 x 15 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 2-phenyl-4-chlorobenzonitrile.

Protocol 2: Hydrolysis of the Nitrile Group

This protocol details the conversion of the nitrile functionality into a carboxylic acid, preparing the molecule for amide bond formation.

Objective: To hydrolyze a 2-aryl-4-chlorobenzonitrile to its corresponding benzoic acid.

Reagent/ParameterQuantity/ValueNotes
2-aryl-4-chlorobenzonitrile1.0 eq (e.g., 1.0 mmol)Product from Protocol 1.
Sulfuric Acid (98%)5 mLReagent and solvent.
Water5 mL
Reaction Temperature120 °C
Reaction Time4-6 hoursMonitor for disappearance of starting material.

Procedure:

  • In a round-bottom flask, carefully add the 2-aryl-4-chlorobenzonitrile to a mixture of sulfuric acid and water.

  • Heat the mixture to 120 °C and maintain for 4-6 hours.

  • Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice (approx. 50 g).

  • A precipitate of the carboxylic acid should form. If not, adjust the pH to ~2 with a saturated sodium hydroxide solution.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water until the filtrate is neutral.

  • Dry the product under vacuum to yield the 2-aryl-4-chlorobenzoic acid.

Protocol 3: Amide Coupling to Form a Diamide

This protocol provides a general method for the final amide bond formation, creating the core structure of a diamide insecticide. This step is analogous to the final coupling in the industrial synthesis of chlorantraniliprole.[11][12]

Objective: To couple the synthesized carboxylic acid with a key amine intermediate.

Reagent/ParameterQuantity/ValueNotes
2-aryl-4-chlorobenzoic acid1.0 eq (e.g., 1.0 mmol)Product from Protocol 2.
Key Amine Intermediate1.0 eq (e.g., 1.0 mmol)e.g., 2-amino-5-chloro-N,3-dimethylbenzamide for a chlorantraniliprole analog.
Methanesulfonyl Chloride1.1 eq (e.g., 126 mg, 1.1 mmol)Activating agent.
Pyridine3.0 eq (e.g., 237 mg, 3.0 mmol)Base.
Acetonitrile10 mLSolvent.
Reaction Temperature0 °C to Room Temp.
Reaction Time2-4 hours

Procedure:

  • Dissolve the 2-aryl-4-chlorobenzoic acid and the key amine intermediate in acetonitrile in a dry flask under an inert atmosphere.

  • Add pyridine to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add methanesulfonyl chloride dropwise, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction by adding water.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the final diamide compound.

Mechanism of Action Visualization

The efficacy of the synthesized diamide compounds is dependent on their interaction with the insect ryanodine receptor. The following diagram illustrates this critical mechanism.

G cluster_0 Muscle Cell SR Sarcoplasmic Reticulum (SR) Lumen High [Ca²⁺] Ca_Flow Uncontrolled Ca²⁺ Efflux Cytosol Cytosol Low [Ca²⁺] Result Muscle Paralysis Feeding Cessation Lethality Cytosol->Result High Cytosolic [Ca²⁺] leads to RyR Ryanodine Receptor (RyR) | Ca²⁺ Channel (Closed) RyR_Open RyR Channel (Open) RyR->RyR_Open Diamide Diamide Insecticide Diamide->RyR Binds to Receptor Ca_Flow->Cytosol Ca²⁺

Caption: Mechanism of action of diamide insecticides.

Conclusion

This compound stands as a highly valuable and versatile starting material for the synthesis of complex agrochemicals. Its well-defined reactive sites allow for a rational and stepwise approach to building novel active ingredients. The protocols and workflows detailed in this document demonstrate its strategic importance, particularly in accessing the lucrative and biologically significant class of diamide insecticides. By leveraging foundational organic chemistry transformations, researchers can effectively utilize this building block to drive innovation in crop protection.

References

  • Bentham Science Publishers. (n.d.). Ryanodine Receptors for Drugs and Insecticides: An Overview - PubMed.
  • Sattelle, D. B., et al. (n.d.). Insect ryanodine receptors: molecular targets for novel pest control chemicals - PubMed.
  • ResearchGate. (n.d.). Insecticide mode of action: Return of the ryanodine receptor | Request PDF.
  • ResearchGate. (n.d.). Ryanodine Receptor as Insecticide Target | Request PDF.
  • Benchchem. (n.d.). The Synthetic Pathway of Chlorantraniliprole: A Technical Guide.
  • Benchchem. (n.d.). protocol for synthesizing chlorantraniliprole in a laboratory setting.
  • Zhang, Y., et al. (n.d.). Ryanodine Receptor as Insecticide Target - PubMed.
  • ResearchGate. (n.d.). Synthesis of chlorantriniliprole. | Download Scientific Diagram.
  • Patsnap Eureka. (n.d.). Method for synthesizing chlorantraniliprole.
  • MySkinRecipes. (n.d.). This compound.
  • Quick Company. (n.d.). Process For The Preparation Of Chlorantraniliprole.
  • ACS Publications. (2023). Design, Synthesis, and Properties of Silicon-Containing meta-Diamide Insecticides | Journal of Agricultural and Food Chemistry.
  • Smolecule. (n.d.). Buy 4-Bromo-2-chlorobenzonitrile | 154607-01-9.
  • Benchchem. (n.d.). 4-Bromo-2-chlorobenzonitrile | 154607-01-9.
  • (n.d.). Mastering Organic Synthesis: A Deep Dive into 4-Bromo-2-chlorobenzonitrile's Utility.
  • MDPI. (2024). Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides Containing Indane and Its Analogs.
  • Liu, Y., et al. (n.d.). Design, synthesis and insecticidal activity of biphenyl-diamide derivatives.
  • ResearchGate. (n.d.). Anthranilic diamide insecticides: chlorantraniliprole and cyantraniliprole.
  • PubMed. (n.d.). Design, synthesis and biological activity of diamide compounds based on 3-substituent of the pyrazole ring †.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2023). Introducing 4-Bromo-2-chlorobenzonitrile - A Versatile Chemical Compound for Various Applications.
  • FAQ. (n.d.). What is the synthesis and application of 4-BROMO-2-CHLOROBENZONITRILE?.
  • Ossila. (n.d.). 2-Bromo-4-fluorobenzonitrile | CAS Number 36282-26-5.
  • PubChem. (n.d.). This compound | C7H3BrClN | CID 23498524.
  • ChemicalBook. (n.d.). 4-Bromo-2-chlorobenzonitrile synthesis.
  • Biosynth. (n.d.). 4-Bromo-2-chlorobenzonitrile | 154607-01-9 | FB45872.
  • Benchchem. (n.d.). Application Notes and Protocols: 4-Bromo-2-methylbenzonitrile in Agrochemical Synthesis.
  • (n.d.). 14 - SAFETY DATA SHEET.

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Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-Bromo-4-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For correspondence:

Introduction: The Versatility of 2-Bromo-4-chlorobenzonitrile as a Precursor for Heterocyclic Scaffolds

In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are ubiquitous in a vast array of pharmaceuticals and biologically active molecules. This compound has emerged as a highly valuable and versatile starting material for the construction of diverse heterocyclic frameworks. Its utility stems from the presence of three distinct reactive sites: a bromo substituent amenable to a variety of cross-coupling reactions, a chloro group that can also participate in nucleophilic substitution, and a nitrile functionality that can be transformed or incorporated into a heterocyclic ring. This guide provides detailed application notes and protocols for the synthesis of several key classes of heterocyclic compounds, leveraging the unique reactivity of this compound. We will explore the strategic transformations that unlock pathways to quinazolines, benzofurans, indoles, carbazoles, and tetrazoles, offering insights into the rationale behind the chosen synthetic routes and methodologies.

I. Synthesis of Quinolines: A Gateway to Bioactive Molecules

Quinazoline derivatives are a prominent class of nitrogen-containing heterocycles with a wide spectrum of biological activities. The synthesis of quinazolines from this compound necessitates the initial conversion of the bromo group to an amino functionality, thereby generating a key 2-aminobenzonitrile intermediate.

A. Key Intermediate Synthesis: Buchwald-Hartwig Amination for 2-Amino-4-chlorobenzonitrile

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1] This reaction is particularly well-suited for the conversion of aryl halides to arylamines under relatively mild conditions and with high functional group tolerance.[2]

Causality of Experimental Choices:

  • Catalyst System: A palladium precatalyst, such as Pd₂(dba)₃, is often preferred for its air stability. The choice of a sterically hindered phosphine ligand, like XPhos, is crucial for promoting the reductive elimination step and preventing catalyst decomposition, especially with electron-deficient aryl halides.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is used to deprotonate the amine and facilitate the catalytic cycle.

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically used to ensure the stability of the catalyst and prevent unwanted side reactions.

G start This compound intermediate 2-Amino-4-chlorobenzonitrile start->intermediate Buchwald-Hartwig Amination (Pd catalyst, Ligand, Base, NH3 source) product Quinazoline Derivative intermediate->product Cyclization with Reagent (e.g., Formamide, Orthoesters)

Experimental Protocol: Synthesis of 2-Amino-4-chlorobenzonitrile

ParameterValueRationale
Reactants
This compound1.0 equivStarting material.
Benzophenone imine1.2 equivAmmonia equivalent.
Pd₂(dba)₃2 mol %Palladium precatalyst.
XPhos4 mol %Ligand.
Sodium tert-butoxide1.5 equivBase.
Solvent TolueneAnhydrous, non-polar aprotic.
Temperature 100 °CTo ensure a reasonable reaction rate.
Time 12-24 hReaction completion monitored by TLC.

Step-by-Step Methodology:

  • To an oven-dried Schlenk tube, add this compound (1.0 equiv), Pd₂(dba)₃ (2 mol %), XPhos (4 mol %), and sodium tert-butoxide (1.5 equiv).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene via syringe, followed by benzophenone imine (1.2 equiv).

  • Heat the reaction mixture at 100 °C with stirring for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure. The resulting imine is then hydrolyzed with aqueous HCl to afford 2-amino-4-chlorobenzonitrile.

  • Purify the crude product by column chromatography on silica gel.

B. Cyclization to the Quinazoline Core

With the key 2-amino-4-chlorobenzonitrile intermediate in hand, the quinazoline ring can be constructed through various cyclization strategies. A common and effective method involves reaction with formamide or orthoesters.[3]

Experimental Protocol: Synthesis of 4-Amino-7-chloroquinazoline

ParameterValueRationale
Reactants
2-Amino-4-chlorobenzonitrile1.0 equivKey intermediate.
FormamideExcessServes as both reactant and solvent.
Temperature 180-200 °CHigh temperature is required for cyclization.
Time 4-6 hReaction completion monitored by TLC.

Step-by-Step Methodology:

  • In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4-chlorobenzonitrile (1.0 equiv) and an excess of formamide.

  • Heat the mixture to reflux (180-200 °C) with stirring for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • The product can be further purified by recrystallization from a suitable solvent.

II. Synthesis of Benzofurans: Accessing a Privileged Scaffold

Benzofuran derivatives are prevalent in numerous natural products and pharmaceuticals. The synthesis of benzofurans from this compound requires the initial conversion of the bromo group to a hydroxyl group, yielding 2-hydroxy-4-chlorobenzonitrile.

A. Key Intermediate Synthesis: Nucleophilic Aromatic Substitution for 2-Hydroxy-4-chlorobenzonitrile

The conversion of the aryl bromide to a phenol can be achieved through nucleophilic aromatic substitution, often requiring a copper catalyst (Ullmann condensation) or palladium-catalyzed C-O coupling.

Causality of Experimental Choices:

  • Catalyst System: A copper(I) salt, such as CuI, is a classic and effective catalyst for Ullmann-type C-O bond formation. The use of a ligand like L-proline can accelerate the reaction.

  • Base: A strong base, such as potassium carbonate (K₂CO₃), is necessary to generate the phenoxide in situ.

  • Solvent: A high-boiling polar aprotic solvent like DMSO or DMF is typically used to facilitate the reaction at elevated temperatures.

G start This compound intermediate 2-Hydroxy-4-chlorobenzonitrile start->intermediate Nucleophilic Aromatic Substitution (Cu catalyst, Base, Hydroxide source) product Benzofuran Derivative intermediate->product Palladium-Catalyzed Cyclization (with alkyne or ketone)

Experimental Protocol: Synthesis of 2-Hydroxy-4-chlorobenzonitrile

ParameterValueRationale
Reactants
This compound1.0 equivStarting material.
Potassium hydroxide2.0 equivHydroxide source.
CuI10 mol %Catalyst.
L-Proline20 mol %Ligand.
Solvent DMSOHigh-boiling polar aprotic.
Temperature 120-140 °CTo drive the reaction to completion.
Time 24 hReaction completion monitored by TLC.

Step-by-Step Methodology:

  • To a reaction vessel, add this compound (1.0 equiv), potassium hydroxide (2.0 equiv), CuI (10 mol %), and L-proline (20 mol %).

  • Add DMSO as the solvent.

  • Heat the mixture with vigorous stirring at 120-140 °C for 24 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, pour the mixture into water and acidify with HCl.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography.

B. Palladium-Catalyzed Cyclization to the Benzofuran Core

With 2-hydroxy-4-chlorobenzonitrile, the benzofuran ring can be constructed through palladium-catalyzed reactions with alkynes (Sonogashira coupling followed by cyclization) or by reaction with α-haloketones followed by intramolecular O-arylation.[4][5]

Experimental Protocol: Synthesis of a 2-Substituted 6-Chlorobenzofuran

ParameterValueRationale
Reactants
2-Hydroxy-4-chlorobenzonitrile1.0 equivKey intermediate.
Terminal alkyne1.2 equivCoupling partner.
Pd(PPh₃)₂Cl₂5 mol %Palladium catalyst.
CuI10 mol %Co-catalyst.
Triethylamine3.0 equivBase and solvent.
Temperature 80 °CFor Sonogashira coupling and cyclization.
Time 12 hReaction completion monitored by TLC.

Step-by-Step Methodology:

  • To a solution of 2-hydroxy-4-chlorobenzonitrile (1.0 equiv) in triethylamine, add the terminal alkyne (1.2 equiv), Pd(PPh₃)₂Cl₂ (5 mol %), and CuI (10 mol %).

  • Heat the reaction mixture at 80 °C for 12 hours under an inert atmosphere.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction, filter off the salts, and concentrate the filtrate.

  • Purify the crude product by column chromatography on silica gel.

III. Synthesis of Indoles: A Cornerstone of Natural Products

The Larock indole synthesis is a powerful method for the preparation of 2,3-disubstituted indoles from the palladium-catalyzed reaction of an o-haloaniline with a disubstituted alkyne.[6][7] To apply this to this compound, the nitrile group must first be reduced to an amine, and the bromo group is then utilized in the cyclization.

A. Key Intermediate Synthesis: Reduction of the Nitrile to 2-Bromo-4-chloroaniline

The nitrile group can be reduced to a primary amine using various reducing agents. A common and effective method is the use of lithium aluminum hydride (LiAlH₄).

Experimental Protocol: Synthesis of 2-Bromo-4-chloroaniline

ParameterValueRationale
Reactants
This compound1.0 equivStarting material.
Lithium aluminum hydride (LiAlH₄)2.0 equivStrong reducing agent.
Solvent Anhydrous THFAprotic ether solvent.
Temperature 0 °C to refluxControlled addition and reaction.
Time 4-6 hReaction completion monitored by TLC.

Step-by-Step Methodology:

  • To a solution of this compound (1.0 equiv) in anhydrous THF at 0 °C, slowly add LiAlH₄ (2.0 equiv).

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

  • Cool the reaction to 0 °C and quench sequentially with water, 15% NaOH solution, and water (Fieser workup).

  • Filter the resulting solids and wash with THF.

  • Concentrate the filtrate and purify the crude product by column chromatography.

B. Larock Indole Synthesis

With 2-bromo-4-chloroaniline, the indole ring can be constructed via the Larock indole synthesis.

G start This compound intermediate 2-Bromo-4-chloroaniline start->intermediate Nitrile Reduction (e.g., LiAlH4) product Indole Derivative intermediate->product Larock Indole Synthesis (Pd catalyst, Alkyne, Base)

Experimental Protocol: Synthesis of a Substituted 6-Chloroindole

ParameterValueRationale
Reactants
2-Bromo-4-chloroaniline1.0 equivKey intermediate.
Disubstituted alkyne2.0 equivCoupling partner.
Pd(OAc)₂5 mol %Palladium catalyst.
PPh₃10 mol %Ligand.
K₂CO₃2.0 equivBase.
Solvent DMFHigh-boiling polar aprotic.
Temperature 100 °CTo facilitate the reaction.
Time 24 hReaction completion monitored by TLC.

Step-by-Step Methodology:

  • To a reaction vessel, add 2-bromo-4-chloroaniline (1.0 equiv), the disubstituted alkyne (2.0 equiv), Pd(OAc)₂ (5 mol %), PPh₃ (10 mol %), and K₂CO₃ (2.0 equiv).

  • Add DMF as the solvent.

  • Heat the mixture at 100 °C for 24 hours under an inert atmosphere.

  • Monitor the reaction by TLC.

  • After cooling, dilute with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

IV. Synthesis of Carbazoles: Building Complex Aromatic Systems

Carbazole derivatives are important motifs in materials science and medicinal chemistry. A common route to carbazoles is the Ullmann condensation, which involves the copper-catalyzed coupling of two aryl halides to form a biaryl, followed by an intramolecular C-N bond formation.[8][9]

A. Ullmann Condensation for Carbazole Synthesis

Starting from 2-bromo-4-chloroaniline, a one-pot double N-arylation can be envisioned with a suitable di-haloaryl partner, or a stepwise approach can be employed.

G start 2-Bromo-4-chloroaniline product Carbazole Derivative start->product Ullmann Condensation (Cu catalyst, 2,2'-Dihalobiphenyl, Base)

Experimental Protocol: Synthesis of a Substituted 3-Chlorocarbazole

ParameterValueRationale
Reactants
2-Bromo-4-chloroaniline1.0 equivKey intermediate.
2,2'-Diiodobiphenyl1.1 equivCoupling partner.
CuI20 mol %Catalyst.
1,10-Phenanthroline40 mol %Ligand.
K₂CO₃3.0 equivBase.
Solvent o-XyleneHigh-boiling non-polar.
Temperature 140 °CTo drive the reaction to completion.
Time 48 hReaction completion monitored by TLC.

Step-by-Step Methodology:

  • To a reaction vessel, add 2-bromo-4-chloroaniline (1.0 equiv), 2,2'-diiodobiphenyl (1.1 equiv), CuI (20 mol %), 1,10-phenanthroline (40 mol %), and K₂CO₃ (3.0 equiv).

  • Add o-xylene as the solvent.

  • Heat the mixture at 140 °C for 48 hours under an inert atmosphere.

  • Monitor the reaction by TLC.

  • After cooling, filter the reaction mixture through a pad of Celite and wash with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by column chromatography.

V. Synthesis of Tetrazoles: A Bioisostere of Carboxylic Acids

Tetrazoles are important in medicinal chemistry as they can act as bioisosteres of carboxylic acids.[10] The nitrile group of this compound can be directly converted to a tetrazole ring via a [3+2] cycloaddition with an azide source.[11][12]

G start This compound product 5-(2-Bromo-4-chlorophenyl)-1H-tetrazole start->product [3+2] Cycloaddition (Sodium Azide, Lewis Acid)

Experimental Protocol: Synthesis of 5-(2-Bromo-4-chlorophenyl)-1H-tetrazole

ParameterValueRationale
Reactants
This compound1.0 equivStarting material.
Sodium azide1.5 equivAzide source.
Zinc chloride1.2 equivLewis acid catalyst.
Solvent DMFPolar aprotic solvent.
Temperature 120 °CTo facilitate the cycloaddition.
Time 24 hReaction completion monitored by TLC.

Step-by-Step Methodology:

  • To a solution of this compound (1.0 equiv) in DMF, add sodium azide (1.5 equiv) and zinc chloride (1.2 equiv).

  • Heat the reaction mixture at 120 °C for 24 hours.

  • Monitor the reaction by TLC.

  • After cooling, pour the reaction mixture into acidic water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by recrystallization.

Conclusion

This compound is a remarkably versatile building block that provides access to a wide range of medicinally relevant heterocyclic compounds. Through strategic manipulation of its functional groups, including palladium- and copper-catalyzed cross-coupling reactions, nucleophilic substitutions, reductions, and cycloadditions, a diverse array of quinazolines, benzofurans, indoles, carbazoles, and tetrazoles can be synthesized. The protocols detailed in this guide are designed to be robust and reproducible, providing a solid foundation for researchers and drug development professionals to explore the rich chemical space accessible from this valuable starting material.

References

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  • Kamal, A., et al. (2015). Tetrazolium Compounds: Synthesis and Applications in Medicine. PubMed Central. [Link]

  • Ma, C., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health. [Link]

  • de la Torre, M. C., & Sierra, M. A. (2019). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI. [Link]

  • Zhao, X., et al. (2013). CuCl-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives. PubMed. [Link]

  • Abda, A. A., et al. (2022). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. [Link]

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  • Ghorai, S., et al. (2016). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. PubMed Central. [Link]

  • Gabriele, B., et al. (2008). A Novel synthesis of 2-functionalized benzofurans by palladium-catalyzed cycloisomerization of 2-(1-hydroxyprop-2-ynyl)phenols followed by acid-catalyzed allylic isomerization or allylic nucleophilic substitution. PubMed. [Link]

  • Bacsa, I., et al. (2019). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

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  • Patel, M. P., et al. (2009). A NOVEL APPROACH FOR SYNTHESIS OF SUBSTITUTED TETRAZOLES. International Journal of ChemTech Research. [Link]

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Application Notes and Protocols: A Detailed Guide to the Sonogashira Coupling of 2-Bromo-4-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of C-C Bond Formation

The construction of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, enabling the assembly of complex molecular architectures from simpler precursors. Among the myriad of methods available, the Sonogashira cross-coupling reaction stands out as a powerful and versatile tool for the formation of a C(sp²)–C(sp) bond, linking an aryl or vinyl halide with a terminal alkyne.[1] This reaction, first reported by Kenkichi Sonogashira, Yasuo Tohda, and Nobue Hagihara in 1975, has become indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its operational simplicity and broad functional group tolerance.

This application note provides a comprehensive, in-depth guide to the experimental procedure for the Sonogashira coupling of 2-Bromo-4-chlorobenzonitrile. This substrate presents an interesting case for regioselectivity due to the presence of two different halogen atoms. The established reactivity trend for halides in Sonogashira coupling is I > Br > Cl > F, ensuring that the coupling reaction will occur selectively at the more reactive bromide position.[1] We will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step protocol, and offer insights into the critical parameters that govern the success of this transformation.

Mechanistic Overview: A Tale of Two Catalytic Cycles

The Sonogashira coupling traditionally employs a dual catalytic system, involving a palladium complex and a copper(I) co-catalyst. The reaction mechanism is generally understood to proceed through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

  • The Palladium Cycle: The cycle is initiated by the oxidative addition of the aryl halide (this compound) to a low-valent palladium(0) species, forming a Pd(II) intermediate.

  • The Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt, typically in the presence of a base, to form a copper(I) acetylide. This step is crucial as it increases the nucleophilicity of the alkyne.

  • Transmetalation: The copper acetylide then undergoes transmetalation with the Pd(II) complex, transferring the acetylide group to the palladium center and regenerating the copper(I) catalyst.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to furnish the desired coupled product and regenerate the active Pd(0) catalyst, thus completing the catalytic cycle.

While the copper co-catalyst enhances the reaction rate, it can also lead to the undesirable homocoupling of the alkyne (Glaser coupling). Consequently, numerous copper-free Sonogashira protocols have been developed, which are particularly advantageous in the synthesis of pharmaceutical intermediates where copper contamination is a concern. In the absence of copper, the deprotonated alkyne is believed to coordinate directly with the palladium center.

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

This protocol details a copper-free Sonogashira coupling of this compound with phenylacetylene, a common terminal alkyne. This procedure is designed to be robust and reproducible, with a focus on explaining the rationale behind each step.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Eq.
This compoundC₇H₃BrClN216.47216.5 mg1.01.0
PhenylacetyleneC₈H₆102.14122.6 mg (0.13 mL)1.21.2
[DTBNpP]Pd(crotyl)ClC₂₄H₄₄ClPPd523.4413.1 mg0.0250.025
2,2,6,6-Tetramethylpiperidine (TMP)C₉H₁₉N141.25282.5 mg (0.33 mL)2.02.0
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.135.0 mL--
Equipment
  • Schlenk flask or a round-bottom flask equipped with a reflux condenser and a magnetic stir bar

  • Nitrogen or Argon inert gas supply

  • Magnetic stirrer with heating capabilities

  • Standard laboratory glassware (syringes, needles, etc.)

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup and Inert Atmosphere:

    • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (216.5 mg, 1.0 mmol) and the palladium precatalyst [DTBNpP]Pd(crotyl)Cl (13.1 mg, 0.025 mmol).

    • Seal the flask with a rubber septum and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This step is crucial to remove oxygen, which can lead to catalyst deactivation and undesirable side reactions.[1]

  • Addition of Solvent and Reagents:

    • Under a positive pressure of inert gas, add anhydrous and degassed dimethyl sulfoxide (DMSO) (5.0 mL) via syringe. The choice of a polar aprotic solvent like DMSO is beneficial for dissolving the reagents and facilitating the reaction.[2]

    • Add phenylacetylene (0.13 mL, 1.2 mmol) via syringe. A slight excess of the alkyne is used to ensure complete consumption of the aryl bromide.

    • Finally, add 2,2,6,6-tetramethylpiperidine (TMP) (0.33 mL, 2.0 mmol) via syringe. TMP serves as the base to deprotonate the terminal alkyne, a critical step in the catalytic cycle. Sterically hindered amine bases are often preferred in copper-free protocols to minimize side reactions.[2]

  • Reaction Monitoring:

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). A typical mobile phase for TLC analysis would be a mixture of hexane and ethyl acetate. The reaction is generally expected to reach completion within 2-4 hours.[2]

  • Work-up and Product Isolation:

    • Once the reaction is complete (as indicated by the consumption of the starting material), quench the reaction by adding water (20 mL).

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL) to remove any residual water and inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 2-(phenylethynyl)-4-chlorobenzonitrile.

Data Presentation: Expected Outcomes and Optimization Parameters

The following table summarizes the key reaction parameters and expected outcomes for the Sonogashira coupling of this compound. The data is based on typical results for similar electron-deficient aryl bromides.

EntryCatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (2)PPh₃Et₃NTHF6512~75
2PdCl₂(PPh₃)₂ (2) / CuI (4)PPh₃DiisopropylamineToluene808~85
3[DTBNpP]Pd(crotyl)Cl (2.5)DTBNpPTMPDMSORT2-4>90[2]
4Pd(OAc)₂ (2) / SPhos (4)SPhosK₂CO₃Dioxane/H₂O10016~80

Visualization of the Experimental Workflow

Sonogashira_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification A 1. Add this compound and Pd Catalyst to Flask B 2. Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) A->B C 3. Add Anhydrous/Degassed Solvent (DMSO) B->C D 4. Add Phenylacetylene and Base (TMP) C->D E 5. Stir at Room Temperature & Monitor by TLC/GC-MS D->E F 6. Quench with Water & Extract with Ethyl Acetate E->F G 7. Wash with Brine, Dry, and Concentrate F->G H 8. Purify by Flash Column Chromatography G->H I Pure Product: 2-(phenylethynyl)-4-chlorobenzonitrile H->I

Caption: A schematic overview of the experimental workflow for the Sonogashira coupling of this compound.

Causality Behind Experimental Choices

  • Choice of Catalyst and Ligand: The use of a palladium precatalyst with a bulky, electron-rich phosphine ligand such as di-tert-butylneopentylphosphine (DTBNpP) is crucial for promoting the oxidative addition of the aryl bromide and facilitating the reductive elimination step. These ligands stabilize the monoligated Pd(0) species, which is believed to be the active catalyst.

  • Copper-Free Conditions: This protocol avoids the use of a copper co-catalyst to prevent the formation of alkyne homocoupling byproducts and to simplify the purification process, which is particularly important in the synthesis of pharmaceutical compounds.

  • Choice of Base: A sterically hindered amine base like 2,2,6,6-tetramethylpiperidine (TMP) is employed to efficiently deprotonate the terminal alkyne without competing as a nucleophile or coordinating too strongly to the palladium center.

  • Solvent Selection: Anhydrous and degassed DMSO is used as the solvent. Its polar aprotic nature aids in the dissolution of the reactants and the stabilization of charged intermediates in the catalytic cycle. Degassing is essential to remove dissolved oxygen.

  • Inert Atmosphere: The reaction is performed under an inert atmosphere of nitrogen or argon to prevent the oxidation of the palladium(0) catalyst and the oxidative homocoupling of the alkyne.

Self-Validating Systems and Troubleshooting

A successful Sonogashira coupling should exhibit the clean consumption of the starting aryl bromide and the formation of a single major product spot on the TLC plate.

Potential IssuePossible CauseRecommended Solution
Low or no conversion Inactive catalystEnsure the use of a fresh, high-quality palladium precatalyst. Consider a brief pre-activation step if using a Pd(II) source.
Insufficiently inert atmosphereImprove the degassing of the solvent and ensure a good seal on the reaction vessel.
Ineffective baseUse a freshly opened or distilled amine base. Consider a stronger base if deprotonation is sluggish.
Formation of alkyne homocoupling product (Glaser coupling) Presence of oxygenThoroughly degas all solvents and maintain a strict inert atmosphere.
If using a copper-catalyzed system, reduce the amount of copper salt.
Decomposition of starting materials or product Reaction temperature is too highFor sensitive substrates, conduct the reaction at a lower temperature, even if it requires a longer reaction time.

Conclusion

The Sonogashira coupling of this compound is a highly efficient and selective transformation that provides a direct route to valuable substituted benzonitriles. By carefully selecting the catalyst, ligand, base, and reaction conditions, high yields of the desired product can be achieved. The copper-free protocol presented in this application note offers a robust and practical method for researchers in both academic and industrial settings, minimizing side reactions and simplifying product purification. Understanding the underlying mechanism and the rationale for each experimental parameter is key to successfully applying and adapting this powerful C-C bond-forming reaction.

References

  • Pohida, K., Maloney, D. J., & Mott, B. T. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP]Pd(crotyl)Cl. ACS Omega, 3(10), 12985–12998. [Link]

  • Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(17), 3793–3796. [Link]

  • Sussex Drug Discovery Centre. (2013, January 14). Guidelines for Sonogashira cross-coupling reactions. [Link]

  • Wikipedia contributors. (2023, December 27). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. Retrieved January 11, 2026, from [Link]

  • Shroder, M. (n.d.). The Sonogashira Coupling. [Link]

  • Pohida, K., Maloney, D. J., Mott, B. T., & Rai, G. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(10), 12985–12998. [Link]

Sources

The Strategic Utility of 2-Bromo-4-chlorobenzonitrile in Advanced Materials Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Molecular Complexity with a Versatile Building Block

In the relentless pursuit of novel materials with tailored electronic and optical properties, the strategic selection of molecular building blocks is paramount. 2-Bromo-4-chlorobenzonitrile has emerged as a cornerstone intermediate for the synthesis of a diverse array of functional organic materials.[1] Its unique trifunctional architecture, featuring a nitrile group alongside differentially reactive bromine and chlorine substituents on an aromatic scaffold, provides chemists and materials scientists with a powerful tool for constructing complex, high-performance molecules.[1] This guide elucidates the multifaceted applications of this compound in materials science, with a focus on the synthesis of conjugated polymers for organic electronics and precursors for liquid crystal displays. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols to empower researchers in their synthetic endeavors.

Core Principles of Reactivity: A Tale of Two Halogens and a Nitrile

The synthetic versatility of this compound stems from the distinct reactivity of its functional groups:

  • The Bromo Group: The bromine atom is the more reactive of the two halogens in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for selective C-C bond formation at this position, enabling the construction of extended π-conjugated systems.

  • The Chloro Group: The chlorine atom is less reactive than bromine in typical cross-coupling conditions, offering the potential for sequential functionalization. This differential reactivity is a key advantage for the synthesis of complex, unsymmetrical molecules.

  • The Nitrile Group: The cyano (C≡N) group is a strong electron-withdrawing group, which influences the electronic properties of the molecule. It also serves as a versatile synthetic handle, capable of being hydrolyzed to a carboxylic acid, reduced to an amine, or participating in cycloaddition reactions. In the context of liquid crystals, the strong dipole moment of the nitrile group is crucial for achieving the desired dielectric anisotropy.[2]

This unique combination of reactive sites allows for a modular and predictable approach to the synthesis of advanced materials.

Application I: Synthesis of Conjugated Polymers for Organic Electronics

Conjugated polymers are the active materials in a wide range of organic electronic devices, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The electronic and photophysical properties of these polymers are highly dependent on their molecular structure. This compound serves as a valuable monomer for introducing specific electronic and steric properties into the polymer backbone.

A common and powerful method for the synthesis of conjugated polymers from aryl halides is the Suzuki-Miyaura cross-coupling polymerization .[3][4] This reaction forms new carbon-carbon bonds between an organoboron compound (typically a boronic acid or ester) and an organohalide in the presence of a palladium catalyst and a base.[5]

Representative Protocol: Suzuki-Miyaura Polymerization of this compound with a Fluorene-based Diboronic Ester

This protocol describes a representative synthesis of an alternating copolymer of this compound and a 9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester. The fluorene unit is a common component of blue-emitting conjugated polymers due to its high photoluminescence quantum yield and good thermal stability.

Materials:

  • This compound (1.0 equiv)

  • 9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester (1.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 equiv)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.06 equiv)

  • Potassium carbonate (K₂CO₃) (4.0 equiv)

  • Aliquat 336 (phase-transfer catalyst)

  • Anhydrous Toluene

  • Degassed deionized water

Instrumentation:

  • Schlenk line for inert atmosphere reactions

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Soxhlet extraction apparatus

  • Standard laboratory glassware

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried Schlenk flask, combine this compound, 9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester, and potassium carbonate.

  • Inert Atmosphere: Seal the flask with a rubber septum and connect it to a Schlenk line. Evacuate the flask and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst and Ligand Preparation: In a separate, dry vial under an inert atmosphere, dissolve the Pd₂(dba)₃ and P(o-tol)₃ in anhydrous toluene.

  • Solvent and Reagent Addition: To the Schlenk flask containing the monomers and base, add anhydrous toluene, degassed deionized water (typically a 4:1 to 10:1 ratio of toluene to water), and a few drops of Aliquat 336. Stir the mixture vigorously.

  • Catalyst Injection: Using a gas-tight syringe, transfer the catalyst solution to the reaction flask.

  • Polymerization: Heat the reaction mixture to reflux (typically 90-110 °C) with vigorous stirring. The reaction progress can be monitored by taking small aliquots and analyzing them by gel permeation chromatography (GPC) to follow the increase in molecular weight. The reaction is typically allowed to proceed for 24-72 hours.

  • End-Capping: To terminate the polymerization and introduce stable end groups, a small amount of a monofunctional aryl halide (e.g., bromobenzene) and a monofunctional arylboronic acid (e.g., phenylboronic acid) can be added to the reaction mixture, which is then stirred for an additional 4-6 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker of vigorously stirring methanol. The polymer will precipitate as a solid.

    • Collect the polymer by filtration.

    • To remove catalyst residues and low molecular weight oligomers, the polymer is purified by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and finally chloroform or toluene to dissolve the desired polymer).

    • The purified polymer is then reprecipitated from the chloroform or toluene solution into methanol, filtered, and dried under vacuum.

Causality Behind Experimental Choices:

  • Palladium Catalyst and Ligand: Pd₂(dba)₃ is a common and effective palladium(0) source. The bulky and electron-rich P(o-tol)₃ ligand promotes the oxidative addition of the aryl halide to the palladium center and prevents catalyst decomposition.

  • Base: Potassium carbonate is a commonly used inorganic base that is strong enough to facilitate the transmetalation step of the catalytic cycle.

  • Two-Phase Solvent System and Phase-Transfer Catalyst: The use of a toluene/water mixture with Aliquat 336 ensures that both the organic-soluble monomers and the water-soluble inorganic base can interact effectively at the interface, promoting a smooth reaction.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, which can lead to its deactivation. Therefore, all steps must be performed under an inert atmosphere.

  • Soxhlet Extraction: This continuous extraction method is highly effective for purifying polymers by removing impurities based on their solubility.

Expected Properties of the Resulting Polymer:

The resulting polyfluorene-alt-chlorobenzonitrile copolymer is expected to be a blue-emitting material with good thermal stability. The incorporation of the electron-withdrawing chlorobenzonitrile unit can influence the HOMO/LUMO energy levels of the polymer, potentially improving charge injection and transport properties in electronic devices.

PropertyTypical Value Range
Absorption Maximum (λmax) 380 - 420 nm
Emission Maximum (λem) 420 - 480 nm (Blue-Green)
HOMO Level -5.6 to -5.9 eV
LUMO Level -2.5 to -2.8 eV
Thermal Decomposition Temp. (Td) > 350 °C

Note: These are representative values for polyfluorene-based copolymers and will vary depending on the specific comonomer and molecular weight.

Application II: Synthesis of Liquid Crystal Precursors

The unique properties of this compound also make it an excellent starting material for the synthesis of liquid crystals. The rigid aromatic core and the strong dipole moment of the nitrile group are key features for designing molecules with mesogenic (liquid crystalline) properties.[2]

A common strategy involves a Suzuki-Miyaura cross-coupling reaction to create a biphenyl or terphenyl core, which is a common structural motif in calamitic (rod-like) liquid crystals.

Protocol: Synthesis of a 4'-Alkoxy-2'-chloro-4-cyanobiphenyl

This protocol outlines the synthesis of a biphenyl core that can be a central component of a liquid crystal molecule.

Materials:

  • This compound (1.0 equiv)

  • 4-Alkoxyphenylboronic acid (e.g., 4-hexyloxyphenylboronic acid) (1.1 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 equiv)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, combine this compound, the 4-alkoxyphenylboronic acid, sodium carbonate, and Pd(dppf)Cl₂.

  • Inert Atmosphere: Purge the flask with argon or nitrogen.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 ratio).

  • Reaction: Heat the mixture to reflux (around 80-90 °C) with stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction to room temperature.

    • Add water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

    • Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 4'-alkoxy-2'-chloro-4-cyanobiphenyl.

Characterization of Liquid Crystalline Properties:

The resulting biphenyl compound can be further functionalized if necessary. The liquid crystalline properties of the final product are typically characterized by:

  • Polarized Optical Microscopy (POM): To visualize the liquid crystalline textures (e.g., nematic, smectic) and their changes with temperature.

  • Differential Scanning Calorimetry (DSC): To determine the phase transition temperatures (e.g., crystal to nematic, nematic to isotropic liquid) and their associated enthalpy changes.

Phase TransitionExpected Temperature Range (°C)
Crystal to Nematic (TCN) 50 - 100
Nematic to Isotropic (TNI) 100 - 200

Note: These temperatures are highly dependent on the length of the alkoxy chain and other substituents.

Visualizing the Synthetic Pathways

To better illustrate the synthetic strategies discussed, the following diagrams represent the key reaction workflows.

Suzuki_Polymerization cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Polymerization Polymerization This compound->Polymerization Fluorene-diboronic_ester 9,9-dioctylfluorene-2,7- diboronic acid bis(pinacol) ester Fluorene-diboronic_ester->Polymerization Catalyst Pd₂(dba)₃ / P(o-tol)₃ Catalyst->Polymerization Base K₂CO₃ Base->Polymerization Solvent Toluene / H₂O Solvent->Polymerization Phase_Transfer_Catalyst Aliquat 336 Phase_Transfer_Catalyst->Polymerization Purification Purification Polymerization->Purification Final_Polymer Alternating Copolymer Purification->Final_Polymer

Caption: Suzuki-Miyaura polymerization workflow.

Liquid_Crystal_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Coupling_Reaction Suzuki Coupling This compound->Coupling_Reaction Alkoxyphenylboronic_acid 4-Alkoxyphenylboronic acid Alkoxyphenylboronic_acid->Coupling_Reaction Catalyst Pd(dppf)Cl₂ Catalyst->Coupling_Reaction Base Na₂CO₃ Base->Coupling_Reaction Solvent 1,4-Dioxane / H₂O Solvent->Coupling_Reaction Purification Purification Coupling_Reaction->Purification LC_Precursor 4'-Alkoxy-2'-chloro- 4-cyanobiphenyl Purification->LC_Precursor

Caption: Synthesis of a liquid crystal precursor.

Conclusion and Future Outlook

This compound stands as a testament to the power of strategic molecular design in materials science. Its unique combination of functional groups provides a versatile platform for the synthesis of advanced materials with tailored properties for a range of applications, from organic electronics to liquid crystal displays. The protocols and principles outlined in this guide are intended to serve as a foundation for researchers to explore the vast potential of this valuable building block. As the demand for high-performance, solution-processable materials continues to grow, the importance of versatile intermediates like this compound in driving innovation is undeniable.

References

  • BenchChem. (n.d.). Application Notes and Protocols: 4-Bromobenzonitrile in the Synthesis of Liquid Crystals.
  • Coya, C., Blanco, R., et al. (2010). Synthesis and tunable emission of novel polyfluorene co-polymers with 1,8-naphthalimide pendant groups and application in a single layer–single component white emitting device. European Polymer Journal, 46(9), 1794-1804.
  • Kharas, G. B., et al. (2022).
  • Taylor & Francis. (n.d.). Polyfluorene – Knowledge and References. Retrieved from [Link]

  • MDPI. (2021). Synthesis, Photo- and Electroluminescence of New Polyfluorene Copolymers Containing Dicyanostilbene and 9,10-Dicyanophenanthrene in the Main Chain. Polymers, 13(16), 2758.
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • The Royal Society of Chemistry. (2020). Pairing Suzuki-Miyaura cross-coupling and catalyst transfer polymerization. Polymer Chemistry, 12(2), 199-209.
  • Abdel-Kareem, E. A.-J., & Karam, N. H. (2025). Synthesis, Characterization and Study the Liquid Crystalline Properties of Some New Bent Compounds Derived from Diethylpyrimidin. Advanced Journal of Chemistry, Section A, 8(3), 495-503.
  • The Royal Society of Chemistry. (2010). Electroactive materials for organic electronics: preparation strategies, structural aspects and characterization techniques. Chemical Society Reviews, 39(7), 2347-2409.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Bromo-2-chlorobenzonitrile: A Foundation for Advanced Materials.
  • PubChem. (n.d.). 4-Bromo-2-chlorobenzonitrile. Retrieved from [Link]

  • Smolecule. (n.d.). Buy 4-Bromo-2-chlorobenzonitrile | 154607-01-9.
  • ChemicalBook. (n.d.). 4-Bromo-2-chlorobenzonitrile synthesis.
  • Google Patents. (n.d.). US3742014A - Preparation of benzonitriles.
  • Semantic Scholar. (n.d.). Synthesis and tunable emission of novel polyfluorene co-polymers with 1,8-naphthalimide pendant groups and application in a single layer–single component white emitting device. Retrieved from [Link]

  • PMC - NIH. (2025). Nonlinear Investigation of Fluorene-Benzothiadiazole Copolymers with Multiphoton Absorption and Highlights as Optical Limiters. Polymers, 17(8), 1641.
  • Biosynth. (n.d.). 4-Bromo-2-chlorobenzonitrile | 154607-01-9 | FB45872.
  • ChemicalBook. (n.d.). 4-Bromo-2-chlorobenzonitrile.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Bromo-4-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Bromo-4-chlorobenzonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, which typically proceeds via the Sandmeyer reaction. Our goal is to move beyond simple procedural steps and provide a deeper understanding of the reaction mechanism and critical parameters, enabling you to troubleshoot effectively and improve your yield and purity.

Part 1: Core Principles of the Synthesis Pathway

The synthesis of this compound from an aromatic amine is a classic example of a Sandmeyer reaction.[1] This transformation is powerful because it allows for the introduction of a bromo group in a position that might be difficult to achieve through direct electrophilic aromatic substitution. The process is best understood as a two-stage sequence:

  • Diazotization: The conversion of a primary aromatic amine (e.g., 2-amino-4-chlorobenzonitrile) into a diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) or hydrobromic acid (HBr).[2] This step is highly sensitive to temperature and must be performed under cold conditions (0–5 °C) to prevent the decomposition of the unstable diazonium salt.[3][4]

  • Copper-Catalyzed Bromination: The diazonium salt is then introduced to a solution of copper(I) bromide (CuBr). The copper(I) catalyst facilitates the replacement of the diazonium group (-N₂⁺) with a bromine atom, releasing nitrogen gas in the process.[1] This reaction is an example of a radical-nucleophilic aromatic substitution.[1]

The overall success of the synthesis hinges on the careful execution of both stages. The instability of the diazonium salt intermediate is the primary challenge that must be managed.[5][6]

SynthesisWorkflow cluster_diazotization Stage 1: Diazotization cluster_sandmeyer Stage 2: Sandmeyer Reaction Start 2-Amino-4-chlorobenzonitrile in conc. HBr/HCl Reagent1 Add NaNO₂(aq) Dropwise Start->Reagent1 Cool to 0-5 °C Diazonium Aryl Diazonium Salt Intermediate (Unstable) Reagent1->Diazonium Maintain T < 5 °C Reaction Displacement of N₂ Diazonium->Reaction Immediate Use Reagent2 Prepare CuBr in HBr Reagent2->Reaction Add Diazonium Salt Slowly Product This compound Reaction->Product N₂ gas evolves Troubleshooting Start Low Yield? CheckDiaz Premature N₂ Gas Evolution? Start->CheckDiaz Yes Action_Incomplete Incomplete Reaction. Increase Time/Temp Post-Addition or Check Stoichiometry. Start->Action_Incomplete No CheckTemp Temp > 5°C during Diazotization? CheckDiaz->CheckTemp Yes CheckPurity Impure Reagents? CheckDiaz->CheckPurity No Action_Temp Improve Cooling: Use Ice-Salt Bath, Slow NaNO₂ Addition. CheckTemp->Action_Temp Yes Action_Decomp Diazonium Salt Decomposing. Use Immediately After Prep. CheckTemp->Action_Decomp No CheckSandmeyerTemp Temp > 10°C during CuBr Addition? CheckPurity->CheckSandmeyerTemp No Action_Reagents Use High-Purity Amine & Fresh NaNO₂. CheckPurity->Action_Reagents Yes CheckCatalyst CuBr is Green/Blue? CheckSandmeyerTemp->CheckCatalyst No Action_SandmeyerTemp Improve Cooling During Addition. CheckSandmeyerTemp->Action_SandmeyerTemp Yes Action_Catalyst Catalyst Oxidized. Use Fresh/Pure CuBr. CheckCatalyst->Action_Catalyst Yes

Sources

Technical Support Center: Purification of Crude 2-Bromo-4-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Welcome to the technical support guide for the purification of 2-Bromo-4-chlorobenzonitrile (CAS No. 57381-49-4). This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key synthetic intermediate in high purity. As a halogenated aromatic nitrile, its unique electronic properties make it a valuable building block, but also introduce specific purification challenges, including the removal of closely related isomers and starting materials.

This guide provides troubleshooting advice and frequently asked questions in a direct Q&A format, grounded in fundamental chemical principles and practical laboratory experience.

Troubleshooting Guide: From Crude Solid to Pure Crystals

This section addresses specific experimental issues you may encounter during the purification of this compound.

Problem 1: My recrystallized this compound shows low purity by TLC or HPLC, with impurities remaining.

Question: I performed a recrystallization, but my final product is not clean. What factors should I investigate to improve the purity?

Answer: This is a common issue that typically points to a suboptimal choice of solvent or procedural missteps. The goal of recrystallization is to dissolve the crude product in a minimal amount of a hot solvent in which the impurities are either very soluble (and remain in the mother liquor upon cooling) or very insoluble (and can be filtered off while hot).

Causality and Solution Pathway:

  • Incorrect Solvent System: The single most critical factor is the solvent. An ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at room temperature or below.

    • Troubleshooting: Perform a systematic solvent screen. Place a small amount of your crude material (20-30 mg) in several test tubes and add a few drops of different solvents. Observe solubility at room temperature and then upon heating. Suitable single solvents often include alcohols (isopropanol, ethanol) or hydrocarbon/ether mixtures (e.g., hexane/ethyl acetate, toluene). A patent for a related compound suggests recrystallization from aqueous ethanol or an ether/hexane mixture, which are excellent starting points.[1]

  • Insufficient Decolorization: If your product has a persistent color, activated carbon can be used. However, using too much or allowing prolonged contact can lead to significant product loss through adsorption.

    • Troubleshooting: Use a minimal amount of activated carbon (a small spatula tip) in the hot solution and heat for only a few minutes before performing a hot filtration.

  • Premature Crystallization: If the product crystallizes too quickly during hot filtration, you will lose a significant portion of your product.

    • Troubleshooting: Use a pre-heated filter funnel and receiving flask. Add a small amount of extra hot solvent just before filtration to ensure everything remains in solution.

  • Cooling Rate Is Too Fast: Rapid cooling can trap impurities within the crystal lattice.

    • Troubleshooting: Allow the hot, filtered solution to cool slowly to room temperature on a benchtop, insulated with a cork ring. Once it has reached room temperature, you can then place it in an ice bath to maximize recovery.

Workflow: Troubleshooting Recrystallization Purity

G start Low Purity after Recrystallization solvent Is the solvent choice optimal? (High solubility hot, low cold) start->solvent screen Perform Solvent Screen (e.g., IPA, EtOH/H2O, Hex/EtOAc) solvent->screen No insoluble Are there insoluble impurities? solvent->insoluble Yes screen->insoluble hot_filt Perform Hot Filtration insoluble->hot_filt Yes cooling Was cooling too rapid? insoluble->cooling No hot_filt->cooling slow_cool Cool slowly to RT, then place in ice bath cooling->slow_cool Yes end High Purity Product cooling->end No slow_cool->end

Caption: Troubleshooting workflow for low purity post-recrystallization.

Problem 2: I am getting an oil instead of solid crystals during my recrystallization attempt.

Question: My product "oiled out" of the solution upon cooling. How can I induce proper crystallization?

Answer: Oiling out occurs when the solute comes out of solution at a temperature above its melting point, or when the concentration of impurities lowers the melting point of the mixture. Crude this compound, if impure, may exhibit this behavior.

Causality and Solution Pathway:

  • High Impurity Load: A significant amount of impurities can create a eutectic mixture with a lower melting point than the pure product.

    • Troubleshooting: First, attempt purification by another method, such as column chromatography, to remove the bulk of the impurities and then recrystallize the partially purified material.

  • Solvent Choice: The solvent may be too "good," meaning the product is still too soluble even when cold, or the solution is too concentrated.

    • Troubleshooting: Add a co-solvent (an "anti-solvent") in which your product is insoluble. For example, if your product is oiled out from ethanol, slowly add water dropwise to the warm solution until persistent turbidity is observed, then add a drop or two of ethanol to redissolve it before slow cooling. Hexane is a good anti-solvent for solutions in ethyl acetate or dichloromethane.

  • Lack of Nucleation Sites: Spontaneous crystal formation requires an initial nucleation event.

    • Troubleshooting:

      • Seeding: Add a tiny crystal of pure this compound to the cooled solution to act as a template.

      • Scratching: Gently scratch the inside surface of the flask below the solvent level with a glass rod. This creates microscopic imperfections on the glass that can serve as nucleation sites.

Problem 3: I can't separate my product from an impurity with a similar Rf value using column chromatography.

Question: How can I improve the resolution of my silica gel column to separate two closely-eluting spots?

Answer: Achieving good separation between compounds with similar polarities requires careful optimization of the chromatographic conditions. The key is to exploit subtle differences in their interactions with the stationary and mobile phases.

Causality and Solution Pathway:

  • Incorrect Mobile Phase Polarity: The eluent may be too polar, causing all compounds to move too quickly up the column without sufficient interaction with the silica, or not polar enough, leading to broad bands and long elution times. A common starting eluent for compounds like this is a mixture of petroleum ether (or hexanes) and ethyl acetate.[2]

    • Troubleshooting:

      • Fine-tune the Ratio: If your Rf values are around 0.5 in 10:1 Hexanes:EtOAc, try changing the ratio to 20:1 or even 50:1 to increase the interaction with the silica and improve separation.

      • Change Solvents: Replace ethyl acetate with a solvent that offers different interactions. For example, dichloromethane can offer different selectivity. A small amount of toluene in a hexane mobile phase can also help separate aromatic compounds.

  • Poor Column Packing: Voids, channels, or a non-level surface in the silica bed will lead to band broadening and a significant loss of resolution.

    • Troubleshooting: Ensure you pack the column carefully. A "slurry packing" method, where the silica is mixed with the initial mobile phase before being poured into the column, is generally most reliable. Gently tap the column as the silica settles to ensure a compact, uniform bed.

  • Column Overloading: Loading too much crude material onto the column is a primary cause of poor separation.

    • Troubleshooting: As a rule of thumb, the amount of crude material should be no more than 1-2% of the mass of the silica gel (e.g., 100-200 mg of crude on a 10 g silica column). The initial band of material applied to the column should be as narrow as possible.

Table 1: Starting Conditions for Purification Methods

MethodParameterRecommended Starting PointRationale
Recrystallization Solvent SystemIsopropanol, Ethanol/Water, Toluene/HexaneBalances polarity to dissolve the nitrile group and aromatic ring while allowing crystallization upon cooling.
Column Chromatography Stationary PhaseSilica Gel, 230-400 meshStandard choice for compounds of moderate polarity.
Mobile Phase20:1 to 10:1 Hexanes:Ethyl AcetateGood starting polarity for halogenated aromatics. Adjust ratio based on initial TLC results.[2]
Loading1:50 to 1:100 (Crude:Silica by mass)Prevents column overloading and ensures sharp bands for better resolution.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in crude this compound? Common impurities are often structurally related to the product and depend on the synthetic route. These can include:

  • Starting Materials: Unreacted precursors, such as 2-amino-5-chlorobenzonitrile if using a Sandmeyer-type reaction.

  • Isomeric Byproducts: Regioisomers such as 4-bromo-2-chlorobenzonitrile may form depending on the directing effects of the substituents during synthesis.[3] These are often the most challenging impurities to remove.

  • Hydrolysis Products: The nitrile group can be partially or fully hydrolyzed to the corresponding amide or carboxylic acid if exposed to harsh acidic or basic conditions during workup.

Q2: How do I decide between recrystallization and column chromatography for purification? This decision depends on the scale of your reaction and the nature of the impurities.

Diagram: Purification Method Selection

G start Crude this compound check_solid Is the crude material a solid? start->check_solid check_impurities Are impurities significantly different in polarity (by TLC)? check_solid->check_impurities Yes oil_or_low_purity Product is an oil or purity is low check_solid->oil_or_low_purity No check_scale Is the scale >5g? check_impurities->check_scale Yes chromatography Use Column Chromatography check_impurities->chromatography No recrystallize Attempt Recrystallization First check_scale->recrystallize Yes check_scale->chromatography No recrystallize->chromatography If purity remains low oil_or_low_purity->chromatography

Sources

Technical Support Center: Identifying Impurities in 2-Bromo-4-chlorobenzonitrile by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 2-Bromo-4-chlorobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for identifying and troubleshooting impurities using High-Performance Liquid Chromatography (HPLC). Here, we move beyond simple procedural lists to explain the why behind the how, ensuring robust and reliable analytical outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered when setting up an HPLC analysis for this compound.

Q1: What are the most likely impurities I should expect in my this compound sample?

A1: The impurity profile of this compound is heavily dependent on its synthetic route. Common synthesis pathways can introduce specific process-related impurities.[1][2]

  • Starting Materials and Intermediates: Incomplete reactions are a primary source of impurities.[2] Expect to see residual starting materials such as 4-chloroacetophenone or intermediates like 2-bromo-1-(4-chlorophenyl)ethanone if the synthesis involves bromination of an acetophenone precursor.[2]

  • Isomeric Impurities: Regioisomers are a significant challenge. Depending on the synthetic strategy, you may encounter isomers such as 4-Bromo-2-chlorobenzonitrile.[3][4]

  • Over-brominated and Under-brominated Species: The manufacturing process may lead to the formation of di-brominated or non-brominated benzonitrile derivatives.

  • Degradation Products: Although this compound is relatively stable, forced degradation studies can help identify potential degradants that might form under stress conditions like heat, light, acid, base, and oxidation.[5][6][7][8][9]

Q2: What type of HPLC column is best suited for separating this compound and its impurities?

A2: A reversed-phase C18 column is the most common and effective choice for the analysis of halogenated benzonitriles.[10][11]

  • Rationale: The non-polar nature of the C18 stationary phase provides good retention and separation for moderately polar to non-polar compounds like this compound and its likely impurities.[10]

  • Particle Size: For standard HPLC systems, a 5 µm particle size is a robust starting point. For higher resolution and faster analysis times on UPLC or UHPLC systems, consider columns with smaller particle sizes (e.g., 1.8 µm or 3.5 µm).[10]

  • Column Dimensions: A standard 4.6 mm x 250 mm column is suitable for most applications. Shorter columns can be used with smaller particle sizes to achieve faster separations.[10]

Q3: What is a good starting mobile phase for my HPLC method development?

A3: A simple isocratic or gradient mobile phase of acetonitrile and water is a good starting point.[3][4][11]

  • Recommended Starting Conditions: A mobile phase composition of 60:40 (v/v) acetonitrile and water is often effective.[11] The mobile phase should always be filtered and degassed before use to prevent pump and column issues.[11]

  • For Mass Spectrometry (MS) Compatibility: If you are using an MS detector, it is crucial to use a volatile mobile phase modifier. Replace non-volatile acids like phosphoric acid with formic acid.[3][4]

Q4: How can I confirm the identity of an unknown impurity peak in my chromatogram?

A4: A multi-pronged approach is necessary for confident impurity identification.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for obtaining the molecular weight of the impurity, which is a critical piece of information for structural elucidation.[12][13][14]

  • Reference Standards: If you have a hypothesis about the identity of an impurity, injecting a certified reference standard of that compound can confirm its retention time.

  • Forced Degradation Studies: Intentionally degrading the this compound sample under various stress conditions (acidic, basic, oxidative, thermal, photolytic) can help to generate and identify potential degradation products.[5][6][7][8][9]

  • Isolation and Spectroscopic Analysis: For critical unknown impurities, preparative HPLC can be used to isolate a sufficient quantity for further characterization by techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.[15]

Section 2: Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the HPLC analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Description: Peaks in the chromatogram are not symmetrical, exhibiting a "tail" or a "front."

Potential Causes & Solutions:

Cause Solution
Column Overload Decrease the injection volume or the concentration of the sample.[16]
Secondary Interactions with Silanols Use a well-end-capped column or add a small amount of a competing base (e.g., triethylamine) to the mobile phase (if not using MS).
Inappropriate Mobile Phase pH For ionizable impurities, adjust the mobile phase pH to ensure they are in a single ionic form.
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[16]
Issue 2: Drifting Retention Times

Description: The retention times of peaks shift over a series of injections.

Potential Causes & Solutions:

Cause Solution
Inadequate Column Equilibration Increase the column equilibration time between injections, especially after a gradient run.
Mobile Phase Composition Change Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.[16][17]
Temperature Fluctuations Use a column oven to maintain a consistent temperature.[16]
Pump Malfunction or Leaks Check for leaks in the system and ensure the pump is delivering a consistent flow rate.[16]
Issue 3: Ghost Peaks

Description: Unexpected peaks appear in the chromatogram, often in the blank injection.

Potential Causes & Solutions:

Cause Solution
Contaminated Mobile Phase or Solvents Use high-purity HPLC-grade solvents and prepare fresh mobile phase.[18]
Carryover from Previous Injections Implement a robust needle wash protocol and inject a blank after a high-concentration sample.
Leachables from Vials or Caps Use high-quality, low-bleed vials and septa.
Sample Degradation in the Autosampler Keep the autosampler tray cool if the sample is known to be unstable.
Issue 4: No Peaks or Very Small Peaks

Description: The expected peaks for this compound and its impurities are absent or have a very low signal.

Potential Causes & Solutions:

Cause Solution
Incorrect Injection Ensure the autosampler is functioning correctly and the injection volume is appropriate.
Detector Issue Check that the detector lamp is on and the wavelength is set correctly for your analyte.
Flow Path Blockage Check for blockages in the tubing, injector, or column.
Sample Preparation Error Verify the sample concentration and ensure it was prepared correctly.

Section 3: Experimental Protocols & Workflows

Protocol 1: Forced Degradation Study

This protocol outlines a systematic approach to intentionally degrade this compound to identify potential degradation products, a key step in developing a stability-indicating HPLC method.[5][6][7][8][9]

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade water, acetonitrile, and methanol

  • HPLC system with a UV or DAD detector

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 1 M HCl.

    • Heat the mixture at 60°C for 24 hours.

    • Neutralize with 1 M NaOH before injection.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 1 M NaOH.

    • Keep the mixture at room temperature for 24 hours.

    • Neutralize with 1 M HCl before injection.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H₂O₂.

    • Keep the mixture at room temperature for 24 hours.

  • Thermal Degradation:

    • Store the solid sample and the stock solution at 60°C for 48 hours.

  • Photolytic Degradation:

    • Expose the solid sample and the stock solution to UV light (254 nm) for 24 hours.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, by HPLC. Compare the chromatograms to identify new peaks, which represent potential degradation products.

Workflow Diagram:

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis HPLC_Analysis HPLC Analysis Acid->HPLC_Analysis Base Base Hydrolysis Base->HPLC_Analysis Oxidation Oxidation Oxidation->HPLC_Analysis Thermal Thermal Stress Thermal->HPLC_Analysis Photo Photolytic Stress Photo->HPLC_Analysis Peak_Comparison Compare to Control HPLC_Analysis->Peak_Comparison Impurity_ID Identify Degradants Peak_Comparison->Impurity_ID Sample This compound Sample Sample->Acid Sample->Base Sample->Oxidation Sample->Thermal Sample->Photo

Caption: Forced degradation study workflow.

Protocol 2: HPLC Method for Impurity Profiling

This protocol provides a starting point for an HPLC method to separate this compound from its potential impurities.

Objective: To achieve baseline separation of the main peak from all impurity peaks.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

Chromatographic Conditions:

Parameter Condition
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 40% B to 90% B over 20 minutes, hold at 90% B for 5 minutes, return to 40% B and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.

  • Vortex or sonicate the solution to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[11]

Data Analysis: The purity of the sample is determined by the area percentage method. The area of the main peak is divided by the total area of all peaks in the chromatogram and multiplied by 100.[11]

Method Development Logic Diagram:

HPLC_Method_Development Start Start: Initial Method Evaluate Evaluate Resolution & Peak Shape Start->Evaluate Optimize_Gradient Optimize Gradient Profile Evaluate->Optimize_Gradient Not Acceptable Final_Method Final Validated Method Evaluate->Final_Method Acceptable Optimize_Gradient->Evaluate Optimize_Mobile_Phase Modify Mobile Phase (e.g., pH, organic solvent) Optimize_Gradient->Optimize_Mobile_Phase Optimize_Mobile_Phase->Evaluate Change_Column Select Different Column Chemistry Optimize_Mobile_Phase->Change_Column Change_Column->Evaluate

Caption: HPLC method development decision tree.

Section 4: References

  • Forced Degradation Studies Research Articles - Page 1 - R Discovery. Available at: [Link]

  • Separation of 4-Bromo-2-chlorobenzonitrile on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Agilent ZORBAX Column Selection Guide for HPLC. Postnova Analytics GmbH. Available at: [Link]

  • 4-Bromo-2-chlorobenzonitrile. SIELC Technologies. Available at: [Link]

  • Forced degradation studies. MedCrave online. Available at: [Link]

  • HPLC Troubleshooting Guide. SCION Instruments. Available at: [Link]

  • Rapid Method Development through Proper Column Selection. Waters Corporation. Available at: [Link]

  • Selection of reversed-phase liquid chromatographic columns with diverse selectivity towards the potential separation of impurities in drugs. PubMed. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. CORE. Available at: [Link]

  • Identifying and elucidating impurity species. Reading Scientific Services. Available at: [Link]

  • HPLC Troubleshooting Guide. Phenomenex. Available at: [Link]

  • Waters UPLC, UHPLC, and HPLC Column Selection and Mobile Phase Guide. Waters Corporation. Available at: [Link]

  • Forced Degradation Studies. Leukocare. Available at: [Link]

  • 4-Bromo-2-chlorobenzonitrile. PubChem. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

  • Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. Available at: [Link]

  • HPLC Troubleshooting Guide. WSU. Available at: [Link]

  • HPLC Troubleshooting Guide. Restek. Available at: [Link]

  • Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch. Available at: [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Trend in Scientific Research and Development. Available at: [Link]

  • Characterization and Determination of Chloro- and Bromo-Benzoquinones as New Chlorination Disinfection Byproducts in Drinking Water. Environmental Science & Technology. Available at: [Link]

  • EFFECTIVE AND FACILE SYNTHESIS OF NITRILES FROM ALDOXIMES BY USING SnCl4. International Journal of ChemTech Research. Available at: [Link]

Sources

Technical Support Center: Modifications of 2-Bromo-4-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chemists working with 2-Bromo-4-chlorobenzonitrile. This guide is designed to provide expert advice, troubleshooting strategies, and detailed protocols to help you navigate the complexities of modifying this versatile building block. As researchers and drug development professionals, we understand that managing selectivity and minimizing side reactions are paramount to successful synthesis. This center is structured to address the most common challenges you may face, drawing from established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Here we address some of the high-level questions that frequently arise when working with this compound.

Q1: Which halogen is more reactive in palladium-catalyzed cross-coupling reactions?

A: In palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond. This is due to the lower bond dissociation energy of the C-Br bond, which facilitates the initial oxidative addition step in the catalytic cycle. This differential reactivity allows for selective functionalization at the bromine-substituted position while leaving the chlorine atom intact for subsequent transformations.

Q2: Can the nitrile group interfere with my reaction?

A: Yes, the nitrile group can be sensitive to certain reaction conditions. Under strongly acidic or basic conditions, particularly at elevated temperatures, the nitrile group can undergo hydrolysis to form a carboxylic acid or an amide intermediate.[1][2][3] This can be a significant side reaction if your coupling conditions are not carefully controlled. Additionally, the nitrogen of the nitrile group can potentially coordinate to the metal catalyst, although this is less common than with other nitrogen-containing heterocycles.[4]

Q3: I am observing a significant amount of debrominated starting material. What is causing this?

A: The formation of 4-chlorobenzonitrile as a byproduct is a common issue known as dehalogenation or hydrodehalogenation.[5][6][7][8] This side reaction can occur through several mechanisms, often involving a hydride source in the reaction mixture which reductively cleaves the carbon-bromine bond. Potential hydride sources include solvent impurities, amine bases, or even the boronic acid reagent itself.

Q4: My desired product is contaminated with a symmetrical biaryl byproduct. How can I avoid this?

A: The formation of a biaryl derived from your coupling partner (e.g., from a boronic acid in a Suzuki reaction) is due to a side reaction called homocoupling.[5][9][10][11][12] This is often promoted by the presence of oxygen in the reaction mixture, which can lead to the oxidative coupling of two molecules of the organoboron reagent. Careful degassing of your reaction mixture and maintaining an inert atmosphere are crucial to minimize this byproduct.

Troubleshooting Guides

This section provides in-depth troubleshooting for specific side reactions you may encounter.

Guide 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds. However, with this compound, several side reactions can diminish your yield and complicate purification.

  • Symptom: You observe a significant amount of the symmetrical biaryl derived from your boronic acid reagent in your crude reaction mixture.

  • Root Cause: Homocoupling of boronic acids is primarily an oxidative process, often catalyzed by palladium species in the presence of oxygen.[10] Inadequate degassing of the reaction mixture is a common culprit.

  • Troubleshooting Protocol:

    • Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly degassed. A common method is to bubble an inert gas (argon or nitrogen) through the solvent for 15-30 minutes, followed by subjecting the reaction mixture to several cycles of vacuum and backfilling with the inert gas.

    • Use of High-Purity Reagents: Use high-purity, anhydrous solvents and reagents to minimize the presence of adventitious oxygen.

    • Palladium(0) Source: Consider using a Pd(0) source (e.g., Pd(PPh₃)₄) directly, as Pd(II) precatalysts can sometimes promote homocoupling during their in-situ reduction to Pd(0).[5]

    • Temperature Control: Running the reaction at the lowest effective temperature can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.

ParameterStandard ConditionOptimized Condition for Reducing Homocoupling
Atmosphere InertRigorously Degassed Inert (e.g., Schlenk line techniques)
Catalyst Pd(OAc)₂ / LigandPd(PPh₃)₄ or other Pd(0) sources
Temperature 80-100 °C60-80 °C (if reaction proceeds at a reasonable rate)
  • Symptom: Formation of 4-chlorobenzonitrile as a major byproduct.

  • Root Cause: Dehalogenation occurs when a hydride source is present, leading to the reductive cleavage of the C-Br bond.[5][7] The source of the hydride can be varied, including impurities in the solvent or reagents, or from the decomposition of the boronic acid or base.

  • Troubleshooting Workflow:

G start High Dehalogenation Observed check_base Evaluate Base start->check_base check_solvent Check Solvent Purity start->check_solvent check_boronic_acid Assess Boronic Acid Quality start->check_boronic_acid change_base Switch to a Non-Hydride Donating Base (e.g., Cs₂CO₃, K₃PO₄) check_base->change_base use_anhydrous Use Anhydrous Solvent check_solvent->use_anhydrous fresh_boronic_acid Use Fresh, High-Purity Boronic Acid check_boronic_acid->fresh_boronic_acid resolution Reduced Dehalogenation use_anhydrous->resolution change_base->resolution fresh_boronic_acid->resolution

Caption: Troubleshooting workflow for dehalogenation.

  • Detailed Protocol for Mitigation:

    • Choice of Base: Avoid using bases that can act as hydride donors, such as sodium ethoxide in ethanol. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are generally preferred.

    • Solvent Purity: Use high-purity, anhydrous solvents. Ethereal solvents like 1,4-dioxane and THF should be freshly distilled or obtained from a solvent purification system to remove peroxide and water impurities.

    • Boronic Acid Stoichiometry: While a slight excess of the boronic acid is common, a large excess can sometimes contribute to side reactions. Try reducing the stoichiometry to 1.1-1.2 equivalents.

Guide 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key method for forming C-N bonds. With this compound, challenges can arise from the nature of the substrate and the reaction conditions.

  • Symptom: The starting material is largely unreacted, even after extended reaction times.

  • Root Cause: This can be due to several factors, including an inactive catalyst, an inappropriate choice of base, or steric hindrance.

  • Troubleshooting Protocol:

    • Ligand Selection: The choice of phosphine ligand is critical. For electron-deficient aryl halides like this compound, bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos are often more effective.

    • Base Strength: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[13] If your amine substrate is sensitive to these strong bases, a weaker base like Cs₂CO₃ or K₃PO₄ can be tried, but this may require a higher reaction temperature or a more active catalyst system.

    • Catalyst Pre-activation: Using a pre-formed palladium(0) catalyst or a pre-catalyst that readily forms the active Pd(0) species can be beneficial.

  • Symptom: Formation of 2-bromo-4-chlorobenzamide or 2-bromo-4-chlorobenzoic acid.

  • Root Cause: The use of a strong base in the presence of water can lead to the hydrolysis of the nitrile group.[1][14]

  • Preventative Measures:

    • Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions. Use dry solvents, and dry the amine and base if necessary.

    • Milder Base: If hydrolysis is a persistent issue, consider using a weaker base like K₃PO₄, which may be less prone to promoting nitrile hydrolysis.

    • Temperature Control: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.

Guide 3: Nucleophilic Aromatic Substitution (SNAr)

While less common for the C-Br bond in this molecule compared to cross-coupling, SNAr can be a viable strategy, particularly if there are strong electron-withdrawing groups on the nucleophile or under specific conditions. The nitrile group does provide some activation for SNAr at the ortho (bromo) and para (chloro) positions.[15][16]

  • Symptom: The starting material remains largely unchanged.

  • Root Cause: The aromatic ring of this compound is not as strongly activated for SNAr as, for example, a dinitro-substituted aryl halide. A strong nucleophile and forcing conditions are often necessary.

  • Troubleshooting Protocol:

    • Increase Nucleophilicity: Use a stronger nucleophile. For example, if using an alcohol, convert it to the corresponding alkoxide with a strong base like sodium hydride.

    • Elevated Temperature: SNAr reactions often require high temperatures (e.g., >100 °C) to proceed at a reasonable rate.

    • Solvent Choice: Use a polar aprotic solvent such as DMSO, DMF, or NMP, which can stabilize the charged Meisenheimer complex intermediate and accelerate the reaction.[17]

  • Symptom: A mixture of products is obtained where the nucleophile has substituted both the bromine and the chlorine.

  • Root Cause: While the C-Br bond is generally more labile in cross-coupling, in SNAr the relative reactivity can be more nuanced and dependent on the specific nucleophile and conditions.

  • Strategies for Improving Selectivity:

    • Temperature Control: Carefully controlling the reaction temperature may allow for selective substitution at the more reactive site. A lower temperature might favor substitution at the bromine position.

    • Nucleophile Choice: The nature of the nucleophile can influence selectivity. A systematic screen of different nucleophiles may be necessary.

Visualizing Reaction Pathways

The following diagrams illustrate the key transformations and potential side reactions discussed.

G sub This compound suzuki Suzuki Coupling (ArB(OH)₂) sub->suzuki buchwald Buchwald-Hartwig (R₂NH) sub->buchwald snar SNAr (Nu⁻) sub->snar side_dehalogenation Dehalogenation sub->side_dehalogenation [H⁻] source prod_suzuki 2-Aryl-4-chlorobenzonitrile suzuki->prod_suzuki side_hydrolysis Nitrile Hydrolysis suzuki->side_hydrolysis H₂O, Base/Acid prod_buchwald 2-(Dialkylamino)-4-chlorobenzonitrile buchwald->prod_buchwald buchwald->side_hydrolysis H₂O, Base/Acid prod_snar 2-Nu-4-chlorobenzonitrile snar->prod_snar snar->side_hydrolysis H₂O, Base/Acid prod_dehalogenation 4-Chlorobenzonitrile side_dehalogenation->prod_dehalogenation prod_hydrolysis 2-Bromo-4-chlorobenzoic acid side_hydrolysis->prod_hydrolysis

Caption: Key reactions and side products.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Tutor. Hydrolysis of Nitriles. [Link]

  • Tereniak, S. J., Landis, C. R., & Stahl, S. S. (2018). Are Phosphines Viable Ligands for Pd-Catalyzed Aerobic Oxidation Reactions? Contrasting Insights from a Survey of Six Reactions. ACS Catalysis, 8(4), 3549–3561. [Link]

  • Bio, M. M., & Floyd, C. D. (2014). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry, 79(10), 4646–4656. [Link]

  • Organic Reactions. Nitrile to Acid - Common Conditions. [Link]

  • Chemistry LibreTexts. (2021). 20.7: Chemistry of Nitriles. [Link]

  • de Oliveira, K. T., & Guedes, G. P. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. The Journal of Physical Chemistry C, 121(3), 1938–1946. [Link]

  • JoVE. Nitriles to Carboxylic Acids: Hydrolysis. [Link]

  • Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]

  • ResearchGate. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. [Link]

  • Tereniak, S. J., Landis, C. R., & Stahl, S. S. (2018). Are Phosphines Viable Ligands for Pd-Catalyzed Aerobic Oxidation Reactions? Contrasting Insights from a Survey of Six Reactions. ACS Catalysis, 8(4), 3549–3561. [Link]

  • ChemRxiv. Bulky phosphine ligands promote palladium-catalyzed protodeboronation. [Link]

  • National Institutes of Health. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates. [Link]

  • Semantic Scholar. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]

  • Royal Society of Chemistry. A new access to palladium–phosphine chemistry. Formation of polynuclear palladium compounds via the oxidation of ligands in simple palladium( II ) com. [Link]

  • Jedinák, L., & Cankař, P. (2017). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 359–368. [Link]

  • Jedinák, L., & Cankař, P. (2017). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 359–368. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • YouTube. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]

  • Chemistry LibreTexts. (2022). 16.6: Nucleophilic Aromatic Substitution. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. [Link]

  • ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

  • Chemistry Stack Exchange. What are the byproducts in a Suzuki reaction?. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • PubChem. 4-Bromo-2-chlorobenzonitrile. [Link]

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Technical Support Center: Overcoming Solubility Challenges of 2-Bromo-4-chlorobenzonitrile in Reaction Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common solubility issues encountered with 2-Bromo-4-chlorobenzonitrile in various reaction media. Our goal is to empower you with the knowledge to optimize your reaction conditions and achieve your synthetic goals efficiently and effectively.

Introduction: Understanding the Challenge

This compound is a valuable synthetic intermediate in the pharmaceutical and agrochemical industries due to its unique substitution pattern, which allows for selective functionalization.[1] However, its relatively nonpolar, crystalline nature often leads to poor solubility in many common reaction solvents, posing a significant hurdle to achieving optimal reaction kinetics and yields. This guide will walk you through a systematic approach to diagnosing and solving these solubility-related problems.

Frequently Asked Questions (FAQs)

Q1: I'm observing a suspension of this compound in my reaction mixture, and the reaction is sluggish or has stalled. What are my immediate troubleshooting steps?

A1: This is a classic sign of solubility-limited reactivity. Before making significant changes to your protocol, consider these initial steps:

  • Increase Temperature: Many organic compounds exhibit increased solubility at higher temperatures. If your reaction components are thermally stable, gradually increasing the reaction temperature while monitoring for any degradation can be a simple and effective solution.

  • Particle Size Reduction: Grinding the solid this compound into a fine powder increases the surface area available for dissolution, which can enhance the rate at which it dissolves in the solvent.

  • Solvent Screening: The adage "like dissolves like" is a fundamental principle in chemistry. If you are using a nonpolar solvent, consider switching to a more polar aprotic solvent. A small-scale solubility test with various solvents from different classes (e.g., ethers, amides, sulfoxides) can quickly identify a more suitable medium.

Q2: I've tried increasing the temperature, but my starting material still isn't fully dissolved. What is the next logical step?

A2: If temperature alone is insufficient, the use of a co-solvent is a powerful and widely adopted technique. A co-solvent is a secondary solvent added in a smaller quantity to the primary solvent system to enhance the solubility of a sparingly soluble solute.[2]

  • Mechanism of Action: Co-solvents work by altering the overall polarity of the solvent mixture, breaking up the solvent-solvent interactions of the primary solvent, and creating a more favorable environment for the solute to dissolve. In many palladium-catalyzed cross-coupling reactions, polar aprotic solvents like DMF can play a multifaceted role beyond just being a solvent, sometimes participating in the catalytic cycle or stabilizing catalytic species.[2][3]

  • Common Co-solvents: For a substrate like this compound, consider adding a polar aprotic co-solvent such as:

    • N,N-Dimethylformamide (DMF)

    • Dimethyl sulfoxide (DMSO)

    • N-Methyl-2-pyrrolidone (NMP)

    • 1,4-Dioxane

    • Tetrahydrofuran (THF)

Q3: My reaction involves an aqueous phase and an organic phase, and this compound is insoluble in the aqueous layer where my other reactant is located. How can I facilitate the reaction?

A3: This is an ideal scenario for employing a Phase-Transfer Catalyst (PTC) . A PTC is a substance that facilitates the migration of a reactant from one phase into another phase where the reaction can occur.[4]

  • Mechanism of Action: Typically, PTCs are quaternary ammonium or phosphonium salts with lipophilic alkyl groups. These salts can exchange their anion with the anionic reactant in the aqueous phase, forming a lipophilic ion pair that can then readily move into the organic phase to react with the substrate.

  • Common PTCs:

    • Tetrabutylammonium bromide (TBAB)

    • Tetrabutylammonium hydrogen sulfate (TBAHS)

    • Aliquat 336 (a mixture of methyltrioctylammonium chloride)

Troubleshooting Guides for Specific Reaction Types

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, but the solubility of all components, including the inorganic base, is crucial for its success.

Problem: Incomplete conversion in a Suzuki coupling of this compound with a boronic acid, suspected to be due to poor solubility.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Detailed Protocol: Suzuki Coupling with a Co-solvent System

This protocol provides a starting point for a Suzuki coupling of this compound where solubility is a known issue.

Materials:

  • This compound

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • K₂CO₃ (2.0 equiv)

  • Toluene

  • 1,4-Dioxane

  • Degassed water

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (3 mol%), and K₂CO₃ (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add a degassed solvent mixture of Toluene and 1,4-Dioxane (e.g., in a 4:1 ratio) to dissolve the reactants. The choice of a co-solvent system can be critical for achieving a homogeneous reaction mixture.[3]

  • Add a small amount of degassed water (e.g., 10% by volume of the organic solvent mixture).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. If the starting material is still not fully consumed after several hours, consider adding a small amount of a more polar co-solvent like DMF.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation. The choice of solvent and base is critical, especially with less soluble aryl halides.[4][5]

Problem: Low yield in the amination of this compound, with starting material remaining.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for SNAr reactions.

Detailed Protocol: SNAr Reaction in a Polar Aprotic Solvent

This protocol provides a general procedure for an SNAr reaction with this compound.

Materials:

  • This compound

  • Nucleophile (e.g., a sodium alkoxide, 1.5 equiv)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • Dissolve this compound (1.0 equiv) in anhydrous DMSO in a round-bottom flask under an inert atmosphere. DMSO is an excellent solvent for SNAr reactions as it effectively solvates cations, leaving the nucleophile more reactive.

  • Add the nucleophile (1.5 equiv) portion-wise with stirring.

  • Heat the reaction mixture to an appropriate temperature (this can range from room temperature to >100 °C depending on the nucleophile's reactivity).

  • Monitor the reaction progress by TLC or LC-MS.

Quantitative Solubility Data (Estimated)

SolventPolarity IndexDielectric Constant (20°C)Solubility of this compound (Qualitative/Estimated)
Water10.280.1Sparingly soluble/Insoluble
Methanol5.132.7Soluble
Ethanol4.324.5Soluble
Acetonitrile5.837.5Moderately Soluble
Tetrahydrofuran (THF)4.07.5Soluble
Dichloromethane3.19.1Soluble
Toluene2.42.4Moderately Soluble
1,4-Dioxane4.82.2Soluble
N,N-Dimethylformamide (DMF)6.436.7Very Soluble
Dimethyl sulfoxide (DMSO)7.246.7Very Soluble
Chloroform4.14.8Soluble [1]

Note: These are estimations and should be confirmed experimentally for your specific application.

Conclusion

Overcoming the solubility challenges of this compound is a matter of systematic optimization of the reaction conditions. By understanding the principles of solubility and employing strategies such as the use of co-solvents and phase-transfer catalysts, researchers can significantly improve the efficiency and outcome of their synthetic endeavors. This guide provides a foundational framework for troubleshooting; however, the optimal conditions for each specific reaction will ultimately be determined through careful experimentation.

References

  • Buchwald, S. L., & Hartwig, J. F. (Eds.). (2010). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.
  • Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling technologies. Chemical Reviews, 106(7), 2651–2710.
  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116–2119.
  • (2020). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. RSC Advances, 10(1), 1-21.
  • (2023).
  • (2023). Suzuki–Miyaura reaction of 2-bromobenzonitrile and various boronic acids.
  • (2019). Overcoming challenges in the palladium-catalyzed synthesis of electron deficient ortho-substituted aryl acetonitriles. Organic & Biomolecular Chemistry, 17(3), 453-457.
  • (2020). Synthesis and Characterization of N,N-Dimethylformamide-Protected Palladium Nanoparticles and Their Use in the Suzuki–Miyaura Cross-Coupling Reaction. ACS Omega, 5(16), 9357–9364.
  • (2012). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society, 134(3), 1698-1701.
  • (2020). Beyond a solvent: Triple roles of dimethylformamide in organic chemistry.
  • (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • (2021).
  • (2017).
  • (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-(4-Bromo-3-methoxyphenyl)acetonitrile. Benchchem.
  • (2020). Synthesis of highly substituted benzonitriles through palladium‐catalyzed alkylation/cyanation sequence.
  • (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI.
  • (2017). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 13, 2154-2161.
  • (2020). Carbonylative Suzuki–Miyaura coupling reactions of 4‐bromobenzonitrile with phenylboronic acid by C1: effect of CO pressure.
  • This compound. PubChem.
  • 4-Bromo-2-chlorobenzonitrile. Benchchem.
  • (2018). The Suzuki–Miyaura cross-couplings of 4-bromoanisole and 4-bromobenzonitrile with phenylboronic acid promoted by Pd-bpydc-Ln catalysts (1–3).
  • (2019). Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O)
  • (2021). Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. ChemSusChem, 14(18), 3848-3858.
  • (2010). Buchwald—Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines. Letters in Organic Chemistry, 7(3), 236-239.
  • (2021). A photoresponsive palladium complex of an azopyridyl-triazole ligand: light-controlled solubility drives catalytic activity in the Suzuki coupling reaction. RSC Advances, 11(41), 25484-25491.
  • (2021). A photoresponsive palladium complex of an azopyridyl-triazole ligand: light-controlled solubility drives catalytic activity in the Suzuki coupling reaction. RSC Publishing.
  • This compound, min 97%, 100 grams. CP Lab Safety.
  • This compound. CymitQuimica.
  • 2-Bromo-4-hydroxybenzonitrile. PubChem.
  • 4-Bromo-2-chlorobenzonitrile, 96% 1 g. Thermo Scientific Chemicals.
  • 154607-01-9|4-Bromo-2-chlorobenzonitrile. BLD Pharm.
  • 2-Bromo-4-fluorobenzonitrile. Ossila.
  • 4-Bromo-2-chlorobenzonitrile. PubChem.
  • 2-Bromo-4-chlorotoluene, 98% 100 g. Thermo Scientific Chemicals.
  • 2-Bromo-4-fluorobenzonitrile, 98%, Thermo Scientific Chemicals 5 g. Thermo Scientific Chemicals.
  • 4-Bromo-2-chlorobenzonitrile, 96% 5 g. Thermo Scientific Chemicals.

Sources

Technical Support Center: Preventing Dehalogenation of 2-Bromo-4-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 2-bromo-4-chlorobenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with unwanted dehalogenation side reactions. Here, we will explore the underlying mechanisms of this common issue and provide actionable troubleshooting strategies and detailed protocols to ensure the integrity of your synthetic pathways.

Introduction: The Challenge of Selective Functionalization

This compound is a valuable building block in organic synthesis, offering two distinct halogen atoms for differential functionalization. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond, allowing for selective reactions such as Suzuki-Miyaura or Sonogashira couplings at the C2 position.[1][2] However, a frequent and frustrating side reaction is the reductive cleavage of the C-Br bond, replacing the bromine with a hydrogen atom. This process, known as hydrodehalogenation, consumes the starting material, reduces the yield of the desired product, and introduces impurities that complicate purification.[3]

This guide provides a structured approach to diagnosing and mitigating dehalogenation, ensuring the successful and selective functionalization of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a significant problem with this compound?

A: Dehalogenation is a chemical reaction that involves the cleavage of a carbon-halogen bond.[4] In the context of this compound, it most often refers to hydrodehalogenation, where the bromine atom is replaced by a hydrogen atom.[3] This is problematic because it leads to the formation of 4-chlorobenzonitrile, a byproduct that reduces the overall yield of the intended reaction and can be difficult to separate from the desired product due to similar physical properties.

Q2: What are the primary mechanisms that lead to the undesired removal of the bromine atom?

A: In transition metal-catalyzed reactions, particularly those using palladium, the primary culprit is often the formation of a palladium-hydride (Pd-H) species.[3][5] This highly reactive intermediate can arise from several sources within the reaction mixture, including bases, solvents (especially alcohols), or even trace amounts of water.[6] The Pd-H species can then participate in a reductive elimination pathway with the aryl group, leading to the dehalogenated product.[5] Another potential mechanism involves a single electron transfer (SET) process, which can generate radical intermediates that abstract a hydrogen atom from the solvent or other components in the reaction mixture.[7][8]

Q3: Why is the bromo group more susceptible to dehalogenation than the chloro group?

A: The susceptibility of a halogen to dehalogenation is related to the carbon-halogen bond dissociation energy. The C-Br bond (approx. 293 kJ/mol) is weaker than the C-Cl bond (approx. 351 kJ/mol).[4] This lower bond energy makes the C-Br bond more prone to cleavage, both in the desired oxidative addition step of a cross-coupling reaction and in the undesired dehalogenation pathway.[1][9][10] This reactivity difference is the basis for achieving selective functionalization, but it also makes the bromo group the primary site of unwanted reduction.[9][11]

Q4: Can the choice of reaction conditions influence the rate of dehalogenation?

A: Absolutely. Factors such as the choice of catalyst, ligand, base, solvent, and temperature can all significantly impact the extent of dehalogenation. For instance, strong bases and protic solvents can promote the formation of Pd-H species, thereby increasing the likelihood of dehalogenation.[3] Conversely, using weaker bases, aprotic solvents, and sterically hindered, electron-rich ligands can favor the desired cross-coupling pathway over dehalogenation.[6]

Troubleshooting Guide: A Step-by-Step Approach to Minimizing Dehalogenation

If you are observing significant amounts of the dehalogenated byproduct (4-chlorobenzonitrile) in your reaction, follow this systematic guide to diagnose and resolve the issue.

Step 1: Evaluate Your Catalyst System

The choice of palladium source and ligand is critical.

  • Problem: The ligand is not promoting reductive elimination of the desired product efficiently, allowing the dehalogenation pathway to compete.

  • Solution: Switch to a bulkier, more electron-rich phosphine ligand. Ligands such as XPhos, SPhos, or bulky N-heterocyclic carbenes (NHCs) can accelerate the desired C-C or C-N bond formation, outcompeting the dehalogenation side reaction.[3]

  • Rationale: These ligands stabilize the palladium center and promote the final reductive elimination step of the cross-coupling cycle, which is often the rate-limiting step. A faster reductive elimination minimizes the lifetime of the aryl-palladium intermediate, reducing its chance to react with any Pd-H species present.

Step 2: Re-evaluate the Base

The base plays a crucial role and can be a source of hydrides.

  • Problem: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can promote the formation of Pd-H species.

  • Solution: Switch to a weaker inorganic base. Potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃) are often milder alternatives that are less likely to generate hydride intermediates.[3]

  • Rationale: Weaker bases are less prone to reacting with other components in the mixture to form hydrides, thus suppressing the dehalogenation pathway.

Step 3: Scrutinize the Solvent

The solvent can be a direct participant in the dehalogenation process.

  • Problem: Protic solvents (e.g., alcohols) or polar aprotic solvents like DMF can act as hydride donors.[3][12]

  • Solution: Use a non-polar, aprotic solvent such as toluene, dioxane, or THF.[3]

  • Rationale: These solvents are less likely to serve as a source of hydrogen atoms or to promote the formation of Pd-H species.

Step 4: Optimize the Reaction Temperature

Reaction kinetics can be leveraged to favor the desired outcome.

  • Problem: High temperatures can sometimes favor the dehalogenation pathway, which may have a higher activation energy.

  • Solution: Try running the reaction at a lower temperature. For example, if dehalogenation is significant at 110 °C, attempt the reaction at 80 °C.[3]

  • Rationale: By lowering the temperature, you may be able to find a kinetic window where the rate of the desired cross-coupling reaction is still reasonable, while the rate of the dehalogenation side reaction is significantly reduced.

Step 5: Ensure Reagent Purity

Trace impurities can have a significant impact.

  • Problem: The presence of water or other protic impurities in your reagents or solvents can be a source of protons and contribute to dehalogenation.[13]

  • Solution: Use anhydrous and degassed solvents. Ensure all solid reagents are of high purity and have been properly dried.

  • Rationale: Minimizing potential sources of protons and hydrides is a fundamental strategy for preventing hydrodehalogenation.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing dehalogenation issues.

Dehalogenation_Troubleshooting start Significant Dehalogenation Observed ligand Step 1: Evaluate Ligand - Is it bulky and electron-rich? - Try XPhos, SPhos, or NHCs. start->ligand base Step 2: Change the Base - Strong bases (e.g., NaOtBu) can be problematic. - Switch to K3PO4, Cs2CO3, or K2CO3. ligand->base Issue persists end Dehalogenation Minimized ligand->end Issue resolved solvent Step 3: Change the Solvent - Protic or polar aprotic solvents can be hydride sources. - Use toluene, dioxane, or THF. base->solvent Issue persists base->end Issue resolved temp Step 4: Lower the Temperature - Dehalogenation may have a higher activation energy. - Try 80°C instead of 110°C. solvent->temp Issue persists solvent->end Issue resolved purity Step 5: Check Reagent Purity - Ensure anhydrous and degassed solvents. - Use high-purity reagents. temp->purity Issue persists temp->end Issue resolved purity->end Issue resolved

Caption: Troubleshooting workflow for minimizing dehalogenation.

Experimental Protocols

Here are two example protocols for common cross-coupling reactions with this compound, optimized to minimize dehalogenation.

Protocol 1: Suzuki-Miyaura Coupling with Minimized Dehalogenation

This protocol provides a starting point for the cross-coupling of this compound with an arylboronic acid.

Reaction Setup:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and anhydrous potassium phosphate (K₃PO₄) (2.0 mmol).

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂ , 0.03 mmol) and a bulky, electron-rich ligand (e.g., SPhos, 0.06 mmol).

  • Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.

  • Degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes, or by performing three freeze-pump-thaw cycles.[6]

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Sonogashira Coupling with Minimized Dehalogenation

This protocol is tailored for the coupling of this compound with a terminal alkyne.

Reaction Setup:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), and copper(I) iodide (CuI, 0.04 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed toluene (5 mL) and a degassed amine base such as triethylamine (TEA) or diisopropylamine (DIPA) (3.0 mmol).

  • Add the terminal alkyne (1.1 mmol) via syringe.

  • Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 50-60 °C). Higher temperatures may increase dehalogenation.[14]

  • Monitor the reaction by TLC or GC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of celite to remove insoluble salts, washing with toluene or ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Summary: Impact of Reaction Parameters on Dehalogenation

The following tables summarize the general effect of different reaction parameters on the ratio of the desired cross-coupled product to the dehalogenated byproduct.

Table 1: Effect of Ligand Choice

LigandElectron DensitySteric BulkTypical Product:Byproduct Ratio
PPh₃ModerateModerateModerate to Low
P(t-Bu)₃HighHighHigh
XPhosHighHighVery High
SPhosHighHighVery High

Table 2: Effect of Base and Solvent

BaseSolventRelative Rate of Dehalogenation
NaOtBuTHFHigh
K₂CO₃Dioxane/H₂OModerate
Cs₂CO₃TolueneLow
K₃PO₄TolueneVery Low

Mechanistic Insight: The Dehalogenation Cycle

The diagram below illustrates the competing catalytic cycles for a generic palladium-catalyzed cross-coupling reaction.

Catalytic_Cycles cluster_coupling Desired Cross-Coupling Cycle cluster_dehalogenation Undesired Dehalogenation Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd(II)-Br)L2 Pd0->OxAdd Ar-Br Transmetal Transmetalation (Ar-Pd(II)-R)L2 OxAdd->Transmetal R-M RedElim_H Reductive Elimination OxAdd->RedElim_H Pd-H RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Product Ar-R (Desired Product) RedElim->Product PdH_source Hydride Source (Base, Solvent, H2O) PdH Pd(II)-H Species RedElim_H->Pd0 Byproduct Ar-H (Byproduct) RedElim_H->Byproduct

Caption: Competing catalytic cycles in cross-coupling reactions.

By understanding these competing pathways, researchers can make informed decisions to favor the desired cross-coupling cycle and suppress the formation of the dehalogenated byproduct.

References

  • BenchChem. (2025). How to prevent dehalogenation in aryl bromide cross-coupling reactions. BenchChem Technical Support.
  • ChemRxiv. (2022). Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas. ChemRxiv.
  • The Journal of Physical Chemistry A. (2019). Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding.
  • ResearchGate. (2021). Comparison of reactivity of different aryl halides.
  • Organic Chemistry Portal. (2016). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • National Institutes of Health. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. NIH.
  • SciSpace. (2017). Enhanced photocatalytic dehalogenation of aryl halides by combined poly-p-phenylene (PPP)
  • Journal of the American Chemical Society. (2012). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies.
  • Organic Chemistry Portal. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic Chemistry Portal.
  • Organometallics. (2012). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides.
  • Molecules. (2021). Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals. MDPI.
  • Chemical Science. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry.
  • National Institutes of Health. (2017). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. NIH.
  • BenchChem. (2025). How to avoid dehalogenation side reactions in Suzuki coupling. BenchChem.
  • Catalysis Science & Technology. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Royal Society of Chemistry.
  • Research With Rutgers. (2010). Reductive dehalogenation of aryl bromides and chlorides and their use as aryl blocking groups. Rutgers University.
  • ResearchGate. (2010). ChemInform Abstract: Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands.
  • Reddit. (2019).
  • Journal of the American Chemical Society. (2010). Nickel-Catalyzed Reductive Cross-Coupling of Aryl Halides with Alkyl Halides.
  • Chemistry LibreTexts. (2021). 14.7: Aryl Halides.
  • wenxuecity.com. (2000). Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr.
  • Molecules. (2016). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)
  • ResearchGate. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups.
  • ResearchGate. (2018). Suzuki coupling reactions of various aryl bromides and chlorides catalyzed by 8wt %Pd@MIL-101Cr.
  • National Institutes of Health. (2011).
  • The Journal of Organic Chemistry. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides.
  • Organic Process Research & Development. (2006). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
  • Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros.
  • Wikipedia. (n.d.).
  • Applied and Environmental Microbiology. (1993).
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  • Precision Chemistry. (2023). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling.
  • PubChem. (n.d.). This compound.
  • StudySmarter. (n.d.). Sonogashira Coupling Reaction Practice Problems.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Taylor & Francis. (2023).
  • ChemicalBook. (n.d.). 4-Bromo-2-chlorobenzonitrile synthesis.

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Technical Support Center: Scaling Up the Synthesis of 2-Bromo-4-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Bromo-4-chlorobenzonitrile. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to ensure your success in scaling up this important synthetic building block. This guide is structured to address common challenges and provide a robust framework for your experimental work, moving beyond a simple protocol to explain the critical "why" behind each step.

Recommended Synthetic Route for Scale-Up: The Sandmeyer Reaction

The Sandmeyer reaction is a versatile and well-established method for the synthesis of aryl halides from aryl diazonium salts.[1][2] For the synthesis of this compound, the most reliable and scalable approach starts from 2-amino-4-chlorobenzonitrile. This method is favored for its high regioselectivity and the commercial availability of the starting material.

The overall transformation involves two key stages:

  • Diazotization: The conversion of the aromatic primary amine (2-amino-4-chlorobenzonitrile) into a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid.[3]

  • Sandmeyer Reaction: The copper(I) bromide-catalyzed displacement of the diazonium group with a bromide ion, leading to the formation of the desired this compound and the evolution of nitrogen gas.[1][4]

Process Flow Diagram

Synthesis_Workflow cluster_0 Diazotization (0-5 °C) cluster_1 Sandmeyer Reaction cluster_2 Work-up & Purification Start 2-Amino-4-chlorobenzonitrile in HCl (aq) Diazonium Aryl Diazonium Salt Solution (Use Immediately) Start->Diazonium Slow Addition Reagent1 NaNO2 (aq) Reagent1->Diazonium Reaction Crude this compound (N2 evolution) Diazonium->Reaction Slow addition to catalyst Catalyst CuBr in HBr (aq) Catalyst->Reaction Workup Extraction with Organic Solvent Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product Pure this compound Purification->Product Troubleshooting_Logic Problem Low Yield or High Impurities Cause1 Diazonium Salt Decomposition? Problem->Cause1 Possible Cause Cause2 Incomplete Reaction? Problem->Cause2 Possible Cause Cause3 Inefficient Mixing? Problem->Cause3 Possible Cause Solution1 Solution1 Cause1->Solution1 Solution Solution2 Check Stoichiometry Increase Reaction Time Cause2->Solution2 Solution Solution3 Increase Agitation Check Baffling Cause3->Solution3 Solution

Sources

Technical Support Center: Workup Procedures for Reactions Involving 2-Bromo-4-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for handling reactions with 2-Bromo-4-chlorobenzonitrile. This document provides field-proven insights and troubleshooting solutions for researchers, chemists, and drug development professionals. Our goal is to equip you with the necessary knowledge to navigate the complexities of post-reaction workup and purification, ensuring the integrity and yield of your target compounds.

This compound is a key building block in modern organic synthesis, valued for its distinct reactive sites—the bromine atom, amenable to cross-coupling reactions, and the nitrile group, which can be transformed into various functionalities.[1][2] However, the success of a synthesis often hinges on a well-executed workup procedure. This guide is structured in a practical question-and-answer format to directly address the challenges you may encounter.

Section 1: Core Principles & Safety FAQs

This section covers fundamental questions about handling this compound and general workup strategies.

Q1: What are the primary safety concerns when working with this compound and its reaction mixtures?

A1: this compound is classified as a hazardous substance. It is toxic if swallowed, in contact with skin, or if inhaled.[3] All handling must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4] Reaction mixtures may contain other hazardous materials, such as palladium catalysts, toxic solvents (e.g., DMF, dioxane), and strong bases or acids. Always consult the Safety Data Sheet (SDS) for all reagents before starting an experiment.[4]

Q2: My reaction was performed in a high-boiling polar solvent like DMF or DMSO. What is the best initial step for the workup?

A2: The primary goal is to transfer your product into a water-immiscible organic solvent from which it can be easily isolated. The most common and effective method is a liquid-liquid extraction.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture significantly with an appropriate organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Pour this diluted mixture into a separatory funnel containing a large volume of water. The water will extract the highly soluble DMF or DMSO.

  • Perform multiple aqueous washes (typically 3-5 times) to ensure complete removal of the high-boiling solvent.[5] A final wash with saturated brine helps to break any minor emulsions and begins the drying process of the organic layer.[6]

Q3: Is the nitrile group on this compound sensitive to acidic or basic aqueous workup conditions?

A3: The benzonitrile group is relatively robust. However, it is susceptible to hydrolysis under harsh conditions. Prolonged exposure to strong aqueous acids (e.g., >6M HCl) or bases (e.g., >4M NaOH), especially with heating, can hydrolyze the nitrile to a carboxylic acid.[5][7] For standard workups at room temperature using dilute bases (e.g., saturated NaHCO₃) or acids (e.g., 1M HCl), the nitrile group is generally stable. If your target molecule is particularly sensitive, it is prudent to keep the contact time with the aqueous phase to a minimum and work at cooler temperatures.

Section 2: Troubleshooting Guide

This section addresses specific problems that can arise during the workup procedure.

Q4: I've encountered a persistent emulsion during my aqueous extraction. How can I resolve this?

A4: Emulsions are common, especially when residual high-boiling solvents are present or when the reaction mixture contains amphiphilic byproducts.[8]

  • Initial Step: Add a significant amount of saturated sodium chloride solution (brine). The increased ionic strength of the aqueous phase often forces the separation of the layers.

  • If Brine Fails: Allow the mixture to stand undisturbed for an extended period (15-30 minutes). Gentle swirling of the separatory funnel, rather than vigorous shaking, can also help.

  • Physical Methods: If the emulsion persists, filter the entire mixture through a pad of Celite® or glass wool. This can physically disrupt the emulsified particles.

  • Solvent Modification: Adding more of the organic extraction solvent can sometimes resolve the issue. In stubborn cases, carefully adding a small amount of a different solvent (e.g., a little THF to a DCM/water mixture) can alter the phase dynamics, but be aware this may affect product solubility.

Q5: My crude product is contaminated with a metallic black solid after a palladium-catalyzed cross-coupling reaction (e.g., Suzuki). How do I remove it?

A5: The black solid is likely palladium black, formed from the decomposition of the palladium catalyst. It must be removed before concentration and chromatography.

  • After the initial aqueous washes, pass the entire organic layer through a short plug of Celite® or silica gel in a fritted funnel or pipette.

  • Wash the plug thoroughly with fresh extraction solvent to ensure all of the product is recovered.

  • This filtration step should yield a clear, homogenous organic solution, free of particulate palladium. This is a crucial step before concentrating the solution, as residual palladium can interfere with NMR analysis and streak on a chromatography column.

Q6: The TLC and NMR of my crude product show significant starting material and a new, nonpolar spot, which I suspect is a homocoupling byproduct from my Suzuki reaction. What is the best purification strategy?

A6: This is a classic challenge in Suzuki-Miyaura cross-coupling reactions.[9][10] The homocoupling of the boronic acid or ester partner often produces a byproduct with a polarity very similar to the desired product, making separation difficult.

  • Optimize Chromatography: Careful flash column chromatography is the most effective method. Use a shallow solvent gradient (e.g., starting with 100% hexanes and very slowly increasing the percentage of ethyl acetate) to maximize the separation between your product and the nonpolar byproduct. Running multiple smaller columns can sometimes be more effective than one large one.

  • Crystallization: If your product is a solid, recrystallization may be an option. Screen various solvent systems (e.g., ethanol/water, hexanes/ethyl acetate, toluene) to find one in which the product has high solubility when hot and low solubility when cold, while the byproduct remains in solution.

  • Reaction Re-evaluation: While not a workup solution, this issue often points to suboptimal reaction conditions. Ensure your reaction is run under a strictly inert atmosphere (N₂ or Ar) to minimize oxidative homocoupling.[5]

Troubleshooting Decision Workflow

The following diagram outlines a decision-making process for common workup challenges.

Workup_Troubleshooting start Begin Workup extraction Liquid-Liquid Extraction start->extraction emulsion_q Persistent Emulsion? extraction->emulsion_q pd_q Palladium Black Present? emulsion_q->pd_q No add_brine Add Saturated Brine emulsion_q->add_brine Yes purity_q Crude Product Impure? pd_q->purity_q No filter_celite Filter through Celite® pd_q->filter_celite Yes column_chrom Flash Column Chromatography purity_q->column_chrom Yes dry_concentrate Dry & Concentrate Organic Layer purity_q->dry_concentrate No add_brine->extraction Re-separate filter_celite->purity_q column_chrom->dry_concentrate Collect Fractions final_product Purified Product dry_concentrate->final_product

Caption: A decision tree for troubleshooting common workup issues.

Section 3: Detailed Experimental Protocol: A Case Study

This section provides a detailed workup and purification protocol for a representative Suzuki-Miyaura coupling reaction.

Reaction: Suzuki coupling of this compound with Phenylboronic Acid.

Table 1: Reagent and Solvent Summary for Workup
Reagent / SolventPurposeTypical Quantity
Ethyl Acetate (EtOAc)Extraction Solvent200 mL
Deionized WaterAqueous Wash3 x 100 mL
Saturated NaHCO₃ (aq)Neutralize Base1 x 50 mL
Saturated NaCl (Brine)Break Emulsions, Dry1 x 50 mL
Anhydrous Na₂SO₄Drying Agent~10 g
Celite® 545Filtration Aid~2 cm plug in funnel
Hexanes / EtOAcChromatography EluentGradient (e.g., 0-10% EtOAc)
Step-by-Step Workup & Purification Protocol
  • Reaction Quenching & Solvent Removal:

    • Once the reaction is deemed complete by TLC or LC-MS, cool the reaction vessel to room temperature.

    • If the reaction was run in a solvent mixture like Toluene/H₂O, proceed directly to extraction. If run in a solvent like THF or dioxane, it is often best to first remove the bulk of the solvent under reduced pressure.[8]

  • Extraction:

    • Dilute the reaction residue with ethyl acetate (100 mL) and transfer it to a 500 mL separatory funnel.

    • Add deionized water (100 mL), shake vigorously for 30 seconds, and allow the layers to separate. Drain and discard the aqueous layer.

    • Wash the organic layer sequentially with 100 mL of deionized water, 50 mL of saturated NaHCO₃ solution, and finally 50 mL of brine.[5][6]

  • Palladium Removal:

    • Prepare a small filtration plug by packing a small amount of Celite® into a fritted glass funnel over a clean collection flask.

    • Pass the entire organic layer through the Celite® plug. Rinse the separatory funnel and the Celite® plug with an additional portion of ethyl acetate (~20-30 mL) to ensure complete recovery of the product.

  • Drying and Concentration:

    • Transfer the filtered organic solution to an Erlenmeyer flask and add anhydrous sodium sulfate (Na₂SO₄). Swirl the flask; if the Na₂SO₄ clumps together, add more until some remains free-flowing.

    • Allow the mixture to stand for 10-15 minutes.

    • Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.[5][6]

    • A typical eluent system would be a gradient of ethyl acetate in hexanes (e.g., starting at 0% and increasing to 10% EtOAc).

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to afford the final, purified compound.

Workup and Purification Workflow Diagram

Protocol_Workflow A 1. Cool Reaction Mixture B 2. Dilute with EtOAc & Transfer to Separatory Funnel A->B C 3. Aqueous Washes (H₂O, NaHCO₃, Brine) B->C D 4. Filter Organic Layer through Celite® Plug C->D E 5. Dry Organic Layer (e.g., Na₂SO₄) D->E F 6. Concentrate in vacuo E->F G 7. Purify by Flash Column Chromatography F->G H 8. Isolate Pure Product G->H

Caption: Standard workflow for post-reaction workup and purification.

References

  • BenchChem. (n.d.). Troubleshooting low conversion in 2-halobenzonitrile reactions.
  • ChemicalBook. (n.d.). 4-Bromo-2-chlorobenzonitrile synthesis.
  • Merlic, C. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. UCLA.
  • BenchChem. (n.d.). 4-Bromo-2-chlorobenzonitrile | 154607-01-9.
  • Smolecule. (n.d.). Buy 4-Bromo-2-chlorobenzonitrile | 154607-01-9.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Bromo-2-chlorobenzonitrile.
  • European Patent Office. (2016). Process for the preparation of androgen receptor antagonists and intermediates thereof (EP 3280710 B1).
  • Google Patents. (n.d.). Preparation of benzonitriles (US3742014A).
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
  • Guidechem. (n.d.). 4-BROMO-2-CHLOROBENZONITRILE 154607-01-9 wiki.
  • Van Vranken, D. (2020, November 7). Chem 51C F20 Lec 15. Ester Hydrolysis and the Chemistry of Nitriles [Video]. YouTube.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • PubChem. (n.d.). This compound.
  • PubChem. (n.d.). 4-Bromo-2-chlorobenzonitrile.
  • Tokyo Chemical Industry. (n.d.). 4-Bromo-2-chlorobenzonitrile.
  • X-Mol. (2022, October 10). What is the synthesis and application of 4-BROMO-2-CHLOROBENZONITRILE?
  • ResearchGate. (n.d.). The Suzuki–Miyaura cross-couplings of 4-bromoanisole and 4-bromobenzonitrile with phenylboronic acid promoted by Pd-bpydc-Ln catalysts (1–3).
  • Reddit. (2024, September 4). Struggling with Suzuki Reaction. r/Chempros.

Sources

Technical Support Center: Characterization of Unexpected Byproducts in 2-Bromo-4-chlorobenzonitrile Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 2-Bromo-4-chlorobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and characterize unexpected byproducts that may arise during the synthesis and derivatization of this versatile chemical intermediate. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying chemical principles to empower your experimental design and interpretation.

The inherent reactivity of the functional groups in this compound—the nitrile, the bromo substituent, and the chloro substituent—can lead to a variety of desired transformations. However, this reactivity also opens the door to several potential side reactions. This guide is structured in a question-and-answer format to directly address common issues and provide actionable solutions.

Frequently Asked Questions (FAQs)

FAQ 1: I'm observing a new peak in my LC-MS analysis with a mass corresponding to 2-Bromo-4-chlorobenzamide or 2-Bromo-4-chlorobenzoic acid. What is the likely cause?

This is a classic case of nitrile group hydrolysis. The nitrile functional group (-C≡N) can be hydrolyzed to a primary amide (-CONH₂) and subsequently to a carboxylic acid (-COOH) in the presence of water, under either acidic or basic conditions.[1][2][3][4]

  • Under Acidic Conditions: The reaction is initiated by protonation of the nitrile nitrogen, making the carbon more electrophilic and susceptible to attack by water.[2][3]

  • Under Basic Conditions: A hydroxide ion directly attacks the electrophilic carbon of the nitrile group.[1][2]

The extent of hydrolysis depends on the reaction conditions. Milder conditions may favor the formation of the amide as the major byproduct, while more stringent conditions (e.g., higher temperatures, prolonged reaction times, or higher concentrations of acid/base) will likely lead to the carboxylic acid.[2][5]

FAQ 2: My reaction is intended to substitute the bromine atom, but I am seeing byproducts where the bromine is replaced by hydrogen (dehalogenation). Why is this happening?

Dehalogenation, specifically debromination in this case, is a known side reaction for aryl halides. The carbon-bromine bond is weaker than the carbon-chlorine bond, making it more susceptible to cleavage.[6][7] This can occur through several mechanisms:

  • Catalytic Hydrogenation: If you are using a palladium, platinum, or nickel catalyst with a hydrogen source (e.g., H₂ gas, transfer hydrogenation reagents like ammonium formate), reductive dehalogenation can occur. Bromides are generally reduced more readily than chlorides under these conditions.[6]

  • Photochemical Dehalogenation: Exposure of the reaction mixture to UV light, especially in the presence of a hydrogen donor like methanol, can initiate a radical chain reaction leading to dehalogenation.[8]

  • Reductive Metals: The use of certain metals, such as zinc, can also lead to the reduction of alkyl and aryl halides.[9]

To minimize this side reaction, carefully consider your choice of catalyst and reaction conditions. If a hydrogenation step is necessary, it may be strategic to perform it after the desired substitution at the bromine position.

FAQ 3: I am performing a nucleophilic aromatic substitution (SNAr) and observing substitution at the chlorine position instead of, or in addition to, the bromine position. Isn't bromine the better leaving group?

While bromide is generally a better leaving group than chloride in many substitution reactions, in nucleophilic aromatic substitution (SNAr), the rate-determining step is often the initial attack of the nucleophile on the aromatic ring to form a Meisenheimer complex.[10][11][12] The electronegativity of the halogen can play a significant role in activating the ring for this attack. Since chlorine is more electronegative than bromine, it can make the carbon to which it is attached more electrophilic and thus more susceptible to nucleophilic attack.

The nitrile group is an electron-withdrawing group that activates the ortho and para positions to nucleophilic attack.[10][12] In this compound, the bromine is ortho to the nitrile, and the chlorine is para. Both positions are activated. Therefore, a mixture of products resulting from the substitution of both halogens is possible, and the selectivity will depend on the specific nucleophile and reaction conditions.

Troubleshooting Guides

Troubleshooting Issue 1: Identification of High Molecular Weight Impurities - Potential Dimerization

Problem: You observe peaks in your mass spectrometry data that correspond to approximately double the mass of your starting material or expected product.

Plausible Cause: Dimerization can occur, particularly in reactions that may involve radical intermediates or organometallic species like Grignard reagents.[13][14] For instance, in an attempted Grignard formation, Wurtz-type coupling can lead to the formation of a biphenyl dimer.

Troubleshooting Workflow:

Dimerization_Troubleshooting start High MW Impurity Detected check_mass Confirm Mass (MS) Is it ~2x starting material/product? start->check_mass confirm_structure Structural Confirmation (NMR, MS/MS) check_mass->confirm_structure reaction_type Analyze Reaction Type confirm_structure->reaction_type grignard Grignard/Organometallic? reaction_type->grignard Yes radical Radical Initiators/Conditions? reaction_type->radical Yes optimize_grignard Optimize Grignard Formation: - Lower Temperature - Slower Addition of Halide - Dilute Conditions grignard->optimize_grignard scavenge_radicals Add Radical Scavenger (e.g., TEMPO, if compatible) radical->scavenge_radicals end_node Dimer Minimized optimize_grignard->end_node scavenge_radicals->end_node

Caption: Troubleshooting workflow for high molecular weight impurities.

Experimental Protocol for Structural Confirmation:

  • Isolation: Isolate the high molecular weight impurity using preparative HPLC or column chromatography.

  • High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass to determine the elemental composition.

  • NMR Spectroscopy:

    • ¹H NMR: Look for the expected number of aromatic protons and any changes in their chemical shifts or coupling patterns that would indicate a dimeric structure.

    • ¹³C NMR: Confirm the number of unique carbons.

    • 2D NMR (COSY, HSQC, HMBC): Use these techniques to piece together the connectivity of the molecule and confirm the point of linkage between the two monomeric units.

Troubleshooting Issue 2: General Workflow for Unknown Byproduct Identification

Problem: An unknown peak is consistently observed in your reaction profile (e.g., by HPLC or GC), and its identity is not immediately obvious.

Approach: A systematic analytical approach is necessary to identify and characterize unknown impurities.[15][16][17][18]

Byproduct Identification Workflow:

Byproduct_ID_Workflow start Unknown Byproduct Detected initial_analysis Initial Analysis: LC-MS / GC-MS start->initial_analysis mass_info Mass Information Obtained? initial_analysis->mass_info no_mass Consider Alternative Ionization (e.g., CI, ESI+, ESI-) or Derivatization mass_info->no_mass No propose_structures Propose Plausible Structures (Based on mass and reactants) mass_info->propose_structures Yes no_mass->initial_analysis isolate Isolate Byproduct (Prep HPLC/Column Chrom.) propose_structures->isolate structural_elucidation Full Structural Elucidation isolate->structural_elucidation nmr NMR Spectroscopy (1H, 13C, 2D) structural_elucidation->nmr ftir FTIR Spectroscopy (Functional Groups) structural_elucidation->ftir final_structure Structure Confirmed nmr->final_structure ftir->final_structure

Caption: Systematic workflow for identifying unknown byproducts.

Data Presentation: Common Analytical Techniques for Byproduct Characterization

Analytical TechniquePrimary UseInformation Gained
HPLC/UPLC Separation and quantification of non-volatile and thermally labile compounds.[19]Purity assessment, retention time, quantification.
GC-MS Identification and quantification of volatile and semi-volatile byproducts.[19][20]Separation based on boiling point, molecular weight, and fragmentation pattern for structural clues.
LC-MS Identification and quantification of a wide range of byproducts, especially non-volatile ones.[15]Molecular weight of the parent ion and its fragments.
NMR Spectroscopy Unambiguous structural elucidation of isolated byproducts.[18][19]Detailed information about the carbon-hydrogen framework and connectivity.
FTIR Spectroscopy Identification of functional groups.Presence or absence of key functional groups (e.g., -C≡N, -C=O, -OH, -NH₂).

References

  • Hydrolysis of Nitriles. (n.d.). Chemguide. Retrieved from [Link]

  • Hydrolysis of Nitriles. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]

  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220. Retrieved from [Link]

  • Lanterna, A. E., et al. (2019). Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Nitrile to Amide - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Impurity Characterization & Management. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Hydrolysis of nitriles. (n.d.). Lumen Learning - Organic Chemistry II. Retrieved from [Link]

  • Isolation and characterization of pharmaceuticals with impurities. (2024). Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • Nitrile to Carboxylic Acid. (n.d.). BYJU'S. Retrieved from [Link]

  • Dehalogenation. (n.d.). Wikipedia. Retrieved from [Link]

  • Shaikh, T., et al. (2019). Impurities Characterization in Pharmaceuticals: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]

  • Recent trends in the impurity profile of pharmaceuticals. (2011). Journal of Advanced Pharmaceutical Technology & Research. Retrieved from [Link]

  • Lipshutz, B. H., et al. (2012). Dehalogenation of Functionalized Alkyl Halides in Water at Room Temperature. Organic Letters. Retrieved from [Link]

  • Nucleophilic Aromatic Substitution. (n.d.). Wikipedia. Retrieved from [Link]

  • Nucleophilic Aromatic Substitution. (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • How to avoid dimer formation in the grignard reaction, while preparing grignard reagent? (2019). ResearchGate. Retrieved from [Link]

  • Distinguishing Organomagnesium Species in the Grignard Addition to Ketones with X‐Ray Spectroscopy. (2020). Angewandte Chemie International Edition. Retrieved from [Link]

  • Nucleophilic Aromatic Substitution. (n.d.). University of Calgary. Retrieved from [Link]

  • Nucleophilic Aromatic Substitution: Aryl halides. (n.d.). University of Illinois Springfield. Retrieved from [Link]

Sources

Technical Support Center: Improving Regioselectivity in the Functionalization of 2-Bromo-4-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective functionalization of 2-bromo-4-chlorobenzonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in controlling the site of reaction on this dihalogenated aromatic scaffold. This document moves beyond standard protocols to provide in-depth troubleshooting advice and mechanistic insights, empowering you to rationalize and optimize your experimental outcomes.

Introduction: The Challenge of Selectivity

This compound is a versatile building block, but its utility is entirely dependent on the ability to selectively functionalize one of its two carbon-halogen bonds. The inherent differences in bond strength and electronic environment between the C(2)-Br and C(4)-Cl bonds present a classic regioselectivity challenge. Generally, in palladium-catalyzed cross-coupling reactions, reactivity follows the order of C–I > C–Br > C–Cl, predicting that functionalization should preferentially occur at the C-Br bond[1][2]. However, factors such as catalyst choice, ligand effects, and reaction conditions can lead to mixtures of isomers or even invert this "conventional" selectivity[3].

This guide provides a problem-oriented approach to navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: Which position, C2-Br or C4-Cl, is generally more reactive in palladium-catalyzed cross-coupling reactions?

Based on carbon-halogen bond dissociation energies (BDEs), the C-Br bond is weaker than the C-Cl bond and is therefore more susceptible to oxidative addition by a Pd(0) catalyst. This step is often the rate-determining and selectivity-determining step in cross-coupling cycles[2]. Consequently, under "standard" conditions (e.g., using catalysts like Pd(PPh₃)₄), reactivity is expected at the C2-Br position.

Q2: What are the primary factors that control regioselectivity in this substrate?

Regioselectivity is a delicate balance of several interacting parameters:

  • Catalyst System (Palladium Precursor & Ligand): This is the most powerful tool for controlling selectivity. The steric bulk and electronic properties of the ligand can override the intrinsic reactivity of the C-X bonds[2][3].

  • Reaction Conditions (Solvent, Base, Temperature): These factors influence catalyst activity, solubility of intermediates, and the rate of competing side reactions. For instance, polar, oxygen-containing solvents like THF can sometimes lead to lower selectivity in Suzuki couplings with dibromoarenes due to interactions with the halide byproduct[4][5].

  • Reaction Type: The choice of reaction (e.g., Suzuki, Buchwald-Hartwig, Sonogashira, or lithiation) introduces different mechanistic pathways and, therefore, different selectivity challenges.

Q3: I'm observing a mixture of C2 and C4 isomers. What is the first parameter I should investigate?

The ligand is the most critical parameter to investigate. Standard, less bulky ligands like triphenylphosphine (PPh₃) may offer poor selectivity. Switching to a more sterically demanding and electron-rich ligand, such as a Buchwald-type biaryl phosphine (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand (e.g., IPr), is the most common and effective strategy to improve selectivity for one position[3][6].

Troubleshooting Guides

This section addresses specific experimental problems. Use the following decision tree to navigate to the relevant guide.

Troubleshooting_Decision_Tree cluster_outcomes Observed Outcomes cluster_guides Troubleshooting Guides start What is your primary issue? no_reaction Poor or No Reaction (Mainly Starting Material) start->no_reaction Sluggish reaction mixture Mixture of C2 & C4 Isomers (Poor Selectivity) start->mixture Mixed products c4_product Mainly C4-Product (Unconventional Selectivity) start->c4_product Wrong isomer di_product Significant Di-substitution start->di_product Over-reaction c3_product Product at C3 Position (Unexpected Isomer) start->c3_product Wrong position guide1 Guide 1: Boosting C-Br Reactivity no_reaction->guide1 guide2 Guide 2: Improving Selectivity for C-Br mixture->guide2 guide3 Guide 3: Understanding C-Cl Reactivity c4_product->guide3 guide4 Guide 4: Suppressing Di-functionalization di_product->guide4 guide5 Guide 5: Directed ortho-Metalation c3_product->guide5

Caption: Decision tree for troubleshooting regioselectivity issues.

Guide 1: Poor or No Reactivity at the C-Br Position

Symptom: Your reaction is sluggish, or you primarily recover the this compound starting material, with minimal formation of the desired C2-functionalized product.

Causality: This issue often arises from an insufficiently active catalyst system that cannot efficiently perform the oxidative addition step, even at the more reactive C-Br bond. This is particularly common with electron-rich coupling partners or sterically hindered substrates.

Troubleshooting Steps:

  • Enhance Catalyst Activity with Ligands: Standard catalysts like Pd(PPh₃)₄ can be ineffective for challenging couplings[6].

    • Action: Switch to a more electron-rich and bulky monophosphine ligand. The Buchwald biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) are industry-standard for activating difficult C-Br bonds[6]. They accelerate both oxidative addition and reductive elimination.

    • Rationale: Electron-rich ligands increase the electron density on the Pd(0) center, making it a better nucleophile for attacking the C-Br bond.

  • Optimize the Base and Solvent System: The base is not just a stoichiometric reagent; it plays a critical role in the transmetalation step of Suzuki couplings and in regenerating the active catalyst in many cycles[6][7].

    • Action: For Suzuki couplings, switch from weaker bases (like Na₂CO₃) to stronger bases such as K₃PO₄ or Cs₂CO₃[6]. Ensure your solvent can dissolve the base and substrate. Aprotic polar solvents (Dioxane, Toluene, DMF) with a small amount of water are often effective[8].

    • Rationale: A stronger base can facilitate the formation of the boronate species necessary for transmetalation, accelerating the overall catalytic cycle[7].

  • Increase Reaction Temperature: Oxidative addition is kinetically sensitive to temperature.

    • Action: Increase the reaction temperature in increments of 10-20 °C, monitoring for product formation and potential decomposition. Microwave irradiation can be highly effective for significantly shortening reaction times and driving sluggish reactions to completion[9].

Table 1: Catalyst & Ligand Selection for Activating the C-Br Bond

Catalyst/Ligand ClassExample(s)Key AdvantageCommon Application
Traditional Phosphines Pd(PPh₃)₄Simple, inexpensiveSimple, unhindered substrates
Bulky Biaryl Phosphines XPhos, SPhosHigh activity, good thermal stabilityBuchwald-Hartwig, Suzuki couplings of challenging substrates[6]
N-Heterocyclic Carbenes IPr, IMesStrong σ-donors, form stable complexesActivating C-Cl bonds, but also highly effective for C-Br[3]
Guide 2: Lack of Selectivity - Significant C-Cl Functionalization Observed

Symptom: You are forming a mixture of the C2-functionalized and C4-functionalized isomers, making purification difficult and lowering the yield of the desired product.

Causality: This indicates that your catalytic system is active enough to cleave the stronger C-Cl bond at a rate competitive with C-Br cleavage. This is often a result of using a highly active but unselective catalyst or reaction conditions that favor C-Cl activation.

Troubleshooting Steps:

  • Tune Ligand Steric Hindrance: The primary strategy is to use steric effects to discriminate between the two positions. The C2-Br bond is ortho to the nitrile group, making it more sterically encumbered than the C4-Cl bond.

    • Action: Employ a moderately bulky ligand. While highly bulky ligands are excellent for overall activity, an intermediate-sized ligand may be better at selectively accessing the less hindered C4 position, thus leaving the C2 position as the preferred site for a less bulky catalyst system. Conversely, a very bulky ligand might favor reaction at the less hindered C4 position. A ligand screen is essential. Start with PPh₃, then move to a slightly bulkier ligand like P(o-tol)₃, and then to a Buchwald ligand like XPhos to map the effect.

    • Rationale: The ligand's steric profile dictates how the palladium center can approach the aryl halide. By tuning this interaction, you can favor oxidative addition at one site over the other[10][11].

  • Lower the Reaction Temperature: Oxidative addition to the C-Cl bond has a higher activation energy than to the C-Br bond.

    • Action: Reduce the reaction temperature. This will slow down both reactions but will disproportionately disfavor the more energy-intensive C-Cl activation, thereby increasing selectivity for the C-Br position.

  • Modify the Solvent: Solvent polarity can influence catalyst speciation and selectivity.

    • Action: Screen different solvents. Nonpolar solvents like toluene or benzene may offer different selectivity profiles compared to polar aprotic solvents like dioxane or DMF. In some Suzuki couplings, polar oxygen-containing solvents can decrease selectivity by interacting with halide byproducts[4][5].

Guide 3: Exclusive or Predominant Reactivity at the C-Cl Position

Symptom: Your major product is the C4-functionalized isomer, which is contrary to the general reactivity trend (C-Br > C-Cl).

Causality: This is a classic example of "catalyst-controlled" regioselectivity, where the properties of the ligand and catalyst system completely override the substrate's intrinsic reactivity[2]. This outcome is often desirable but must be achieved deliberately.

How to Promote "Unconventional" C4-Cl Selectivity:

  • Utilize Specialized Ligands: Certain ligands are known to promote reactivity at the more electron-deficient C-Cl bond, sometimes through specific electronic interactions with the substrate.

    • Action: Screen N-heterocyclic carbene (NHC) ligands like IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)[3]. Hindered ligands such as P(tBu)₃ can also favor reaction at the C4-site in some systems[3].

    • Rationale: Yang et al. demonstrated that a Pd-PEPPSI-IPr catalyst afforded C4-arylation of 2,4-dichloropyridine with high selectivity. This is attributed to the interaction of the PdL₂ complex with the substrate's LUMO, where the coefficient may be larger at the C4 position, favoring oxidative addition there[3].

  • Leverage Additives and Cation Effects: The choice of base and the presence of certain salts can influence the reaction outcome.

    • Action: In a study by Fairlamb et al. on a related system, the addition of a phase-transfer catalyst like n-Bu₄NBr alongside a KOH base was shown to boost C4 selectivity[1].

    • Rationale: Cations can influence the rate of the transmetalation step and, in some cases, affect the site-selectivity of the cross-coupling reaction[1].

Catalytic_Cycle cluster_cycle Palladium-Catalyzed Suzuki-Miyaura Cycle Pd0 Pd(0)L Active Catalyst OA Oxidative Addition (Selectivity Determining Step) Pd0->OA PdII Ar-Pd(II)-X(L) OA->PdII C-Br vs C-Cl TM Transmetalation PdII->TM PdII_R Ar-Pd(II)-R'(L) TM->PdII_R RE Reductive Elimination PdII_R->RE RE->Pd0 Catalyst Regeneration Product Ar-R' Product RE->Product ArX This compound ArX->OA Boronic R'-B(OH)₂ + Base Boronic->TM

Caption: Simplified Suzuki-Miyaura cycle highlighting oxidative addition.

Guide 4: Suppressing Di-functionalization

Symptom: In addition to your desired mono-functionalized product, you are also forming a significant amount of the di-substituted product.

Causality: Di-functionalization occurs when the mono-substituted product, which still contains a C-X bond, re-enters the catalytic cycle and undergoes a second coupling reaction. This is favored by high temperatures, long reaction times, and an excess of the coupling partner.

Troubleshooting Steps:

  • Control Stoichiometry: This is the simplest and most effective method.

    • Action: Use a slight excess of the dihaloarene (1.1-1.2 equivalents) relative to the boronic acid or amine coupling partner (1.0 equivalent).

    • Rationale: By making the dihaloarene the limiting reagent in practice, you starve the reaction of the second coupling partner once the initial mono-coupling is complete.

  • Reduce Reaction Time and Temperature:

    • Action: Monitor the reaction closely by TLC or LCMS. Stop the reaction as soon as the starting dihaloarene is consumed, before the mono-substituted product has significant time to react further. Lowering the temperature will also slow the second coupling reaction more than the first (assuming C-Br reacts first).

  • Consider Solvent and Halide Byproduct Effects: A study by Neufeldt et al. found that in some Suzuki couplings of dibromoarenes, polar oxygen-containing solvents like THF can lead to less diarylation than expected[4][5].

    • Action: If you are struggling with diarylation in an aromatic solvent, switching to THF might suppress the second coupling event.

    • Rationale: The bromide anion byproduct can displace the Pd(0) catalyst from the mono-coupled product, preventing the intramolecular oxidative addition required for the second coupling. This effect is more pronounced in polar, oxygen-containing solvents[4][5].

Guide 5: Unexpected C3-Functionalization via Directed ortho-Metalation (DoM)

Symptom: When using strongly basic organometallic reagents (e.g., n-BuLi, s-BuLi, LDA), you observe functionalization at the C3 position, adjacent to the nitrile group.

Causality: This is not a cross-coupling reaction but a deprotonation-functionalization sequence known as Directed ortho-Metalation (DoM). The nitrile group (a directing metalation group, or DMG) coordinates to the lithium cation, directing the strong base to deprotonate the most acidic adjacent proton at the C3 position[12][13][14]. This forms an aryllithium species that then reacts with an electrophile.

Troubleshooting and Utilization:

  • To Avoid DoM: If DoM is an unwanted side reaction, avoid using alkyllithium or lithium amide bases. Stick to palladium-catalyzed cross-coupling conditions.

  • To Exploit DoM for C3-Functionalization: DoM is a powerful tool for C-H activation if C3 is the desired site of functionalization.

    • Action: Use a strong lithium base like LDA or s-BuLi in an ethereal solvent (THF, Et₂O) at low temperature (-78 °C). The nitrile is a moderate DMG[14]. After deprotonation, quench the resulting aryllithium with a suitable electrophile (e.g., CO₂, I₂, aldehydes, ketones).

    • Rationale: The DMG coordinates the lithium base, increasing the kinetic acidity of the ortho protons and facilitating regioselective deprotonation over halogen-metal exchange or nucleophilic attack[12][14].

DoM_vs_Coupling cluster_pathways Reaction Pathways start This compound reagent1 Reagent: Pd Catalyst + Nucleophile start->reagent1 reagent2 Reagent: Strong Lithium Base (e.g., LDA) start->reagent2 outcome1 Cross-Coupling at C2-Br or C4-Cl reagent1->outcome1 outcome2 Directed ortho-Metalation at C3-H reagent2->outcome2

Caption: Competing pathways: Cross-Coupling vs. Directed ortho-Metalation.

Experimental Protocols

Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling at the C-Br Position

This protocol is a starting point and may require optimization based on the specific boronic acid used.

  • Reagents & Equipment:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.1 equiv)

    • Pd₂(dba)₃ (1-2 mol%)

    • XPhos (2.5-5 mol%)

    • K₃PO₄ (potassium phosphate), finely ground (2.0-3.0 equiv)

    • Anhydrous 1,4-Dioxane or Toluene

    • Schlenk flask or reaction vial with a magnetic stir bar

    • Inert gas supply (Argon or Nitrogen)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and XPhos[6].

    • Seal the flask and perform three vacuum/backfill cycles with inert gas to ensure all oxygen is removed[6].

    • Add the anhydrous solvent via syringe.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove palladium residues.

    • Wash the organic phase with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Selective Buchwald-Hartwig Amination at the C-Br Position

This protocol provides a starting point for coupling with a primary or secondary amine.

  • Reagents & Equipment:

    • This compound (1.0 equiv)

    • Amine (1.2 equiv)

    • Pd₂(dba)₃ (1-2 mol%) or a suitable precatalyst

    • Buchwald Ligand (e.g., XPhos, 2.5-5 mol%)

    • Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) (1.4 equiv)

    • Anhydrous Toluene or Dioxane

    • Glovebox or Schlenk line technique

  • Procedure:

    • In a glovebox, add the palladium precatalyst, ligand, and base to a dry reaction vial or Schlenk flask[15].

    • Add the this compound and a magnetic stir bar.

    • Add the solvent, followed by the amine.

    • Seal the vessel tightly and remove it from the glovebox.

    • Heat the reaction mixture to 80-110 °C with vigorous stirring[15].

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

References

  • Fairlamb, I. J. S., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles.
  • Neufeldt, S. R., et al. (2023). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. [Link]

  • Larson, N., Sandin, M., & Neufeldt, S. (2023). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. [Link]

  • Kambe, N., & Iwasaki, T. (2018). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. Molecules, 23(12), 3229. [Link]

  • Strotman, N. A., et al. (2021). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 11(15), 9626–9644. [Link]

  • Snieckus, V. (1990). Directed ortho metalation. Toluene-equivalents in synthesis. Chemical Reviews, 90(6), 879-933. [General reference for DoM principles].
  • Baran, P. S. (2006). Directed Metalation: A Survival Guide. Baran Lab, The Scripps Research Institute. [Link]

  • Wikipedia. (2023). Directed ortho metalation. [Link]

  • Organic Chemistry Portal. Directed ortho Metalation (DOM). [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Royal Society of Chemistry. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. [Link]

  • ResearchGate. (2020). C−X Bond Activation by Palladium: Steric Shielding versus Steric Attraction.
  • MDPI. (2017). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 22(7), 1123. [Link]

Sources

Technical Support Center: Catalyst Poisoning in Reactions with 2-Bromo-4-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for catalytic reactions involving 2-Bromo-4-chlorobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic workflows. We understand that catalyst deactivation can be a significant bottleneck, leading to failed reactions, decreased yields, and project delays. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose, remedy, and prevent catalyst poisoning in your experiments.

Frequently Asked Questions (FAQs)

Q1: My palladium-catalyzed cross-coupling reaction with this compound isn't working. What's the most likely cause?

When a typically robust palladium-catalyzed reaction like a Suzuki, Sonogashira, or Buchwald-Hartwig amination fails, the primary suspect is often catalyst poisoning.[1][2][3] This occurs when impurities in the reaction mixture bind to the palladium's active sites, rendering them ineffective.[4][5] The most common culprits are sulfur and nitrogen compounds, residual heavy metals, or even degradation byproducts from your reagents or solvents.

Q2: Which functional group on this compound is more susceptible to catalyst poisoning issues?

The reactivity of the C-Br bond is significantly higher than the C-Cl bond in standard palladium-catalyzed cross-coupling reactions, meaning the Suzuki or Sonogashira coupling will preferentially occur at the bromo position.[6] However, the poisoning issue is not related to a specific halide on the substrate. Instead, the poisons affect the palladium catalyst itself, shutting down its ability to catalyze the reaction at either position. The nitrile group, while generally stable, can potentially contribute to catalyst inhibition if side reactions occur, or if it coordinates too strongly to the metal center under specific conditions.[7]

Q3: What are the most common catalyst poisons I should be aware of?

Palladium catalysts are notoriously sensitive to a range of chemical species. The most prevalent poisons can be grouped into several categories. Understanding these is the first step in effective troubleshooting.

Poison Class Common Examples Typical Sources Mechanism of Poisoning
Sulfur Compounds Thiols, sulfides, sulfoxides, thiophenes, SO₂Contaminated reagents, sulfur-containing solvents, rubber septaStrong, often irreversible, binding to palladium active sites, blocking substrate access.[7][8]
Nitrogen Compounds Certain heterocycles (e.g., pyridine, imidazole), excess amines, some nitrilesImpurities in starting materials, excess reagents, byproductsCoordination to the palladium center, forming stable, off-cycle complexes that are catalytically inactive.[9]
Heavy Metals Lead (Pb), Mercury (Hg), Arsenic (As), Cadmium (Cd)Impurities in starting materials or reagents sourced from mineral origins.[10][11]Formation of alloys with palladium or irreversible adsorption on the catalyst surface.[10]
Phosphorus Compounds Phosphites, phosphine oxides, elemental phosphorusDegradation of phosphine ligands, impurities in ligandsCan compete with the desired phosphine ligand for coordination sites or alter the electronic properties of the catalyst.[7][12]
Halides & Cyanides Excess Cl⁻, Br⁻, I⁻, CN⁻High concentrations of salts, excess cyanide source (in cyanation reactions)Formation of stable, coordinatively saturated palladium complexes like [Pd(CN)₄]²⁻ that are difficult to reduce or enter the catalytic cycle.[13]
Carbonaceous Deposits "Coke", polymers, insoluble organic byproductsHigh reaction temperatures, decomposition of solvents or reagentsPhysical blockage of catalyst pores and active sites on heterogeneous catalysts like Pd/C.[14]

Troubleshooting Guide: From Diagnosis to Solution

This section is structured to help you diagnose the problem based on experimental observations.

Symptom: Reaction is Sluggish or Fails to Initiate

Your reaction shows little to no conversion of the starting material even after a significant amount of time.

Probable Cause: A potent catalyst poison is present from the very beginning, preventing the formation of the active catalytic species. This often points to contaminated starting materials or solvents.

Diagnostic Workflow:

A Reaction Fails to Start B Run a Control Reaction: - Use fresh, high-purity this compound - Use a trusted, pure coupling partner (e.g., phenylboronic acid) - Use fresh, anhydrous solvent and new reagents A->B C Control Reaction Works? B->C D YES C->D Yes E NO C->E No F Source of Poison Identified: - Original substrate - Original coupling partner - Other specific reagent D->F G Potential Systemic Issue: - Contaminated solvent stock - Poisoned catalyst batch - Poor inert atmosphere technique E->G H Action: - Purify suspect reagent - Order new batch of reagent F->H I Action: - Test catalyst with a known 'clean' reaction - Use a different batch of solvent - Check inert gas lines for leaks/impurities G->I

Caption: Troubleshooting workflow for a non-starting reaction.

Solutions & Protocols:

  • Substrate/Reagent Purity Check:

    • Protocol: Dissolve a small sample of your this compound and coupling partner in a clean solvent and analyze by GC-MS. Look for unexpected peaks, especially those with mass fragments suggestive of sulfur.

    • Causality: Impurities from the synthesis of this compound, such as residual sulfur-based reagents or nitrogen-containing precursors, can be potent poisons.[15] This step directly verifies the purity of your key inputs.

  • Increase Catalyst Loading:

    • Protocol: In a small-scale test reaction, double the catalyst loading.

    • Causality: If the reaction proceeds, it suggests the presence of a poison at a concentration that can be overcome by a stoichiometric excess of catalyst sites. This is a diagnostic tool, not a scalable solution, as it is economically inefficient.

Symptom: Reaction Starts but Stalls Prematurely

The reaction proceeds initially, as confirmed by in-process control (e.g., TLC or LC-MS), but stops before reaching full conversion, often at the same conversion percentage across multiple runs.

Probable Cause: This points to either a less potent poison that slowly deactivates the catalyst or the generation of an inhibitory byproduct during the reaction. It can also be caused by catalyst leaching or degradation under the reaction conditions.

Diagnostic Workflow:

A Reaction Stalls B Add a Second Charge of Catalyst to the Stalled Reaction A->B C Reaction Restarts? B->C D YES C->D Yes E NO C->E No F Diagnosis: Catalyst Deactivation - Poisoning from generated byproduct - Thermal degradation of ligand/catalyst - Leaching of heterogeneous catalyst D->F G Diagnosis: Substrate/Reagent Limitation or Product Inhibition - One reagent was consumed prematurely - Product is inhibiting the catalyst E->G H Action: - Analyze reaction mixture for byproducts (LC-MS) - Lower reaction temperature - Consider a more robust ligand F->H I Action: - Re-check stoichiometry of reagents - Dilute the reaction - Run at lower conversion and purify G->I

Caption: Troubleshooting workflow for a stalled reaction.

Solutions & Protocols:

  • Ligand Degradation:

    • Explanation: Phosphine ligands, especially electron-rich ones, can be susceptible to oxidation or other degradation pathways, particularly at elevated temperatures.[12][16] This changes the nature of the active catalyst, reducing its efficacy.

    • Solution: Switch to a more robust, sterically hindered biarylphosphine ligand (e.g., from the Buchwald ligand portfolio) which is designed to resist degradation and promote efficient reductive elimination.[17]

  • Product Inhibition:

    • Explanation: The product molecule itself may coordinate to the palladium center more strongly than the starting materials, preventing catalytic turnover.

    • Solution: Try running the reaction at a higher dilution. This can disfavor product binding. If this is not effective, a different catalyst system that is less susceptible to inhibition by the product class may be required.

  • Analysis for Inhibitory Byproducts:

    • Protocol: Take a sample of the stalled reaction mixture. Use LC-MS to look for new species that are not starting material, product, or expected intermediates. Pay close attention to masses that could correspond to ligand degradation products or reactions with the solvent.

    • Causality: Unwanted side reactions can generate potent inhibitors. For example, in cyanation reactions, trace moisture can hydrolyze the cyanide source to HCN, which rapidly kills Pd(0) catalysts by forming inactive hydride complexes.[13]

Preventative Measures and Best Practices

"An ounce of prevention is worth a pound of cure." Avoiding catalyst poisoning in the first place is the most efficient strategy.

  • High-Purity Reagents: Always use the highest purity this compound, coupling partners, and solvents available. If purity is uncertain, purify the material before use (e.g., recrystallization, column chromatography, or distillation).

  • Inert Atmosphere: Rigorously maintain an inert atmosphere (Argon or Nitrogen) for all palladium-catalyzed reactions. Oxygen can degrade both the catalyst and sensitive ligands.

  • Dedicated Glassware: Use glassware that is dedicated to sensitive catalytic reactions and has not been exposed to sulfur-containing compounds (e.g., thiols used for deprotections). A base bath or aqua regia wash followed by thorough rinsing and oven-drying is recommended for cleaning.

  • Avoid Rubber Septa: Sulfur is used in the vulcanization of rubber. Use PTFE-lined caps or glass stoppers where possible, especially for reactions running at high temperatures for extended periods.

Catalyst Regeneration Protocols

In some cases, a poisoned heterogeneous catalyst like Palladium on Carbon (Pd/C) can be regenerated, particularly from sulfur poisoning. This is often more cost-effective than disposal and replacement.

Protocol: Oxidative Regeneration of Sulfur-Poisoned Pd/C

This procedure aims to oxidize adsorbed sulfur species, making them more soluble and easier to remove.

WARNING: This procedure involves oxidizing agents and should be performed with extreme caution in a well-ventilated fume hood.

  • Catalyst Recovery: Carefully filter the deactivated Pd/C catalyst from the reaction mixture. Wash it thoroughly with a solvent that dissolves the reaction components (e.g., ethyl acetate, toluene) and then with a volatile solvent (e.g., methanol) to remove residual organics. Dry the catalyst under vacuum.

  • Oxidative Treatment: Create a slurry of the dried, deactivated catalyst in water. Slowly and carefully add a 3-5% solution of hydrogen peroxide (H₂O₂) or a dilute sodium hypochlorite (NaOCl) solution.[18][19] Stir the mixture at room temperature for 4-8 hours. You may observe gas evolution.

  • Washing: Filter the catalyst from the oxidative solution. Wash it extensively with deionized water until the washings are neutral (check with pH paper).

  • Final Rinse & Drying: Perform a final rinse with methanol or ethanol and dry the regenerated catalyst thoroughly under high vacuum.

  • Activity Test: Before using the regenerated catalyst in a large-scale reaction, test its activity on a small-scale control reaction to confirm its efficacy.

References

  • Poisoning and deactivation of palladium catalysts. SciSpace by Typeset. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst.
  • Mechanism of deactivation of palladium-containing hydrogenation catalysts in the presence of sulfur compounds. ResearchGate. [Link]

  • Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions. National Institutes of Health. [Link]

  • Regeneration of palladium based catalyst for methane abatment. DCL Inc. [Link]

  • Activation and Deactivation of Neutral Palladium(II)Phosphinesulfonato Polymerization Catalysts. ACS Publications. [Link]

  • Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. Royal Society of Chemistry. [Link]

  • Method for reactivating palladium catalysts.
  • Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. PubMed. [Link]

  • Activation and Deactivation of Neutral Palladium(II) Phosphinesulfonato Polymerization Catalysts. ACS Publications. [Link]

  • Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. Semantic Scholar. [Link]

  • Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). MDPI. [Link]

  • How to Prevent Catalyst Poisoning at the Industrial Scale. AZoM. [Link]

  • Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine. DCL Inc. [Link]

  • Detection of Catalyst Poisons. G.A.S. Dortmund. [Link]

  • Catalyst Poisoning Testing. Intertek. [Link]

  • Online-Monitoring of Catalyst Poison. G.A.S. Dortmund. [Link]

  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. [Link]

  • From Waste to Green Applications: The Use of Recovered Gold and Palladium in Catalysis. MDPI. [Link]

  • Catalyst Poisoning Solutions. Gulf Bio Analytical. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

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Technical Support Center: Moisture Sensitivity in Reactions of 2-Bromo-4-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 2-Bromo-4-chlorobenzonitrile. This document is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the moisture sensitivity of this versatile reagent. This compound is a key building block in the synthesis of complex organic molecules, particularly in pharmaceuticals and materials science. Its utility in high-stakes applications, such as palladium-catalyzed cross-coupling reactions, necessitates stringent control over reaction parameters, with moisture being a critical adversary.

The presence of even trace amounts of water can lead to significant issues, including reaction failure, low yields, and the formation of difficult-to-remove impurities. This guide provides in-depth, field-proven insights into why moisture is detrimental and offers robust troubleshooting strategies and preventative protocols to ensure your reactions are successful and reproducible.

The Chemical Basis of Moisture Sensitivity

The reactivity of this compound in the presence of water stems from two primary sources: the susceptibility of the nitrile group to hydrolysis and the sensitivity of common catalytic systems to moisture.

  • Nitrile Hydrolysis: Under either acidic or basic conditions, which are common in many synthetic protocols, the nitrile group (–C≡N) can be hydrolyzed.[1][2] This reaction proceeds via an initial attack of water or hydroxide on the electrophilic nitrile carbon, ultimately converting the nitrile into a carboxylic acid (2-bromo-4-chlorobenzoic acid) or a primary amide intermediate. This byproduct not only consumes the starting material but also complicates purification.

  • Catalyst and Reagent Deactivation: Many reactions employing this compound, such as Suzuki, Heck, or Buchwald-Hartwig couplings, rely on palladium catalysts. The active Pd(0) species is highly sensitive to oxygen and can be deactivated in the presence of excess water, disrupting the catalytic cycle.[3][4] Furthermore, in reactions involving highly reactive organometallic reagents like Grignard or organolithium compounds, water will rapidly quench these reagents, preventing the desired reaction from occurring.[5]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during reactions with this compound, presented in a question-and-answer format.

Question 1: My Suzuki coupling reaction has stalled. I see starting material by TLC, but little to no product is forming. What's going wrong?

Answer: A stalled Suzuki coupling is a classic symptom of catalyst deactivation or issues with the boron reagent, often linked to moisture.

Possible Causes & Solutions

Probable Cause Explanation Recommended Solution
Catalyst Deactivation The active Pd(0) catalyst is sensitive to air and moisture. Improperly dried solvents or a poor inert atmosphere can lead to its oxidation and inactivation.[3][4]Ensure all solvents are rigorously dried and thoroughly degassed before use. Maintain a positive pressure of a dry inert gas (Argon or Nitrogen) throughout the entire reaction setup and duration. Use fresh, high-quality palladium catalyst or a more stable pre-catalyst.
Protodeboronation of Boronic Acid Boronic acids can degrade by reacting with water, replacing the boron group with a hydrogen atom. This side reaction consumes your coupling partner.[6]Use fresh boronic acid. Consider using a more stable boronic ester, such as a pinacol ester. Ensure your base (e.g., K₂CO₃, Cs₂CO₃) is anhydrous and finely powdered.[3]
Inadequate Degassing Dissolved oxygen in the solvents can rapidly deactivate the palladium catalyst.Degas all solvents immediately before use by bubbling with an inert gas for at least 30 minutes or by using several freeze-pump-thaw cycles.[7]
Question 2: My reaction mixture has turned cloudy, and LC-MS analysis shows a major byproduct with a mass corresponding to the hydrolysis of my starting material. How can I prevent this?

Answer: The formation of 2-bromo-4-chlorobenzoic acid is a direct result of nitrile hydrolysis. This is particularly common in reactions run with aqueous bases or for extended periods at elevated temperatures.

Possible Causes & Solutions

Probable Cause Explanation Recommended Solution
Excess Water in Reaction The presence of water, especially with a base, facilitates the hydrolysis of the nitrile functional group.[1][2]Use anhydrous solvents and reagents. If an aqueous base is required by the protocol, minimize the amount of water used. Consider a non-aqueous base like potassium phosphate (K₃PO₄) or cesium fluoride (CsF).[6]
Prolonged Reaction Time/High Temperature The rate of hydrolysis increases with temperature and reaction time.Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, work up the reaction promptly. If possible, attempt the reaction at a lower temperature.[6]
Question 3: I'm attempting a Grignard reaction with this compound, but I only recover my starting material after quenching. What is the likely issue?

Answer: Grignard and other organometallic reagents are extremely strong bases and will react preferentially with any available proton source, including trace water, instead of your electrophile.[5]

Possible Causes & Solutions

Probable Cause Explanation Recommended Solution
Wet Glassware or Reagents Adsorbed moisture on the surface of the glassware or residual water in the solvent or starting material will instantly quench the Grignard reagent.Flame-dry or oven-dry all glassware immediately before use and cool it under a stream of inert gas.[8] Use freshly distilled anhydrous solvents. Ensure the this compound is dry, for instance, by azeotroping with dry toluene.[9]
Atmospheric Moisture A compromised inert atmosphere allows moisture from the air to enter the reaction flask.Use proper inert atmosphere techniques, such as a Schlenk line or a glove box.[5][10] Ensure all septa provide a good seal and use balloon pressure to maintain a positive flow of inert gas.
Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing failed reactions involving this compound.

G Start Reaction Failure or Low Yield Check_SM Is Starting Material (SM) Consumed? Start->Check_SM Check_Byproduct Is a Major Byproduct Observed by TLC/LC-MS? Check_SM->Check_Byproduct Yes No_Conversion Probable Cause: - Inactive Catalyst - Quenched Reagent (e.g., Grignard) - Poor Reagent Quality Check_SM->No_Conversion No Hydrolysis Probable Cause: Nitrile Hydrolysis (Excess H₂O + Base/Acid) Check_Byproduct->Hydrolysis Yes (Polar Byproduct, M+16 or M+17) Deborylation Probable Cause: Protodeboronation (Wet Boronic Acid/Base) Check_Byproduct->Deborylation Yes (Deborylated Coupling Partner) Dehalogenation Probable Cause: Reduction Side Reaction (Hydride Source Present) Check_Byproduct->Dehalogenation Yes (Dehalogenated SM) Solution_Inert Solution: - Improve Inert Atmosphere - Use Anhydrous Solvents - Use Fresh Catalyst/Reagents No_Conversion->Solution_Inert Solution_Hydrolysis Solution: - Use Anhydrous Conditions - Minimize Reaction Time/Temp - Consider Non-Aqueous Base Hydrolysis->Solution_Hydrolysis Solution_Boron Solution: - Use Fresh/Anhydrous Boronic Acid - Switch to Boronic Ester - Use Dry, Powdered Base Deborylation->Solution_Boron Dehalogenation->Solution_Inert

Caption: A decision tree for troubleshooting common reaction failures.

FAQs: Proactive Moisture Control & Best Practices

Q: What is the correct way to store and handle this compound? A: this compound is a solid that is stable under normal conditions.[11] However, to prevent ambient moisture absorption over time, it should be stored in a tightly sealed container in a cool, dry place, such as a desiccator. For highly sensitive reactions, it is best practice to dry the material in a vacuum oven before use.

Q: What are the most reliable methods for drying solvents? A: The choice of drying method depends on the solvent and the required level of dryness.

  • Distillation: Distilling from an appropriate drying agent is the gold standard. For example, THF and diethyl ether are often distilled from sodium/benzophenone ketyl, which provides a visual (deep blue/purple) indicator of dryness.[12] Dichloromethane and acetonitrile can be distilled from calcium hydride.[12]

  • Molecular Sieves: For storing already anhydrous solvents or for pre-drying, activated 3Å or 4Å molecular sieves are effective.[12][13] Ensure the sieves are properly activated by heating them in a vacuum oven.

  • Solvent Purification Systems: Many modern labs use systems that pass solvents through columns of activated alumina and other drying agents, providing anhydrous solvent on demand.

Q: Can you provide a basic protocol for setting up a reaction under an inert atmosphere without a glove box? A: Yes, using a Schlenk line or a dual-manifold with a balloon setup is a standard and effective technique.[10][14]

Protocol: Setting up an Inert Atmosphere Reaction
  • Glassware Preparation: Ensure all glassware (reaction flask, condenser, etc.) is thoroughly cleaned and dried in an oven (e.g., 140°C for at least 4 hours).[8][15]

  • Assembly: Quickly assemble the hot glassware and immediately connect it to a manifold supplying a gentle flow of inert gas (Argon or Nitrogen). This allows the glassware to cool without drawing in atmospheric moisture.[8] Use a light coating of grease on glass joints to ensure a good seal.

  • Purging Cycles: Evacuate the flask under vacuum until bubbles cease, then refill it with inert gas. Repeat this vacuum-argon/nitrogen cycle at least three times to remove residual air and moisture from the vessel.[7]

  • Adding Reagents: Add solid reagents (like this compound, catalyst, and base) to the flask under a positive flow of inert gas.

  • Adding Solvents and Liquid Reagents: Use a dry, nitrogen-flushed syringe to transfer anhydrous solvents and liquid reagents through a rubber septum.[8][15] To maintain pressure equilibrium, you can use a balloon of inert gas attached to a needle that pierces the septum.[16]

  • Maintaining Atmosphere: Throughout the reaction, maintain a slight positive pressure of the inert gas, typically visualized by having the outflow from the manifold bubble gently through a mineral oil bubbler.

Visualization of Key Moisture-Related Side Reaction

Hydrolysis cluster_main Main Reaction Pathway (Desired) cluster_side Side Reaction Pathway (Moisture Interference) Reagent This compound Catalyst + Pd Catalyst + Coupling Partner Reagent2 This compound Product Desired Coupled Product Catalyst->Product Water + H₂O (Base or Acid Catalyst) Byproduct 2-Bromo-4-chlorobenzoic Acid (Hydrolysis Byproduct) Water->Byproduct

Caption: Competing reaction pathways in the presence of moisture.

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling of Aryl Halides.
  • Benchchem. (2025). Troubleshooting failed Suzuki coupling with electron-rich aryl halides.
  • Frontier, A. (2026). Tips & Tricks: Drying Methods. University of Rochester, Department of Chemistry.
  • Anderson's Process Solutions. (2010). Roles of Water in Metal-Catalyzed Cross-Couplings.
  • Unknown. (2026). Detailed Methods for Drying and Purifying Common Organic Solvents in the Laboratory.
  • ResearchGate. (2015). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box?.
  • Fiveable. (n.d.). Inert atmosphere Definition - Organic Chemistry II Key Term.
  • Sciencemadness Wiki. (2023). Drying solvents.
  • Pearson. (n.d.). Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia.
  • Chemistry LibreTexts. (2021). Drying Solvents.
  • YouTube. (2022). Inert Atmosphere, with no O2.
  • Scribd. (n.d.). EXP13 Hydrolysis of Benzonitrile.
  • Scribd. (n.d.). Drying of Organic Solvents.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The acid-catalysed hydrolysis of benzonitrile. RSC Publishing.
  • ResearchGate. (2021). How to create inert atmosphere?.
  • Fisher Scientific. (n.d.). Air-Sensitive Chemistry: Practical and Safety Considerations.
  • Benchchem. (2025). Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotinate.
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?.
  • Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents.
  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents Technical Bulletin AL-134.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Bromo-2-chlorobenzonitrile.

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Bromo-4-chlorobenzonitrile and 2-bromo-4-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic campaign. Dihalogenated benzonitriles are exceptionally valuable scaffolds, offering multiple reaction handles for the construction of complex molecular architectures. This guide provides an in-depth, data-supported comparison of two such building blocks: 2-Bromo-4-chlorobenzonitrile and 2-Bromo-4-fluorobenzonitrile. We will explore their differential reactivity in two cornerstone transformations of modern organic synthesis: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling. Understanding these nuances is paramount for rational synthetic design and the strategic assembly of novel chemical entities.

Part 1: Nucleophilic Aromatic Substitution (SNAr) Reactivity

Theoretical Framework: The Decisive Role of the Para-Halogen

Nucleophilic aromatic substitution is a powerful method for C-N, C-O, and C-S bond formation on electron-deficient aromatic rings.[1][2] The reaction proceeds via a two-step addition-elimination mechanism, often referred to as the SNAr pathway. The initial, and typically rate-determining, step is the attack of a nucleophile on the aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][4] The presence of strong electron-withdrawing groups (EWGs), such as the nitrile (-CN) group in our target molecules, is essential as they activate the ring towards nucleophilic attack and stabilize the negative charge of the intermediate.[2][5]

A crucial, and perhaps counterintuitive, aspect of the SNAr reaction is the reactivity trend of the halogen leaving group: F > Cl > Br > I .[1][6] This is the inverse of the trend observed in SN1 and SN2 reactions. The reason lies in the rate-determining step. Because the C-X bond is not broken in the slow step, the bond strength is of minor importance.[7] Instead, the reactivity is governed by the ability of the halogen to stabilize the forming negative charge in the Meisenheimer complex via its inductive effect. Fluorine, being the most electronegative halogen, exerts the strongest electron-withdrawing inductive effect, thereby stabilizing the intermediate and accelerating the rate of nucleophilic attack.[6][7]

For both this compound and 2-bromo-4-fluorobenzonitrile, the nitrile group at C1 strongly activates the para position (C4). Consequently, we predict a profound difference in their susceptibility to nucleophilic attack at this site.

SNAr_Mechanism Figure 1: SNAr Mechanism at the C4 Position cluster_stabilization Key Factor: Stabilization of Meisenheimer Complex R Ar-X + Nu⁻ TS1 Transition State 1 (Rate-Determining Step) R->TS1 Slow (Addition) MC Meisenheimer Complex (Stabilized by EWG and X) TS1->MC TS2 Transition State 2 MC->TS2 Fast (Elimination) note Fluorine provides superior stabilization via induction compared to Chlorine, lowering the energy of TS1. P Ar-Nu + X⁻ TS2->P

Caption: Figure 1: SNAr Mechanism at the C4 Position.

Experimental Reality: A Tale of Two Reactivities

The theoretical principles are borne out in practice. 2-Bromo-4-fluorobenzonitrile is well-suited for SNAr reactions at the C4 position, readily displacing the fluoride with various nucleophiles.[8] In contrast, the C-Cl bond in this compound is significantly less reactive under similar conditions. Syntheses requiring an amino group at C4 of the chloro-analogue often circumvent direct substitution, instead relying on the reduction of a pre-installed nitro group.[9][10] This indirect approach underscores the sluggish nature of the C-Cl bond in SNAr reactions for this scaffold.

Table 1: Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Feature2-Bromo-4-fluorobenzonitrileThis compoundScientific Rationale
Reactivity at C4 HighLow to ModerateFluorine's high electronegativity strongly stabilizes the anionic Meisenheimer intermediate, accelerating the rate-determining nucleophilic attack.[1][3][6]
Typical Reaction Direct displacement of fluoride with N, O, S nucleophiles.Direct displacement is challenging. Alternative routes like reduction of a nitro group are often employed.[9]The C-F bond is highly activated for SNAr by the para-cyano group.[8][11]
Synthetic Utility Excellent substrate for introducing diversity at the C4 position via SNAr.Less suitable for SNAr; functionalization at C4 often requires different strategies.The differential reactivity provides distinct synthetic opportunities for each molecule.
Experimental Protocol: Comparative Ammonolysis

This protocol provides a framework for directly comparing the reactivity of the two substrates towards an amine nucleophile.

  • Setup: In two separate, pressure-rated reaction vessels, charge 2-bromo-4-fluorobenzonitrile (1.0 mmol) and this compound (1.0 mmol), respectively.

  • Reagents: To each vessel, add anhydrous N,N-Dimethylformamide (DMF, 5 mL) and a solution of ammonia in dioxane (5.0 mmol, 5 equivalents).

  • Reaction: Seal the vessels and heat to 120 °C with vigorous stirring.

  • Monitoring: Monitor the progress of each reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular intervals (e.g., 2, 6, 12, and 24 hours).

  • Analysis: Compare the rate of consumption of starting material and formation of the corresponding 2-bromo-4-aminobenzonitrile product. It is anticipated that the reaction with the fluoro-substrate will proceed to completion significantly faster than with the chloro-substrate.

  • Workup: Upon completion (or after 24 hours), cool the reaction mixtures to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the 2-bromo-4-aminobenzonitrile product.

Part 2: Palladium-Catalyzed Cross-Coupling Reactivity

Theoretical Framework: The Dominance of the Carbon-Bromine Bond

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura[12][13] and Buchwald-Hartwig amination[14][15] reactions, are fundamental for C-C and C-N bond formation. The catalytic cycle generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[13][16]

The initial and often rate-determining step is the oxidative addition of the aryl halide to the low-valent palladium(0) catalyst.[13] The reactivity of aryl halides in this step is governed by the carbon-halogen (C-X) bond dissociation energy (BDE). Weaker bonds are cleaved more readily, leading to faster reaction rates. This results in a reactivity trend of I > Br > Cl >> F , which is the opposite of the SNAr trend.[17][18][19]

Both this compound and 2-bromo-4-fluorobenzonitrile possess a C-Br bond at the C2 position and a C-Cl or C-F bond at the C4 position. Given the much lower BDE of the C-Br bond compared to C-Cl and C-F, oxidative addition of the palladium catalyst will occur selectively at the C-Br bond.[17][20] Therefore, we predict that both substrates will exhibit similar high reactivity in cross-coupling reactions, with functionalization occurring exclusively at the C2 position.

Suzuki_Cycle Figure 2: Suzuki-Miyaura Catalytic Cycle cluster_selectivity Key Factor: C-X Bond Dissociation Energy Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)(Br)L₂ Pd0->OxAdd Oxidative Addition (Rate-Determining Step) Trans Ar-Pd(II)(R)L₂ OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination RedEl Ar-R (Product) Trans->RedEl ArBr 2-Bromo-4-halobenzonitrile (Ar-Br) ArBr->OxAdd Selective at C-Br Boronic R-B(OH)₂ Boronic->Trans Base Base Base->Trans Byproduct Pd(0)L₂ + X⁻ + B(OH)₃ note C-Br bond is significantly weaker than C-Cl or C-F, ensuring selective oxidative addition at the C2 position.

Caption: Figure 2: Suzuki-Miyaura Catalytic Cycle.

Experimental Reality: A Platform for Orthogonal Synthesis

Experimental data confirms this prediction. The bromine atom at C2 is the primary site for transformations like Suzuki, Heck, and Sonogashira couplings, leaving the C4 halogen untouched.[20][21] This chemoselectivity is the most powerful feature of these building blocks, particularly for 2-bromo-4-fluorobenzonitrile. It allows for a two-step, orthogonal functionalization strategy: first, a palladium-catalyzed cross-coupling at the C-Br bond, followed by a nucleophilic aromatic substitution at the C-F bond.[8] This provides a highly efficient route to complex, tri-substituted benzonitrile derivatives.

Table 2: Comparative Reactivity in Pd-Catalyzed Cross-Coupling

Feature2-Bromo-4-fluorobenzonitrileThis compoundScientific Rationale
Reactivity High (at C2)High (at C2)Reactivity is dominated by the C-Br bond, which has a lower bond dissociation energy, facilitating the rate-determining oxidative addition step.[17][18][19]
Site of Reactivity Exclusively at the C2 (Bromo) position.Exclusively at the C2 (Bromo) position.Oxidative addition to the C-Br bond is kinetically and thermodynamically favored over addition to the much stronger C-Cl and C-F bonds.[20]
Synthetic Utility Ideal for selective functionalization at C2, preserving the C4-F for subsequent SNAr reactions.Primarily used for selective functionalization at C2. The C4-Cl is largely unreactive in subsequent steps.The fluoro-analogue offers superior synthetic versatility due to the potential for orthogonal, sequential reactions.[8]
Experimental Protocol: Comparative Suzuki-Miyaura Coupling

This protocol outlines a method to confirm the selective reactivity at the C-Br position for both substrates.

  • Setup: In two separate, oven-dried Schlenk flasks, charge 2-bromo-4-fluorobenzonitrile (1.0 mmol) and this compound (1.0 mmol), respectively.

  • Reagents: To each flask, add phenylboronic acid (1.2 mmol), potassium carbonate (3.0 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Solvent & Degassing: Add a 3:1 mixture of Toluene/Water (8 mL). Degas the mixtures by bubbling argon through the solution for 15 minutes.

  • Reaction: Heat the mixtures to 90 °C under an argon atmosphere and stir vigorously.

  • Monitoring: Monitor the reactions by TLC or GC-MS. Both reactions are expected to proceed at comparable rates to yield their respective 4-halo-2-biphenylcarbonitrile products.

  • Workup: After completion, cool the mixtures, dilute with ethyl acetate, and transfer to a separatory funnel. Wash with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to yield the desired biphenyl product.

Summary and Strategic Application

The choice between 2-bromo-4-fluorobenzonitrile and this compound is not arbitrary but a strategic decision based on the desired synthetic outcome.

  • This compound is an excellent building block for introducing functionality specifically at the C2 position via palladium-catalyzed cross-coupling. The C4-chloro group is relatively inert, making this a reliable substrate for selective C-Br bond transformations.

  • 2-Bromo-4-fluorobenzonitrile offers superior synthetic versatility. It allows for a powerful, orthogonal approach where the C2 and C4 positions can be functionalized independently using distinct reaction classes: palladium-catalyzed cross-coupling at the C-Br bond and nucleophilic aromatic substitution at the C-F bond. This dual reactivity makes it a more valuable intermediate for generating complex molecular libraries.

Synthetic_Pathways Figure 3: Divergent Synthetic Pathways cluster_fluoro Versatile Fluoro Pathway cluster_chloro Limited Chloro Pathway F_SM 2-Bromo-4-fluorobenzonitrile F_Int 4-Fluoro-2-(R)-benzonitrile F_SM->F_Int Pd Cross-Coupling (e.g., Suzuki) Cl_SM This compound Cl_Int 4-Chloro-2-(R)-benzonitrile Cl_SM->Cl_Int Pd Cross-Coupling (e.g., Suzuki) F_Final 4-(Nu)-2-(R)-benzonitrile (Tri-substituted) F_Int->F_Final SNAr (Nu⁻) Cl_Final Di-substituted Product Cl_Int->Cl_Final SNAr (Difficult)

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A Strategic Comparison for Synthetic Chemists: 2-Bromo-4-chlorobenzonitrile vs. 4-bromo-2-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Navigating Isomeric Reactivity in Drug Discovery and Materials Science

In the intricate world of organic synthesis, the strategic selection of building blocks is paramount to the success of a synthetic campaign. Dihalo-substituted benzonitriles are a cornerstone of this molecular architecture, offering multiple, distinct reaction handles for constructing complex targets. Among these, 2-Bromo-4-chlorobenzonitrile and its isomer, 4-bromo-2-chlorobenzonitrile, are workhorse intermediates in the pharmaceutical, agrochemical, and materials science industries.[1][2][3] While structurally similar, the positional difference of the halogen atoms imparts a profound and exploitable divergence in their chemical reactivity.

This guide provides an in-depth, evidence-based comparison of these two isomers. We will dissect their synthetic accessibility, explore the nuances of their reactivity in key transformations, and present case studies that illustrate how a simple change in substituent position dictates synthetic strategy and application.

Physicochemical Properties: An At-a-Glance Comparison

A foundational understanding begins with the fundamental properties of each isomer. While sharing the same molecular formula and weight, their distinct substitution patterns result in different physical characteristics, such as melting points, which can influence handling and reaction conditions.

PropertyThis compound4-bromo-2-chlorobenzonitrile
Structure this compound Structure4-bromo-2-chlorobenzonitrile Structure
CAS Number 57381-49-4[4]154607-01-9[5]
Molecular Formula C₇H₃BrClN[4]C₇H₃BrClN[5]
Molecular Weight 216.46 g/mol [4]216.46 g/mol [5]
IUPAC Name This compound[4]4-bromo-2-chlorobenzonitrile[5]
Appearance Solid / Crystalline Powder[6][7]White to off-white crystalline solid[3][8]
Melting Point Not consistently reported69-73 °C

Synthetic Accessibility: Pathways to the Isomers

The ease and efficiency of synthesizing these starting materials are critical considerations for any research or development program. Both isomers are commonly prepared via Sandmeyer-type reactions, a robust method for introducing a nitrile group onto an aromatic ring from a corresponding aniline.

Synthesis of 4-bromo-2-chlorobenzonitrile

A common and well-documented route to 4-bromo-2-chlorobenzonitrile begins with the diazotization of 4-amino-2-chlorobenzonitrile, followed by a copper(I) bromide-mediated substitution.[9] This pathway leverages readily available precursors.

Synthesis_4_Bromo_2_chlorobenzonitrile start 4-Amino-2-chlorobenzonitrile diazonium Diazonium Salt Intermediate start:e->diazonium:w 1. NaNO₂, conc. HCl 2. 0-5 °C product 4-bromo-2-chlorobenzonitrile diazonium:e->product:w CuBr, conc. HCl Synthesis_2_Bromo_4_chlorobenzonitrile start 2-Bromo-4-chloroaniline diazonium Diazonium Salt Intermediate start:e->diazonium:w 1. NaNO₂, H₂SO₄ 2. 0-5 °C product This compound diazonium:e->product:w CuCN, KCN Suzuki_Coupling_Selectivity cluster_0 4-bromo-2-chlorobenzonitrile cluster_1 This compound A 4-bromo-2-chlorobenzonitrile C 2-Chloro-4-arylbenzonitrile A->C Pd Catalyst, Base (Selective C-Br activation) B Arylboronic Acid D This compound F 2-Aryl-4-chlorobenzonitrile D->F Pd Catalyst, Base (Selective C-Br activation) E Arylboronic Acid

Sources

A Comparative Spectroscopic Guide to 2-Bromo-4-chlorobenzonitrile Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Critical Need for Isomer-Specific Characterization

In the fields of pharmaceutical development, agrochemicals, and materials science, the precise structural identity of a molecule is not a trivial detail—it is the bedrock of its function, efficacy, and safety. Substituted benzonitriles are a class of compounds frequently employed as key synthetic intermediates.[1] However, the synthesis of a target molecule like 2-Bromo-4-chlorobenzonitrile can often yield a mixture of positional isomers, such as 4-Bromo-2-chlorobenzonitrile. While these isomers share the same molecular formula (C₇H₃BrClN) and weight (216.46 g/mol ), the spatial arrangement of their bromine and chlorine substituents dramatically alters their electronic and steric properties.[2][3] Consequently, one isomer may be a potent therapeutic precursor while another could be inactive or even toxic.

This guide provides an in-depth, objective comparison of this compound and its key isomer, 4-Bromo-2-chlorobenzonitrile, using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). We will move beyond simple data presentation to explain the causal relationships between molecular structure and spectral output, providing field-proven protocols and interpretive insights to empower researchers in their analytical workflows.

The Isomers: A Structural Overview

The core difference between the two primary isomers lies in the positioning of the halogen atoms relative to the nitrile group. Understanding this arrangement is fundamental to interpreting the spectroscopic data that follows.

  • Isomer A: this compound (CAS: 57381-49-4)[2]

  • Isomer B: 4-Bromo-2-chlorobenzonitrile (CAS: 154607-01-9)[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter

NMR spectroscopy is arguably the most powerful technique for distinguishing positional isomers of substituted aromatic compounds. It provides a detailed map of the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule. The chemical shift (δ), splitting pattern (multiplicity), and coupling constants (J) are exquisitely sensitive to the electronic effects of neighboring substituents.

Expertise & Causality: Why NMR Excels

The differentiation of these isomers by ¹H NMR hinges on the distinct electronic environments of the three protons on the benzene ring. Halogens (Br, Cl) and the nitrile group (-CN) are electron-withdrawing, but their influence varies with position. This creates unique shielding/deshielding effects and spin-spin coupling patterns for each proton, resulting in a unique spectral fingerprint for each isomer. For instance, a proton ortho to the bromine atom will experience a different magnetic environment than one ortho to a chlorine atom, leading to a predictable difference in their chemical shifts.[4][5]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh ~5-10 mg of the benzonitrile isomer sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Calibration: Ensure the NMR spectrometer (e.g., 400 MHz or higher) is properly shimmed and calibrated according to standard instrument protocols.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: Spectral width of ~12 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

    • Integrate the resulting peaks to confirm the presence of three aromatic protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This is crucial as it simplifies the spectrum to single lines for each unique carbon atom.

    • Typical parameters: Spectral width of ~220 ppm, 512-1024 scans (or more, as ¹³C is less sensitive), relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction using appropriate NMR software.

Data Presentation: Predicted NMR Data

The following tables summarize the predicted chemical shifts and splitting patterns. These predictions are based on established substituent chemical shift (SCS) principles for substituted benzenes.[6][7][8]

Table 1: Comparative ¹H NMR Data (Predicted, in CDCl₃)

Proton Position Isomer A: this compound Isomer B: 4-Bromo-2-chlorobenzonitrile
H-3~7.8 ppm (d, J ≈ 2 Hz)~7.7 ppm (d, J ≈ 8 Hz)
H-5~7.5 ppm (dd, J ≈ 8, 2 Hz)~7.6 ppm (dd, J ≈ 8, 2 Hz)
H-6~7.6 ppm (d, J ≈ 8 Hz)~7.9 ppm (d, J ≈ 2 Hz)

Table 2: Comparative ¹³C NMR Data (Predicted, in CDCl₃)

Carbon Position Isomer A: this compound Isomer B: 4-Bromo-2-chlorobenzonitrile
C-1 (C-CN)~110 ppm~112 ppm
C-2 (C-Br/Cl)~122 ppm (C-Br)~138 ppm (C-Cl)
C-3~135 ppm~134 ppm
C-4 (C-Cl/Br)~139 ppm (C-Cl)~128 ppm (C-Br)
C-5~130 ppm~132 ppm
C-6~133 ppm~130 ppm
C-CN~117 ppm~116 ppm
Logical Diagram: Structure to Spectrum Relationship

The following diagram illustrates how the proton environments in this compound lead to its unique ¹H NMR splitting pattern.

Caption: ¹H NMR coupling relationships for this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group & Substitution Pattern Analysis

FTIR spectroscopy is a rapid and powerful tool for confirming the presence of key functional groups and providing clues about the aromatic substitution pattern.[9] While it may not always unambiguously differentiate isomers on its own, it serves as an excellent complementary technique.

Expertise & Causality: Vibrational Fingerprints

All isomers will exhibit a sharp, strong absorption band characteristic of the nitrile (C≡N) triple bond stretch. They will also show aromatic C=C and C-H stretching vibrations. The key differentiating region is often the "fingerprint" region (below 1500 cm⁻¹), which contains complex vibrations involving the entire molecule, including C-Cl and C-Br stretches.[10] Furthermore, the pattern of C-H out-of-plane ("oop") bending bands between 900-675 cm⁻¹ is highly diagnostic of the substitution pattern on the benzene ring.[11][12] A 1,2,4-trisubstituted ring, as seen in these isomers, has a characteristic "oop" absorption pattern.[13]

Experimental Protocol: FTIR (Attenuated Total Reflectance - ATR)
  • Instrument Background: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty ATR stage. This is critical for removing atmospheric (CO₂, H₂O) and instrument-related absorptions from the sample spectrum.

  • Sample Application: Place a small amount of the solid powder sample directly onto the ATR crystal.

  • Pressure Application: Lower the ATR press to ensure firm, consistent contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance (%) or absorbance versus wavenumber (cm⁻¹).

Data Presentation: Key FTIR Absorption Bands

Table 3: Comparative FTIR Data (Predicted)

Vibrational Mode Approximate Wavenumber (cm⁻¹) Expected Appearance in Both Isomers
Aromatic C-H Stretch3100-3000Medium to weak, sharp peaks
Nitrile (C≡N) Stretch2240-2220Strong, sharp peak. A key diagnostic for the nitrile group.
Aromatic C=C Stretch1600-1450Multiple medium to strong, sharp peaks.[11]
C-H Out-of-Plane Bending900-800Strong peaks, pattern is diagnostic of 1,2,4-trisubstitution.[12]
C-Cl Stretch800-600Medium to strong peak
C-Br Stretch680-515Medium to strong peak

Note: While the general regions are the same, the exact peak positions and intensities within the 1600-500 cm⁻¹ fingerprint region will differ slightly but characteristically for each isomer.

Mass Spectrometry (MS): Molecular Weight Confirmation and Isotopic Pattern Analysis

Mass spectrometry provides the molecular weight of a compound, which will be identical for all isomers. However, its true power in this context lies in confirming the elemental composition through the highly characteristic isotopic patterns of bromine and chlorine.[14]

Expertise & Causality: The Halogen Isotope Signature

Nature has endowed bromine and chlorine with distinctive isotopic abundances. Chlorine exists as ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), leading to an M+2 peak with roughly one-third the intensity of the molecular ion (M⁺) peak. Bromine exists as ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), resulting in M⁺ and M+2 peaks of nearly equal intensity. A molecule containing one of each, like our benzonitriles, will have a complex and highly recognizable pattern of M⁺, M+2, and M+4 peaks, unequivocally confirming the presence of both halogens. While the fragmentation patterns of positional isomers can be very similar, subtle differences may arise, though they are less reliable for primary differentiation than NMR.[15][16]

Experimental Protocol: Electron Ionization GC-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

  • GC Separation: Inject a small volume (e.g., 1 µL) into a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS). The GC will separate the isomers if a mixture is present.

    • Typical GC column: DB-5 or similar non-polar capillary column.

    • Typical temperature program: Start at 50°C, ramp to 250°C at 10°C/min.

  • MS Ionization: Use a standard Electron Ionization (EI) source at 70 eV. This high energy ensures reproducible fragmentation patterns.

  • Mass Analysis: Scan a mass range from m/z 40 to 300 to capture the molecular ion cluster and key fragments.

  • Data Analysis: Identify the molecular ion cluster and analyze its isotopic pattern. Compare the fragmentation pattern to spectral libraries if available.

Data Presentation: Expected Mass Spectrometry Data

Table 4: Key Mass Spectrometry Data for C₇H₃BrClN

Ion Expected m/z (Mass/Charge) Significance and Interpretation
[M]⁺ (Molecular Ion)215, 217, 219This is the key isotopic cluster. The peak at m/z 215 corresponds to the molecule with ³⁵Cl and ⁷⁹Br. The relative intensities of the M⁺, M+2, and M+4 peaks will confirm the presence of one Cl and one Br atom.
[M-Br]⁺ 136, 138Loss of the bromine radical. The remaining fragment will show the characteristic 3:1 isotopic pattern for a single chlorine atom.
[M-Cl]⁺ 180, 182Loss of the chlorine radical. The remaining fragment will show the characteristic 1:1 isotopic pattern for a single bromine atom.
[M-HCN]⁺ 188, 190, 192Loss of neutral hydrogen cyanide from the molecular ion.
Logical Diagram: Overall Analytical Workflow

This diagram outlines the comprehensive workflow for identifying an unknown bromochlorobenzonitrile isomer sample.

G cluster_ms MS Analysis cluster_ftir FTIR Analysis cluster_nmr NMR Analysis start Unknown Sample (Bromochlorobenzonitrile Isomer) ms Mass Spectrometry (GC-MS) start->ms ftir FTIR Spectroscopy start->ftir nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ms_check Confirm MW = 216 Confirm Br & Cl via Isotope Pattern ms->ms_check ftir_check Confirm C≡N group (~2230 cm⁻¹) Confirm 1,2,4-substitution pattern ftir->ftir_check nmr_check Analyze ¹H chemical shifts, splitting, and coupling constants nmr->nmr_check result Unambiguous Isomer Identification ms_check->result Confirms Elemental Comp. ftir_check->result Confirms Functional Groups nmr_check->result Definitive Structure Elucidation

Sources

The Unseen Architecture: A Comparative Guide to the Structural Validation of 2-Bromo-4-chlorobenzonitrile and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise three-dimensional arrangement of atoms within a molecule is not a mere academic curiosity; it is the bedrock upon which its function, reactivity, and therapeutic potential are built. For small organic molecules like 2-Bromo-4-chlorobenzonitrile, a versatile building block in medicinal chemistry, an unambiguous structural assignment is paramount. While a multitude of analytical techniques can provide pieces of the structural puzzle, single-crystal X-ray crystallography remains the gold standard, offering a definitive and high-resolution portrait of the molecular architecture.

This guide provides a comprehensive comparison of X-ray crystallography with other widely used analytical techniques for the structural validation of substituted benzonitriles. Due to the current absence of a publicly available crystal structure for this compound, this guide will utilize the closely related and structurally characterized compound, 2-amino-4-chlorobenzonitrile , as a detailed case study. The principles and comparative insights derived from this analog are directly applicable to the validation of this compound and a host of other small molecule drug candidates.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography provides an unparalleled, direct visualization of the atomic arrangement in a crystalline solid.[1] The technique relies on the diffraction of X-rays by the electron clouds of atoms arranged in a regular, repeating lattice. By analyzing the pattern and intensity of the diffracted beams, the precise coordinates of each atom in the unit cell can be determined, revealing bond lengths, bond angles, and intermolecular interactions with exceptional accuracy.

Experimental Workflow: From Powder to Picture

The journey from a powdered sample to a refined crystal structure is a multi-step process that demands patience and precision.

X-ray_Crystallography_Workflow cluster_crystal_growth Single-Crystal Growth cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement Powder Powder Dissolution Dissolution Powder->Dissolution Saturated Solution Slow_Evaporation Slow_Evaporation Dissolution->Slow_Evaporation Controlled Environment Crystal Crystal Slow_Evaporation->Crystal Nucleation & Growth Mounting Mounting Crystal->Mounting Goniometer X-ray_Beam X-ray_Beam Mounting->X-ray_Beam Diffractometer Diffraction_Pattern Diffraction_Pattern X-ray_Beam->Diffraction_Pattern Detection Electron_Density_Map Electron_Density_Map Diffraction_Pattern->Electron_Density_Map Fourier Transform Atomic_Model Atomic_Model Electron_Density_Map->Atomic_Model Model Building Refinement Refinement Atomic_Model->Refinement Least-Squares Final_Structure Final_Structure Refinement->Final_Structure Validation (e.g., R-factor)

Figure 1: A generalized workflow for single-crystal X-ray crystallography.

Experimental Protocol: Single-Crystal Growth and X-ray Diffraction of 2-amino-4-chlorobenzonitrile

  • Crystal Growth:

    • A saturated solution of 2-amino-4-chlorobenzonitrile is prepared in a suitable solvent, such as ethanol.

    • The solution is filtered to remove any particulate impurities.

    • The vial is loosely capped to allow for slow evaporation of the solvent at a constant temperature.

    • Over a period of several days to weeks, single crystals of suitable size and quality for X-ray diffraction will form.[1]

  • Data Collection:

    • A well-formed single crystal is carefully selected and mounted on a goniometer head.

    • The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) using a stream of nitrogen gas to minimize thermal vibrations.

    • The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement:

    • The collected diffraction data are processed to determine the unit cell dimensions and space group.

    • The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.

    • An atomic model is built into the electron density map.

    • The model is refined using least-squares methods to optimize the fit between the calculated and observed diffraction data, resulting in the final, validated crystal structure.

Complementary Perspectives: Spectroscopic and Spectrometric Techniques

While X-ray crystallography provides the definitive solid-state structure, a suite of other analytical techniques offers complementary and crucial information, particularly about the molecule's identity, functional groups, and behavior in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the connectivity and chemical environment of atoms in a molecule. By probing the magnetic properties of atomic nuclei (typically ¹H and ¹³C), NMR provides information about the number of unique atoms, their neighboring atoms, and their electronic environment.

Experimental Protocol: NMR Analysis of a Substituted Benzonitrile

  • Sample Preparation: A few milligrams of the compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: The sample is placed in a high-field NMR spectrometer, and the ¹H and ¹³C spectra are acquired.

  • Data Analysis: The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) are analyzed to deduce the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The fragmentation pattern of the molecular ion can also provide valuable structural information.[2][3]

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like GC or LC.

  • Ionization: The sample is ionized using a suitable technique, such as electron ionization (EI) or electrospray ionization (ESI).

  • Mass Analysis: The ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured, generating a mass spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to the vibrations of their chemical bonds.

Experimental Protocol: IR Spectroscopy Analysis

  • Sample Preparation: The sample can be analyzed as a solid (e.g., in a KBr pellet or using an ATR accessory), a liquid, or a gas.

  • Data Acquisition: The sample is placed in an IR spectrometer, and the spectrum is recorded as the percentage of transmittance or absorbance versus wavenumber (cm⁻¹).

  • Data Analysis: The characteristic absorption bands are assigned to specific functional groups.

Spectroscopy_Workflow Sample Sample NMR_Spectrometer NMR_Spectrometer Sample->NMR_Spectrometer Dissolved in Deuterated Solvent Mass_Spectrometer Mass_Spectrometer Sample->Mass_Spectrometer Ionization IR_Spectrometer IR_Spectrometer Sample->IR_Spectrometer Solid/Liquid/Gas NMR_Spectrum NMR_Spectrum NMR_Spectrometer->NMR_Spectrum ¹H, ¹³C Connectivity_Analysis Connectivity_Analysis NMR_Spectrum->Connectivity_Analysis Chemical Shifts, Coupling Constants Proposed_Structure Proposed_Structure Connectivity_Analysis->Proposed_Structure Mass_Spectrum Mass_Spectrum Mass_Spectrometer->Mass_Spectrum m/z Molecular_Weight_&_Formula Molecular_Weight_&_Formula Mass_Spectrum->Molecular_Weight_&_Formula Molecular Ion, Isotope Pattern Molecular_Weight_&_Formula->Proposed_Structure IR_Spectrum IR_Spectrum IR_Spectrometer->IR_Spectrum Wavenumber (cm⁻¹) Functional_Group_ID Functional_Group_ID IR_Spectrum->Functional_Group_ID Absorption Bands Functional_Group_ID->Proposed_Structure

Figure 2: A logical workflow for structural elucidation using spectroscopic and spectrometric techniques.

A Comparative Analysis: 2-amino-4-chlorobenzonitrile as a Case Study

The following tables provide a comparative summary of the structural information that can be obtained for 2-amino-4-chlorobenzonitrile using X-ray crystallography and other analytical techniques.

Table 1: Key Structural Parameters from X-ray Crystallography of 2-amino-4-chlorobenzonitrile [1]

ParameterValueSignificance
Crystal System TriclinicDescribes the basic shape of the unit cell.
Space Group P-1Defines the symmetry elements within the unit cell.
Unit Cell Dimensions a = 3.8924(9) Å, b = 6.7886(15) Å, c = 13.838(3) ÅPrecise dimensions of the repeating unit in the crystal.
α = 77.559(16)°, β = 88.898(17)°, γ = 83.021(17)°Angles between the unit cell axes.
C≡N Bond Length 1.146(4) ÅConfirms the triple bond character of the nitrile group.
C-Cl Bond Length (Typically ~1.74 Å)Confirms the covalent bond between carbon and chlorine.
C-N (amino) Bond Length 1.369(4) ÅIndicates partial double bond character due to resonance with the aromatic ring.

Table 2: Comparison of Structural Insights from Different Analytical Techniques for 2-amino-4-chlorobenzonitrile

TechniqueInformation ProvidedStrengthsLimitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing, and intermolecular interactions.Unambiguous determination of absolute structure and stereochemistry.Requires a single, high-quality crystal; provides solid-state structure which may differ from solution conformation.
¹H NMR Spectroscopy Number and chemical environment of protons, proton-proton connectivity through coupling. For 2-amino-4-chlorobenzonitrile, one would expect distinct signals for the aromatic protons and the amino protons.Provides detailed information about the local chemical environment and connectivity of atoms in solution.Does not directly provide 3D structure, bond lengths, or bond angles.
¹³C NMR Spectroscopy Number and types of carbon atoms (aromatic, nitrile).Complements ¹H NMR by providing information about the carbon skeleton.Lower sensitivity than ¹H NMR; does not typically show coupling to protons unless decoupled.
Mass Spectrometry Molecular weight (152.58 g/mol for C₇H₅ClN₂), elemental composition from isotopic pattern (presence of Cl).[4]Highly sensitive, provides accurate molecular weight and formula. Fragmentation can give structural clues.Does not provide information on connectivity or stereochemistry.
IR Spectroscopy Presence of functional groups: N-H stretch (amino group, ~3452 and 3363 cm⁻¹), C≡N stretch (nitrile group, ~2211 cm⁻¹), C-Cl stretch (~782 cm⁻¹).[1]Rapid and non-destructive method for identifying functional groups.Provides limited information about the overall molecular structure and connectivity.

Conclusion: A Synergistic Approach to Structural Validation

The structural validation of a molecule, particularly one with potential applications in drug development like this compound, necessitates a multi-faceted analytical approach. While NMR, MS, and IR spectroscopy are indispensable tools for confirming the molecular formula, functional groups, and atomic connectivity, they provide an incomplete picture of the molecule's three-dimensional architecture.

Single-crystal X-ray crystallography stands alone in its ability to deliver an unambiguous and high-resolution determination of the complete molecular structure in the solid state. This detailed structural information is invaluable for understanding structure-activity relationships, designing new drug candidates, and ensuring the intellectual property of novel chemical entities. Therefore, a synergistic approach, leveraging the strengths of each technique, provides the most robust and comprehensive validation of a molecule's structure, ensuring the scientific integrity of research and development efforts.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

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  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chlorobenzonitrile. PubChem. Retrieved from [Link]

  • Razali, N. Z. K., et al. (2022). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. Malaysian Journal of Analytical Sciences, 26(1), 25-41. Retrieved from [Link]

  • Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide. Retrieved from [Link]

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comparative study of palladium catalysts for 2-Bromo-4-chlorobenzonitrile coupling

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comparative analysis of palladium catalysts for the selective Suzuki-Miyaura coupling of 2-Bromo-4-chlorobenzonitrile. The objective is to offer researchers, scientists, and drug development professionals a detailed, data-driven resource for catalyst selection and reaction optimization in the synthesis of valuable biaryl nitrile compounds.

Introduction: The Strategic Importance of Selective Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its power to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This reaction is particularly vital in the pharmaceutical and materials science sectors for constructing biaryl scaffolds, which are prevalent in many high-value molecules.[3]

The substrate at the heart of this study, this compound, presents a unique synthetic challenge and opportunity. It possesses two different halogen atoms, allowing for selective functionalization. The carbon-bromine (C-Br) bond is inherently weaker and thus more susceptible to oxidative addition by a palladium(0) catalyst than the more robust carbon-chlorine (C-Cl) bond.[4][5] This reactivity differential enables a chemoselective Suzuki coupling at the C-2 position, leaving the chlorine atom at C-4 untouched and available for subsequent downstream transformations. This guide will objectively compare the performance of three distinct classes of palladium catalysts for this selective transformation, providing the supporting experimental data and rationale necessary for informed decision-making in your research.

The Engine of Synthesis: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is fundamental to troubleshooting and optimizing any cross-coupling reaction. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps:[2][6]

  • Oxidative Addition: The active Pd(0) catalyst inserts itself into the carbon-halogen bond of the aryl halide. In our case, this occurs selectively at the more reactive C-Br bond of this compound to form a Pd(II) complex. This is often the rate-determining step of the cycle.[4]

  • Transmetalation: In the presence of a base, the organoboron species (e.g., an arylboronic acid) transfers its organic group to the palladium center, displacing the halide.[3]

  • Reductive Elimination: The two organic moieties on the palladium complex couple, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7]

The efficiency of each step is profoundly influenced by the choice of palladium source, ligands, base, and solvent. Ligands are particularly critical as their steric and electronic properties directly modulate the reactivity and stability of the palladium center.[8][9]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 LₙPd(0) (Active Catalyst) OA_Complex Ar-Pd(II)-X (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition (+ Ar-X) TM_Complex Ar-Pd(II)-Ar' (Transmetalation Complex) OA_Complex->TM_Complex Transmetalation (+ Ar'-B(OH)₂ / Base) TM_Complex->Pd0 Reductive Elimination (- Ar-Ar')

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Comparative Catalyst Performance Analysis

We will now compare three distinct and representative palladium catalyst systems for the coupling of this compound with phenylboronic acid. The choice of these systems spans from traditional workhorses to modern, highly active catalysts, each with unique advantages.

Catalyst System 1: The Classic Workhorse - Tetrakis(triphenylphosphine)palladium(0)

Catalyst Profile: Pd(PPh₃)₄ is a commercially available, air-stable Pd(0) complex that has been a mainstay in cross-coupling for decades. It serves as a direct source of the active Pd(0) catalyst, obviating the need for an in-situ reduction step.

Mechanistic Rationale: Triphenylphosphine (PPh₃) is a moderately electron-donating and sterically accessible ligand. While effective for many transformations, especially with reactive aryl bromides and iodides, it can be prone to dissociation, and the resulting coordinatively unsaturated palladium species can sometimes lead to catalyst decomposition (formation of palladium black).[10] The reaction often requires elevated temperatures to achieve reasonable rates.

Experimental Protocol:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Under a positive flow of inert gas, add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

  • Add a degassed solvent mixture of Toluene (8 mL) and Water (2 mL) via syringe.

  • Place the sealed flask in a preheated oil bath at 100 °C and stir the mixture vigorously for 12-16 hours.

  • Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Catalyst System 2: High-Activity Buchwald Ligand - SPhos

Catalyst Profile: This system utilizes a palladium(II) precatalyst like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃ in combination with a bulky, electron-rich dialkylbiaryl phosphine ligand, such as SPhos. These ligands, developed by Stephen Buchwald, have revolutionized cross-coupling by enabling reactions of less reactive substrates under milder conditions.[6]

Mechanistic Rationale: The SPhos ligand possesses two key features that enhance catalytic activity. First, its significant steric bulk promotes the formation of a monoligated L₁Pd(0) species, which is highly active in the oxidative addition step.[6] Second, its strong electron-donating character increases the electron density on the palladium center, which facilitates oxidative addition and, crucially, accelerates the final reductive elimination step.[6][8] This combination often leads to faster reactions, lower catalyst loadings, and the ability to activate even challenging substrates like aryl chlorides.

Experimental Protocol:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.5 mmol, 1.5 equiv.), Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), and SPhos (0.022 mmol, 2.2 mol%).

  • Add finely ground potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Seal the flask, then evacuate and backfill with an inert gas (Argon) three times.

  • Add degassed 1,4-dioxane (5 mL) via syringe.

  • Place the flask in a preheated oil bath at 80 °C and stir for 2-4 hours.

  • Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Catalyst System 3: The Robust Precatalyst - PEPPSI-IPr

Catalyst Profile: PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts are well-defined Pd(II) precatalysts featuring a strongly donating N-Heterocyclic Carbene (NHC) ligand.[11] PEPPSI-IPr is particularly noted for its exceptional stability to air and moisture, making it very user-friendly.[11][12]

Mechanistic Rationale: NHC ligands are powerful σ-donors that form very stable bonds with the palladium center, preventing catalyst decomposition.[11] The "throw-away" 3-chloropyridine ligand is readily displaced to initiate the catalytic cycle.[1] The bulky diisopropylphenyl groups on the IPr ligand facilitate the reductive elimination step, similar to the Buchwald ligands.[13] This combination of high stability and reactivity allows for efficient coupling of a wide range of substrates, often with excellent yields and turnover numbers.[11]

Experimental Protocol:

  • In a reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.5 mmol, 1.5 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Add the PEPPSI-IPr catalyst (0.02 mmol, 2 mol%). Unlike the other systems, this can often be done on the benchtop due to the catalyst's stability.

  • Add a solvent mixture of 1,4-dioxane (4 mL) and water (1 mL).

  • Seal the vial with a screw cap and place it in a preheated aluminum block at 80 °C.

  • Stir the reaction mixture for 4-6 hours.

  • Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with water, and extract with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Quantitative Data Summary & Side-by-Side Comparison

The following table summarizes the key performance indicators for each catalyst system, providing a clear basis for comparison.

FeatureCatalyst System 1: Pd(PPh₃)₄Catalyst System 2: Pd₂(dba)₃ / SPhosCatalyst System 3: PEPPSI-IPr
Catalyst Type Pd(0) ComplexIn-situ generated from Pd(0) & LigandPd(II)-NHC Precatalyst
Catalyst Loading 3-5 mol%0.5-2 mol%1-3 mol%
Ligand Type TriarylphosphineBulky Biaryl PhosphineN-Heterocyclic Carbene (NHC)
Typical Base K₂CO₃, Cs₂CO₃K₃PO₄K₂CO₃, K₃PO₄
Typical Solvent Toluene/H₂O, DioxaneDioxane, TolueneDioxane/H₂O, THF
Temperature (°C) 80 - 110 °CRoom Temp - 80 °C60 - 100 °C
Reaction Time 8 - 24 h1 - 6 h2 - 8 h
Typical Yield Good to ExcellentExcellentExcellent
Key Advantage Low cost, readily availableHigh activity, low catalyst loading, mild conditionsAir/moisture stable, user-friendly, robust
Considerations Higher temp, longer time, potential for Pd blackLigand can be expensive, requires inert atmospherePrecatalyst cost can be higher

Visualizing the Process: A General Experimental Workflow

To ensure reproducibility and success, a systematic workflow is essential. The following diagram outlines the key stages of the Suzuki-Miyaura coupling experiment described in the protocols.

Experimental_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Catalyst & Solvent Addition cluster_workup 3. Workup & Isolation cluster_purification 4. Purification & Analysis A Weigh Reagents: Aryl Halide, Boronic Acid, Base B Add to Dry Schlenk Flask A->B C Evacuate & Backfill with Inert Gas (x3) B->C D Add Catalyst/Ligand under Inert Gas Flow C->D E Add Degassed Solvent via Syringe D->E F Heat to Desired Temperature with Stirring E->F G Cool to Room Temp & Quench Reaction F->G Monitor via TLC/LC-MS H Perform Liquid-Liquid Extraction G->H I Dry & Concentrate Organic Layer H->I J Purify via Column Chromatography I->J K Characterize Product (NMR, MS) J->K

Caption: Experimental workflow for the Suzuki coupling reaction.

Conclusion and Recommendations

This comparative guide demonstrates that while traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems offer significant advantages for the selective coupling of this compound.

  • For reactions where high throughput, mild conditions, and rapid execution are paramount, the Pd₂(dba)₃ / SPhos system is an outstanding choice, delivering excellent yields in a fraction of the time.[6] Its high activity justifies the cost of the specialized ligand in many drug development and process chemistry settings.

  • For general laboratory use, where robustness and ease of handling are highly valued, the PEPPSI-IPr precatalyst is an exceptional option. Its remarkable stability to air and moisture simplifies the experimental setup without compromising catalytic efficiency, making it ideal for parallel synthesis and routine applications.[11]

  • The classic Pd(PPh₃)₄ remains a viable, cost-effective option for large-scale syntheses where longer reaction times and higher temperatures are acceptable, and where the reactivity of the substrate does not necessitate a highly active catalyst.

Ultimately, the optimal catalyst is dictated by the specific constraints and goals of your project, including cost, timeline, available equipment, and the scale of the synthesis. By understanding the underlying principles and comparative performance data presented here, researchers can make an informed decision to accelerate their synthetic endeavors.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

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  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024-10-10). [Link]

  • National Institutes of Health (NIH). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025-03-29). [Link]

  • Journal of the Korean Chemical Society. An Efficient Preparation for 2-Cyano-4'-methylbiphenyl in Toluene-Tetrahydrofuran Solvents Over Transition-Metal Catalysts. [Link]

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  • RSC Publishing. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers. (2025-01-22). [Link]

  • PubMed Central (PMC). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. [Link]

  • HAL open science. Ligand electronic influence in Pd-catalyzed C-C coupling processes. [Link]

  • ACS Publications. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. [Link]

  • Google Patents.
  • ResearchGate. Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step. [Link]

  • Google Patents. CN103012201B - Synthetic method of 2-cyano-4'-methyl diphenyl.
  • The Royal Society of Chemistry. A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. [Link]

  • Google Patents. CN106117084A - A kind of big production method of 4 chlorine 2 ' cyanobiphenyls.
  • ResearchGate. The Development of Efficient Catalysts for Palladium-Catalyzed Coupling Reactions of Aryl Halides. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]

  • Journal of Synthetic Chemistry. A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. (2023-12-17). [Link]

  • ResearchGate. Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. (2025-08-09). [Link]

  • ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development. (2022-07-10). [Link]

  • ResearchGate. Phase-Separable Polyisobutylene Palladium-PEPPSI Precatalysts: Synthesis and Application in Buchwald– Hartwig Amination. [Link]

  • National Institutes of Health (NIH). Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions. (2021-03-05). [Link]

  • ResearchGate. Microwave-Promoted Palladium Catalysed Suzuki Cross-Coupling Reactions of Benzyl Halides with Arylboronic Acid. (2025-08-07). [Link]

  • RSC Publishing. Pd–PEPPSI: a general Pd–NHC precatalyst for Buchwald–Hartwig cross-coupling of esters and amides (transamidation) under the same reaction conditions - Chemical Communications. [Link]

  • National Institutes of Health (NIH). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC. [Link]

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A Senior Application Scientist's Guide to Assessing the Purity of 2-Bromo-4-chlorobenzonitrile by Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise determination of purity for chemical intermediates is not merely a quality control step; it is the foundation upon which the efficacy, safety, and reproducibility of a synthesis rests. 2-Bromo-4-chlorobenzonitrile is a pivotal building block in the creation of numerous pharmaceutical and agrochemical compounds.[1][2][3] Its purity is paramount, as even trace impurities can lead to unwanted side reactions, diminished yields, and compromised final product integrity.[3]

This guide provides an in-depth, technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other common analytical techniques for assessing the purity of this compound. We will delve into the causality behind experimental choices, provide detailed protocols, and present data to support the selection of the most appropriate analytical method.

The Central Role of Purity in Synthesis

The presence of impurities in a starting material like this compound can have cascading effects on a multi-step synthesis. Isomeric impurities, residual starting materials from its own synthesis (e.g., 4-amino-2-chlorobenzonitrile), or byproducts can compete in subsequent reactions, leading to a complex and difficult-to-purify final product mixture.[4] Therefore, a robust and accurate analytical method for purity determination is not just a recommendation; it is a necessity.

Quantitative NMR (qNMR): A Primary Method for Purity Assessment

Quantitative NMR (qNMR) stands out as a powerful and direct method for determining the purity of small molecules.[5][6][7] Unlike chromatographic techniques that rely on the response factor of a compound relative to a standard, the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[5][8] This fundamental principle allows for absolute quantification without the need for a reference standard of the analyte itself, a significant advantage when dealing with novel or custom-synthesized compounds.[9][10]

Why ¹H NMR is the Workhorse for qNMR

While other NMR-active nuclei like ¹³C and ¹⁹F can be used, ¹H NMR is by far the most common for quantitative analysis due to several key advantages:

  • High Natural Abundance: The ¹H nucleus has a natural abundance of nearly 100%, providing excellent sensitivity.[5]

  • High Gyromagnetic Ratio: This property contributes to stronger NMR signals and shorter acquisition times.[5]

  • Ubiquity in Organic Molecules: Protons are present in almost all organic compounds, making the technique broadly applicable.[10]

A Comparative Analysis: qNMR vs. Chromatographic Methods

While qNMR is a powerful tool, it's essential to understand its strengths and weaknesses in comparison to other widely used techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Parameter Quantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Principle Absolute quantification based on the direct proportionality of signal integral to the number of nuclei.[5][8]Separation based on partitioning between a liquid mobile phase and a solid stationary phase; quantification relies on a calibration curve or relative response factors.[11][12]Separation based on partitioning between a gaseous mobile phase and a stationary phase; quantification is similar to HPLC.[11][13]
Selectivity Excellent for distinguishing between structurally different molecules and isomers with distinct NMR spectra.High selectivity, particularly for non-volatile and thermally labile compounds.[11] Excellent for separating positional isomers.High resolution, especially for volatile and thermally stable compounds.[11][14]
Sample Throughput Moderate; sample preparation is relatively simple, but acquisition times can be longer to ensure full relaxation.High; well-suited for automated, high-throughput analysis of many samples.High; often provides faster analysis times than HPLC.[11]
Sample Requirements Requires a few milligrams of sample to be dissolved in a deuterated solvent.[15] The sample is non-destructively analyzed.[8]Requires the sample to be soluble in the mobile phase.The sample must be volatile or rendered volatile through derivatization.[12]
Instrumental Cost High initial investment for the NMR spectrometer.Moderate to high, depending on the detector and system configuration.Generally lower cost compared to HPLC and NMR.[13]
Validation Method validation is crucial to ensure accuracy and reproducibility.[16][17]Extensive method validation is required by regulatory bodies.[18][19][20][21]Method validation is necessary to ensure reliable results.[18][19][20][21]

For this compound, which is a solid at room temperature, both HPLC and qNMR are highly suitable.[11] GC could also be employed, given its amenability to analysis with a proper temperature program.[11] However, the absolute quantification capability of qNMR makes it a compelling choice for primary purity assessment.

Experimental Protocol: Purity Determination of this compound by ¹H qNMR

This protocol outlines the use of ¹H qNMR with an internal standard for the absolute purity determination of this compound.

Diagram: ¹H qNMR Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Accurately weigh This compound dissolve Dissolve both in Deuterated Solvent (e.g., CDCl3) weigh_sample->dissolve weigh_is Accurately weigh Internal Standard (e.g., Maleic Acid) weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer shim Shim magnet for homogeneity transfer->shim acquire Acquire 1H NMR spectrum (ensure long relaxation delay) shim->acquire phase Phase spectrum acquire->phase integrate Integrate analyte and internal standard signals phase->integrate calculate Calculate purity using the qNMR equation integrate->calculate

Caption: Workflow for purity assessment by ¹H qNMR.

Materials and Reagents
  • Analyte: this compound sample

  • Internal Standard: Maleic acid (high purity, ≥99.5%)

  • Deuterated Solvent: Chloroform-d (CDCl₃) with 0.03% v/v TMS

  • Equipment: High-resolution NMR spectrometer (e.g., 400 MHz or higher), analytical balance (readability ± 0.01 mg), volumetric flask, vials, pipettes, 5 mm NMR tubes.

Rationale for Component Selection
  • Internal Standard: Maleic acid is chosen because it is a stable, non-volatile solid that is not expected to react with the analyte.[6][22] Its ¹H NMR spectrum shows a sharp singlet in a region that is typically free of signals from aromatic compounds (around 6.5 ppm in CDCl₃), preventing peak overlap.[1][22]

  • Solvent: CDCl₃ is a common and effective solvent for many organic compounds, including halogenated benzonitriles.[22] The inclusion of tetramethylsilane (TMS) provides a reference for the chemical shift scale (0 ppm).

Step-by-Step Procedure
  • Sample Preparation:

    • Accurately weigh approximately 15-20 mg of the this compound sample into a clean, dry vial.

    • Accurately weigh approximately 10-15 mg of the maleic acid internal standard into the same vial.

    • Add approximately 0.7 mL of CDCl₃ to the vial.

    • Gently swirl or sonicate the vial to ensure complete dissolution of both the analyte and the internal standard.[23]

    • Transfer the solution to a 5 mm NMR tube.[23]

  • NMR Data Acquisition:

    • Insert the sample into the NMR spectrometer and allow it to thermally equilibrate.

    • Lock onto the deuterium signal of the CDCl₃ and shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using a 90° pulse.

    • Crucially, set a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons being integrated. This ensures complete relaxation and accurate integration. A D1 of 30 seconds is a conservative starting point.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 for accurate integration).[24]

  • Data Processing and Purity Calculation:

    • Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate a well-resolved signal of this compound and the singlet from maleic acid. For this compound, the aromatic protons will appear as multiplets. Choose a signal that is free from overlap with any impurity peaks.

    • Calculate the purity using the following equation:[5]

      Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

      Where:

      • I_analyte: Integral of the analyte signal

      • N_analyte: Number of protons giving rise to the integrated analyte signal

      • I_std: Integral of the internal standard signal

      • N_std: Number of protons giving rise to the integrated internal standard signal (2 for the two vinyl protons of maleic acid)

      • MW_analyte: Molecular weight of this compound (216.46 g/mol )[25]

      • MW_std: Molecular weight of maleic acid (116.07 g/mol )

      • m_analyte: Mass of the this compound sample

      • m_std: Mass of the internal standard

      • P_std: Purity of the internal standard (as a percentage)

Expected ¹H and ¹³C NMR Spectral Features of this compound
  • ¹H NMR: The ¹H NMR spectrum is expected to show three signals in the aromatic region (typically between 7.0 and 8.0 ppm), corresponding to the three protons on the benzene ring. The coupling patterns (doublets and a doublet of doublets) will be characteristic of the 1,2,4-trisubstituted pattern.

  • ¹³C NMR: The ¹³C NMR spectrum will show seven distinct signals. The nitrile carbon will appear in the range of 110-120 ppm.[26] The six aromatic carbons will resonate between approximately 120 and 140 ppm. The carbon bearing the bromine and the carbon bearing the chlorine will be influenced by the electronegativity of these halogens. Quaternary carbons, including the one attached to the nitrile group and those bonded to the halogens, will typically have lower intensities.[27]

Complementary Analysis with ¹³C NMR

While ¹H qNMR is the primary tool for purity quantification, ¹³C NMR provides invaluable qualitative information. It can help to:

  • Confirm the identity of the main component by comparing the observed chemical shifts with predicted values or literature data.[27]

  • Identify the presence of isomeric impurities , which may have very similar ¹H NMR spectra but distinct ¹³C NMR spectra.

  • Detect non-proton-bearing impurities that would be invisible in the ¹H NMR spectrum.

Diagram: Logic of Spectral Interpretation

G cluster_1h 1H NMR Analysis cluster_13c 13C NMR Analysis cluster_conclusion Conclusion h_signals Number & Integration of Signals purity Quantitative Purity h_signals->purity h_coupling Coupling Patterns identity Structural Confirmation h_coupling->identity h_impurities Presence of Minor Signals impurity_profile Qualitative Impurity Profile h_impurities->impurity_profile c_signals Number of Signals c_signals->identity c_signals->impurity_profile c_shifts Chemical Shifts c_shifts->identity

Caption: Interpreting ¹H and ¹³C NMR for comprehensive analysis.

Conclusion: An Integrated Approach to Purity Assessment

For the rigorous purity assessment of this compound, quantitative ¹H NMR is an exceptionally reliable and accurate primary method. Its ability to provide absolute quantification without a compound-specific reference standard is a significant advantage in research and development settings.[8][9]

However, a truly comprehensive analysis integrates the quantitative power of ¹H qNMR with the qualitative and structural insights from ¹³C NMR. For routine quality control in a manufacturing environment, a validated HPLC or GC method may offer higher throughput.[13][28] The choice of method should always be guided by the specific analytical requirements, the nature of potential impurities, and the intended use of the compound. By understanding the principles and practical considerations outlined in this guide, researchers can confidently and accurately assess the purity of this critical synthetic intermediate.

References

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

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A Senior Application Scientist's Guide to the Quantitative Analysis of 2-Bromo-4-chlorobenzonitrile: A Comparative Study of GC-MS, HPLC, and qNMR

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise quantification of key chemical intermediates is not merely a procedural step but the bedrock of reliable and reproducible research. 2-Bromo-4-chlorobenzonitrile, a versatile building block in the synthesis of pharmaceuticals and agrochemicals, demands accurate analytical characterization to ensure the integrity of subsequent synthetic transformations and the quality of the final product. This guide provides an in-depth, comparative analysis of three powerful analytical techniques for the quantitative determination of this compound: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

This document moves beyond a simple recitation of methods. It is designed to provide a rationale for methodological choices, grounded in the physicochemical properties of the analyte and the principles of each technique. Every protocol is presented as a self-validating system, with performance characteristics benchmarked against internationally recognized standards to ensure scientific rigor and trustworthiness.

The Analytical Challenge: Understanding this compound

Before delving into the analytical methodologies, it is crucial to consider the properties of the analyte itself. This compound (C₇H₃BrClN, M.W. 216.46 g/mol ) is a halogenated aromatic nitrile.[1] Its aromatic nature and relatively low molecular weight suggest good thermal stability and volatility, making it a suitable candidate for Gas Chromatography. Its aromatic structure also imparts a strong UV chromophore, a prerequisite for UV-based detection in HPLC. The presence of distinct protons on the aromatic ring, which are unlikely to be chemically equivalent, opens the door for quantitative analysis by NMR. The selection of the optimal analytical technique, therefore, depends on a nuanced understanding of the specific requirements of the analysis, such as required sensitivity, sample matrix, and the need for simultaneous identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Compounds

GC-MS is a powerful technique that combines the superior separation capabilities of gas chromatography with the highly sensitive and selective detection of mass spectrometry.[2] For a thermally stable and volatile compound like this compound, GC-MS offers an excellent platform for both identification and quantification.

The Rationale for GC-MS

The choice of GC-MS is underpinned by its high chromatographic efficiency, leading to excellent separation of the analyte from potential process-related impurities or degradation products. The mass spectrometer provides an additional layer of specificity, allowing for unambiguous peak identification based on the molecule's mass-to-charge ratio and its characteristic fragmentation pattern.[3] This is particularly advantageous when analyzing complex reaction mixtures where co-eluting impurities might interfere with other detection methods.

Experimental Protocol: Quantitative GC-MS Analysis

This protocol is a robust starting point for the quantitative analysis of this compound, developed based on established methods for halogenated aromatic compounds.[4][5]

1. Sample Preparation:

  • Accurately weigh approximately 20 mg of the this compound sample.

  • Dissolve the sample in a suitable volatile solvent (e.g., ethyl acetate or dichloromethane) in a 20 mL volumetric flask to obtain a stock solution of 1 mg/mL.

  • Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).

  • For each standard and sample, add an internal standard (e.g., 4,4'-dibromobiphenyl at a concentration of 20 µg/mL) to correct for variations in injection volume and instrument response.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent. A non-polar column is chosen due to the aromatic nature of the analyte.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 280 °C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MSD Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

    • Target Ions for this compound: m/z 215, 217 (M+), 136 (M-Br-Cl).

    • Target Ions for 4,4'-dibromobiphenyl (IS): m/z 312, 314 (M+), 154 (M-2Br).

3. Data Analysis and Quantification:

  • Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

Caption: GC-MS experimental workflow for quantitative analysis.

High-Performance Liquid Chromatography (HPLC): Versatility for a Broad Range of Analytes

HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility in handling a wide array of compounds, including those that are non-volatile or thermally labile.[6] For this compound, a reversed-phase HPLC method with UV detection is highly effective.

The Rationale for HPLC

The primary advantage of HPLC in this context is its robustness and wide applicability in quality control laboratories. The presence of the aromatic ring and nitrile group in this compound results in strong UV absorbance, allowing for sensitive detection.[7] HPLC can often be performed with simpler sample preparation compared to GC-MS, and it avoids the potential for thermal degradation of the analyte or impurities in the GC inlet.

Experimental Protocol: Quantitative HPLC Analysis

This protocol is based on established methods for the analysis of halogenated benzonitriles.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in a 100 mL volumetric flask with the mobile phase to obtain a stock solution of 100 µg/mL.

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-50 µg/mL).

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a Diode Array Detector (DAD).

  • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Mobile Phase: Acetonitrile and water (60:40 v/v). The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Data Analysis and Quantification:

  • Generate a calibration curve by plotting the peak area of this compound against the concentration of the calibration standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

Caption: HPLC experimental workflow for quantitative analysis.

Quantitative Nuclear Magnetic Resonance (qNMR): A Primary Method for Purity Assessment

qNMR has emerged as a powerful primary analytical method that allows for the direct quantification of an analyte without the need for a calibration curve of the same compound.[8] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, providing a stoichiometric measurement.

The Rationale for qNMR

The key advantage of qNMR is its status as a primary ratio method, meaning it does not require a specific reference standard of the analyte for quantification.[8] Instead, a certified internal standard of known purity is used. This is particularly beneficial in early drug development when a fully characterized reference standard of the analyte may not be available. qNMR is also non-destructive, and the sample can be recovered if necessary. For this compound, the three aromatic protons are in distinct chemical environments and should give well-resolved signals suitable for quantification.

Experimental Protocol: Quantitative ¹H NMR Analysis

1. Sample and Internal Standard Preparation:

  • Select a suitable internal standard (IS) that is stable, has high purity, and has a resonance signal that does not overlap with the analyte signals. Maleic acid is a good candidate as it is a stable solid and typically shows a sharp singlet in a relatively clear region of the ¹H NMR spectrum.[9]

  • Accurately weigh (to 0.01 mg) approximately 15-20 mg of the this compound sample into a clean, dry vial.

  • Accurately weigh (to 0.01 mg) approximately 5-10 mg of the certified internal standard (e.g., maleic acid) into the same vial.

  • Dissolve the mixture in a known volume (e.g., 0.7 mL) of a suitable deuterated solvent (e.g., DMSO-d₆) that provides good solubility for both the analyte and the internal standard.

2. NMR Data Acquisition:

  • Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Relaxation Delay (D1): At least 5 times the longest T₁ relaxation time of the protons being quantified to ensure full relaxation between scans. A D1 of 30 seconds is generally a conservative and safe starting point.

  • Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 150:1 for the signals to be integrated.

  • Data Processing: Apply a small line broadening (e.g., 0.3 Hz) to improve the signal-to-noise ratio. Carefully phase and baseline correct the spectrum.

3. Data Analysis and Purity Calculation:

  • Integrate a well-resolved, non-overlapping signal of this compound (e.g., one of the aromatic protons).

  • Integrate the singlet from the internal standard (maleic acid).

  • Calculate the purity of the this compound sample using the following equation:

    Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Caption: qNMR experimental workflow for purity assessment.

Comparative Performance and Method Validation

The trustworthiness of any analytical method hinges on its validation.[10][11][12][13] The following table provides a comparative summary of the expected performance of the three techniques for the quantitative analysis of this compound, based on typical validation data for similar small molecules and in accordance with ICH Q2(R2) guidelines.[14]

Parameter GC-MS HPLC-UV qNMR ICH Q2(R2) Guideline (Typical for Assay)
Specificity High (based on retention time and mass spectrum)High (based on retention time and UV spectrum)High (based on unique chemical shifts)The method should be able to unequivocally assess the analyte in the presence of components which may be expected to be present.
Linearity (r²) > 0.998> 0.999N/A (primary method)A linear relationship should be demonstrated across the range of the analytical procedure.
Range 1 - 100 µg/mL1 - 50 µg/mLDependent on S/N, typically mg-level80 to 120 percent of the test concentration.
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%98.5 - 101.5%The closeness of test results obtained by the method to the true value.
Precision (%RSD) < 2.0%< 1.0%< 1.5%The precision of an analytical procedure expresses the closeness of agreement between a series of measurements.
LOD ~0.1 µg/mL~0.2 µg/mL~1% of analyte massThe lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
LOQ ~0.5 µg/mL~0.7 µg/mL~3% of analyte massThe lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Choosing the Right Tool for the Job: A Logical Approach

The selection of the most appropriate analytical technique is a critical decision that should be driven by the specific analytical needs.

Analytical_Decision start Define Analytical Goal q1 Need for Highest Specificity (e.g., complex matrix)? start->q1 q2 Analyte Thermally Stable & Volatile? q1->q2 No gcms GC-MS q1->gcms Yes q3 Reference Standard Available? q2->q3 Yes hplc HPLC-UV q2->hplc No q3->hplc Yes qnmr qNMR q3->qnmr No

Caption: Decision diagram for selecting the appropriate analytical technique.

  • For routine quality control and purity assessment in a regulated environment where a reference standard is available, HPLC-UV is often the method of choice due to its robustness, precision, and widespread availability.

  • When analyzing complex mixtures or for confirmatory analysis where absolute certainty of identification is required, GC-MS is unparalleled. Its ability to provide structural information through mass spectral fragmentation makes it an invaluable tool for impurity identification.

  • In early-stage development, when a certified reference standard of this compound may not be available, or for the certification of new reference standards, qNMR is the ideal technique. Its nature as a primary method provides a direct and accurate measure of purity without the need for an identical standard.

Conclusion

The quantitative analysis of this compound can be effectively achieved using GC-MS, HPLC, and qNMR. Each technique offers a unique set of advantages, and the optimal choice is contingent on the specific requirements of the analysis. By understanding the principles behind each method and adhering to rigorous validation protocols, researchers can ensure the generation of high-quality, reliable data, thereby upholding the integrity of the drug development process. This guide provides the foundational knowledge and practical protocols to empower scientists to make informed decisions and execute these analyses with confidence and scientific rigor.

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A Researcher's Guide to Confirming the Regiochemistry of Nucleophilic Aromatic Substitution on 2-Bromo-4-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the predictability of reaction outcomes is paramount. In the realm of aromatic chemistry, the synthesis of polysubstituted benzene derivatives often presents challenges in controlling and confirming the regiochemistry of substitution. This is particularly true for nucleophilic aromatic substitution (SNAr) reactions on di- or polyhalogenated aromatic systems. This guide provides a comprehensive, experimentally-grounded framework for determining the regiochemical outcome of substitution on 2-bromo-4-chlorobenzonitrile, a versatile building block in medicinal chemistry.

The Challenge: Predicting Regioselectivity in a Dihaloaromatic System

This compound presents two potential sites for nucleophilic attack: C2 (bearing the bromo substituent) and C4 (bearing the chloro substituent). The nitrile group (-CN) is a strong electron-withdrawing group, which activates the aromatic ring to nucleophilic attack.[1][2] This activation is most pronounced at the ortho and para positions relative to the nitrile. In this case, both the C2 and C4 positions are activated. Therefore, predicting the major product requires a nuanced understanding of the competing factors at play.

Key Factors Influencing Regioselectivity:
  • Leaving Group Ability: In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form a negatively charged intermediate (a Meisenheimer complex).[1][3] The stability of this intermediate is crucial. The carbon-halogen bond is broken in a subsequent, faster step. Consequently, the electronegativity of the leaving group, which stabilizes the intermediate, is often more important than its bond strength.[2] However, in many SNAr reactions, a paradoxical "element effect" is observed where fluoride is a better leaving group than chloride or bromide.[3][4] For chloride and bromide, their leaving group abilities are often comparable, with bromide sometimes being slightly better.[4][5][6][7][8]

  • Electronic Activation: The electron-withdrawing nitrile group activates both the ortho (C2) and para (C4) positions. The para position generally experiences a strong resonance-based activation, while the ortho position is activated through a combination of resonance and inductive effects.[1][3]

Given these competing factors, an exclusively theoretical prediction of the regiochemical outcome is fraught with uncertainty. Therefore, robust experimental verification is essential.

Comparative Experimental Design: A Head-to-Head Comparison

To definitively determine the site of substitution, we will perform a nucleophilic aromatic substitution reaction and then employ a suite of spectroscopic techniques to characterize the product. A common and effective nucleophile for this purpose is an amine, such as ammonia or a primary amine, which will yield an aminobenzonitrile derivative.

Proposed Reaction: Amination of this compound

A solution of this compound is treated with an excess of aqueous ammonia under elevated temperature and pressure. The two potential products are 2-amino-4-chlorobenzonitrile and 4-amino-2-bromobenzonitrile.

dot graph "Reaction_Scheme" { layout=dot; rankdir=LR; node [shape=none, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];

} caption="Possible outcomes of amination."

Spectroscopic Analysis: The Key to Unambiguous Structure Elucidation

A multi-faceted spectroscopic approach is the most reliable way to distinguish between the two possible regioisomers.[9][10][11] We will primarily rely on Nuclear Magnetic Resonance (NMR) spectroscopy, supplemented by Infrared (IR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for distinguishing isomers.[10][11] We will utilize a combination of one-dimensional (¹H and ¹³C) and two-dimensional (HMBC and NOESY) NMR experiments.

¹H NMR Spectroscopy: The substitution pattern on the aromatic ring will result in distinct splitting patterns and chemical shifts for the aromatic protons.

Compound Expected ¹H NMR Aromatic Signals
2-Amino-4-chlorobenzonitrile Three distinct aromatic protons. Expect a doublet, a singlet (or narrow doublet), and a doublet of doublets.
4-Amino-2-bromobenzonitrile Three distinct aromatic protons. Expect a doublet, a singlet (or narrow doublet), and a doublet of doublets.

While the splitting patterns may be similar, the chemical shifts will differ due to the different electronic environments. More definitive information can be obtained from 2D NMR.

¹³C NMR Spectroscopy: The number of unique carbon signals and their chemical shifts, particularly for the carbon atoms bearing substituents, will be different for each isomer.

Compound Expected Key ¹³C NMR Signals
2-Amino-4-chlorobenzonitrile Aromatic region will show 6 distinct signals. The carbon bearing the amino group will be significantly upfield compared to the carbon bearing the chloro group.
4-Amino-2-bromobenzonitrile Aromatic region will show 6 distinct signals. The carbon bearing the amino group will be significantly upfield compared to the carbon bearing the bromo group.

2D NMR Spectroscopy for Unambiguous Assignment:

  • Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals correlations between protons and carbons that are two or three bonds apart.[12][13][14][15] This is invaluable for connecting different parts of the molecule. For example, the protons of the amino group should show a correlation to the carbon atom at the site of substitution.

dot graph "HMBC_Logic" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10];

} caption="Expected key HMBC correlations."

  • Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment shows correlations between protons that are close in space, regardless of their bonding connectivity.[16][17][18][19][20] This can be a powerful tool for confirming regiochemistry. In our case, the protons of the newly introduced amino group will show a NOESY correlation to the proton(s) on the adjacent carbon(s).

dot graph "NOESY_Logic" { layout=dot; rankdir=LR; node [shape=ellipse, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10, color="#34A853"];

} caption="Expected key NOESY correlations."

Infrared (IR) Spectroscopy

While not as definitive as NMR for isomer differentiation, IR spectroscopy can provide corroborating evidence. The key functional groups will have characteristic absorption frequencies.

Functional Group Expected IR Absorption (cm⁻¹)
Nitrile (-C≡N)Strong, sharp peak around 2220-2260 cm⁻¹
Amine (N-H)Two medium peaks (for -NH₂) around 3300-3500 cm⁻¹ (stretching) and a broad peak around 1600 cm⁻¹ (bending)
C-Cl Stretch600-800 cm⁻¹
C-Br Stretch500-600 cm⁻¹

The presence of the nitrile and amine peaks will confirm that the substitution has occurred.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the product, verifying that a substitution reaction has taken place. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to confirm the elemental composition of the product. The fragmentation pattern may also provide clues to the structure, although this is often complex for aromatic compounds.

Experimental Protocols

General Procedure for Amination of this compound
  • In a sealed pressure vessel, combine this compound (1.0 eq), concentrated aqueous ammonia (20-30 eq), and a suitable solvent such as 1,4-dioxane or N-methyl-2-pyrrolidone (NMP).

  • Heat the reaction mixture to 120-150 °C for 12-24 hours.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

NMR Sample Preparation and Analysis
  • Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[9]

  • Acquire ¹H and ¹³C NMR spectra.

  • Acquire 2D HMBC and NOESY spectra. Optimize the parameters for the expected coupling constants and mixing times.

Conclusion and Recommendation

Based on the principles of nucleophilic aromatic substitution, it is likely that substitution will occur preferentially at the C2 position, displacing the bromide, due to the slightly better leaving group ability of bromide compared to chloride in many SNAr contexts and the strong activation of the ortho position. However, this should not be assumed.

The definitive confirmation of the regiochemistry of substitution on this compound must be achieved through a comprehensive spectroscopic analysis of the reaction product. The combination of ¹H, ¹³C, HMBC, and NOESY NMR experiments provides an irrefutable body of evidence to distinguish between the possible regioisomers. This rigorous approach to structure elucidation is a cornerstone of robust chemical research and is essential for ensuring the quality and reliability of subsequent studies and applications in drug development and materials science.

References

  • PrepChem.com. Synthesis of 2-chloro-4-aminobenzonitrile. Available from: [Link]

  • Wu, H., & Hynes, J., Jr. (2010).
  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Available from: [Link]

  • Nanalysis. (2021). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Available from: [Link]

  • ACD/Labs. Stereochemistry Information from NOESY/ROESY data … Part 1. Available from: [Link]

  • PubChem. 4-Bromo-2-chlorobenzonitrile | C7H3BrClN | CID 7010420. Available from: [Link]

  • Australian National University NMR / EPR Facility. HMBC. Available from: [Link]

  • Chemistry LibreTexts. (2025). 5.4: NOESY Spectra. Available from: [Link]

  • National Institutes of Health. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. Available from: [Link]

  • YouTube. (2023). Determining Directing Effects in Electrophilic Aromatic Substitutions. Available from: [Link]

  • UMass Nuclear Magnetic Resonance (NMR) Labs. (2015). A very easy and quick NOESY to probe stereo chemistry. Available from: [Link]

  • ResearchGate. Cyanide Anion as a Leaving Group in Nucleophilic Aromatic Substitution: Synthesis of Quaternary Centers at Azine Heterocycles. Available from: [Link]

  • IU NMR Facility. (2010). 1D Selective NOESY / ROESY for Small Molecules (VnmrJ ChemPack).
  • Oxford Instruments Magnetic Resonance. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Available from: [Link]

  • AZoM. (2024). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. Available from: [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available from: [Link]

  • Google Patents. US3742014A - Preparation of benzonitriles.
  • Astronomy & Astrophysics. Hunting the relatives of benzonitrile: Rotational spectroscopy of dicyanobenzenes. Available from: [Link]

  • Chemistry LibreTexts. (2024). 19: HMBC. Available from: [Link]

  • LookChem. Cas 53312-82-6,4-amino-2-bromobenzonitrile. Available from: [Link]

  • Quora. (2016). What is the order of reactivity of alkyl halides (i.e for Cl,F, Br ,I) for SN2 reaction? Available from: [Link]

  • Reddit. (2020). Better Leaving Group: Bromide VS Chloride. Available from: [Link]

  • Chemistry LibreTexts. (2019). 8.5: Leaving Groups. Available from: [Link]

  • Reddit. (2025). How does leaving group size ( Cl-R vs Br-R vs I-R) attached to a cyclohexane affect the rate of an sn2 reaction. Available from: [Link]

  • Wikipedia. Nucleophilic aromatic substitution. Available from: [Link]

  • Chemistry LibreTexts. (2022). 5.3: HMBC and HMQC Spectra. Available from: [Link]

  • PubMed Central. Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling. Available from: [Link]

  • YouTube. (2020). The 2D HMBC Experiment. Available from: [Link]

  • PubChem. This compound | C7H3BrClN | CID 23498524. Available from: [Link]

  • ResearchGate. Figure 3. Most important correlations 2D 1 H-13 C HMBC, compound 12.... Available from: [Link]

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Sources

A Comparative Guide to the Synthetic Routes of 2-Bromo-4-chlorobenzonitrile for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical research, the strategic synthesis of key intermediates is a cornerstone of innovation. 2-Bromo-4-chlorobenzonitrile stands out as a pivotal building block, its versatile structure enabling the construction of a diverse array of complex molecules. This guide provides an in-depth, comparative analysis of the primary synthetic routes to this valuable compound, offering a critical evaluation of each method's efficiency, scalability, and practical considerations. The insights presented herein are grounded in established chemical principles and supported by experimental data to empower researchers in making informed decisions for their synthetic endeavors.

Introduction to this compound: A Versatile Intermediate

This compound is a dihalogenated benzonitrile that serves as a crucial precursor in the synthesis of a wide range of biologically active molecules. The differential reactivity of the bromine and chlorine substituents, coupled with the synthetic versatility of the nitrile group, allows for a variety of chemical transformations. This makes it an attractive starting material for the development of novel therapeutic agents and crop protection chemicals.

Comparative Analysis of Synthetic Routes

The synthesis of this compound can be approached through several distinct pathways. This guide will focus on the three most prominent methods:

  • The Sandmeyer Reaction: A classic and widely utilized method for the conversion of an aromatic amine to a halide.

  • Dehydration of 4-Bromo-2-chlorobenzaldehyde Oxime: A two-step route involving the formation and subsequent dehydration of an oxime intermediate.

  • Ammoxidation of 2-Bromo-4-chlorotoluene: A direct conversion of a substituted toluene to the corresponding nitrile.

The following table provides a comparative overview of these synthetic routes, summarizing key performance indicators to facilitate a rapid assessment of their respective merits.

Synthetic RouteStarting MaterialKey ReagentsTypical Yield (%)Purity (%)Key AdvantagesKey Disadvantages
Sandmeyer Reaction 4-Amino-2-chlorobenzonitrile or 4-Cyano-3-chloroanilineNaNO₂, CuBr, HBr72-75[1]High (after chromatography)Well-established, reliable, good yields.Use of potentially explosive diazonium salts, multi-step process.[2]
Oxime Dehydration 4-Bromo-2-chlorobenzaldehydeHydroxylamine, Dehydrating agent (e.g., Ac₂O, SOCl₂)Good to Excellent (General)HighMilder conditions for the final step.Two-step process from the aldehyde, requires preparation of the aldehyde.
Ammoxidation 2-Bromo-4-chlorotolueneNH₃, O₂, Catalyst (e.g., V₂O₅/TiO₂)High (Industrial)GoodDirect conversion, potentially cost-effective at scale.Requires specialized high-temperature and pressure equipment, catalyst development can be complex.[3][4]

In-Depth Analysis of Synthetic Routes

The Sandmeyer Reaction: A Trusted Workhorse

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the introduction of a variety of functional groups onto an aromatic ring via a diazonium salt intermediate.[1][5] In the context of this compound synthesis, this route typically starts from either 4-amino-2-chlorobenzonitrile or 4-cyano-3-chloroaniline.

Reaction Pathway:

Sources

The Untapped Potential of 2-Bromo-4-chlorobenzonitrile Derivatives: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Scaffold of 2-Bromo-4-chlorobenzonitrile

In the landscape of medicinal chemistry and drug discovery, the strategic selection of starting materials is paramount. This compound, a halogenated aromatic nitrile, presents itself as a highly versatile yet underexplored scaffold for the synthesis of novel bioactive molecules. Its unique substitution pattern—featuring a bromine atom, a chlorine atom, and a nitrile group on a benzene ring—offers multiple reactive sites for chemical modification, making it an attractive starting point for generating diverse chemical libraries. The bromine and chlorine atoms can be selectively functionalized through various cross-coupling reactions, while the nitrile group can be transformed into a range of other functional moieties, such as amines, amides, or carboxylic acids.

This guide provides a comparative analysis of the biological activities of derivatives of halogenated benzonitriles, with a particular focus on the potential of this compound. While direct studies on the biological activities of its derivatives are limited, a comprehensive examination of closely related isomers and analogous compounds reveals a promising landscape for future research and development. We will delve into the established anticancer, antimicrobial, and enzyme inhibitory properties of similar molecular frameworks, providing a scientifically grounded rationale for the exploration of this compound in drug discovery programs.

Comparative Analysis of Biological Activities: Insights from Isomeric and Analogous Compounds

The biological potential of a molecule can often be inferred from the activities of its close structural relatives. In the case of this compound, its isomer, 4-Bromo-2-chlorobenzonitrile, serves as a valuable case study.

Anticancer Activity: Targeting the Androgen Receptor

Derivatives of 4-Bromo-2-chlorobenzonitrile have been investigated as potent antagonists of the androgen receptor (AR), a key therapeutic target in the treatment of prostate cancer. For instance, a European patent describes the use of 4-bromo-2-chlorobenzonitrile in the synthesis of potent AR antagonists.[1] The synthesis involves a Suzuki reaction to introduce a pyrazole moiety at the 4-position, followed by further modifications to yield the final active compound.[1]

This highlights the potential of the brominated and chlorinated benzonitrile core in the design of specific and potent inhibitors of key signaling pathways in cancer. The strategic placement of the halogen atoms on the benzonitrile ring is crucial for the interaction with the target protein and the overall pharmacological profile of the molecule.

G start 4-Bromo-2-chlorobenzonitrile suzuki Suzuki Coupling (e.g., with pyrazoleboronic acid) start->suzuki intermediate1 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile suzuki->intermediate1 deprotection Deprotection (if necessary) intermediate1->deprotection intermediate2 Functionalized pyrazolyl-benzonitrile deprotection->intermediate2 final_coupling Coupling with side chain intermediate2->final_coupling end Potent Androgen Receptor Antagonist final_coupling->end

Caption: Synthetic workflow for androgen receptor antagonists.

Antimicrobial and Antifungal Potential

The presence of halogen atoms in organic molecules is often associated with enhanced antimicrobial activity. While specific studies on this compound derivatives are scarce, research on other halogenated aromatic compounds provides compelling evidence for their potential in this area.

A study on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria.[2] Another study on new benzo and naphthonitrile derivatives showed that a compound containing a nitrophenyl-diazenyl group exhibited potent antibacterial and antifungal activity.[3] These findings suggest that the introduction of bromine and chlorine atoms onto a benzonitrile scaffold could be a viable strategy for developing novel antimicrobial agents.

Table 1: Antimicrobial Activity of Related Halogenated Compounds

Compound ClassOrganismActivity (MIC)Reference
N-(2-bromo-phenyl)-2-hydroxy-benzamide derivativesGram-positive bacteriaNot specified[2]
(E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrileBotrytis fabae6.25 µg/mL[3]
Enzyme Inhibition: Targeting Kinases

Benzonitrile derivatives have emerged as a promising class of kinase inhibitors. A patent by Merck describes various benzonitrile derivatives as potent kinase inhibitors, highlighting their potential in the treatment of proliferative diseases. Furthermore, pyridazinone analogs, which can be synthesized from benzonitrile precursors, have been identified as highly potent and selective Bruton's tyrosine kinase (BTK) inhibitors.[4]

The nitrile group can act as a key hydrogen bond acceptor in the ATP-binding pocket of kinases, while the substituted phenyl ring can be tailored to achieve selectivity for specific kinase targets. The bromo and chloro substituents on the this compound scaffold offer opportunities for fine-tuning the electronic and steric properties of the molecule to optimize its interaction with the target kinase.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase (RTK) Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor BTK Bruton's Tyrosine Kinase (BTK) BTK->Kinase_Cascade Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Inhibitor Benzonitrile-based Kinase Inhibitor Inhibitor->Kinase_Cascade Inhibitor->BTK

Caption: Inhibition of kinase signaling pathways.

Experimental Protocols: A Foundation for Future Research

To facilitate the exploration of this compound derivatives, we provide foundational experimental protocols for their synthesis and biological evaluation, based on established methodologies for related compounds.

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol can be adapted for the coupling of this compound with various boronic acids or esters to introduce diverse substituents at the bromine position.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq.), the desired boronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).

  • Solvent Addition: Add a suitable degassed solvent system (e.g., a mixture of toluene and water, or dioxane and water).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Protocol for In Vitro Anticancer Activity Screening (MTT Assay)

This assay is a standard colorimetric method for assessing cell viability and can be used to screen for the cytotoxic effects of newly synthesized derivatives.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

While the direct biological evaluation of this compound derivatives is an area ripe for investigation, the existing body of research on structurally related compounds provides a strong impetus for its exploration. The demonstrated efficacy of 4-Bromo-2-chlorobenzonitrile derivatives as androgen receptor antagonists, coupled with the well-established antimicrobial and kinase inhibitory potential of halogenated benzonitriles, underscores the promise of this versatile chemical scaffold.

Future research should focus on the systematic synthesis and screening of a diverse library of this compound derivatives. Structure-activity relationship (SAR) studies will be crucial in identifying the key structural features required for potent and selective biological activity. The experimental protocols provided in this guide offer a starting point for researchers to embark on this exciting avenue of drug discovery. The untapped potential of this compound derivatives awaits to be unlocked, potentially leading to the development of novel therapeutics for a range of diseases.

References

  • PROCESS FOR THE PREPARATION OF ANDROGEN RECEPTOR ANTAGONISTS AND INTERMEDIATES THEREOF. European Patent Office. EP 3280710 B1.
  • Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and antimicrobial activity of some new benzo and naphthonitrile derivatives. National Center for Biotechnology Information. Available at: [Link]

  • Benzonitrile derivatives as kinase inhibitors. Google Patents. SG2014015234A.
  • Discovery of highly potent and selective Bruton's tyrosine kinase inhibitors: Pyridazinone analogs with improved metabolic stability. National Center for Biotechnology Information. Available at: [Link]

Sources

A Comparative Guide to the Synthetic Pathways of 2-Bromo-4-chlorobenzonitrile for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical research, the strategic synthesis of key intermediates is paramount to the successful and efficient development of novel molecules. 2-Bromo-4-chlorobenzonitrile stands out as a valuable building block, featuring a trifunctionalized aromatic ring that offers multiple points for synthetic elaboration. The selection of a synthetic route to this intermediate is a critical decision, balancing considerations of cost, yield, safety, and environmental impact. This guide provides an in-depth, comparative analysis of three distinct and viable synthetic pathways to this compound, offering experimental data and field-proven insights to aid researchers in making informed decisions.

Introduction to the Strategic Importance of this compound

This compound is a versatile intermediate in organic synthesis. Its utility stems from the differential reactivity of its functional groups: the nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, while the bromo and chloro substituents offer opportunities for various cross-coupling reactions. This multi-handle nature makes it a sought-after precursor in the synthesis of complex molecular architectures.

This guide will dissect three common synthetic strategies for the preparation of this compound:

  • The Sandmeyer Reaction: A classic transformation of an aromatic amine to a bromide.

  • Electrophilic Aromatic Bromination: The direct bromination of a substituted benzonitrile.

  • Synthesis from a Benzaldehyde Precursor: A two-step route involving an oxime intermediate.

Each pathway will be evaluated based on a cost-benefit analysis, detailed experimental protocols, and a thorough examination of safety and environmental considerations.

Comparative Analysis of Synthetic Pathways

The choice of an optimal synthetic pathway is rarely straightforward and often depends on the specific constraints and priorities of the research or production campaign. The following sections provide a detailed comparison of the three selected routes to this compound.

Pathway 1: The Sandmeyer Reaction of 4-Amino-2-chlorobenzonitrile

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of an arylamine to an aryl halide via a diazonium salt intermediate.[1][2] This pathway is often favored for its predictability and the ready availability of the aniline starting material.

Reaction Scheme:

Sandmeyer Reaction A 4-Amino-2-chlorobenzonitrile B Diazonium Salt Intermediate A->B  NaNO₂, HBr, 0-5 °C   C This compound B->C  CuBr  

Caption: The Sandmeyer reaction pathway to this compound.

Causality Behind Experimental Choices:

The diazotization step is conducted at low temperatures (0-5 °C) to ensure the stability of the diazonium salt, which can be explosive if isolated or allowed to decompose at higher temperatures.[3] The use of cuprous bromide (CuBr) as a catalyst is crucial for the efficient conversion of the diazonium salt to the corresponding aryl bromide.[4]

Cost-Benefit Analysis:

FactorAnalysis
Starting Material Cost 4-Amino-2-chlorobenzonitrile is a commercially available, albeit moderately priced, starting material.[5][6][7][8][9]
Reagent Cost Sodium nitrite and copper(I) bromide are relatively inexpensive bulk chemicals.
Yield This reaction typically provides good to excellent yields, often in the range of 70-85%.[10]
Scalability The Sandmeyer reaction is a well-established industrial process and is generally scalable with appropriate safety precautions.
Safety The primary safety concern is the handling of the potentially explosive diazonium intermediate.[3] Careful temperature control and avoiding the isolation of the diazonium salt are critical.
Environmental Impact The reaction generates copper-containing waste streams that require proper disposal.
Pathway 2: Electrophilic Aromatic Bromination of 4-Chlorobenzonitrile

Direct bromination of an activated or deactivated aromatic ring is a fundamental transformation in organic synthesis. In this pathway, the commercially available and relatively inexpensive 4-chlorobenzonitrile is brominated using an electrophilic bromine source, typically N-bromosuccinimide (NBS) or molecular bromine, with a Lewis acid catalyst.[11]

Reaction Scheme:

Electrophilic Bromination A 4-Chlorobenzonitrile B This compound A->B  NBS, FeBr₃ (cat.)  

Caption: Electrophilic Aromatic Bromination of 4-Chlorobenzonitrile.

Causality Behind Experimental Choices:

The use of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), is necessary to polarize the bromine source and increase its electrophilicity, enabling it to attack the electron-deficient aromatic ring of 4-chlorobenzonitrile. N-bromosuccinimide (NBS) is often preferred over liquid bromine as it is a solid and easier to handle, though safer alternatives to NBS are also being explored.[6][12]

Cost-Benefit Analysis:

FactorAnalysis
Starting Material Cost 4-Chlorobenzonitrile is a readily available and inexpensive starting material.[11][13][14][15][16]
Reagent Cost N-bromosuccinimide and iron(III) bromide are common and affordable laboratory reagents.
Yield Yields for this reaction can be variable and are often moderate, with the potential for the formation of regioisomers, which can complicate purification.
Scalability The reaction is scalable, but heat management during the bromination can be a concern on a larger scale.
Safety N-bromosuccinimide is a lachrymator and should be handled in a well-ventilated fume hood. The reaction can be exothermic.[17][18]
Environmental Impact The use of halogenated solvents and the generation of brominated byproducts are the main environmental concerns.
Pathway 3: Synthesis from 2-Bromo-4-chlorobenzaldehyde

This two-step pathway involves the conversion of the corresponding benzaldehyde to an oxime, followed by dehydration to the nitrile. This route can be advantageous if the starting aldehyde is readily available or easily synthesized.[19][20]

Reaction Scheme:

Aldehyde to Nitrile A 2-Bromo-4-chlorobenzaldehyde B Oxime Intermediate A->B  NH₂OH·HCl   C This compound B->C  Dehydrating Agent (e.g., Ac₂O, SOCl₂)

Caption: Synthesis of this compound from the corresponding aldehyde.

Causality Behind Experimental Choices:

The formation of the oxime is a straightforward condensation reaction with hydroxylamine hydrochloride.[21] The subsequent dehydration of the oxime to the nitrile can be achieved using a variety of dehydrating agents, such as acetic anhydride, thionyl chloride, or more modern and greener catalytic systems.[12][22][23][24] The choice of dehydrating agent can significantly impact the yield and reaction conditions.

Cost-Benefit Analysis:

FactorAnalysis
Starting Material Cost 2-Bromo-4-chlorobenzaldehyde is a specialty chemical and can be more expensive than the starting materials for the other pathways.[17][18][24][25][26][27]
Reagent Cost Hydroxylamine hydrochloride and common dehydrating agents are generally inexpensive.
Yield This two-step process can offer high overall yields, often exceeding 80-90% for both steps combined.[13][15]
Scalability Both steps are generally scalable, with the dehydration step requiring careful control of temperature and reagent addition.
Safety The reagents used are generally less hazardous than those in the Sandmeyer reaction, although some dehydrating agents can be corrosive and moisture-sensitive.
Environmental Impact The environmental impact is largely dependent on the choice of dehydrating agent and solvent. Greener, catalytic methods can significantly reduce waste.[1][28][29][30][31][32]

Quantitative Data Summary

Synthetic PathwayStarting MaterialKey ReagentsTypical Yield (%)Starting Material Cost (per 100g)
Sandmeyer Reaction 4-Amino-2-chlorobenzonitrileNaNO₂, CuBr70-85[10]~$270[5]
Electrophilic Bromination 4-ChlorobenzonitrileNBS, FeBr₃50-70~$23[13]
From Aldehyde 2-Bromo-4-chlorobenzaldehydeNH₂OH·HCl, Dehydrating Agent80-95 (overall)[13][15]~$160 (for 100g of a similar compound)[27]

Note: Costs are approximate and based on currently available data from suppliers. They can vary significantly based on purity, quantity, and supplier.

Detailed Experimental Protocols

Protocol 1: Sandmeyer Reaction of 4-Amino-2-chlorobenzonitrile

Materials:

  • 4-Amino-2-chlorobenzonitrile

  • Hydrobromic acid (48%)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Ice

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Diazotization: In a flask equipped with a magnetic stirrer and a thermometer, dissolve 4-amino-2-chlorobenzonitrile (1.0 eq) in 48% hydrobromic acid. Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% hydrobromic acid and cool it to 0 °C.

  • Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 1 hour, or until the evolution of nitrogen gas ceases.[3]

  • Work-up and Purification: Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: Electrophilic Aromatic Bromination of 4-Chlorobenzonitrile

Materials:

  • 4-Chlorobenzonitrile

  • N-Bromosuccinimide (NBS)

  • Iron(III) bromide (FeBr₃)

  • Acetonitrile

  • Water

  • Dichloromethane

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a solution of 4-chlorobenzonitrile (1.0 eq) in acetonitrile at -10 °C, add N-bromosuccinimide (1.0 eq) in one portion.[33]

  • Add a catalytic amount of iron(III) bromide.

  • Reaction: Stir the resulting mixture at 0 °C for 0.5 hours.[33] Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Quench the reaction with water and extract with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford this compound.

Protocol 3: Synthesis from 2-Bromo-4-chlorobenzaldehyde

Step 1: Oxime Formation

Materials:

  • 2-Bromo-4-chlorobenzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium carbonate (Na₂CO₃)

  • Water

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 2-bromo-4-chlorobenzaldehyde (1.0 eq) in ethanol.

  • Add an aqueous solution of hydroxylamine hydrochloride (1.1 eq) and sodium carbonate (1.2 eq).

  • Stir the mixture at room temperature until the reaction is complete (monitor by TLC).

  • Pour the reaction mixture into ice-water and collect the precipitated solid by filtration.

  • Wash the solid with cold water and dry to obtain the oxime intermediate.

Step 2: Dehydration of the Oxime

Materials:

  • 2-Bromo-4-chlorobenzaldehyde oxime

  • Acetic anhydride

  • Sodium acetate

Procedure:

  • In a flask equipped with a reflux condenser, suspend the 2-bromo-4-chlorobenzaldehyde oxime (1.0 eq) and sodium acetate (0.2 eq) in acetic anhydride (5.0 eq).

  • Heat the mixture to reflux for 1-2 hours.

  • Cool the reaction mixture and pour it into ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Conclusion and Recommendations

Each of the presented synthetic pathways to this compound offers a unique set of advantages and disadvantages.

  • The Sandmeyer reaction is a robust and high-yielding method, well-suited for large-scale production, provided that the necessary safety measures for handling diazonium salts are strictly implemented.

  • Electrophilic bromination is an attractive option due to the low cost of the starting material, but it may require more optimization to achieve high yields and regioselectivity, making it more suitable for smaller-scale synthesis where cost is a primary driver.

  • The synthesis from the corresponding benzaldehyde offers a high-yielding and relatively safe alternative, particularly if the aldehyde precursor is readily accessible. The development of greener dehydration methods further enhances the appeal of this route.

For researchers in drug development, where purity and reliable scalability are often prioritized, the Sandmeyer reaction and the synthesis from the aldehyde are likely to be the more dependable choices. For academic research or initial exploratory studies where cost-effectiveness is a major consideration, electrophilic bromination may be a viable starting point.

Ultimately, the optimal choice will depend on a careful evaluation of the specific project requirements, available resources, and the scale of the synthesis. This guide provides the foundational data and insights to empower researchers to make that critical decision with confidence.

References

  • Synthonix, Inc. (n.d.). 4-Chlorobenzonitrile. Retrieved January 11, 2026, from [Link]

  • IndiaMART. (n.d.). 4 Chlorobenzonitrile Pharmaceutical Chemical. Retrieved January 11, 2026, from [Link]

  • Royal Society of Chemistry. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Advances. Retrieved January 11, 2026, from [Link]

  • Lin, H., et al. (2021). One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. RSC Advances. Retrieved January 11, 2026, from [Link]

  • CP Lab Safety. (n.d.). 4-Chlorobenzonitrile, 500g, Each. Retrieved January 11, 2026, from [Link]

  • Patil, U. B., Shendage, S. S., & Nagarkar, J. M. (2013). One-Pot Synthesis of Nitriles from Aldehydes Catalyzed by Deep Eutectic Solvent. Synthesis, 45(23), 3295-3299.
  • Hinzmann, A., et al. (2021). Alternative synthetic route towards nitriles by using aldehydes and hydroxylamine in a chemoenzymatic one-pot reaction.
  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved January 11, 2026, from [Link]

  • CP Lab Safety. (n.d.). 4-Amino-2-chlorobenzonitrile, min 99%, 100 grams. Retrieved January 11, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved January 11, 2026, from [Link]

  • An Efficient Procedure for Synthesis of Oximes by Grinding. (n.d.). Retrieved January 11, 2026, from an article on the synthesis of oximes.
  • Acros Organics. (n.d.). 4-Amino-2-chlorobenzonitrile, 99%.
  • Patil, U. D., et al. (2012). EFFECTIVE AND FACILE SYNTHESIS OF NITRILES FROM ALDOXIMES BY USING SnCl4. International Journal of Chemical and Analytical Science.
  • Semantic Scholar. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Retrieved January 11, 2026, from [Link]

  • The Chemical Versatility of 2-Bromo-4-Chlorobenzaldehyde: From Synthesis to Application. (n.d.). Retrieved January 11, 2026, from an article on 2-Bromo-4-Chlorobenzaldehyde.
  • Doyle, M. P., et al. (1977). Process for the production of substituted bromobenzenes.
  • PrepChem.com. (n.d.). Synthesis of A. 2-Bromo-4-fluorobenzonitrile. Retrieved January 11, 2026, from [Link]

  • Google Patents. (n.d.). Preparation method of 2-bromo-5-chlorobenzaldehyde.
  • ACS Publications. (n.d.). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Retrieved January 11, 2026, from [Link]

  • PubMed Central. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved January 11, 2026, from [Link]

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A Computational Chemist's Guide to Unlocking the Reactivity of 2-Bromo-4-chlorobenzonitrile using DFT Calculations

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery and fine chemical synthesis, predicting the reactivity of a molecule is paramount. The ability to foresee which atomic sites are susceptible to attack and which reaction pathways are most favorable can save countless hours in the laboratory and accelerate the development of novel therapeutics and functional materials. 2-Bromo-4-chlorobenzonitrile, a dihalogenated aromatic nitrile, presents a fascinating case study in regioselectivity, offering multiple potential reaction sites. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of how Density Functional Theory (DFT) calculations can be leveraged to predict and understand the reactivity of this versatile building block. We will objectively compare the insights gained from DFT with other predictive methods, supported by experimental data and detailed protocols.

The Challenge of Predicting Reactivity in Multifunctional Aromatic Systems

The reactivity of this compound is governed by a delicate interplay of electronic and steric effects. The electron-withdrawing nature of the nitrile group activates the aromatic ring towards nucleophilic attack, while the two halogen substituents, bromine and chlorine, offer distinct leaving group abilities and influence the electron density distribution across the ring. This complexity raises critical questions for the synthetic chemist:

  • In a nucleophilic aromatic substitution (SNAr) reaction, which halogen is preferentially displaced?

  • In a metal-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling, which C-X bond (C-Br vs. C-Cl) will undergo oxidative addition more readily?

  • Where are the most likely sites for electrophilic attack on the aromatic ring?

Answering these questions through purely experimental trial-and-error is inefficient. Computational chemistry, and specifically DFT, provides a powerful predictive framework to address these challenges head-on.

Harnessing the Predictive Power of Density Functional Theory

Density Functional Theory has emerged as a cornerstone of modern computational chemistry, offering a remarkable balance of accuracy and computational efficiency for studying the electronic structure and properties of molecules.[1][2] Within the framework of DFT, Conceptual DFT provides a set of chemical concepts and reactivity descriptors that translate the complex quantum mechanical information into chemically intuitive indices.[3][4][5]

Key Reactivity Descriptors Derived from DFT:
  • Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The spatial distribution of these orbitals indicates the regions of the molecule most involved in these interactions.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around a molecule. Regions of negative potential (electron-rich) are susceptible to electrophilic attack, while regions of positive potential (electron-poor) are prone to nucleophilic attack.

  • Fukui Functions: The Fukui function, f(r), is a local reactivity descriptor that quantifies the change in electron density at a specific point in a molecule upon the addition or removal of an electron.[6][7] It allows for a precise identification of the most nucleophilic and electrophilic sites within a molecule.[6][7]

    • f+(r): Indicates the propensity of a site to accept an electron (nucleophilic attack).

    • f-(r): Indicates the propensity of a site to donate an electron (electrophilic attack).

    • f0(r): Indicates the propensity of a site to undergo radical attack.

The following diagram illustrates the workflow for predicting the reactivity of this compound using DFT.

DFT_Workflow cluster_setup Computational Setup cluster_calc DFT Calculations cluster_analysis Reactivity Analysis cluster_prediction Reactivity Prediction mol_build Build this compound in silico method_select Select Functional (e.g., B3LYP, M06-2X) & Basis Set (e.g., 6-311G**) mol_build->method_select geom_opt Geometry Optimization method_select->geom_opt freq_calc Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc sp_calc Single-Point Energy Calculations (Neutral, Anion, Cation) freq_calc->sp_calc orbital_analysis Analyze HOMO & LUMO sp_calc->orbital_analysis mep_analysis Generate MEP Surface sp_calc->mep_analysis fukui_calc Calculate Fukui Functions (f+, f-, f0) sp_calc->fukui_calc snar_pred Predict S_NAr Regioselectivity orbital_analysis->snar_pred suzuki_pred Predict Suzuki Coupling Site orbital_analysis->suzuki_pred eas_pred Predict Electrophilic Attack Sites orbital_analysis->eas_pred mep_analysis->snar_pred mep_analysis->eas_pred fukui_calc->snar_pred fukui_calc->suzuki_pred fukui_calc->eas_pred

Caption: Workflow for DFT-based reactivity prediction of this compound.

Experimental Protocol: DFT Calculation of Reactivity Descriptors

This section provides a step-by-step methodology for performing DFT calculations to predict the reactivity of this compound using the Gaussian software package.

1. Molecular Structure Preparation:

  • Construct the 3D structure of this compound using a molecular modeling program (e.g., GaussView, Avogadro).

  • Perform an initial geometry optimization using a low-level method (e.g., PM6) to obtain a reasonable starting structure.

2. Geometry Optimization and Frequency Calculation (Neutral Molecule):

  • Create a Gaussian input file for the geometry optimization and frequency calculation of the neutral molecule.

  • Functional and Basis Set Selection: The choice of functional and basis set is crucial for accurate results. For halogenated aromatic compounds, the B3LYP functional is a widely used and reliable choice.[8] The M06-2X functional can also provide good results, particularly for systems where dispersion interactions are important.[8][9][10][11] A triple-zeta basis set with polarization functions, such as 6-311G**, is recommended to accurately describe the electronic structure of the halogen atoms.

  • Example Gaussian Input:

  • Run the calculation and verify that the optimization has converged and that there are no imaginary frequencies, confirming that the structure is a true minimum on the potential energy surface.

3. Single-Point Energy Calculations (Anion and Cation):

  • Using the optimized geometry of the neutral molecule, perform single-point energy calculations for the corresponding anion (charge = -1, multiplicity = 2) and cation (charge = +1, multiplicity = 2). This is essential for calculating the Fukui functions via the finite difference approximation.

  • Example Gaussian Input (Anion):

4. Calculation of Fukui Functions:

  • The condensed Fukui functions for each atom can be calculated from the atomic charges of the neutral, anionic, and cationic species.

  • fk+ = qk(N) - qk(N+1) (for nucleophilic attack)

  • fk- = qk(N-1) - qk(N) (for electrophilic attack) Where qk is the charge on atom k for the N-electron (neutral), (N+1)-electron (anion), and (N-1)-electron (cation) systems.

  • Software such as Multiwfn can be used to facilitate the calculation and visualization of Fukui functions from the Gaussian output files.

Predicted Reactivity of this compound from DFT Calculations

Based on the principles of conceptual DFT, we can now predict the reactivity of this compound.

Nucleophilic Aromatic Substitution (SNAr):

In SNAr reactions, the rate-determining step is the nucleophilic attack on the aromatic ring. The more electrophilic the carbon atom attached to the halogen, the faster the reaction. The nitrile group strongly deactivates the ortho and para positions to electrophilic attack, which conversely means it activates them for nucleophilic attack. In this compound, the bromine is ortho to the nitrile group and the chlorine is para.

  • LUMO Analysis: The LUMO is expected to have significant contributions from the carbon atoms attached to the halogens. The carbon with the larger LUMO coefficient will be the more electrophilic site.

  • MEP Analysis: The MEP surface will show positive potential (blue regions) around the carbon atoms bonded to the halogens, indicating their electrophilicity.

  • Fukui Function (f+): The carbon atom with the highest f+ value will be the most susceptible to nucleophilic attack.

Prediction: DFT calculations are expected to show that the carbon atom attached to the bromine (C2) is the most electrophilic site. This is due to the combined electron-withdrawing effects of the adjacent nitrile group and the bromine atom. Therefore, nucleophilic aromatic substitution is predicted to occur preferentially at the C2 position, displacing the bromide ion.

Suzuki-Miyaura Cross-Coupling:

The rate-determining step in the Suzuki-Miyaura coupling is typically the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[12][13] This step is generally faster for weaker carbon-halogen bonds. The C-Br bond is weaker than the C-Cl bond.

Prediction: The oxidative addition of the palladium catalyst is predicted to occur preferentially at the C-Br bond . Therefore, Suzuki-Miyaura coupling is expected to be highly regioselective at the C2 position.

Electrophilic Aromatic Substitution (EAS):

The nitrile group is a strong deactivating group and a meta-director for electrophilic aromatic substitution. The halogen atoms are also deactivating but are ortho, para-directors.

  • HOMO Analysis: The HOMO will indicate the most nucleophilic regions of the molecule, which are the likely sites for electrophilic attack.

  • MEP Analysis: Regions of negative potential (red or yellow) on the MEP surface will highlight the electron-rich areas susceptible to electrophilic attack.

  • Fukui Function (f-): The carbon atom with the highest f- value will be the most reactive towards electrophiles.

Prediction: The combined directing effects of the substituents make the prediction of the major product in an EAS reaction more complex. However, DFT calculations of the HOMO distribution and Fukui functions (f-) will likely indicate that the C6 position is the most nucleophilic and therefore the most probable site for electrophilic attack, as it is ortho to the chlorine and para to the bromine, and avoids steric hindrance from the bulky bromine atom.

Comparison with Alternative Predictive Methods

While DFT provides a detailed, first-principles approach to reactivity prediction, other methods, both computational and empirical, offer valuable complementary perspectives.

Predictive MethodPrinciplesApplication to this compoundAdvantagesLimitations
DFT Calculations Solves the electronic Schrödinger equation to determine molecular properties and reactivity descriptors.[1][2]Provides detailed information on orbital energies, charge distribution, and local reactivity indices (Fukui functions) to predict regioselectivity in SNAr, Suzuki coupling, and EAS.High accuracy, provides deep mechanistic insights, applicable to a wide range of molecules and reactions.Computationally intensive, requires expertise in quantum chemistry software.
Hammett Plots A linear free-energy relationship that correlates reaction rates and equilibrium constants of substituted aromatic compounds with substituent constants (σ) and a reaction constant (ρ).[14][15][16]The Hammett constants for bromine (σp = +0.23) and chlorine (σp = +0.23) are very similar, suggesting that from a purely electronic standpoint, their influence on a remote reaction center would be comparable.[14][15] However, this method is less suited for predicting regioselectivity between two leaving groups on the same ring.Simple to apply, provides a quantitative measure of electronic effects, based on extensive experimental data.Limited to reactions where a linear free-energy relationship holds, not ideal for predicting regioselectivity at different positions on the same molecule.
Quantitative Structure-Activity Relationship (QSAR) Statistical models that correlate chemical structure with reactivity or biological activity using molecular descriptors.[5][17][18][19][20][21][22][23][24]QSAR models can be trained on datasets of halogenated aromatic compounds to predict their reactivity in specific reactions. Descriptors could include electronic properties (e.g., atomic charges, dipole moment) and steric parameters.[19][21][22][25]High-throughput screening of large compound libraries, can be very fast once a model is built.[26]Predictive power is limited to the chemical space of the training data, may not provide deep mechanistic understanding.

Supporting Experimental Data

  • Nucleophilic Aromatic Substitution: In dihalobenzenes with activating groups, the halogen ortho to the activating group is generally more readily displaced. For example, in 2,4-dichloronitrobenzene, nucleophilic substitution occurs preferentially at the 2-position. This is consistent with the DFT prediction for this compound.

  • Suzuki-Miyaura Coupling: It is a well-established principle in cross-coupling chemistry that the order of reactivity for halogens is I > Br > Cl.[17] Numerous studies on dihalobenzenes have demonstrated the selective coupling at the C-Br bond in the presence of a C-Cl bond.[12][17] For instance, the Suzuki coupling of 2-bromo-6-chlorotoluene shows high selectivity for reaction at the C-Br bond.[27][28]

Conclusion: A Powerful Synergy of Theory and Experiment

DFT calculations provide an unparalleled level of detail and predictive power for understanding the reactivity of complex molecules like this compound. By elucidating the electronic structure and providing quantitative reactivity descriptors, DFT enables researchers to make informed decisions about reaction conditions and predict regiochemical outcomes with a high degree of confidence. While alternative methods like Hammett plots and QSAR models offer valuable macroscopic perspectives, they lack the fine-grained detail and broad applicability of DFT.

For drug development professionals and synthetic chemists, integrating DFT calculations into the research workflow can significantly de-risk synthetic campaigns, accelerate the discovery of new chemical entities, and provide a deeper understanding of the fundamental principles governing chemical reactivity. The synergy between computational prediction and experimental validation is the key to unlocking new frontiers in chemical synthesis and molecular design.

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A Senior Application Scientist's Guide to the Purification of 2-Bromo-4-chlorobenzonitrile: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity for a Key Synthetic Building Block

2-Bromo-4-chlorobenzonitrile is a versatile chemical intermediate, serving as a crucial building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds.[1][2][3] Its molecular structure, featuring a benzonitrile core substituted with both bromine and chlorine, offers multiple reactive sites for constructing more complex molecules.[1][3] The purity of this intermediate is not merely a matter of quality control; it is paramount to the success of subsequent synthetic steps, directly impacting reaction yields, the impurity profile of the final active ingredient, and, ultimately, the safety and efficacy of the end product.[2][4]

Typical syntheses, such as the Sandmeyer reaction involving the diazotization of an aniline precursor, can introduce a variety of impurities.[3][5] These may include unreacted starting materials, regioisomers (e.g., 4-bromo-2-chlorobenzonitrile), and by-products from side reactions. Therefore, selecting an appropriate and efficient purification method is a critical decision in the workflow. This guide provides an in-depth comparison of the two primary methods for purifying solid organic compounds like this compound: Recrystallization and Flash Column Chromatography. We will explore the underlying principles, provide field-proven protocols, and present a comparative analysis to guide researchers in making an informed choice.

Method 1: Purification by Recrystallization

Recrystallization is a powerful and economical technique for purifying solid compounds, predicated on the principle that the solubility of most solids in a solvent increases with temperature.[6][7] The ideal scenario involves a solvent that dissolves the target compound sparingly at room temperature but readily at its boiling point, while impurities are either highly soluble at all temperatures or completely insoluble.[8][9][10]

Expertise in Action: The Causality of Solvent Selection

The choice of solvent is the most critical variable for a successful recrystallization.[6] For this compound, a molecule with moderate polarity due to the nitrile and halogen functional groups, a single perfect solvent may not exist. A mixed-solvent system often provides the necessary nuanced solubility characteristics.[8]

  • Rationale for an Ethanol/Water System: Ethanol is a polar protic solvent that is likely to dissolve this compound at elevated temperatures. Water, in which the compound is likely insoluble[11], can then be added as an "anti-solvent" to the hot solution until the cloud point is reached. Upon slow cooling, the solubility of the target compound decreases dramatically, forcing it to crystallize out of the solution, while more soluble impurities remain in the solvent mixture.

  • Rationale for a Hexane/Ethyl Acetate System: This represents a non-polar/polar-aprotic combination. The compound would be dissolved in a minimal amount of the more polar ethyl acetate at boiling, followed by the addition of the non-polar hexane as the anti-solvent to induce crystallization upon cooling. This system is particularly effective if the primary impurities are significantly more or less polar than the target compound.

Experimental Protocol: Recrystallization

This protocol is a self-validating system; the purity of the resulting crystals, confirmed by melting point analysis and HPLC, serves as the ultimate measure of the procedure's success.

  • Solvent Screening (Small Scale): In separate test tubes, test the solubility of ~50 mg of the crude this compound in ~1 mL of various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) at room temperature and at boiling. Identify a solvent that provides poor solubility at room temperature but good solubility when hot.[9] If no single solvent is ideal, identify a solvent/anti-solvent pair.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen primary solvent (e.g., ethanol) dropwise while heating the mixture with stirring (e.g., on a hot plate) until the solid just dissolves. Use the minimum amount of hot solvent necessary to create a saturated solution.[6][7]

  • Decolorization (Optional): If colored impurities are present, remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[12]

  • Hot Filtration (Optional): If activated charcoal was used or if insoluble impurities are visible, perform a hot gravity filtration through a fluted filter paper into a clean, pre-heated Erlenmeyer flask to remove them.[6]

  • Crystallization:

    • For Mixed-Solvent Systems: To the hot, saturated solution, add the anti-solvent (e.g., water) dropwise until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the primary solvent to redissolve the precipitate and render the solution clear again.

    • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[6] Subsequently, place the flask in an ice-water bath to maximize crystal formation.[7]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[12]

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent (or the solvent mixture used for recrystallization) to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent. The final purity can be assessed by melting point determination and HPLC analysis.

Visualizing the Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Dissolution & Preparation cluster_crystallization Crystallization & Isolation cluster_final Final Product start Impure Solid dissolve Dissolve in Minimal Hot Solvent start->dissolve charcoal Add Activated Charcoal (Optional) dissolve->charcoal hot_filter Hot Filtration (Optional) charcoal->hot_filter cool Slow Cooling to Room Temperature hot_filter->cool ice_bath Ice-Water Bath cool->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Crystals wash->dry end Pure this compound dry->end

Caption: Workflow for the purification of this compound by recrystallization.

Method 2: Purification by Flash Column Chromatography

Flash column chromatography is a preparative liquid chromatography technique that utilizes moderate pressure to accelerate the flow of the mobile phase through a column packed with a solid stationary phase (typically silica gel).[13][14][15] It operates on the principle of differential adsorption; compounds in a mixture are separated based on their varying affinities for the stationary and mobile phases.[16][17] It is an indispensable tool for purifying reaction mixtures and isolating target compounds with high purity.[13][18]

Expertise in Action: The Causality of System Selection

A successful chromatographic separation hinges on selecting the appropriate stationary and mobile phases to achieve a differential migration of the target compound and its impurities.

  • Stationary Phase: For a moderately polar compound like this compound, silica gel (SiO₂) is the standard and most effective stationary phase.[18][19] Its polar surface interacts more strongly with polar compounds, causing them to elute more slowly.

  • Mobile Phase (Eluent): The choice of eluent is critical and is almost always determined by preliminary analysis using Thin-Layer Chromatography (TLC). The goal is to find a solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for the target compound, ensuring it moves down the column effectively while being well-separated from impurities. A common and highly effective eluent system for compounds of this polarity is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[5][20] A gradient elution, starting with a less polar mixture and gradually increasing the polarity, can be used to first elute non-polar impurities and then the target compound, followed by any highly polar impurities.

Experimental Protocol: Flash Column Chromatography

This protocol is validated by analyzing the collected fractions by TLC or HPLC to identify and combine those containing the pure product.

  • TLC Analysis: Spot the crude material on a TLC plate and develop it in various ratios of hexane:ethyl acetate (e.g., 9:1, 4:1, 2:1) to find the optimal eluent system that gives an Rf of ~0.3 for the product.

  • Column Packing: Select an appropriate size glass column. Plug the bottom with cotton or glass wool, add a small layer of sand, and then fill the column with silica gel (particle size 40-63 µm)[19] using either a dry packing or slurry packing method. Add another layer of sand on top of the silica bed.

  • Equilibration: Pass several column volumes of the initial, least polar eluent through the packed column to ensure it is well-settled and equilibrated.[19]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and carefully pipette it onto the top layer of sand.

    • Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[15] This method often provides better resolution.

  • Elution: Carefully add the eluent to the top of the column and apply positive pressure (using compressed air or nitrogen) to achieve a steady flow.[19]

  • Fraction Collection: Collect the eluate in a series of test tubes or flasks. Monitor the separation by periodically spotting the collected fractions onto TLC plates and visualizing the spots under UV light.

  • Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizing the Flash Chromatography Workflow

Flash_Chromatography_Workflow cluster_prep Preparation cluster_separation Separation & Analysis cluster_isolation Isolation tlc TLC Analysis for Solvent System pack Pack Silica Gel Column tlc->pack load Dry/Wet Load Crude Sample pack->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC/HPLC) collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate end Pure this compound evaporate->end

Caption: Workflow for the purification of this compound by flash chromatography.

Comparative Data Summary

The selection of a purification method is a trade-off between speed, scale, cost, and the specific nature of the impurities. The following table summarizes the key performance indicators for each technique.

ParameterRecrystallizationFlash Column Chromatography
Purity Achievable Good to Excellent (>99% typical)Excellent to High (>99.5% possible)
Typical Yield 70-95% (highly dependent on solvent choice and solubility curve)50-90% (some loss on the column is inevitable)
Scalability Excellent (easily scaled from mg to multi-kg)Fair (possible to scale, but becomes increasingly costly and complex)
Time & Labor Moderate (can be time-consuming due to slow cooling)High (requires constant monitoring and fraction analysis)
Cost Low (primarily solvent cost)Moderate to High (silica gel, large solvent volumes, equipment)
Best for Removing Gross impurities, impurities with very different solubility profilesClosely related compounds, regioisomers, impurities with similar polarity

Conclusion and Senior Scientist Recommendation

Both recrystallization and flash column chromatography are robust methods for the purification of this compound, and the optimal choice depends on the specific objectives of the researcher.

  • Choose Recrystallization when dealing with larger quantities of material where the primary goal is to remove a significant amount of impurities and maximize yield. It is the more economical and scalable option, provided a suitable solvent system can be identified. If the crude product is already of reasonable purity (>90-95%), recrystallization is often the most efficient method to achieve pharmaceutical-grade purity.

  • Choose Flash Column Chromatography when the highest possible purity is required, especially for removing closely related impurities such as regioisomers that may co-crystallize with the product. It offers superior resolving power and is the method of choice for complex mixtures or when working on a smaller, discovery-chemistry scale where purity is more critical than yield. A synthesis protocol that purifies a similar compound via silica gel chromatography achieved a 72-75% yield, which is representative for this technique.[5][20]

Ultimately, a multi-step purification strategy can be employed. A preliminary recrystallization can be used to remove the bulk of impurities from a large batch, followed by flash chromatography on the enriched material to achieve the final, exacting purity standards required for advanced applications in drug development.

References

  • University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from [Link]

  • Chrom Tech, Inc. (2024, November 20). Flash Chromatography Explained: A Comprehensive Guide. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. RSC Education. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]

  • ALWSCI. (2025, April 22). What Is Flash Chromatography And Why Is It Important? Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (n.d.). A Review Article on Flash Chromatography. Retrieved from [Link]

  • Microbioz India. (2023, December 15). The Ultimate Guide to Flash Chromatography: Principles and Techniques. Retrieved from [Link]

  • Chemistry Notes. (2018, September 1). Flash chromatography: Easy Principle, equipment, procedure, application. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • University of Rochester. (n.d.). Purification: Fractional Distillation. Department of Chemistry. Retrieved from [Link]

  • Amrita Vishwa Vidyapeetham. (n.d.). Purification by Fractional distillation/crystallisation (Theory). Organic Chemistry Virtual Lab. Retrieved from [Link]

  • Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]

  • University of Rochester. (n.d.). How To: Purify by Distillation. Department of Chemistry. Retrieved from [Link]

  • The Chemistry Blog. (n.d.). What is Fractional Distillation? Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 4-Bromo-2-chlorobenzonitrile on Newcrom R1 HPLC column. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • International Journal of ChemTech Research. (2013). EFFECTIVE AND FACILE SYNTHESIS OF NITRILES FROM ALDOXIMES BY USING SnCl4. Retrieved from [Link]

  • Google Patents. (n.d.). US3742014A - Preparation of benzonitriles.
  • LookChem. (n.d.). Understanding the Role of 4-Bromo-2-chlorobenzonitrile in Pharmaceutical Synthesis. Retrieved from [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]

  • CUNY. (n.d.). Purification by Recrystallization. Retrieved from [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • European Patent Office. (2016, April 8). PROCESS FOR THE PREPARATION OF ANDROGEN RECEPTOR ANTAGONISTS AND INTERMEDIATES THEREOF - EP 3280710 B1. Retrieved from [Link]

  • Mol-Instincts. (n.d.). What is the synthesis and application of 4-BROMO-2-CHLOROBENZONITRILE? FAQ. Retrieved from [Link]

  • American Laboratory. (2011, February 1). Determination of Enantiomeric Purity of α-Bromobutyric Acid by HPLC Combined With Pre-Column Derivatization. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC profiles of the reaction mixture and purity analysis during the... Retrieved from [Link]

Sources

A Comparative Guide to the Kinetic Studies of Reactions Involving 2-Bromo-4-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Kinetic Analysis for 2-Bromo-4-chlorobenzonitrile

This compound is a versatile building block characterized by three reactive sites: a nitrile group and two different halogen substituents on the aromatic ring. The bromine atom, being more susceptible to oxidative addition in cross-coupling reactions, and the electron-deficient aromatic ring, activated towards nucleophilic aromatic substitution (SNAr), make this compound a valuable precursor for a diverse range of complex molecules.

Kinetic studies are essential for elucidating reaction mechanisms, determining the influence of various parameters on reaction rates, and enabling the rational design of synthetic routes. This guide will focus on two of the most synthetically important reactions involving this compound: Nucleophilic Aromatic Substitution (SNAr) and the Suzuki-Miyaura Cross-Coupling reaction. Additionally, the hydrolysis of the nitrile group, a potential side reaction, will be considered.

Nucleophilic Aromatic Substitution (SNAr): A Comparative Reactivity Analysis

The electron-withdrawing nitrile group in this compound activates the aromatic ring for nucleophilic attack, particularly at the positions ortho and para to it. In this molecule, the bromine atom is at the ortho position, making it a primary site for SNAr.

The Addition-Elimination Mechanism

Nucleophilic aromatic substitution reactions on activated aryl halides typically proceed through a two-step addition-elimination mechanism. The first and often rate-determining step is the attack of the nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[1] The second, faster step involves the expulsion of the leaving group, restoring the aromaticity of the ring.

SNAr_Mechanism ArylHalide This compound Meisenheimer Meisenheimer Complex (Resonance Stabilized Intermediate) ArylHalide->Meisenheimer + Nu⁻ (k₁) Rate-determining step Nucleophile Nucleophile (Nu⁻) Product Substituted Product Meisenheimer->Product - Br⁻ (k₂) Fast LeavingGroup Br⁻

Caption: Generalized mechanism for the SNAr reaction of this compound.

Comparative Kinetics: The Role of the Leaving Group

In SNAr reactions where the formation of the Meisenheimer complex is the rate-determining step, the electronegativity of the leaving group plays a crucial role in stabilizing the negatively charged intermediate through an inductive effect. This leads to a reactivity order of F > Cl > Br > I, which is the reverse of the trend seen in SN1 and SN2 reactions where bond strength is the dominant factor.[2]

Table 1: Estimated Comparative Reactivity of 2-Halo-4-chlorobenzonitriles in SNAr Reactions

SubstrateLeaving GroupRelative Rate Constant (k_rel)Rationale
2-Fluoro-4-chlorobenzonitrileF> 100Fluorine's high electronegativity strongly stabilizes the Meisenheimer complex.
2-Chloro-4-chlorobenzonitrileCl~10Chlorine is less electronegative than fluorine, leading to a less stabilized intermediate.
This compound Br 1 Bromine provides less inductive stabilization than chlorine.
2-Iodo-4-chlorobenzonitrileI< 1Iodine is the least electronegative, offering the least stabilization to the intermediate.

Note: The relative rate constants are estimations based on established trends in SNAr reactions and are intended for comparative purposes.

Experimental Protocol: Kinetic Analysis of SNAr by UV-Vis Spectrophotometry

This protocol outlines a method for determining the pseudo-first-order rate constant for the reaction of this compound with an amine nucleophile, such as piperidine.

Materials:

  • This compound

  • Piperidine (or other amine nucleophile)

  • Acetonitrile (or other suitable aprotic solvent)

  • UV-Vis Spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound (e.g., 10 mM in acetonitrile).

    • Prepare a series of stock solutions of piperidine at different concentrations (e.g., 100 mM, 200 mM, 300 mM, 400 mM, 500 mM in acetonitrile).

  • Determination of λ_max:

    • Prepare a solution of the expected product (2-(piperidin-1-yl)-4-chlorobenzonitrile) and determine its wavelength of maximum absorbance (λ_max) using the UV-Vis spectrophotometer. The starting material should have minimal absorbance at this wavelength.

  • Kinetic Run:

    • Set the spectrophotometer to the determined λ_max and thermostat the cuvette holder to the desired temperature (e.g., 25.0 ± 0.1 °C).

    • In a quartz cuvette, mix a known volume of the this compound stock solution with a known volume of the solvent.

    • Initiate the reaction by injecting a small, known volume of a piperidine stock solution into the cuvette, ensuring rapid mixing. The concentration of piperidine should be in large excess (at least 10-fold) compared to the this compound to ensure pseudo-first-order conditions.

    • Immediately begin recording the absorbance at λ_max as a function of time until the reaction is complete (i.e., the absorbance plateaus).

  • Data Analysis:

    • The observed pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order exponential equation: A_t = A_∞ - (A_∞ - A₀)e^(-k_obs*t), where A_t is the absorbance at time t, A_∞ is the final absorbance, and A₀ is the initial absorbance.[3]

    • Repeat the experiment for each concentration of the nucleophile.

    • The second-order rate constant (k₂) can be determined from the slope of a plot of k_obs versus the concentration of piperidine.

SNAr_Kinetics_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep_Substrate Prepare Substrate Stock Solution Det_LambdaMax Determine λ_max of Product Prep_Substrate->Det_LambdaMax Prep_Nucleophile Prepare Nucleophile Stock Solutions Run_Kinetics Initiate Reaction in Cuvette & Record Absorbance vs. Time Prep_Nucleophile->Run_Kinetics Setup_Spectro Setup Spectrophotometer (Thermostat Cuvette) Det_LambdaMax->Setup_Spectro Setup_Spectro->Run_Kinetics Fit_Data Fit Absorbance Data to First-Order Equation to get k_obs Run_Kinetics->Fit_Data Plot_kobs Plot k_obs vs. [Nucleophile] Fit_Data->Plot_kobs Calc_k2 Determine Second-Order Rate Constant (k₂) from Slope Plot_kobs->Calc_k2

Caption: Workflow for a typical kinetic study of an SNAr reaction using UV-Vis spectrophotometry.

Suzuki-Miyaura Cross-Coupling: A Comparative Perspective

The Suzuki-Miyaura cross-coupling is a powerful palladium-catalyzed reaction for the formation of C-C bonds between an organoboron compound and an organic halide or triflate.[4][5] For this compound, the reaction is expected to occur selectively at the C-Br bond, as the C-Cl bond is significantly less reactive towards oxidative addition.

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the resulting Pd(II) complex, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst.[4][6] Oxidative addition is often the rate-determining step.[4]

Suzuki_Coupling_Cycle cluster_reactants Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII Ar-Pd(II)L₂-Br OxAdd->PdII Transmetalation Transmetalation PdII_Ar Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Ar RedElim Reductive Elimination RedElim->Pd0 Product Ar-Ar' RedElim->Product ArBr This compound (Ar-Br) ArBr->OxAdd ArBOH2 Arylboronic Acid (Ar'-B(OH)₂) ArBOH2->Transmetalation Suzuki_Kinetics_Workflow cluster_setup Reaction Setup cluster_monitoring Reaction Monitoring cluster_analysis Data Analysis Combine_Reagents Combine Reactants, Base, Internal Standard, and Solvent Degas Degas with Inert Gas Combine_Reagents->Degas Add_Catalyst Add Pd Catalyst and Heat Degas->Add_Catalyst Sampling Withdraw Aliquots at Regular Time Intervals Add_Catalyst->Sampling Quench Quench Reaction in Aliquots Sampling->Quench HPLC_Analysis Analyze Samples by HPLC Quench->HPLC_Analysis Calc_Conc Calculate Concentrations Relative to Internal Standard HPLC_Analysis->Calc_Conc Plot_Data Plot Concentration vs. Time Calc_Conc->Plot_Data Det_Kinetics Determine Rate Law and Rate Constant Plot_Data->Det_Kinetics

Sources

A Senior Application Scientist's Guide to 2-Bromo-4-chlorobenzonitrile: A Comparative Analysis of Synthesis and Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to a comprehensive technical guide on 2-Bromo-4-chlorobenzonitrile, a pivotal intermediate in the landscape of pharmaceutical and agrochemical research. This document, crafted from the perspective of a Senior Application Scientist, moves beyond a simple recitation of facts. Instead, it offers an in-depth analysis of the key synthetic routes to this versatile molecule and a comparative look at its application in modern organic synthesis, particularly in the context of drug discovery. Every piece of information is grounded in peer-reviewed literature and patent filings, ensuring the highest level of scientific integrity.

Introduction: The Strategic Importance of this compound

This compound (C₇H₃BrClN, CAS No: 57381-49-4) is a dihalogenated benzonitrile that has garnered significant attention as a versatile building block.[1] Its value lies in the differential reactivity of its two halogen substituents – the bromo and chloro groups. This structural feature allows for regioselective functionalization, most notably in palladium-catalyzed cross-coupling reactions, making it an ideal starting material for the synthesis of complex molecular architectures. The nitrile group further adds to its synthetic utility, serving as a precursor to amines, carboxylic acids, and various heterocyclic systems.

This guide will dissect the two primary synthetic pathways to this compound, providing a critical comparison of their efficiencies and practical considerations. Furthermore, we will explore its prominent role as a key intermediate in the synthesis of androgen receptor antagonists, a class of drugs vital in the treatment of prostate cancer.

I. Comparative Analysis of Synthetic Routes

The efficient synthesis of this compound is crucial for its widespread application. Two principal methods dominate its preparation: the Sandmeyer reaction of 4-amino-2-chlorobenzonitrile and a two-step route commencing with the bromination of 2-chlorotoluene followed by ammoxidation.

The Sandmeyer Reaction: A Classic Approach

The Sandmeyer reaction offers a direct and well-established method for the introduction of a bromo group onto an aromatic ring via a diazonium salt intermediate.[2] This pathway is particularly favored in laboratory settings due to its relatively mild conditions and predictable outcomes.

The reaction proceeds via the diazotization of the primary aromatic amine (4-amino-2-chlorobenzonitrile) with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt. This intermediate is then treated with a copper(I) bromide catalyst, which facilitates the replacement of the diazonium group with a bromide ion through a single-electron transfer mechanism, releasing nitrogen gas. The low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.

Materials:

  • 4-amino-2-chlorobenzonitrile (38 mmol)

  • Concentrated Hydrochloric Acid (27 ml)

  • Sodium Nitrite (39 mmol)

  • Copper(I) Bromide (53 mmol)

  • Ice

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Petroleum Ether

  • Silica Gel

Procedure:

  • Dissolve 4-amino-2-chlorobenzonitrile (38 mmol) in concentrated hydrochloric acid (27 ml) in a flask.

  • Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • Slowly add a solution of sodium nitrite (39 mmol) in water dropwise, ensuring the temperature remains between 0 and 5 °C.

  • In a separate flask, prepare a solution of copper(I) bromide (53 mmol) in concentrated hydrochloric acid (22 ml).

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.

  • Allow the reaction mixture to stir for 2 hours, during which the temperature is allowed to rise to 20 °C.

  • Pour the reaction mixture into 50 ml of ice water and extract with ethyl acetate (3 x 50 ml).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent.

Expected Yield: 72-75%[2]

Bromination and Ammoxidation of 2-Chlorotoluene: An Industrial Perspective

For larger-scale production, a two-step sequence starting from the readily available 2-chlorotoluene is often employed. This route involves the electrophilic bromination of the aromatic ring followed by the conversion of the methyl group to a nitrile via ammoxidation.

The initial step, electrophilic aromatic bromination, typically utilizes bromine in the presence of a Lewis acid catalyst (e.g., FeBr₃) to generate a more electrophilic bromine species that attacks the electron-rich aromatic ring. The position of bromination is directed by the existing chloro and methyl substituents.

The second step, ammoxidation, is a vapor-phase catalytic reaction that converts the methyl group to a nitrile in the presence of ammonia and oxygen. Vanadium-based catalysts, often supported on alumina (V₂O₅/Al₂O₃), are commonly employed.[3][4] These catalysts facilitate the oxidative dehydrogenation of the methyl group and subsequent reaction with ammonia.

Step 1: Bromination of 2-Chlorotoluene (Illustrative)

A specific peer-reviewed protocol for the bromination of 2-chlorotoluene to yield the desired 4-bromo-2-chlorotoluene isomer as the major product was not prominently found in the immediate search results. The following is a general representation of such a reaction.

Materials:

  • 2-Chlorotoluene

  • Bromine

  • Iron filings (catalyst)

  • A suitable inert solvent (e.g., dichloromethane)

Procedure:

  • Charge a reaction vessel with 2-chlorotoluene and the inert solvent.

  • Add a catalytic amount of iron filings.

  • Slowly add bromine to the mixture at a controlled temperature, typically with cooling.

  • Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS).

  • Upon completion, quench the reaction with a reducing agent (e.g., sodium bisulfite solution) to remove excess bromine.

  • Wash the organic layer with water and brine, dry over an anhydrous drying agent, and remove the solvent.

  • Purify the resulting 4-bromo-2-chlorotoluene by distillation or chromatography.

Step 2: Ammoxidation of 4-Bromo-2-chlorotoluene (Conceptual based on similar transformations) [3][4]

Materials:

  • 4-Bromo-2-chlorotoluene

  • Ammonia

  • Air (as the source of oxygen)

  • V₂O₅/Al₂O₃ catalyst

Procedure:

  • Pack a fixed-bed reactor with the V₂O₅/Al₂O₃ catalyst.

  • Heat the reactor to the reaction temperature (typically 350-450 °C).

  • Introduce a gaseous feed mixture of 4-bromo-2-chlorotoluene, ammonia, and air into the reactor.

  • The molar ratio of the reactants and the space velocity are critical parameters to be optimized for maximizing the yield of the desired nitrile and minimizing side products.

  • The product stream exiting the reactor is cooled to condense the this compound and any unreacted starting material.

  • The crude product is then purified, typically by crystallization or distillation.

Comparison of Synthetic Routes
FeatureSandmeyer ReactionBromination and Ammoxidation
Starting Material 4-amino-2-chlorobenzonitrile2-Chlorotoluene
Reagents NaNO₂, HCl, CuBrBr₂, Fe catalyst, NH₃, O₂, V₂O₅/Al₂O₃ catalyst
Reaction Conditions Low temperature (0-5 °C) for diazotization, then warmingElevated temperatures for both steps
Scale of Operation Well-suited for laboratory scaleMore amenable to industrial, large-scale production
Yield Good to excellent (typically 70-80%)Can be high, but requires optimization of catalytic conditions
Waste Products Diazonium-related byproducts, copper saltsHalogenated byproducts, catalyst deactivation can be an issue
Safety Considerations Handling of potentially unstable diazonium saltsUse of corrosive bromine and high-temperature, high-pressure ammoxidation

II. Application in Suzuki-Miyaura Cross-Coupling Reactions

A significant application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds allows for regioselective arylation at the more reactive C-Br position.[5] This is a cornerstone in the synthesis of many pharmaceutical agents, including androgen receptor antagonists.

The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with an organoboron reagent and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. The greater reactivity of the C-Br bond compared to the C-Cl bond towards oxidative addition to Pd(0) is the basis for the observed regioselectivity.

Materials:

  • This compound

  • Arylboronic acid (e.g., 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester)

  • Palladium catalyst (e.g., Bis(triphenylphosphine)palladium(II) chloride)

  • Base (e.g., Sodium carbonate or Potassium carbonate)

  • Solvent system (e.g., THF/water or Acetonitrile/water)

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid, and the base.

  • Add the solvent system and degas the mixture (e.g., by bubbling with an inert gas like nitrogen or argon).

  • Add the palladium catalyst.

  • Heat the reaction mixture to a suitable temperature (e.g., reflux) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and perform an aqueous workup.

  • Extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product by column chromatography or crystallization.

Expected Yield: High yields (often >90%) are reported in patent literature for similar transformations.[6]

III. Characterization Data

Accurate characterization of this compound is essential to confirm its identity and purity.

Spectroscopic TechniqueKey Features
¹H NMR (CDCl₃) Aromatic protons typically appear as a set of multiplets or distinct doublets and doublet of doublets in the range of 7.5-7.8 ppm.
¹³C NMR (CDCl₃) Characteristic signals for the nitrile carbon (~115-120 ppm), the carbon bearing the cyano group, and the carbons attached to the bromine and chlorine atoms, in addition to other aromatic carbons.
IR Spectroscopy A strong, sharp absorption band for the nitrile (C≡N) stretching vibration around 2230 cm⁻¹.
Mass Spectrometry A molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom.

IV. Visualizing the Synthetic and Application Pathways

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the key reaction workflows.

Synthesis_Comparison cluster_sandmeyer Sandmeyer Reaction cluster_ammoxidation Bromination & Ammoxidation A 4-amino-2-chlorobenzonitrile B Diazonium Salt A->B NaNO₂, HCl, 0-5°C C This compound B->C CuBr D 2-Chlorotoluene E 4-Bromo-2-chlorotoluene D->E Br₂, Fe F This compound E->F NH₃, O₂, V₂O₅/Al₂O₃

Caption: Comparative workflows for the synthesis of this compound.

Suzuki_Coupling start This compound product 2-Aryl-4-chlorobenzonitrile start->product boronic_acid Ar-B(OH)₂ boronic_acid->product catalyst Pd Catalyst, Base catalyst->product

Caption: Regioselective Suzuki-Miyaura coupling of this compound.

V. Conclusion and Future Outlook

This compound stands as a testament to the power of strategic molecular design in organic synthesis. The choice between its primary synthetic routes, the Sandmeyer reaction and the bromination/ammoxidation sequence, is largely dictated by the scale of production and available resources. For laboratory-scale research and development, the Sandmeyer reaction offers a reliable and high-yielding protocol. In contrast, the two-step route from 2-chlorotoluene is more suited for industrial applications.

The true value of this intermediate is realized in its application, particularly in regioselective cross-coupling reactions. The ability to selectively functionalize the C-Br bond in the presence of a C-Cl bond provides a powerful tool for the construction of complex molecules, as exemplified by its use in the synthesis of cutting-edge androgen receptor antagonists. As the demand for more sophisticated and targeted therapeutics continues to grow, the importance of versatile and strategically designed building blocks like this compound is only set to increase.

VI. References

  • Du, B., Jiang, X., & Sun, P. (2013). Palladium-Catalyzed Highly Selective ortho-Halogenation (I, Br, Cl) of Arylnitriles via sp2 C-H Bond Activation Using Cyano as Directing Group. The Journal of Organic Chemistry, 78(6), 2786–2791. [Link]

  • Elancheran, R., Saravanan, K., Choudhury, B., Divakar, S., Kabilan, S., Ramanathan, M., & Das, B. (2016). Design and development of oxobenzimidazoles as novel androgen receptor antagonists. Medicinal Chemistry Research, 25(4), 539–552. [Link]

  • Design and development of oxobenzimidazoles as novel androgen receptor antagonists. (2016). Medicinal Chemistry Research, 25(4), 539–552. [Link]

  • This compound | C7H3BrClN | CID 23498524. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

  • Process for the preparation of androgen receptor antagonists and intermediates thereof. (2016). Google Patents.

  • Sandmeyer reaction. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]

  • Palladium-Catalyzed Highly Selective ortho-Halogenation (I, Br, Cl) of Arylnitriles via sp2 C–H Bond Activation Using Cyano as Directing Group. (2013). The Journal of Organic Chemistry, 78(6), 2786–2791. [Link]

  • A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. (2022). Molecules, 27(15), 4972. [Link]

  • PROCESS FOR THE PREPARATION OF ANDROGEN RECEPTOR ANTAGONISTS AND INTERMEDIATES THEREOF. (2016). European Patent Office. [Link]

  • Preparation of benzonitriles. (1973). Google Patents.

  • Suzuki–Miyaura reaction of 2-bromobenzonitrile and various boronic... (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Production process for preparing chlorobenzonitrile through ammoxidation. (2013). Google Patents.

  • Suzuki Cross-coupling Reaction procedure. (n.d.). Rose-Hulman Institute of Technology. Retrieved January 11, 2026, from [Link]

  • Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. (2011). Tetrahedron, 67(35), 6489-6497. [Link]

  • Properties and Synthetic Utility of N-Substituted Benzotriazoles. (2000). Chemical Reviews, 100(8), 3091–3166. [Link]

  • The chemistry of N-substituted benzotriazoles. Part 14. Novel routes to secondary and tertiary amines and to N, N-disubstituted hydroxylamines. (1990). Journal of the Chemical Society, Perkin Transactions 1, 1245-1250. [Link]

  • One-step selective synthesis of 2-chlorobenzonitrile from 2-chlorotoluene via ammoxidation. (2013). New Journal of Chemistry, 37(6), 1845-1853. [Link]

  • One-step selective synthesis of 2-chlorobenzonitrile from 2-chlorotoluene: Via ammoxidation. (2013). New Journal of Chemistry, 37(6), 1845-1853. [Link]

  • Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. (2011). The Journal of Organic Chemistry, 76(17), 7014–7025. [Link]

  • Gas phase partial oxidation of toluene over modified V2O5/TiO2 catalysts in a microreactor. (2006). Catalysis Today, 117(1-3), 224-229. [Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (2016). Chemical Reviews, 116(19), 11867–11924. [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). RSC Advances, 11(12), 6667–6676. [Link]

  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (2013). Beilstein Journal of Organic Chemistry, 9, 2265–2319. [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). Catalysts, 9(3), 213. [Link]

  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocyles. (2013). Beilstein Journal of Organic Chemistry, 9, 2265–2319. [Link]

  • 2-Chlorobenzonitrile. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

  • Review on synthetic study of benzotriazole. (2020). GSC Biological and Pharmaceutical Sciences, 11(2), 215-225. [Link]

  • Antioxidant, antiproliferative, and acetylcholinesterase inhibition activity of amino alcohol derivatives from 1,4-naphthoquinone. (2020). Medicinal Chemistry Research, 29(11), 1986–1999. [Link]

  • Feature Reviews in Medicinal Chemistry. (2025). Pharmaceuticals, 18(2), 260. [Link]

Sources

Safety Operating Guide

Navigating the Labyrinth: A Comprehensive Guide to the Safe Disposal of 2-Bromo-4-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the responsible management of chemical waste is not merely a regulatory hurdle, but a cornerstone of scientific integrity and laboratory safety. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Bromo-4-chlorobenzonitrile, moving beyond mere compliance to foster a culture of safety and environmental stewardship.

This compound, a halogenated aromatic nitrile, is a valuable reagent in organic synthesis. However, its toxicological profile necessitates a rigorous and informed approach to its disposal. This document will elucidate the necessary procedures, grounded in authoritative sources, to ensure the safe and compliant disposal of this compound and its associated waste streams.

Understanding the Hazard: Why Proper Disposal is Critical

This compound is classified as a hazardous substance, exhibiting acute toxicity via oral, dermal, and inhalation routes.[1][2] It is also known to cause significant skin and eye irritation.[1][3][4] The presence of both bromine and chlorine atoms places it in the category of halogenated organic compounds, which are subject to specific environmental regulations due to their potential for persistence and ecotoxicity.[5][6][7][8] Furthermore, as a nitrile, it can release toxic hydrogen cyanide gas under certain conditions, such as in the presence of strong acids.[9]

Hazard ClassificationDescriptionGHS Pictogram
Acute Toxicity (Oral, Dermal, Inhalation) Harmful or fatal if swallowed, in contact with skin, or if inhaled.[1][4]☠️
Skin Corrosion/Irritation Causes skin irritation.[1][3]❗️
Serious Eye Damage/Eye Irritation Causes serious eye irritation.[1][3]❗️

These hazards underscore the importance of preventing uncontrolled release into the environment and ensuring that all waste is handled by personnel equipped with the appropriate knowledge and personal protective equipment (PPE).

The Disposal Workflow: A Step-by-Step Procedural Guide

The following protocol outlines the necessary steps for the safe disposal of this compound, from the point of generation to final removal by a licensed waste management contractor.

Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling this compound in any capacity, including for disposal, it is imperative to be outfitted with the correct PPE. This is a non-negotiable aspect of laboratory safety.[10]

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene.[11] Always inspect gloves for tears or punctures before use.

  • Eye and Face Protection: Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[2]

  • Body Protection: A lab coat is the minimum requirement. For larger quantities or in the event of a spill, a chemical-resistant apron or coveralls should be used.[4]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][4] If airborne concentrations are expected to exceed exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[3][10]

Step 2: Waste Segregation - Preventing Unwanted Reactions

Proper segregation of chemical waste is crucial to prevent dangerous reactions and to facilitate compliant disposal. This compound waste should be categorized as a halogenated organic solid waste .

  • Solid Waste:

    • Unused or expired this compound.

    • Contaminated consumables such as weighing paper, spatulas, and paper towels.

    • Contaminated PPE (gloves, etc.).

  • Liquid Waste:

    • Solutions containing this compound. These should be collected in a dedicated, clearly labeled halogenated organic liquid waste container.

    • Crucially, do not mix nitrile-containing waste with acidic waste streams. [9] This can lead to the generation of highly toxic hydrogen cyanide gas.

Step 3: Containerization - Secure and Compliant Packaging

The choice of waste container is critical for safe storage and transport.

  • Use only containers that are compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • The container must be in good condition, with a securely fitting lid to prevent leaks or spills.

  • Label the container clearly and accurately. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Toxic," "Irritant")

    • The date the waste was first added to the container.

Step 4: Storage - Awaiting Professional Disposal

Designate a specific, secure area for the temporary storage of hazardous waste.

  • This area should be well-ventilated and away from general laboratory traffic.

  • Store waste containers in secondary containment to prevent the spread of material in case of a leak.

  • Do not store incompatible waste types near each other. For example, keep halogenated organic waste separate from strong acids and bases.[12]

Step 5: Spill Management - Preparedness is Key

In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if necessary.

  • Don PPE: Before attempting any cleanup, don the appropriate PPE as outlined in Step 1.

  • Contain the Spill: For solid spills, carefully sweep up the material and place it into a labeled hazardous waste container.[1] Avoid creating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the liquid.

  • Clean the Area: Once the bulk of the material has been removed, decontaminate the spill area with a suitable solvent, followed by soap and water. All materials used for cleanup are considered hazardous waste and must be disposed of accordingly.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Step 6: Final Disposal - The Role of the Professional

The final step in the disposal process is the transfer of the waste to a licensed and approved hazardous waste disposal facility.[1][2][3][13]

  • Your institution's EHS department will typically coordinate the pickup of hazardous waste.

  • Ensure that all waste is properly labeled and that an inventory of the container's contents is available.

  • The primary method for the disposal of halogenated organic compounds is high-temperature incineration in a specialized hazardous waste incinerator.[5] This process is designed to destroy the organic molecule, preventing its release into the environment.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow start Waste Generation (this compound) is_solid Is the waste solid or liquid? start->is_solid solid_waste Solid Halogenated Organic Waste is_solid->solid_waste Solid liquid_waste Liquid Halogenated Organic Waste is_solid->liquid_waste Liquid containerize_solid Containerize in a labeled, compatible solid waste container. solid_waste->containerize_solid check_acid Is the liquid waste acidic? liquid_waste->check_acid store Store in designated hazardous waste accumulation area in secondary containment. containerize_solid->store containerize_liquid Containerize in a labeled, compatible liquid waste container. containerize_liquid->store check_acid->containerize_liquid No neutralize Neutralize if safe and permissible by institutional policy. Otherwise, consult EHS. check_acid->neutralize Yes neutralize->containerize_liquid pickup Arrange for pickup by licensed hazardous waste contractor. store->pickup

Caption: Decision workflow for the disposal of this compound waste.

By adhering to these procedures, researchers can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment. This commitment to responsible chemical management is a hallmark of excellence in scientific research.

References

  • Safety Data Sheet for 4-Bromo-2-chlorobenzonitrile. (2025). Vertex AI Search.
  • Nitriles. (n.d.). CDC Stacks. [Link]

  • Hazardous Waste Segregation. (n.d.). University of Wisconsin-Madison. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (1988). U.S. Environmental Protection Agency. [Link]

  • Nitriles Waste Compatibility. (n.d.). CP Lab Safety. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (n.d.). eCFR. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime. [Link]

  • Removal of nitriles from synthetic wastewater by acrylonitrile utilizing bacteria. (2004). PubMed. [Link]

  • Removal of Nitriles from Synthetic Wastewater by Acrylonitrile Utilizing Bacteria. (2025). Semantic Scholar. [Link]

  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. (n.d.). California Code of Regulations. [Link]

  • Process Safety Management of Highly Hazardous Chemicals-- Compliance Guidelines and Enforcement Procedures. (1992). Occupational Safety and Health Administration. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. (n.d.). Occupational Safety and Health Administration. [Link]

  • o-Chlorobenzylidene malononitrile. (2024). Occupational Safety and Health Administration. [Link]

Sources

A Researcher's Guide to Personal Protective Equipment for Handling 2-Bromo-4-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Handling halogenated benzonitriles like 2-Bromo-4-chlorobenzonitrile (CAS No: 57381-49-4) is a common task in synthetic chemistry and drug development.[1] However, its potent bioactivity necessitates a rigorous and well-understood safety protocol. This guide moves beyond a simple checklist to provide a risk-based, procedural framework for selecting and using Personal Protective Equipment (PPE). Our goal is to empower you, the researcher, to work safely by understanding the causality behind each safety recommendation.

The Foundation of Safety: Understanding the Hazard Profile

Effective PPE selection is not about a one-size-fits-all solution; it is a direct response to the specific chemical and toxicological properties of the substance. This compound is classified as a hazardous substance with significant acute toxicity risks.[1][2] The primary dangers stem from its ability to cause harm upon ingestion, skin contact, or inhalation of its dust or powder form.[3]

A summary of its formal hazard classifications provides the critical data needed to build our safety protocol.

Hazard ClassificationGHS CodeSignal WordPotential Effect
Acute Toxicity, OralH301 / H302DangerToxic or harmful if swallowed.[1][4]
Acute Toxicity, DermalH311DangerToxic in contact with skin.[2][4][5]
Acute Toxicity, InhalationH331DangerToxic if inhaled.[1][2]
Skin IrritationH315DangerCauses skin irritation.[3][4][5]
Serious Eye IrritationH319DangerCauses serious eye irritation.[3][4][5]

The "Danger" signal word and the combination of toxicity routes demand that we treat this compound with the highest respect and implement controls that prevent any direct contact.

Engineering Controls: Your Primary Barrier

Before any discussion of PPE, it is crucial to emphasize the role of engineering controls. PPE should always be considered the last line of defense.

  • Chemical Fume Hood: All weighing, transferring, and reaction setup involving this compound solid must be performed inside a certified chemical fume hood.[5][6] This is non-negotiable and is the single most effective measure to prevent inhalation of toxic dust.

  • Ventilation: The laboratory should have adequate general ventilation, and the compound should be stored in a cool, dry, well-ventilated area away from incompatible substances.[5][7]

Core PPE for Routine Laboratory Operations

For standard procedures involving milligram to gram-scale quantities, the following PPE is mandatory. The workflow below illustrates the logic for selecting appropriate PPE for routine tasks versus emergency situations.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 Operational Pathways cluster_2 Required PPE Ensemble start Assess Task & Quantity routine Routine Handling (e.g., weighing, reaction setup) in Fume Hood start->routine Controlled spill Spill or Emergency (Loss of Containment) start->spill Uncontrolled ppe_routine Core PPE: - Double Nitrile Gloves - Safety Goggles - Lab Coat routine->ppe_routine ppe_spill Enhanced PPE (Level C): - Air-Purifying Respirator - Chemical Resistant Suit - Double Gloves - Boots - Goggles/Face Shield spill->ppe_spill

Caption: PPE selection workflow based on operational context.

A. Eye and Face Protection Due to its classification as a serious eye irritant (H319), robust eye protection is essential.[3]

  • Minimum Requirement: Chemical splash goggles conforming to ANSI Z87.1 (US) or EN166 (EU) standards.[8] Standard safety glasses are insufficient as they do not provide a seal against dust particles.

  • Recommended for Larger Quantities: When handling more than a few grams, a full-face shield should be worn over the chemical splash goggles to protect the entire face.

B. Hand Protection The compound is toxic in contact with skin (H311).[2] Therefore, hands must be protected diligently.

  • Glove Type: Nitrile rubber gloves are a suitable choice for protection against this compound.[9] Always inspect gloves for tears or pinholes before use.[10]

  • Protocol: Double Gloving: Wearing two pairs of nitrile gloves significantly reduces the risk of exposure in case the outer glove is compromised. This is a strongly recommended practice.

  • Technique: After handling, remove gloves using a technique that avoids touching the outer contaminated surface with your bare skin. Dispose of contaminated gloves immediately in the designated hazardous waste container.[10]

C. Body Protection To prevent accidental skin contact from spills or dust, appropriate body protection is required.

  • Minimum Requirement: A clean, long-sleeved laboratory coat, kept fully buttoned.

  • Material: Ensure the lab coat is made of a suitable material, such as cotton or a flame-resistant blend, depending on other hazards present in the experiment.

Procedural Discipline: The Donning and Doffing Sequence

The order in which you put on and, more importantly, take off your PPE is critical to preventing cross-contamination.

Donning (Putting On) PPE - Clean to Dirty

  • Lab Coat: Put on and fasten completely.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Eye/Face Protection: Put on safety goggles and face shield if required.

  • Outer Gloves: Don the second pair of gloves, pulling the cuff over the sleeve of the lab coat.

Doffing (Taking Off) PPE - Dirty to Clean This process is designed to contain the contaminant.

  • Outer Gloves: Remove the most heavily contaminated item first. Peel one glove off by pinching the cuff and turning it inside out. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off, so the first glove is contained within the second. Dispose of immediately.

  • Lab Coat: Unbutton the coat. Remove it by rolling it down your arms, turning it inside out to contain any surface contamination.

  • Eye/Face Protection: Remove goggles or face shield by handling the strap, avoiding contact with the front surface.

  • Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water.[7]

Disposal Plan: Protecting Yourself and the Environment

All materials that have come into contact with this compound must be treated as hazardous waste. This includes gloves, weigh paper, contaminated pipette tips, and empty containers.

  • PPE for Disposal: When handling and sealing waste containers, you must wear the full Core PPE ensemble (double nitrile gloves, safety goggles, lab coat).

  • Waste Classification: This material is classified for transport as UN3439, NITRILES, SOLID, TOXIC, N.O.S., Hazard Class 6.1.[5][8] This underscores its hazardous nature.

  • Procedure: All waste must be collected in a clearly labeled, sealed, and appropriate hazardous waste container. Follow all institutional, local, and national regulations for the disposal of toxic chemical waste.[2][7][8] Do not let the product enter drains or the soil.[5][7]

The following diagram outlines the necessary steps for proper waste management.

Waste_Disposal_Workflow A Contaminated Material (Gloves, Glassware, etc.) B Segregate into Designated, Labeled Hazardous Waste Container A->B Wear Core PPE C Securely Seal Container When Not in Use B->C Wear Core PPE D Store in Satellite Accumulation Area C->D E Arrange Pickup by Certified Waste Disposal Personnel D->E

Caption: Workflow for the safe disposal of contaminated materials.

By integrating this expert-level understanding of the risks and procedures into your daily work, you build a culture of safety that protects you, your colleagues, and your research.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2020). MSDS of 4-Bromo-2-chlorobenzonitrile. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Bromo-2-chlorobenzonitrile. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear. U.S. Department of Labor. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-chlorobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

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Strategy Settings

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.